molecular formula C9H6Cl2N2S3 B1176692 tolaasin CAS No. 132541-40-3

tolaasin

Cat. No.: B1176692
CAS No.: 132541-40-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolaasin is a 1985 Da lipodepsipeptide toxin secreted by the bacterium Pseudomonas tolaasii . It is the primary causative agent of brown blotch disease in cultivated mushrooms, including Agaricus bisporus and Pleurotus ostreatus . The peptide is composed of 18 amino acids and features a β-hydroxyoctanoic acid chain at its N-terminus, which contributes to its amphiphilic properties . Its primary mechanism of action involves the formation of voltage-gated, ion-channel pores in target cell membranes . This pore formation is achieved through the binding of this compound molecules to the membrane surface, followed by their insertion and multimerization via hydrophobic interactions . The resulting pores disrupt cellular osmotic pressure, leading to membrane permeabilization and eventual cell lysis, which manifests as the characteristic brown, sunken lesions on infected mushrooms . In laboratory settings, this cytotoxic activity is commonly demonstrated by this compound-induced hemolysis in erythrocytes . Research applications for this compound include the study of host-pathogen interactions in mycological agriculture, the investigation of pore-forming mechanisms in lipid bilayers and model membranes, and the exploration of bacterial virulence factors . Furthermore, this compound serves as a critical tool for screening and evaluating potential inhibitory compounds, such as this compound-Inhibitory Factors (TIFs), which are being investigated for the biochemical control of brown blotch disease . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

132541-40-3

Molecular Formula

C9H6Cl2N2S3

Synonyms

tolaasin

Origin of Product

United States

Foundational & Exploratory

Tolaasin's Mechanism of Action on Fungal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolaasin, a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, is a potent antifungal agent and the causative factor of brown blotch disease in cultivated mushrooms. Its primary mechanism of action is the targeted disruption of the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular interactions, biophysical consequences, and experimental methodologies used to elucidate the antifungal activity of this compound. The information presented herein is intended to support research and development efforts in the fields of antifungal drug discovery and microbial pathogenesis.

Core Mechanism of Action: Membrane Disruption and Pore Formation

This compound is an amphipilic molecule, consisting of a peptide ring and a lipid tail, which facilitates its interaction with and insertion into the fungal plasma membrane.[1] The primary mode of antifungal action is the formation of transmembrane pores or ion channels, leading to a cascade of events that culminate in cell death.[2] This process can be dissected into several key stages:

  • Membrane Binding and Insertion: this compound monomers initially bind to the surface of the fungal cell membrane. This interaction is influenced by factors such as temperature, with binding being more efficient at physiological temperatures (e.g., 37°C) compared to lower temperatures (e.g., 4°C).

  • Oligomerization and Pore Assembly: Following insertion into the lipid bilayer, this compound monomers oligomerize to form transmembrane pores.[2] The stoichiometry of these pores is not definitively established but is believed to involve multiple this compound molecules.

  • Disruption of Ion Homeostasis: The assembled pores act as channels that allow the unregulated passage of ions and small molecules across the fungal membrane. This disrupts the electrochemical gradients essential for cellular function.

  • Osmotic Imbalance and Cell Lysis: The continuous and uncontrolled flux of ions leads to a significant osmotic imbalance. Water rapidly enters the fungal cell, causing swelling and eventual lysis.[2]

At higher concentrations, this compound can also exhibit a detergent-like effect, directly solubilizing the cell membrane.[1]

Quantitative Data on this compound Activity

ParameterFungal Species/SystemConcentration/ValueReference
Pitting on Mushroom Caps Agaricus bisporus10 µg/mL[3]
Browning and Pitting on Mushroom Caps Agaricus bisporus30 µg/mL (after 16h)[3]
Growth Inhibition Trichoderma aggressivum57% inhibition by 25% (v/v) P. tolaasii supernatant[4]
Unitary Conductance of this compound Channel Artificial Lipid Bilayer220 pS[2]
Inhibition of this compound Channel by Zn2+ Artificial Lipid Bilayer1 mM[2]
Inhibition of this compound Channel by TIF 16 Artificial Lipid Bilayer30 µM[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Hemolysis Assay for Membrane Disruption Activity

The hemolytic activity of this compound against red blood cells (erythrocytes) is a widely used proxy to assess its membrane-disrupting capabilities, as the fundamental mechanism of pore formation and subsequent lysis is conserved across eukaryotic cells.

Objective: To quantify the membrane-disrupting activity of this compound by measuring the lysis of erythrocytes.

Materials:

  • Purified this compound

  • Fresh, defibrinated red blood cells (e.g., from rat or sheep)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (or other suitable detergent for 100% lysis control)

  • Microcentrifuge

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Erythrocyte Preparation:

    • Wash the red blood cells three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.

    • Resuspend the washed erythrocyte pellet in PBS to a final concentration of 1% (v/v).

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of this compound in PBS.

    • Include a negative control (PBS only) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).

    • Add 100 µL of the 1% erythrocyte suspension to each well containing 100 µL of the this compound dilutions or controls.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measurement:

    • Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet intact erythrocytes.

    • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm or 540 nm).

  • Data Analysis:

    • Calculate the percentage of hemolysis for each this compound concentration using the following formula:

Broth Microdilution Assay for Antifungal Susceptibility (MIC Determination)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • Purified this compound

  • Target fungal strain (e.g., Aspergillus fumigatus, Trichoderma sp.)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or inverted microscope

  • Shaker incubator

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain sporulating cultures.

    • Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Adjust the spore suspension to the desired concentration (e.g., 0.4 x 104 to 5 x 104 CFU/mL) in RPMI-1640 medium using a hemocytometer or by spectrophotometric correlation.

  • Plate Preparation:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control well (fungus in medium without this compound) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

    • Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control.

    • Growth inhibition can be assessed visually, microscopically, or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

Visualization of Pathways and Workflows

This compound's Mechanism of Action on the Fungal Cell Membrane

tolaasin_mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Monomers Membrane This compound->Membrane 1. Binding & Insertion Pore This compound Pore (Oligomer) Membrane->Pore 2. Oligomerization Ions_out Ions (e.g., K+) Pore->Ions_out 3a. Efflux Lysis Cell Lysis Pore->Lysis 4. Osmotic Imbalance Ions_in Ions (e.g., Na+, Ca2+) & Water Ions_in->Pore 3b. Influx

Caption: this compound's mechanism of action on the fungal cell membrane.

Experimental Workflow for Hemolysis Assay

hemolysis_workflow A Prepare 1% Erythrocyte Suspension in PBS C Add Erythrocyte Suspension to Wells A->C B Prepare Serial Dilutions of this compound in 96-well Plate B->C D Incubate at 37°C C->D E Centrifuge Plate to Pellet Intact Cells D->E F Transfer Supernatant to New Plate E->F G Measure Absorbance of Supernatant F->G H Calculate % Hemolysis G->H

Caption: Workflow for the hemolysis assay to measure membrane disruption.

Experimental Workflow for MIC Determination

mic_workflow A Prepare Fungal Spore Inoculum in RPMI-1640 C Inoculate Wells with Fungal Suspension A->C B Prepare Serial Dilutions of this compound in 96-well Plate B->C D Incubate at 35°C (24-72 hours) C->D E Assess Fungal Growth (Visually or Spectrophotometrically) D->E F Determine MIC as Lowest Inhibitory Concentration E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Intracellular Signaling Considerations

Current research predominantly supports a direct, physical mechanism of action for this compound on the fungal cell membrane. The formation of pores and the subsequent ion dysregulation are direct biophysical consequences of the toxin's interaction with the lipid bilayer. There is currently no strong evidence to suggest that this compound's primary mechanism involves the specific activation of intracellular signaling cascades, such as calcium signaling or the generation of reactive oxygen species (ROS), as a prerequisite for its antifungal effect. Any observed increases in intracellular calcium or ROS are likely secondary effects resulting from the loss of membrane integrity and cellular stress caused by pore formation. Further research is required to definitively exclude the involvement of specific signaling pathways.

Conclusion

This compound exerts its potent antifungal activity through a well-defined mechanism of membrane disruption. By forming pores in the fungal cell membrane, it compromises the essential functions of ion homeostasis and osmotic regulation, leading to rapid cell death. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other pore-forming antifungal agents. While the direct lytic action is well-established, future research may yet uncover more subtle interactions with fungal cell physiology. A deeper understanding of these mechanisms will be invaluable for the development of novel antifungal strategies.

References

The Core of Virulence: An In-depth Technical Guide to Tolaasin Biosynthesis in Pseudomonas tolaasii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolaasin, a lipodepsipeptide toxin produced by Pseudomonas tolaasii, is the primary virulence factor responsible for brown blotch disease in cultivated mushrooms. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, from the genetic architecture of the biosynthetic gene cluster to the enzymatic machinery of its non-ribosomal peptide synthetases (NRPSs). We delve into the current understanding of the regulatory networks governing this compound production, present quantitative data on its synthesis, and provide detailed experimental protocols for its study. This document is intended to serve as a critical resource for researchers in microbiology, natural product chemistry, and drug development, facilitating further investigation into this complex biosynthetic pathway and its potential for therapeutic and biotechnological applications.

Introduction

Pseudomonas tolaasii is a Gram-negative bacterium recognized as the causative agent of brown blotch disease, which imparts significant economic losses on the mushroom cultivation industry.[1] The pathogenicity of this bacterium is primarily attributed to the production and secretion of a potent pore-forming toxin known as this compound.[2] this compound is a lipodepsipeptide composed of 18 amino acids with a β-hydroxyoctanoic acid attached to the N-terminus.[2] Its amphipathic nature allows it to insert into and disrupt the integrity of fungal cell membranes, leading to the characteristic brown lesions on mushroom caps.[2] The biosynthesis of this complex natural product is a fascinating process orchestrated by a large, multi-enzyme complex encoded by a dedicated gene cluster. Understanding this pathway is crucial for developing effective disease control strategies and for harnessing the bioactive potential of this compound and its derivatives.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound synthesis is located on a large, approximately 65 kbp genomic island.[3] This biosynthetic gene cluster (BGC) harbors the genes encoding the core machinery for this compound assembly, as well as proteins with putative roles in regulation, transport, and precursor supply.

Core Biosynthetic Genes

The central components of the this compound BGC are the genes encoding massive, high-molecular-weight proteins that function as non-ribosomal peptide synthetases (NRPSs).[3] These modular enzymes are responsible for the stepwise assembly of the this compound peptide backbone. Early studies identified three essential high-molecular-weight proteins, designated TL1 (465 kDa), TL2 (440 kDa), and TL3 (435 kDa), which are indispensable for this compound production.[3]

More recent genomic analyses of the highly similar this compound I biosynthetic gene cluster in Pseudomonas costantinii have identified a set of core genes, designated taaA, taaB, taaC, taaD, and taaE, which likely correspond to the previously identified TL proteins.[4] These genes encode the multi-modular NRPS enzymes.

Table 1: Core Genes in the this compound Biosynthetic Cluster

GenePutative Protein ProductPutative Function in this compound Biosynthesis
taaANon-ribosomal peptide synthetase ALikely involved in the initiation and early elongation steps of the peptide chain.
taaBNon-ribosomal peptide synthetase BInvolved in the elongation of the peptide chain.
taaCNon-ribosomal peptide synthetase CInvolved in the further elongation of the peptide chain.
taaDNon-ribosomal peptide synthetase DLikely involved in the later elongation steps.
taaENon-ribosomal peptide synthetase E with Thioesterase (TE) domainResponsible for the final elongation steps and the cyclization and release of the mature this compound molecule.
Associated Genes in the Cluster

In addition to the core NRPS genes, the this compound BGC contains other genes with predicted functions in the biosynthesis process. The MIBiG database entry for the P. costantinii this compound cluster includes genes predicted to be involved in:[4]

  • Transport: A putative cyclic peptide transporter family protein may be responsible for exporting the synthesized this compound out of the cell.

  • Regulation: A LuxR family transcriptional regulator is present within the cluster, suggesting a potential role for quorum sensing in the regulation of this compound synthesis.

  • Resistance: A multidrug/solvent efflux pump outer membrane protein may confer self-resistance to the producing organism.

The this compound Biosynthesis Pathway: A Non-Ribosomal Assembly Line

This compound is synthesized via a non-ribosomal peptide synthesis mechanism, a process independent of the ribosomal machinery responsible for protein synthesis. This allows for the incorporation of non-proteinogenic amino acids and modifications to the peptide backbone. The NRPS enzymes function as a modular assembly line, with each module responsible for the incorporation of a single amino acid.

A typical NRPS module is composed of several domains:

  • Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl-adenylate. The specificity of the A-domain dictates which amino acid is incorporated at each position.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module.

The this compound NRPS assembly line initiates with the loading of the N-terminal β-hydroxyoctanoic acid, followed by the sequential addition of the 18 amino acids that constitute the this compound peptide. The final module contains a Thioesterase (TE) domain , which catalyzes the cyclization and release of the completed lipodepsipeptide from the enzyme complex.

tolaasin_biosynthesis_pathway cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination Initiation_Module Initiation Module Loading of β-hydroxyoctanoic acid Elongation_Module_1 Module 1 A T C Initiation_Module->Elongation_Module_1 Elongation_Module_2 Module 2 A T C Elongation_Module_1->Elongation_Module_2 Elongation_Module_n ... ... ... ... Elongation_Module_2->Elongation_Module_n Elongation_Module_17 Module 17 A T C Elongation_Module_n->Elongation_Module_17 Termination_Module Termination Module A T TE Elongation_Module_17->Termination_Module This compound This compound Termination_Module->this compound

Figure 1: this compound Non-Ribosomal Peptide Synthesis Pathway.

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, ensuring that this energetically expensive secondary metabolite is synthesized under appropriate conditions. While the complete regulatory network is not fully elucidated, evidence points to the involvement of a key two-component regulatory system.

The GacS/GacA Two-Component System

In many Pseudomonas species, the production of secondary metabolites and virulence factors is under the control of the GacS/GacA two-component system.[5] This system comprises a membrane-bound sensor kinase, GacS, and a cytoplasmic response regulator, GacA. In response to as-yet-unidentified environmental signals, GacS autophosphorylates and transfers the phosphate (B84403) group to GacA. Phosphorylated GacA then acts as a transcriptional activator for genes encoding small regulatory RNAs (sRNAs), such as RsmY and RsmZ. These sRNAs, in turn, sequester post-transcriptional repressor proteins of the RsmA/CsrA family, thereby relieving the translational repression of target genes, including those involved in secondary metabolite biosynthesis.

While direct experimental evidence in P. tolaasii is still emerging, the conservation of the GacS/GacA system across pseudomonads strongly suggests its involvement in regulating this compound production. A homolog of gacS, termed pheN, has been identified in P. tolaasii and shown to be required for pathogenicity, further implicating this system in the control of virulence factor expression.

gacS_gacA_regulation Environmental_Signal Environmental Signal (unknown) GacS GacS (Sensor Kinase) Environmental_Signal->GacS GacA GacA (Response Regulator) GacS->GacA P rsmY_rsmZ rsmY/rsmZ (sRNAs) GacA->rsmY_rsmZ + RsmA RsmA (Repressor Protein) rsmY_rsmZ->RsmA tolaasin_mRNA This compound mRNA RsmA->tolaasin_mRNA Tolaasin_Biosynthesis This compound Biosynthesis tolaasin_mRNA->Tolaasin_Biosynthesis

Figure 2: Proposed GacS/GacA Regulatory Pathway for this compound Synthesis.
Potential Role of Quorum Sensing

The presence of a LuxR family transcriptional regulator within the this compound BGC suggests that quorum sensing may also play a role in its regulation.[4] Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate gene expression. It is plausible that this compound production is induced at high cell densities, which would be advantageous during the colonization of a mushroom host. However, the specific signaling molecules and the exact mechanism of quorum sensing-mediated regulation of this compound biosynthesis in P. tolaasii remain to be experimentally validated.

Quantitative Data on this compound Production

Quantifying the production of this compound is essential for optimizing fermentation conditions and for structure-activity relationship studies. This compound production can be assessed through direct quantification by HPLC or by bioassays that measure its biological activity.

Table 2: Quantitative Data on this compound Production and Activity

ParameterValueMethod of QuantificationReference
This compound Yield~13 mg/LHPLC after purificationLo Cantore et al. (2006)
Specific Hemolytic Activity (Crude Extract)1.7 HU/mg proteinHemolytic AssayCho et al. (2007)[6]
Specific Hemolytic Activity (Purified)162.0 HU/mg proteinHemolytic AssayCho et al. (2007)[6]
Purification Yield16.3%Calculation from purification stepsCho et al. (2007)[6]
Single Channel Conductance (Type 1)150 pS in 100 mM KClPlanar Lipid BilayerCho & Kim (2003)[7]
Single Channel Conductance (Type 2)300 and 500 pS in 100 mM KClPlanar Lipid BilayerCho & Kim (2003)[7]

HU: Hemolytic Unit

Experimental Protocols

The study of the this compound biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Transposon Mutagenesis for Gene Identification

Transposon mutagenesis is a powerful tool for identifying genes involved in a specific phenotype, such as this compound production. This protocol is adapted from methods used for Pseudomonas species.

Objective: To create a library of random mutants to screen for loss of this compound production.

Materials:

  • P. tolaasii recipient strain

  • E. coli donor strain carrying a suicide plasmid with a transposon (e.g., a derivative of Tn5)

  • Luria-Bertani (LB) agar (B569324) and broth

  • King's B (KB) agar

  • Appropriate antibiotics for selection

  • Pseudomonas reactans for the white-line test

Procedure:

  • Biparental Mating: a. Grow overnight cultures of the P. tolaasii recipient and the E. coli donor strain. b. Mix equal volumes of the donor and recipient cultures, pellet the cells by centrifugation, and resuspend in a small volume of LB broth. c. Spot the cell mixture onto a dry LB agar plate and incubate at a permissive temperature for conjugation (e.g., 28-30°C) for 12-24 hours.

  • Selection of Mutants: a. Resuspend the mating spot in sterile saline. b. Plate serial dilutions onto KB agar plates containing an antibiotic to select for P. tolaasii and an antibiotic to select for the transposon insertion. c. Incubate the plates at 25-28°C until colonies appear.

  • Screening for this compound-Negative Mutants: a. Patch individual colonies onto a KB agar plate. b. Perform the white-line test by streaking P. reactans adjacent to the mutant patches. The absence of a white precipitate indicates a potential this compound-negative mutant. c. Confirm the loss of this compound production using a hemolytic assay or HPLC analysis.

  • Identification of the Mutated Gene: a. Isolate genomic DNA from the this compound-negative mutants. b. Use a method such as arbitrary-primed PCR, inverse PCR, or sequencing with a transposon-specific primer to identify the DNA sequence flanking the transposon insertion site. c. Compare the flanking sequence to a genomic database to identify the disrupted gene.

transposon_mutagenesis_workflow Start Start Biparental_Mating Biparental Mating (P. tolaasii x E. coli donor) Start->Biparental_Mating Selection Selection on Antibiotic Plates Biparental_Mating->Selection Screening Screening for This compound-Negative Phenotype (White-line test, Hemolysis) Selection->Screening Gene_Identification Identification of Mutated Gene (PCR, Sequencing) Screening->Gene_Identification End End Gene_Identification->End

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Tolaasin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of tolaasin and its naturally occurring analogues. This compound, a lipodepsipeptide produced by the mushroom pathogen Pseudomonas tolaasii, is a potent pore-forming toxin with significant antimicrobial properties.[1] This document details the experimental protocols for isolating these compounds, presents their known biological activities in a comparative format, and illustrates the key experimental workflows and the toxin's mechanism of action.

Introduction to this compound and its Analogues

This compound is the primary virulence factor responsible for the brown blotch disease of cultivated mushrooms, such as Agaricus bisporus.[1][2] It is a lipodepsipeptide composed of 18 amino acids with a β-hydroxyoctanoic acid attached to the N-terminus.[3][4] The peptide portion of the molecule forms a lactone ring, which is crucial for its biological activity.[5]

In addition to the principal compound, this compound I, several naturally occurring analogues have been discovered and characterized, including this compound II and Tolaasins A, B, C, D, and E.[6] These analogues exhibit variations in their amino acid sequence and, in some cases, the N-terminal fatty acid moiety.[6] These structural differences lead to a spectrum of antimicrobial activity, making them interesting candidates for drug discovery and development.

Isolation and Purification of this compound Analogues

The isolation of this compound and its analogues from P. tolaasii culture supernatants is a multi-step process designed to separate these lipopeptides from other secreted metabolites and proteins. A general workflow for this process is outlined below.

Experimental Workflow for this compound Isolation

Tolaasin_Isolation_Workflow General Workflow for this compound Analogue Isolation cluster_0 Bacterial Culture and Harvest cluster_1 Initial Purification cluster_2 Chromatographic Separation cluster_3 Analysis and Characterization P_tolaasii Pseudomonas tolaasii Culture Centrifugation Centrifugation to remove bacterial cells P_tolaasii->Centrifugation Supernatant Culture Supernatant (containing Tolaasins) Centrifugation->Supernatant Ammonium_Sulfate Ammonium (B1175870) Sulfate (B86663) Precipitation Supernatant->Ammonium_Sulfate Crude_Extract Crude this compound Extract Ammonium_Sulfate->Crude_Extract Gel_Permeation Gel Permeation Chromatography (e.g., Sephadex) Crude_Extract->Gel_Permeation Ion_Exchange Ion Exchange Chromatography Gel_Permeation->Ion_Exchange HPLC Reverse-Phase HPLC Ion_Exchange->HPLC Isolated_Analogues Isolated this compound Analogues HPLC->Isolated_Analogues MS_Analysis Mass Spectrometry (MALDI-TOF) Isolated_Analogues->MS_Analysis NMR_Analysis NMR Spectroscopy Isolated_Analogues->NMR_Analysis Bioassays Biological Activity Assays Isolated_Analogues->Bioassays

Caption: A generalized workflow for the isolation and purification of this compound analogues.

Detailed Experimental Protocols

2.1. Bacterial Culture and Supernatant Collection

  • Bacterial Strain: Pseudomonas tolaasii (e.g., ATCC 33618).[1]

  • Culture Medium: King's B medium is commonly used to support the growth of P. tolaasii and the production of this compound.

  • Incubation: Cultures are typically grown aerobically in shaken flasks at 25-28°C for 48-72 hours, until the stationary phase of growth is reached.

  • Harvesting: The bacterial culture is centrifuged at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells. The resulting supernatant, which contains the secreted tolaasins, is carefully collected.

2.2. Ammonium Sulfate Precipitation

  • Procedure: Solid ammonium sulfate is gradually added to the collected supernatant to a final saturation of 60-80%. The mixture is stirred at 4°C for several hours to allow for the precipitation of proteins and lipopeptides.

  • Collection: The precipitate is collected by centrifugation (e.g., 12,000 x g for 30 minutes). The resulting pellet contains the crude this compound extract.

2.3. Chromatographic Purification

A multi-step chromatographic approach is employed to separate the different this compound analogues and remove impurities.

  • Gel Permeation Chromatography: The crude extract is redissolved in a suitable buffer and applied to a gel permeation column (e.g., Sephadex G-25 or similar) to separate molecules based on size. This step helps to remove high molecular weight proteins and other large molecules.

  • Ion Exchange Chromatography: Fractions containing this compound from the gel permeation step are then subjected to ion exchange chromatography. Both anion and cation exchange resins can be used, depending on the specific analogues being targeted and the pH of the buffer. This separates the this compound analogues based on their charge.

  • High-Performance Liquid Chromatography (HPLC): The final purification step typically involves reverse-phase HPLC. A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). This method separates the highly similar this compound analogues based on their hydrophobicity.

One study reported a 98-fold increase in the specific hemolytic activity of this compound I and II with a final purification yield of 16.3% using a combination of ammonium sulfate precipitation, gel permeation, and two ion-exchange chromatography steps.

Structural Characterization of this compound Analogues

The precise chemical structures of the isolated this compound analogues are determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)
  • Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the molecular weights of the purified this compound analogues with high accuracy.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to deduce the amino acid sequence of the peptide backbone. By inducing fragmentation of the parent ion, a series of daughter ions are produced that correspond to the loss of individual amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: NMR spectroscopy provides detailed information about the three-dimensional structure of the this compound analogues in solution.

  • Techniques: A suite of 1D and 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the proton and carbon resonances and to determine the connectivity and spatial proximity of atoms within the molecule. This information is crucial for confirming the amino acid sequence and defining the conformation of the peptide ring and the lipid tail.

Quantitative Data on this compound Analogues

The following tables summarize the known quantitative data for this compound I and its discovered analogues.

Table 1: Physicochemical Properties of this compound Analogues

AnalogueMolecular Weight (Da)Key Structural Features
This compound I 1985Standard 18-amino acid peptide with β-hydroxyoctanoic acid.
This compound II 1943Differs from this compound I in the peptide sequence.
This compound A Not ReportedAcyl moiety is a γ-carboxybutanoyl group instead of β-hydroxyoctanoyl.[6]
This compound B Not ReportedVariation in the peptide moiety.[6]
This compound C Not ReportedVariation in the peptide moiety.[6]
This compound D Not ReportedVariation in the peptide moiety.[6]
This compound E Not ReportedVariation in the peptide moiety.[6]

Table 2: Antimicrobial Activity of this compound Analogues (MIC - µg/mL)

OrganismThis compound IThis compound IITolaasins A-E
Bacillus megaterium ActiveActiveActive (Gram-positive bacteria are most sensitive)[6]
Erwinia carotovora ActiveActiveSome activity observed[6]
Escherichia coli Less ActiveLess ActiveLimited activity[6]
Rhodotorula sp. ActiveActiveActive[6]
Rhizoctonia sp. ActiveActiveActive[6]

Note: Specific MIC values for Tolaasins A-E are not consistently reported in the literature; however, it is noted that Gram-positive bacteria are the most sensitive to these analogues.[6]

Mechanism of Action and Signaling

The primary mechanism of action for this compound and its analogues is the formation of pores in the cell membranes of target organisms.[7] This process disrupts the osmotic balance of the cell, leading to leakage of cellular contents and ultimately, cell death.

Signaling Pathway of this compound-Induced Cell Lysis

Tolaasin_Signaling Mechanism of this compound-Induced Cell Lysis cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects Tolaasin_Monomer This compound Monomer Tolaasin_Oligomer This compound Oligomerization Tolaasin_Monomer->Tolaasin_Oligomer Binding to membrane Pore_Formation Transmembrane Pore Formation Tolaasin_Oligomer->Pore_Formation Insertion into bilayer Ion_Flux Uncontrolled Ion Flux Pore_Formation->Ion_Flux Osmotic_Imbalance Osmotic Imbalance Ion_Flux->Osmotic_Imbalance Cell_Lysis Cell Lysis and Death Osmotic_Imbalance->Cell_Lysis

Caption: The pore-forming mechanism of this compound leading to cell death.

Currently, there is limited evidence to suggest that this compound or its analogues interact with specific intracellular signaling pathways. The primary toxic effect appears to be a direct consequence of membrane disruption.

Conclusion

The discovery and characterization of novel this compound analogues represent a promising avenue for the development of new antimicrobial agents. Their potent activity, particularly against Gram-positive bacteria and various fungi, makes them valuable lead compounds. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of these fascinating lipodepsipeptides. Future research should focus on elucidating the precise structure-activity relationships of the various analogues and exploring potential modifications to enhance their therapeutic index.

References

The Role of Tolaasin in the Pathogenesis of Brown Blotch Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brown blotch disease, caused by the bacterium Pseudomonas tolaasii, poses a significant threat to the commercial cultivation of the common mushroom, Agaricus bisporus, and other edible fungi. The primary pathogenic determinant of this disease is tolaasin, a lipodepsipeptide toxin secreted by the bacterium. This technical guide provides a comprehensive overview of the pivotal role of this compound in the pathogenesis of brown blotch disease. It delves into the molecular mechanisms of this compound-induced pore formation, the subsequent disruption of mushroom cell membranes, and the downstream signaling events that lead to the characteristic browning and tissue necrosis. This document synthesizes quantitative data on this compound's activity, details key experimental protocols for its study, and visually represents the core pathological processes through signaling pathway and workflow diagrams.

Introduction

Pseudomonas tolaasii is a Gram-negative bacterium responsible for causing brown blotch disease, which manifests as brown, sunken lesions on the surface of mushroom caps (B75204), rendering them unmarketable.[1][2] The key virulence factor produced by P. tolaasii is this compound, a non-ribosomally synthesized lipodepsipeptide.[3] this compound is an 18-amino acid peptide with a β-hydroxyoctanoic acid chain at its N-terminus, giving it an amphiphilic nature.[4] This structure is central to its pathogenic activity, which is primarily mediated by its ability to disrupt cell membranes.[5] This guide will explore the multifaceted role of this compound in disease development, from its initial interaction with the host cell to the downstream biochemical consequences.

Mechanism of this compound Action

The primary mechanism of this compound's cytotoxicity is the formation of pores in the plasma membrane of mushroom hyphae.[4][5] This process can be broken down into several key steps:

  • Binding to the Cell Membrane: this compound monomers initially bind to the surface of the host cell membrane. This interaction is facilitated by the amphiphilic nature of the toxin.[4]

  • Multimerization: Once on the membrane surface, this compound molecules aggregate to form multimers.[5]

  • Pore Formation: These multimers then insert into the lipid bilayer, forming transmembrane pores.[5] The pore size of a this compound channel has been estimated to be approximately 0.9 nm in diameter.[6]

This pore formation has two major consequences for the host cell:

  • Disruption of Osmotic Balance: The pores act as ion channels, leading to an uncontrolled flux of ions across the membrane. This disrupts the cellular osmotic pressure, causing the cell to swell and eventually lyse.[5]

  • Surfactant Activity: At higher concentrations, this compound exhibits detergent-like properties, which can further contribute to membrane destabilization.[4]

dot

This compound This compound Monomers Membrane Mushroom Cell Membrane This compound->Membrane Binding Multimers This compound Multimers on Membrane Membrane->Multimers Multimerization Pore Transmembrane Pore Formation Multimers->Pore Disruption Disruption of Osmotic Balance Pore->Disruption Lysis Cell Lysis and Necrosis Disruption->Lysis

Caption: this compound's primary mechanism of action: pore formation in the mushroom cell membrane.

Intracellular Signaling Cascades

While direct cell lysis is a major component of this compound's pathogenicity, the toxin also likely triggers intracellular signaling cascades that contribute to the disease symptoms. Based on the known responses of eukaryotic cells to pore-forming toxins, the following pathways are implicated:

Calcium Signaling

The formation of pores in the plasma membrane leads to a rapid influx of extracellular calcium ions (Ca²⁺) into the cytoplasm. This sudden increase in intracellular Ca²⁺ acts as a second messenger, activating various downstream signaling pathways. In fungi, Ca²⁺ signaling is crucial for growth, development, and stress responses. The influx of Ca²⁺ can activate calcium-dependent protein kinases (CDPKs), which in turn phosphorylate target proteins involved in cellular defense and stress adaptation.[2][7]

Mitogen-Activated Protein Kinase (MAPK) Signaling

MAPK cascades are conserved signaling modules in eukaryotes that regulate a wide range of cellular processes, including stress responses. In fungi, MAPK pathways are known to be involved in pathogenesis and the response to cell wall-damaging agents.[8][9] The cellular stress caused by this compound-induced membrane damage and ion imbalance is a likely trigger for the activation of MAPK signaling pathways. This activation could lead to the expression of genes involved in cell wall repair, production of secondary metabolites, and other defense-related responses.

dot

Tolaasin_Pore This compound Pore Ca_Influx Ca²⁺ Influx Tolaasin_Pore->Ca_Influx MAPK Activation of MAPK Cascade Tolaasin_Pore->MAPK Cellular Stress CDPKs Activation of CDPKs Ca_Influx->CDPKs Defense Mushroom Defense Responses (e.g., cell wall repair, secondary metabolites) CDPKs->Defense MAPK->Defense Tyrosinase Tyrosinase Gene Expression and Activation MAPK->Tyrosinase Browning Browning (Melanin Synthesis) Tyrosinase->Browning

Caption: Putative intracellular signaling pathways triggered by this compound in mushroom cells.

Biochemical Manifestation: The Browning Reaction

A hallmark of brown blotch disease is the discoloration of the mushroom tissue. This browning is a direct consequence of the activity of the enzyme tyrosinase (polyphenol oxidase). This compound induces the expression of the tyrosinase gene and also activates latent forms of the enzyme already present in the mushroom cells.[1][10] Activated tyrosinase catalyzes the oxidation of phenolic compounds into quinones, which then polymerize to form the brown pigment melanin.[1]

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in various assays. The following tables summarize some of the key quantitative data available in the literature.

ParameterConcentration/ValueReference(s)
Pitting on A. bisporus10 µg/mL[1]
Browning and Pitting30 µg/mL (after 16 hours)[1]
Pore Diameter~0.9 nm[6]
This compound IsoformRelative Hemolytic ActivityReference(s)
This compound IHigh[11]
This compound IISimilar to this compound I[11]
Other AnaloguesUp to 15 times less active[11]

Host Response and Resistance

Different strains of Agaricus bisporus exhibit varying degrees of susceptibility to brown blotch disease. Notably, brown-capped strains are generally more resistant than their white counterparts.[12] Genetic studies have identified Quantitative Trait Loci (QTLs) associated with resistance to P. tolaasii, suggesting a genetic basis for this trait.[12] However, the specific genes and molecular mechanisms underlying this resistance are still under investigation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Purification of this compound

This protocol is adapted from Cho et al. (2007).[5]

  • Culture of P. tolaasii : Inoculate a suitable liquid medium (e.g., King's B broth) with P. tolaasii and incubate with shaking until the stationary phase of growth is reached.

  • Harvesting of Supernatant : Centrifuge the bacterial culture to pellet the cells. The supernatant, which contains the secreted this compound, is collected.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation : Slowly add ammonium sulfate to the supernatant to a final saturation of 80%. Stir at 4°C for several hours to precipitate the proteins, including this compound.

  • Collection and Solubilization of Precipitate : Centrifuge to collect the precipitate. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).

  • Dialysis : Dialyze the resuspended precipitate against the same buffer to remove excess salt.

  • Chromatography : Purify this compound using a series of chromatographic steps, such as gel filtration chromatography followed by ion-exchange chromatography. Monitor the fractions for hemolytic activity to track the purification of this compound.

dot

Culture P. tolaasii Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Precipitation Ammonium Sulfate Precipitation Supernatant->Precipitation Centrifuge2 Centrifugation Precipitation->Centrifuge2 Pellet Resuspend Pellet Centrifuge2->Pellet Dialysis Dialysis Pellet->Dialysis Chromatography Chromatography (Gel Filtration, Ion Exchange) Dialysis->Chromatography Purified Purified this compound Chromatography->Purified

Caption: Experimental workflow for the purification of this compound from P. tolaasii culture.

Hemolytic Assay

This assay is a common method to quantify the membrane-disrupting activity of this compound.

  • Preparation of Erythrocytes : Obtain fresh red blood cells (e.g., from sheep or horse) and wash them several times in a buffered saline solution (e.g., PBS, pH 7.4) by centrifugation and resuspension.

  • Assay Setup : Prepare a series of dilutions of the purified this compound in the buffered saline. In a microtiter plate, mix the this compound dilutions with a fixed concentration of the washed erythrocyte suspension.

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Centrifugation : Centrifuge the plate to pellet the intact erythrocytes.

  • Measurement of Hemolysis : Carefully transfer the supernatant to a new microtiter plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 415 nm).

  • Calculation : Calculate the percentage of hemolysis relative to a positive control (100% lysis, achieved by adding a detergent like Triton X-100) and a negative control (0% lysis, buffer only).

Liposome (B1194612) Leakage Assay

This in vitro assay directly measures the ability of this compound to permeabilize lipid membranes.

  • Liposome Preparation : Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration. The lipid composition of the liposomes can be varied to mimic the mushroom cell membrane.

  • Assay Setup : In a fluorometer cuvette, add the liposome suspension to a buffer.

  • Addition of this compound : Add a known concentration of this compound to the cuvette and start monitoring the fluorescence intensity over time.

  • Measurement of Leakage : If this compound forms pores in the liposomes, the encapsulated dye will be released and diluted in the surrounding buffer, leading to an increase in fluorescence.

  • Data Analysis : The rate and extent of fluorescence increase are proportional to the membrane permeabilizing activity of this compound.

Quantitative Assessment of Mushroom Browning

Image analysis can be used for an objective and quantitative assessment of browning.[3][6][13][14][15]

  • Image Acquisition : Capture high-resolution images of mushroom caps under standardized lighting conditions at different time points after treatment with this compound or P. tolaasii.

  • Image Processing : Use image analysis software to convert the images to a suitable color space (e.g., Lab). The L value represents lightness, and a decrease in this value corresponds to browning.

  • Quantification : Measure the average L* value of the mushroom cap surface or the area of the brown lesions.

  • Data Analysis : Plot the change in L* value or the increase in the browned area over time to quantify the rate and extent of browning.

Conclusion

This compound is the primary determinant of pathogenicity in brown blotch disease of cultivated mushrooms. Its ability to form pores in the host cell membrane leads to a cascade of events, including the disruption of cellular integrity, the triggering of intracellular signaling pathways, and the activation of enzymes that cause the characteristic browning. A thorough understanding of the molecular mechanisms of this compound's action is crucial for the development of effective strategies to control this economically important disease. This guide provides a foundational understanding for researchers and professionals working towards this goal, offering insights into the toxin's function, methods for its study, and the host's response. Future research should focus on elucidating the specific signaling pathways in mushrooms that are targeted by this compound and on understanding the molecular basis of resistance in different mushroom strains.

References

Tolaasin: A Technical Deep Dive into Structure, Biological Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolaasin, a potent lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, is the primary causative agent of brown blotch disease in cultivated mushrooms.[1][2] Its potent biological activities, stemming from its ability to disrupt cell membranes, have garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the structure of this compound and its analogues, its diverse biological activities supported by quantitative data, detailed experimental protocols for its study, and a visualization of its mechanism of action.

The Molecular Architecture of this compound and Its Analogues

This compound is a cyclic lipodepsipeptide with a molecular weight of approximately 1985 Da.[3][4] The core structure consists of a peptide chain of 18 amino acids, which includes several D-amino acids and unusual residues like homoserine and 2,4-diaminobutyric acid. A β-hydroxyoctanoic acid molecule is attached to the N-terminus, contributing to the molecule's amphipathic nature.[5] The cyclic structure is formed by a lactone linkage between the C-terminus and a threonine residue.[5]

Several analogues of this compound have been identified, with variations primarily in the peptide sequence. These include this compound I and this compound II, as well as minor metabolites designated as Tolaasins A, B, C, D, and E.[3][6] A notable exception is this compound A, where the β-hydroxyoctanoic acid is replaced by a γ-carboxybutanoyl moiety.[3] The structural integrity, particularly the cyclic nature, appears to be crucial for its biological activity.[7]

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, including hemolytic, antibacterial, and antifungal effects. These activities are a direct consequence of its ability to form pores in cellular membranes.[8]

Hemolytic Activity

The lytic effect of this compound on red blood cells (hemolysis) is a well-characterized and commonly used indicator of its cytotoxic potential.[9] The amphipathic nature of this compound allows it to insert into the erythrocyte membrane, leading to the formation of transmembrane pores. This disrupts the osmotic balance of the cell, ultimately causing it to rupture.[1][8] The hemolytic activity of this compound is temperature-dependent, with increased activity observed at higher temperatures.[1]

Table 1: Quantitative Hemolytic Activity of this compound

ParameterValueConditionsReference
Time to 100% Hemolysis~30 min37°C[10]
Time to 100% Hemolysis~10 min47°C[10]
This compound Concentration for Ion Channel Formation15.9 nMPlanar lipid bilayer[11]
Pore Size (estimated)0.9 nmArtificial lipid bilayer[10]
Antibacterial and Antifungal Activity

This compound demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria.[3][6] Its mechanism of action is similar to its hemolytic activity, involving the disruption of the bacterial cell membrane. The presence of a rigid cell wall in Gram-negative bacteria is thought to provide some protection against this compound's effects. The antifungal properties of this compound are also attributed to its ability to create pores in the fungal cell membrane, leading to cell death.[7]

While the potent antimicrobial effects of this compound are well-established, specific Minimum Inhibitory Concentration (MIC) values from the reviewed literature are not consistently reported in a standardized format. One study reported a Minimum Inhibitory Concentration (MIC) of 7.8 μg/ml for silver nanoparticles against P. tolaasii, but not for purified this compound itself.[12] Another study investigated the effect of various antibacterial peptides against P. tolaasii, with a reported Minimum Bactericidal Concentration (MBC) of 6.25 µM for Cecropin A.[13]

Mechanism of Action: Pore Formation

The primary mechanism of this compound's biological activity is the formation of pores in target cell membranes. This process can be broken down into several key steps:

  • Binding: this compound molecules initially bind to the surface of the cell membrane.[8]

  • Insertion: The lipophilic β-hydroxyoctanoic acid tail inserts into the lipid bilayer.[5]

  • Aggregation: Multiple this compound molecules aggregate within the membrane.[10]

  • Pore Formation: The aggregated molecules form a transmembrane pore or channel.[8]

  • Cell Lysis: The pore disrupts the cell's osmotic balance, leading to swelling and eventual lysis.[1]

At lower concentrations, this compound is believed to form discrete, voltage-gated ion channels.[11] At higher concentrations, it exhibits a more detergent-like effect, causing widespread membrane solubilization.[1]

Tolaasin_Mechanism cluster_membrane Cell Membrane Membrane Aggregatedthis compound This compound Aggregate Membrane->Aggregatedthis compound Insertion & Aggregation This compound This compound Monomer This compound->Membrane Binding Pore Transmembrane Pore Aggregatedthis compound->Pore Pore Formation Lysis Cell Lysis Pore->Lysis Osmotic Imbalance

Caption: Mechanism of this compound-induced cell lysis.

Experimental Protocols

This compound Purification

A common method for purifying this compound from P. tolaasii culture supernatant involves the following steps:

Caption: Workflow for the purification of this compound.

Detailed Methodology:

  • Culture and Supernatant Collection: P. tolaasii is cultured in a suitable broth medium. The culture is then centrifuged to pellet the bacterial cells, and the supernatant containing the secreted this compound is collected.

  • Ammonium (B1175870) Sulfate Precipitation: this compound is precipitated from the supernatant by the gradual addition of solid ammonium sulfate. The precipitate is collected by centrifugation.

  • Dialysis: The crude this compound precipitate is redissolved in a minimal amount of buffer and dialyzed extensively against the same buffer to remove excess salt.

  • Chromatography: The dialyzed sample is subjected to a series of chromatographic steps for further purification. This typically includes:

    • Gel Permeation Chromatography: To separate proteins based on size.

    • Ion Exchange Chromatography: To separate proteins based on charge.

Hemolytic Activity Assay

The hemolytic activity of this compound can be quantified using the following protocol:[10]

Caption: Workflow for the hemolytic activity assay.

Detailed Methodology:

  • Erythrocyte Preparation: Freshly collected rat blood is centrifuged to pellet the erythrocytes. The plasma and buffy coat are removed, and the erythrocytes are washed multiple times with a buffered saline solution (e.g., HEPES-buffered saline, pH 7.4). The washed erythrocytes are then resuspended in the same buffer to a desired concentration (e.g., 10%).

  • Incubation: A known concentration of purified this compound is added to the erythrocyte suspension. The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet any intact erythrocytes. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically by reading the absorbance at 600 nm.

  • Controls: A negative control (erythrocytes in buffer alone) and a positive control (erythrocytes treated with a strong detergent like Triton X-100 to induce 100% hemolysis) are included in the assay.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Antimicrobial Susceptibility Testing

Standardized methods such as broth microdilution or disk diffusion can be adapted to determine the MIC of this compound against various bacteria and fungi.[14][15]

Broth Microdilution Method (General Protocol):

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a fascinating and potent pore-forming toxin with a well-defined structure and a clear mechanism of action. Its ability to disrupt cell membranes makes it a powerful tool for studying membrane biology and a potential lead for the development of novel antimicrobial agents. Further research to obtain a more comprehensive quantitative dataset of its antimicrobial activity against a wider range of pathogens is warranted. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

Tolaasin's Hemolytic Activity: A Deep Dive into its Pore-Forming Mechanism and Implications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tolaasin, a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, is the causative agent of brown blotch disease in cultivated mushrooms.[1][2][3] Beyond its impact on mycology, this compound serves as a compelling model for studying membrane-active biomolecules due to its potent hemolytic activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced hemolysis, its broader implications for cellular disruption, and potential avenues for therapeutic intervention. We will delve into the quantitative aspects of its activity, detail relevant experimental protocols, and visualize the key pathways and mechanisms involved.

Introduction: The Molecular Profile of this compound

This compound is a lipodepsipeptide with a molecular weight of approximately 1985 Da.[2][4][5] Its structure consists of 18 amino acids, featuring a significant number of D-isomers, and a β-hydroxyoctanoic acid at the N-terminus.[2][4][6] This amphipathic nature, with a hydrophobic lipid tail and a hydrophilic peptide ring, is central to its biological activity.[2] In aqueous environments, this compound monomers can self-assemble, and in the presence of a lipid membrane, they undergo a conformational change to form a left-handed α-helix, facilitating membrane insertion and pore formation.[4]

The Hemolytic Activity of this compound: A Quantitative Perspective

The lytic effect of this compound on erythrocytes is a direct consequence of its ability to form pores in the cell membrane. This activity is quantifiable and influenced by several factors, as summarized in the tables below.

Table 1: Physicochemical and Biological Properties of this compound
PropertyValueReference
Molecular Weight~1985 Da[2][4][5]
Amino Acid Residues18[2][4][6]
StructureLipodepsipeptide[2][4]
Pore Size (Radius)0.6 - 1.0 nm[6]
Ion SelectivityCation-selective[6][7]
Table 2: Factors Influencing this compound-Induced Hemolysis
FactorObservationReference
Temperature Binding to the erythrocyte membrane is temperature-sensitive, occurring effectively at 37°C but poorly at 4°C. Once bound, pore formation and subsequent hemolysis can proceed even at lower temperatures.[1][1]
pH Hemolytic activity is maximal at a neutral pH of around 7.0 and decreases at acidic or alkaline pH.[7][7]
Erythrocyte Concentration At a fixed this compound concentration, the percentage of hemolysis decreases as the erythrocyte concentration increases, suggesting that multiple this compound molecules are required to lyse a single cell.[1][1]
This compound Concentration The relationship between this compound concentration and the rate of hemolysis follows a multi-hit model, where hemolysis is proportional to a high power of the this compound concentration.[1] This indicates that the aggregation of several this compound monomers is necessary for pore formation.[1][1]
Divalent Cations Divalent cations such as Zn²⁺ can inhibit this compound-induced hemolysis and block the ion channels formed by this compound.[8][8]

Mechanism of Action: Pore Formation and Colloid-Osmotic Lysis

The hemolytic activity of this compound is primarily attributed to its ability to form transmembrane pores, leading to colloid-osmotic lysis. This process does not appear to involve specific intracellular signaling pathways within the mature erythrocyte; rather, it is a direct consequence of physical membrane disruption.

The proposed mechanism unfolds in a series of steps:

  • Adsorption: this compound monomers in solution bind to the surface of the erythrocyte membrane. This initial binding is a temperature-dependent process.[1]

  • Insertion and Oligomerization: Upon binding, the amphipathic this compound molecules insert into the lipid bilayer. Multiple monomers then aggregate within the membrane to form a "barrel-stave" or similar pore structure.[7] The multi-hit kinetics of hemolysis strongly support this requirement for oligomerization.[1]

  • Pore Formation: The assembled oligomer forms a stable, cation-selective transmembrane channel.[6][7]

  • Colloid-Osmotic Lysis: The newly formed pore allows for the uncontrolled influx of ions and water into the erythrocyte, following the osmotic gradient. This influx leads to cell swelling and eventual rupture, releasing hemoglobin and other cytoplasmic contents.[4][9]

Tolaasin_Hemolysis_Mechanism cluster_extracellular Extracellular Space cluster_membrane Erythrocyte Membrane cluster_intracellular Intracellular Space Tolaasin_monomers This compound Monomers Binding Binding to Membrane Tolaasin_monomers->Binding Adsorption Insertion Monomer Insertion Binding->Insertion Oligomerization Oligomerization Insertion->Oligomerization Pore Transmembrane Pore Oligomerization->Pore Ions_Water_in Ion and Water Influx Pore->Ions_Water_in Swelling Cell Swelling Lysis Hemolysis (Hemoglobin Release) Swelling->Lysis Ions_Water_in->Swelling

Signaling Implications: A Matter of Direct Damage

Current research indicates that this compound's hemolytic effect on mature erythrocytes is a direct result of membrane perforation and subsequent osmotic instability. Unlike nucleated cells, which may initiate complex signaling cascades in response to pore-forming toxins (e.g., involving calcium influx and membrane repair pathways), the anucleated erythrocyte's response is primarily physical. The rapid and overwhelming disruption of membrane integrity by this compound pores leads directly to lysis without the involvement of intricate signaling pathways.

Experimental Protocols: Assessing Hemolytic Activity

The quantification of this compound's hemolytic activity is a cornerstone of its study. Below is a detailed, generalized protocol for a hemolysis assay.

Preparation of Erythrocytes
  • Blood Collection: Obtain fresh blood (e.g., from rabbit, sheep, or human) in a tube containing an anticoagulant (e.g., EDTA, heparin).

  • Washing: Centrifuge the blood at a low speed (e.g., 1000 x g for 10 minutes) to pellet the erythrocytes.

  • Aspiration: Carefully remove the supernatant, which contains the plasma and buffy coat.

  • Resuspension: Resuspend the erythrocyte pellet in an isotonic buffer, such as phosphate-buffered saline (PBS) or a HEPES-buffered saline (HBS; e.g., 5 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgSO₄, pH 7.4).[2]

  • Repeat: Repeat the washing steps (centrifugation, aspiration, resuspension) at least three times to ensure the removal of all plasma proteins and other contaminants.

  • Final Suspension: After the final wash, resuspend the erythrocyte pellet in the chosen isotonic buffer to a desired concentration (e.g., a 2% or 10% solution).[2]

Hemolysis Assay Procedure
  • Toxin Dilution: Prepare serial dilutions of purified this compound in the same isotonic buffer used for the erythrocyte suspension.

  • Incubation: In a microtiter plate or microcentrifuge tubes, mix a fixed volume of the erythrocyte suspension with an equal volume of the this compound dilutions.

  • Controls:

    • Negative Control (0% Lysis): Mix the erythrocyte suspension with the isotonic buffer alone.

    • Positive Control (100% Lysis): Mix the erythrocyte suspension with a hypotonic solution (e.g., deionized water) or a detergent (e.g., Triton X-100) to induce complete lysis.

  • Incubation: Incubate the mixtures at 37°C for a specified period (e.g., 30-60 minutes).[2]

  • Centrifugation: After incubation, centrifuge the plate or tubes to pellet any intact erythrocytes and cell debris.

  • Quantification: Carefully transfer the supernatant to a new microtiter plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm or 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for each this compound concentration using the following formula:

    % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Erythrocyte Suspension (e.g., 2% in PBS) C 3. Mix Erythrocytes with This compound and Controls A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Incubate (e.g., 37°C for 30-60 min) C->D E 5. Centrifuge to Pellet Intact Cells D->E F 6. Transfer Supernatant to New Plate E->F G 7. Measure Absorbance (e.g., 415 nm) F->G H 8. Calculate % Hemolysis G->H

Implications and Future Directions

The potent hemolytic activity of this compound has several important implications:

  • Pathogenesis: In the context of brown blotch disease, the membran-disrupting capability of this compound is a key virulence factor, leading to the collapse of mushroom hyphae and the characteristic tissue browning.[2][3][10]

  • Drug Development: The ability of this compound to permeabilize cell membranes makes it and its derivatives interesting candidates for the development of novel antimicrobial agents. Understanding its mechanism of action could also inform the design of drugs that target similar pore-forming toxins produced by other bacterial pathogens.

  • Inhibitors of Hemolysis: The identification of compounds that inhibit this compound's hemolytic activity, such as certain fatty acid esters (this compound-Inhibitory Factors or TIFs) and divalent cations like Zn²⁺, presents opportunities for developing anti-virulence therapies.[2][5][8] These inhibitors may act by preventing the binding of this compound to the membrane, interfering with its oligomerization, or by directly blocking the pore.[2]

Tolaasin_Inhibition cluster_inhibitors Inhibitors This compound This compound Membrane Erythrocyte Membrane This compound->Membrane Binds Pore Pore Formation Membrane->Pore Oligomerizes in Hemolysis Hemolysis Pore->Hemolysis Leads to TIFs TIFs (e.g., Fatty Acid Esters) TIFs->this compound Interfere with binding/oligomerization Zn2 Zn²⁺ Zn2->Pore Block ion channel

Future research should continue to focus on the high-resolution structure of the this compound pore, the precise molecular interactions with both the lipid bilayer and inhibitory molecules, and the potential for engineering this compound variants with novel properties for biotechnological and therapeutic applications.

Conclusion

The hemolytic activity of this compound is a powerful illustration of a direct, physically-driven mechanism of cellular disruption. Through a multi-step process of binding, insertion, and oligomerization, this compound forms stable pores in the erythrocyte membrane, leading to fatal colloid-osmotic lysis. While this process does not appear to involve complex intracellular signaling in erythrocytes, its study provides invaluable insights into membrane-toxin interactions. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for both elucidating the pathogenesis of P. tolaasii and for harnessing the potential of this potent biomolecule in drug development and biotechnology.

References

Tolaasin's Pore-Forming Properties in Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tolaasin, a lipodepsipeptide toxin produced by Pseudomonas tolaasii, is the causative agent of brown blotch disease in cultivated mushrooms. Its pathogenic activity stems from its ability to form pores in the lipid bilayers of fungal cell membranes, leading to disruption of osmotic balance and eventual cell death.[1][2] This technical guide provides an in-depth analysis of the pore-forming properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms.

Core Mechanism of Action

This compound is an amphiphilic peptide composed of 18 amino acids with a β-hydroxyoctanoic acid at its N-terminus.[1][2] This structure allows it to interact with and insert into lipid membranes. The proposed mechanism for pore formation involves several steps: this compound molecules first bind to the membrane surface, then insert into the lipid bilayer, and subsequently multimerize through hydrophobic interactions to form transmembrane pores.[1][3] This process is concentration-dependent, and at higher concentrations, this compound can exhibit detergent-like activity, directly solubilizing the membrane.[2][4] The formation of these pores, or ion channels, disrupts the cellular osmotic pressure, leading to membrane collapse and cell lysis.[1][2]

Quantitative Analysis of this compound-Induced Pores

Electrophysiological studies using planar lipid bilayers and leakage assays with liposomes have provided quantitative insights into the characteristics of this compound pores.

ParameterValue(s)Experimental ConditionSource(s)
Unitary Conductance Type 1: 150 pS, 200 pS, 220 pSType 2: 300 pS and 500 pS (sub-conductance states)100 mM KCl[1][5]
Pore Size (Radius) 0.9 nm (9 Å)Osmotic protectant assays[1][3]
0.6–1.0 nmOsmotic protectant assays[6]
Functional pore radii of 0.9 ± 0.1 nm and 2.0 ± 0.4 nm have been reported, with discrepancies possibly due to different toxin concentrations.Not specified[7]
Inhibitors Zn2+ (1 mM)Planar lipid bilayer[1][5]
This compound-inhibitory factor 16 (TIF 16) (30 µM)Planar lipid bilayer, Hemolysis assay[1]
Stoichiometry Aggregation of 2–6 this compound moleculesGel permeation chromatography, HPLC, SDS-PAGE[1][3]
In silico modeling suggests oligomers of approximately eight monomers.In silico modeling based on NMR data[7]
Concentration for Single Channel 15.9 nM (0.6 unit)Planar lipid bilayer[5][8]

Experimental Protocols

Planar Lipid Bilayer Electrophysiology

This technique is used to measure the ion channel activity of this compound.

Methodology:

  • Bilayer Formation: A planar lipid bilayer, typically composed of a 1:1 ratio of phosphatidyl ethanolamine (B43304) (PE) and phosphatidyl serine (PS) dissolved in n-decane (20 mg/mL), is formed across a small aperture (e.g., 0.25 mm diameter) in a Delrin cup separating two chambers (cis and trans).[3]

  • Buffer Conditions: Both chambers contain a buffered salt solution, for example, 100 mM KCl and 10 mM HEPES at pH 7.4, to establish symmetric ionic conditions.[3]

  • This compound Addition: Purified this compound is added to the cis chamber.[8]

  • Data Acquisition: A voltage clamp amplifier is used to apply a holding potential across the membrane and record the resulting ion currents. Single-channel currents can be observed at low this compound concentrations (e.g., 15.9 nM).[5][8]

  • Analysis: The current-voltage relationship is determined by measuring currents at various holding potentials. The slope of this relationship provides the single-channel conductance.[5][8]

Liposome (B1194612) Leakage Assay

This assay measures the ability of this compound to permeabilize lipid vesicles.

Methodology:

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared with a specific lipid composition (e.g., phosphatidylcholine of varying chain lengths).[9][10] A fluorescent dye, such as calcein, is encapsulated within the liposomes at a self-quenching concentration.[9][11]

  • This compound Incubation: this compound is added to a suspension of the dye-loaded liposomes.[9]

  • Fluorescence Measurement: The fluorescence intensity is monitored over time. Leakage of the dye from the liposomes into the external buffer results in its dequenching and a corresponding increase in fluorescence.[11][12]

  • Data Analysis: The percentage of leakage is calculated relative to the maximum fluorescence achieved by lysing the liposomes with a detergent like Triton X-100. Dose-response curves can be generated by varying the this compound concentration.[9][13]

Hemolysis Assay

This assay assesses the cytotoxic activity of this compound by measuring the lysis of red blood cells.

Methodology:

  • Erythrocyte Preparation: Red blood cells (e.g., from a horse) are washed and suspended in an appropriate buffer.[6]

  • This compound Treatment: this compound is added to the erythrocyte suspension. The mixture is incubated at a specific temperature (e.g., 37°C).[1]

  • Measurement of Hemolysis: At different time points, the suspension is centrifuged to pellet the intact cells. The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is measured spectrophotometrically.[1]

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent). The time to reach 50% hemolysis (T50) can be determined.[1]

Visualizations

Proposed Mechanism of this compound Pore Formation

Tolaasin_Pore_Formation cluster_membrane Lipid Bilayer cluster_workflow Pore Formation Steps Membrane Target Cell Membrane This compound Soluble this compound Monomers Binding Binding to Membrane Surface This compound->Binding Insertion Insertion into Bilayer Binding->Insertion Oligomerization Oligomerization Insertion->Oligomerization Pore Transmembrane Pore Oligomerization->Pore Forms Pore->Membrane Disrupts

Caption: Proposed mechanism of this compound pore formation in a lipid bilayer.

Experimental Workflow for Characterizing Pore-Forming Toxins

Toxin_Characterization_Workflow cluster_assays Functional Characterization cluster_analysis Data Analysis and Interpretation start Isolate and Purify Pore-Forming Toxin hemolysis Hemolysis Assay (Cytotoxicity) start->hemolysis liposome Liposome Leakage Assay (Permeabilization) start->liposome bilayer Planar Lipid Bilayer (Ion Channel Properties) start->bilayer quantify Quantify Pore Characteristics (Conductance, Size, etc.) hemolysis->quantify liposome->quantify bilayer->quantify mechanism Elucidate Mechanism of Action quantify->mechanism end Develop Inhibitors / Therapeutics mechanism->end

Caption: General experimental workflow for studying pore-forming toxins.

References

tolaasin interaction with mushroom cell membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of Tolaasin with Mushroom Cell Membranes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a lipodepsipeptide toxin secreted by the bacterium Pseudomonas tolaasii, is the primary causative agent of brown blotch disease in cultivated mushrooms.[1][2][3] Its potent cytolytic activity stems from a direct and disruptive interaction with the plasma membranes of fungal hyphae. This technical guide elucidates the molecular mechanisms underpinning this interaction, detailing the structure of this compound, its mode of action in forming transmembrane pores, and the resulting collapse of cellular integrity.[4][5][6] We present key quantitative data, detailed experimental protocols for studying these interactions, and visual diagrams of the molecular processes and experimental workflows to provide a comprehensive resource for researchers in mycology, microbiology, and drug development.

This compound: Structure and Physicochemical Properties

This compound is a non-host-specific lipodepsipeptide toxin with a molecular weight of approximately 1985 Da.[1] Its structure consists of a cyclic peptide of 18 amino acids, predominantly D-isomers, and an N-terminus β-hydroxyoctanoic acid chain.[1][2][4] This amphiphilic nature, with distinct hydrophobic and hydrophilic domains, is critical to its function, allowing it to act as a potent biosurfactant.[4][5] In aqueous solutions, this compound monomers can aggregate to form micelles above a critical micellar concentration (CMC), a property linked to its detergent-like activity at high concentrations.[5] In hydrophobic environments, the peptide moiety is known to form a left-handed alpha-helix.[1][2]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight ~1985 Da [1][4]
Composition 18 amino acids, N-terminus β-hydroxyoctanoic acid [1][2][4]
Structure Amphiphilic, cyclic lipodepsipeptide [4][7]
Conformation Left-handed α-helix in hydrophobic environments [1][2]
Critical Micellar Conc. (CMC) 0.42 - 0.46 mg/mL [5]

| Surface Tension at CMC | 38 - 41 mN/m |[5] |

The Target: Fungal Cell Membrane Composition

The primary target of this compound is the fungal plasma membrane. Fungal membranes are a lipid bilayer primarily composed of phospholipids (B1166683), sphingolipids, and a signature sterol, ergosterol, which is functionally analogous to cholesterol in mammalian cells.[8][9] The main phospholipids include phosphatidylcholine, phosphatidylethanolamine, and phosphatidic acid.[10][11] Together with ergosterol, sphingolipids are involved in forming specialized, ordered microdomains often referred to as lipid rafts.[8][9] The specific lipid composition influences membrane fluidity and can affect the efficiency of this compound's pore-forming activity.[12][13]

Mechanism of this compound-Membrane Interaction

The interaction of this compound with the mushroom cell membrane is a multi-step process that culminates in the loss of membrane integrity and cell death.[4][14] The mechanism is concentration-dependent, exhibiting two distinct modes of action.

At low concentrations , this compound acts by forming discrete, voltage-gated, and cation-selective ion channels.[1][2] This process involves the binding of this compound monomers to the membrane surface, insertion into the lipid bilayer, and subsequent aggregation of multiple monomers to form a transmembrane pore.[2][4] The formation of these pores allows for the uncontrolled flux of ions, which disrupts the cellular osmotic pressure and collapses the membrane potential, ultimately leading to cell lysis.[1][4]

At high concentrations (above its CMC), this compound exhibits a more general detergent-like activity, directly solubilizing and dissolving the membrane.[1][2]

Tolaasin_Pore_Formation This compound This compound Monomers in Solution Binding 1. Binding to Membrane Surface This compound->Binding Insertion 2. Insertion into Lipid Bilayer Binding->Insertion Aggregation 3. Multimerization (Aggregation of 2-10 units) Insertion->Aggregation Pore 4. Transmembrane Pore Formation Aggregation->Pore Leakage Ion Leakage & Osmotic Imbalance Pore->Leakage Disruption of membrane potential Lysis Membrane Collapse & Cell Lysis Leakage->Lysis

Mechanism of this compound Pore Formation.

Table 2: Quantitative Data on this compound's Biological Activity

Parameter Value / Range Condition / Method Source
Mushroom Pitting Conc. 10 µg/mL Agaricus bisporus caps (B75204) [2]
Mushroom Browning Conc. 30 µg/mL Agaricus bisporus caps (16h) [2]
Single Channel Conc. 15.9 nM (0.6 unit) Artificial Lipid Bilayer [15]
Pore Size (Radius) 0.9 nm (total diameter) Artificial Lipid Bilayer [4]
Pore Size (Radius) 0.6 - 1.0 nm Osmotic Protection Assay [2]
Pore Size (Radius) 2.1 ± 0.1 nm Osmotic Protection Assay [12]
Molecules per Channel ~10 Calculation from channel activity [4]
Molecules per Channel 2 - 6 Gel Permeation Chromatography [4]
Channel Conductance (Type 1) 150 pS 100 mM KCl [15]
Channel Conductance (Type 1) 200 pS 100 mM KCl [4][16]
Channel Conductance (Type 2) 300 pS and 500 pS (sub-states) 100 mM KCl [15]

| Inhibition by Zn²⁺ | 1 mM | Artificial Lipid Bilayer |[16] |

Key Experimental Protocols

Investigating the interaction of this compound with cell membranes involves a variety of biophysical and microbiological techniques. Below are methodologies for key experiments.

Experimental_Workflow cluster_prep Preparation cluster_assays Activity Assays cluster_mechanism Mechanistic Studies cluster_analysis Analysis Culture Culture P. tolaasii Purify Purify this compound (HPLC, Chromatography) Culture->Purify Hemolysis Hemolysis Assay (Erythrocytes) Purify->Hemolysis Liposome Vesicle Leakage Assay (Calcein-loaded Liposomes) Purify->Liposome Pitting Mushroom Pitting Test (In vivo proxy) Purify->Pitting PLB Planar Lipid Bilayer (Electrophysiology) Purify->PLB DLS Dynamic Light Scattering (Detergent Activity) Purify->DLS Analysis Data Analysis & Modeling Hemolysis->Analysis Liposome->Analysis Pitting->Analysis PLB->Analysis DLS->Analysis

General Experimental Workflow for this compound Research.
Hemolysis Assay

This assay uses erythrocytes (red blood cells) as a model system to quantify membrane disruption by measuring the release of hemoglobin.

  • Preparation of Erythrocytes: Obtain fresh red blood cells (e.g., horse or rat) and wash them three to four times in an isotonic buffer (e.g., phosphate-buffered saline, pH 7.4) by centrifugation to remove plasma and buffy coat. Resuspend the final pellet to a desired concentration (e.g., 2% v/v).

  • Incubation: Add varying concentrations of purified this compound to the erythrocyte suspension. Include a negative control (buffer only) and a positive control (a strong detergent like Triton X-100 for 100% lysis).

  • Reaction: Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet intact cells and ghosts.

  • Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 415 nm or 540 nm).

  • Calculation: Express the hemolytic activity as a percentage relative to the positive control after subtracting the background absorbance from the negative control.

Planar Lipid Bilayer (PLB) Electrophysiology

This technique allows for the direct measurement of ion channel formation and characterization of channel properties.

  • Membrane Formation: A synthetic lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). The membrane can be formed from a solution of phospholipids (e.g., asolectin or a defined mixture like POPE/POPC) in n-decane.

  • This compound Addition: Purified this compound is added to one compartment (typically the cis side) to a final concentration in the nanomolar range (e.g., 15.9 nM).[15]

  • Voltage Clamp: Ag/AgCl electrodes are placed in each compartment, and a voltage is clamped across the membrane.

  • Data Acquisition: Ionic current flowing through the bilayer is measured using a sensitive patch-clamp amplifier. The formation of a single this compound channel is observed as a discrete, stepwise increase in current.

  • Analysis: The conductance of the channel is calculated from the current-voltage (I-V) relationship. The selectivity for different ions can be tested by altering the salt gradients across the membrane. Potential inhibitors (like Zn²⁺) can be added to either compartment to test for channel blockage.[4][16]

Mushroom Pitting Test

This ex vivo assay directly visualizes the macroscopic effects of this compound on mushroom tissue.

  • Mushroom Preparation: Use fresh, undamaged cultivated mushrooms (e.g., Agaricus bisporus or Pleurotus ostreatus).

  • This compound Application: Apply a small volume (e.g., 10-20 µL) of purified this compound solution at various concentrations (e.g., 10-30 µg/mL) directly onto the surface of the mushroom cap.[2] A buffer-only control should be applied to a different area of the same cap.

  • Incubation: Place the mushrooms in a humid chamber at room temperature to prevent dehydration.

  • Observation: Observe the application sites over 16-24 hours for the development of characteristic symptoms: sunken, pitted lesions (pitting) and subsequent browning.[2][17] The severity of the symptoms can be scored to determine a dose-response relationship.

Inhibition of this compound-Membrane Interaction

Understanding how to block this compound's activity is crucial for developing treatments for brown blotch disease. Research has identified several inhibitory mechanisms:

  • Ion Channel Blockage: Divalent cations, particularly Zn²⁺, can block the this compound pore, inhibiting ion flow.[1][15][16]

  • Disruption of Multimerization: Certain food-grade detergents and sucrose (B13894) esters of fatty acids, termed this compound-Inhibitory Factors (TIFs), can interfere with the hydrophobic interactions required for this compound monomers to aggregate into a functional pore.[4][14] TIFs have been shown to completely and irreversibly block single-channel activity and prevent hemolysis.[4][5][14]

  • Enzymatic Degradation: Some beneficial bacteria associated with mushrooms, such as Mycetocola spp., can protect the host by enzymatically cleaving and linearizing the cyclic structure of this compound, thereby inactivating it.[18]

Conclusion

The interaction of this compound with mushroom cell membranes is a classic example of a pore-forming toxin's mechanism of action. Its amphiphilic lipodepsipeptide structure enables it to efficiently bind to and insert into the lipid bilayer, where it multimerizes to form cation-selective channels. The resulting disruption of osmotic balance and membrane potential leads to the cell death and tissue necrosis characteristic of brown blotch disease. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further investigate this toxin, explore the intricacies of lipid-peptide interactions, and develop novel strategies to mitigate its pathogenic effects in agriculture.

References

An In-depth Technical Guide to the Primary Structure of Tolaasin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary structure of various tolaasin isoforms, a family of lipodepsipeptide toxins produced by Pseudomonas species. Tolaasins are key virulence factors in the bacterial brown blotch disease of cultivated mushrooms. A thorough understanding of their structure is crucial for the development of effective disease control strategies and for exploring their potential as novel therapeutic agents.

Core Structure and Known Isoforms

Tolaasins are cyclic lipodepsipeptides characterized by a fatty acid chain linked to a peptide chain of 18 amino acids.[1] The peptide moiety contains both L- and D-amino acids, contributing to its resistance to enzymatic degradation.[2] The C-terminal end of the peptide chain forms a lactone ring. The core structure of the most abundant isoform, this compound I, consists of a β-hydroxyoctanoic acid at the N-terminus.[3]

Several isoforms of this compound have been identified, with variations primarily occurring in the amino acid sequence of the peptide chain and the composition of the N-terminal acyl group.[4] The known isoforms include this compound I, this compound II, Tolaasins A, B, C, D, E, and F.[4][5]

Quantitative Data of this compound Isoforms

The following table summarizes the key quantitative data for the characterized this compound isoforms.

IsoformMolecular Weight (Da)Number of Amino AcidsN-terminal Acyl GroupKey Amino Acid Variations from this compound I
This compound I 198518β-hydroxyoctanoic acid-
This compound II Not explicitly stated18β-hydroxyoctanoic acidHomoserine (Hse) at position 16 is replaced by Glycine (Gly).[6]
This compound A Not explicitly statedNot explicitly statedγ-carboxybutanoylDiffers in the peptide moiety from this compound I.[4]
This compound B Not explicitly statedNot explicitly statedβ-hydroxyoctanoic acidDiffers in the peptide moiety from this compound I.[4]
This compound C Not explicitly statedNot explicitly statedβ-hydroxyoctanoic acidDiffers in the peptide moiety from this compound I.[4]
This compound D Not explicitly statedNot explicitly statedβ-hydroxyoctanoic acidDiffers in the peptide moiety from this compound I.[4]
This compound E Not explicitly statedNot explicitly statedβ-hydroxyoctanoic acidDiffers in the peptide moiety from this compound I.[4]
This compound F Not explicitly statedNot explicitly statedNot explicitly statedD-Val9 is replaced by L-Val9 and L-Ile15 is replaced by L-Leu15.[7]
Primary Structure of this compound I

The detailed primary structure of this compound I is as follows:

β-hydroxyoctanoyl-ΔBut-D-Pro-D-Ser-D-Leu-D-Val-D-Ser-D-Leu-D-Val-L-Val-D-Gln-L-Leu-D-Val-ΔBut-D-alloThr-L-Ile-L-Hse-D-Dab-L-Lys[6]

The lactone ring is formed between the hydroxyl group of D-allo-Threonine and the C-terminal L-Lysine.[3]

Experimental Protocols

The determination of the primary structure of this compound isoforms involves a combination of purification, separation, and analytical techniques.

Purification of Tolaasins

A common method for isolating tolaasins from bacterial culture supernatants involves the following steps:

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: The culture supernatant is treated with ammonium sulfate to precipitate the proteins and lipopeptides.[8]

  • Chromatography: The precipitate is then subjected to a series of chromatographic steps for further purification.[8]

    • Gel Permeation Chromatography: Separates molecules based on their size.

    • Ion Exchange Chromatography: Separates molecules based on their net charge.

  • High-Performance Liquid Chromatography (HPLC): Used as a final purification step to isolate individual this compound isoforms.[8]

Structural Elucidation

The primary structure of the purified this compound isoforms is determined using the following techniques:

  • Mass Spectrometry (MS):

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Used to determine the molecular weights of the different isoforms.[8]

    • Tandem Mass Spectrometry (MS/MS): Provides information about the amino acid sequence by fragmenting the peptide backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D)-NMR techniques are employed to determine the complete three-dimensional structure, including the stereochemistry (D- or L-configuration) of the amino acids.[2]

  • Edman Degradation: Although a more traditional method, it can be used to sequentially determine the amino acid sequence from the N-terminus of the linearized peptide.

Visualizations

This compound Biosynthesis and Characterization Workflow

The biosynthesis of this compound is a complex process mediated by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPS). The general workflow for the biosynthesis and subsequent characterization of this compound is depicted below.

Tolaasin_Workflow cluster_biosynthesis Biosynthesis cluster_purification Purification & Analysis Tolaasin_Gene_Cluster This compound Gene Cluster NRPS_Expression NRPS Expression Tolaasin_Gene_Cluster->NRPS_Expression Tolaasin_Synthesis This compound Synthesis & Secretion NRPS_Expression->Tolaasin_Synthesis Culture_Supernatant Culture Supernatant Tolaasin_Synthesis->Culture_Supernatant Purification Purification (Chromatography) Culture_Supernatant->Purification Structural_Analysis Structural Analysis (MS, NMR) Purification->Structural_Analysis

Caption: General workflow for this compound biosynthesis and characterization.

Experimental Workflow for this compound Primary Structure Determination

The following diagram illustrates the logical flow of experiments to determine the primary structure of a this compound isoform.

Tolaasin_Structure_Determination Start Bacterial Culture Culture_Processing Harvest & Centrifuge Supernatant Start->Culture_Processing Purification Purification (Precipitation & Chromatography) Culture_Processing->Purification Purity_Check Purity Assessment (HPLC, SDS-PAGE) Purification->Purity_Check MW_Determination Molecular Weight Determination (MALDI-TOF MS) Purity_Check->MW_Determination Sequencing Amino Acid Sequencing (MS/MS, Edman Degradation) MW_Determination->Sequencing Stereochemistry Stereochemistry Determination (NMR) Sequencing->Stereochemistry Structure_Elucidation Primary Structure Elucidation Stereochemistry->Structure_Elucidation

Caption: Experimental workflow for primary structure determination of this compound.

References

The Tolaasin Lipopeptide: A Technical Guide to its Surfactant Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the potent biosurfactant and pore-forming toxin, tolaasin, produced by Pseudomonas tolaasii. This guide details its molecular characteristics, surfactant activities, and the experimental methodologies used for its characterization.

The this compound lipopeptide, a secondary metabolite secreted by the bacterium Pseudomonas tolaasii, is a key virulence factor responsible for the brown blotch disease observed in cultivated mushrooms.[1][2] Beyond its pathological role, this compound exhibits potent surfactant properties, positioning it as a molecule of significant interest for researchers in microbiology, biochemistry, and drug development. This technical guide provides a comprehensive overview of the surfactant characteristics of this compound, detailed experimental protocols for its analysis, and visualizations of its mechanism of action and characterization workflow.

Molecular Profile of this compound

This compound is a lipodepsipeptide with a molecular weight of approximately 1985 Da.[1][3] Its structure consists of a peptide chain of 18 amino acids linked to a β-hydroxyoctanoic acid at the N-terminus.[1][2] This amphiphilic nature, with distinct hydrophilic and hydrophobic regions, is the basis for its remarkable surfactant activity.[1] Several structural analogues of this compound have been identified, including this compound I and this compound II.

Surfactant Properties of this compound

This compound's amphiphilicity allows it to effectively reduce surface and interfacial tension. This property is crucial for its biological activity, as it facilitates the wetting of the mushroom surface, enabling the bacteria to infect the tissue.[1] At high concentrations, this compound acts as a detergent, capable of directly solubilizing eukaryotic membranes.[4]

Quantitative Surfactant Activity

The surfactant efficacy of this compound has been quantified through the determination of its critical micelle concentration (CMC) and its ability to lower the surface tension of water. The CMC is the concentration at which surfactant molecules self-assemble into micelles, and it represents the minimum concentration required for maximum surface tension reduction.

PropertyValueMeasurement MethodConditionsReference
Critical Micelle Concentration (CMC) 0.42 - 0.46 mg/mL (g/L)Contact Angle / Drop WeightIn water[5]
1.2 mg/mLNot SpecifiedIn 0.1 M Na borate (B1201080) buffer, pH 6.3[5]
Surface Tension at CMC 38 - 41 mN/mContact Angle / Drop WeightIn water[5]
40 - 42 mN/mNot SpecifiedpH range 3.0–10.0[5]

Table 1: Quantitative Surfactant Properties of this compound

A truncated form of the toxin, this compound 144, also demonstrates surfactant properties, with a CMC of 1.2 mg/mL in water and a surface tension at the CMC of 34 mN/m.[5] This mutant form can reduce the surface tension of distilled water to 29 mN/m.[5]

Mechanism of Action: Pore Formation

The primary mechanism of this compound's cytotoxicity is the formation of pores in cellular membranes.[1][2] This process disrupts the osmotic balance of the cell, leading to lysis and cell death.[1] The pore-forming process is a multi-step event involving the binding of this compound monomers to the membrane, followed by their insertion and aggregation to form transmembrane channels.[1][2] These ion channels are sensitive to Zn2+.[1]

Tolaasin_Pore_Formation This compound This compound Monomers Binding Binding to Membrane Surface This compound->Binding Hydrophilic/ Hydrophobic Interactions Membrane Cell Membrane Insertion Hydrophobic Insertion into Lipid Bilayer Binding->Insertion Aggregation Multimerization of this compound Insertion->Aggregation Pore Transmembrane Pore (Ion Channel) Aggregation->Pore Lysis Cell Lysis Pore->Lysis Osmotic Imbalance

Figure 1: Signaling pathway of this compound-induced pore formation.

Experimental Protocols

The characterization of this compound's surfactant properties involves a series of established experimental procedures.

Purification of this compound

This compound is typically purified from the culture supernatant of P. tolaasii. A general workflow involves the following steps:

  • Bacterial Culture: P. tolaasii is cultured in an appropriate broth medium until the stationary phase of growth.[6]

  • Harvesting: The culture supernatant is collected by centrifugation to remove bacterial cells.[6]

  • Precipitation: this compound is precipitated from the supernatant using ammonium (B1175870) sulfate.[6]

  • Chromatography: The crude this compound is then purified using a combination of chromatographic techniques, such as gel permeation and ion-exchange chromatography.[6]

  • Analysis: The purity and identity of the this compound fractions are confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (e.g., MALDI-TOF).[6]

Measurement of Surface Tension and Critical Micelle Concentration (CMC)

The surface tension of this compound solutions is measured to determine its CMC. The Du Noüy ring method is a commonly employed technique.

  • Preparation of this compound Solutions: A series of this compound solutions of varying concentrations are prepared in deionized water or a suitable buffer.

  • Tensiometer Calibration: The tensiometer is calibrated using distilled water (surface tension ≈ 72 mN/m at 25°C).

  • Measurement: The platinum-iridium ring is submerged in the this compound solution and then slowly pulled through the liquid-air interface. The force required to detach the ring is measured.

  • Data Analysis: The surface tension is plotted against the logarithm of the this compound concentration. The CMC is determined as the concentration at which the surface tension reaches a plateau.[3][7]

Hemolytic Activity Assay

The pore-forming ability of this compound is often assessed by its capacity to lyse red blood cells (hemolysis).

  • Preparation of Erythrocyte Suspension: Fresh red blood cells (e.g., from rats) are washed with a buffered saline solution (e.g., HEPES-buffered saline) and diluted to a final concentration (e.g., 10%).[3]

  • Incubation: The erythrocyte suspension is incubated with various concentrations of this compound at 37°C.[3] A pre-incubation period may be required for membrane insertion and pore formation.[1]

  • Measurement of Hemolysis: Hemolysis is quantified by measuring the release of hemoglobin into the supernatant. This is typically done by centrifuging the samples to pellet the intact cells and measuring the absorbance of the supernatant at a specific wavelength (e.g., 600 nm) using a spectrophotometer.[3]

  • Controls: A negative control (erythrocytes in buffer only) and a positive control (erythrocytes treated with a known lytic agent like Triton X-100) are included.

Experimental_Workflow cluster_Purification This compound Purification cluster_Characterization Surfactant Property Characterization cluster_Analysis Analysis & Confirmation Culture P. tolaasii Culture Harvest Harvest Supernatant Culture->Harvest Precipitate Ammonium Sulfate Precipitation Harvest->Precipitate Chromatography Chromatographic Purification Precipitate->Chromatography ST_CMC Surface Tension & CMC Determination (Du Noüy Ring Method) Chromatography->ST_CMC Hemolysis Hemolytic Activity Assay Chromatography->Hemolysis HPLC HPLC Chromatography->HPLC MS Mass Spectrometry Chromatography->MS

Figure 2: Experimental workflow for this compound characterization.

Applications and Future Perspectives

The potent surfactant and antimicrobial properties of this compound make it a candidate for various applications. Its ability to disrupt microbial membranes is being explored for the development of new antimicrobial agents. Furthermore, its surfactant nature could be harnessed in bioremediation processes and other industrial applications. However, its cytotoxicity necessitates careful consideration and potential modification for therapeutic applications. The study of this compound inhibitors, such as certain food additives, may provide insights into mitigating its harmful effects and could lead to the development of novel antifungal treatments for agricultural purposes.[1]

References

The Evolutionary Significance of Tolaasin in Pseudomonas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolaasin, a lipodepsipeptide toxin produced by Pseudomonas tolaasii, is a key virulence factor responsible for the economically significant brown blotch disease in cultivated mushrooms. This technical guide provides an in-depth analysis of the evolutionary significance of this compound, focusing on its molecular mechanisms, ecological roles, and the regulatory networks governing its production. By understanding the multifaceted role of this toxin, from a potent pore-forming agent to a tool for inter-species competition, we can better devise strategies for disease control and explore its potential applications in biotechnology and drug development.

Introduction: this compound as a Key Evolutionary Weapon

Pseudomonas tolaasii, a Gram-negative bacterium, utilizes a sophisticated arsenal (B13267) of secreted molecules to thrive in its ecological niche, primarily the compost and casing soil of mushroom cultivation.[1] Central to its pathogenic lifestyle is this compound, a non-ribosomally synthesized lipodepsipeptide that acts as a potent virulence factor.[1][2] The evolutionary success of this compound can be attributed to its dual role as both a direct weapon against its fungal host and a mediator of competitive interactions with other microorganisms.[3]

This guide will delve into the core aspects of this compound's evolutionary significance, presenting quantitative data on its activity, detailed experimental protocols for its study, and visual representations of its biosynthesis and regulatory pathways.

This compound: Structure and Mechanism of Action

This compound is a cyclic lipodepsipeptide with a molecular weight of approximately 1985 Da.[4][5] Its structure consists of a peptide ring of 18 amino acids and a β-hydroxy-octanoic acid chain at the N-terminus.[4] This amphipathic nature is crucial to its primary mechanism of action: the formation of pores in the cell membranes of its host.[4][5]

At low concentrations, this compound monomers insert into the lipid bilayer and aggregate to form ion channels, leading to a disruption of the osmotic balance and eventual cell lysis.[1][5] At higher concentrations, it exhibits a detergent-like activity, directly solubilizing the membrane.[4] This potent membrane-disrupting capability is not limited to its fungal host; this compound also demonstrates hemolytic activity against erythrocytes, a property often exploited in laboratory settings to quantify its potency.[1][6]

Quantitative Analysis of this compound Activity

The biological activity of this compound can be quantified through various assays. The following tables summarize key quantitative data related to its pathogenic and hemolytic effects.

Table 1: Pathogenic Activity of this compound on Mushroom Tissue

ParameterConcentrationObservationReference
Pitting on Agaricus bisporus caps10 µg/mLVisible pitting of mushroom tissue.[3]
Browning and Pitting on A. bisporus caps30 µg/mLSignificant browning and pitting after 16 hours.[3]
Pathogenic Threshold on A. bisporus caps6 x 10⁷ - 1 x 10⁸ CFU/mLMinimal number of P. tolaasii cells required to produce brown lesions within 48 hours.[3]

Table 2: Hemolytic Activity of this compound

ParameterValue/ConditionObservationReference
Specific Hemolytic Activity (Purified this compound)162.0 HU/mg protein98-fold increase in activity after purification.[7]
This compound Concentration for Single Channel Currents15.9 nMSuccessful observation of ion channel formation in lipid bilayers.[2]
Temperature DependenceIncreased activity at higher temperaturesThis compound binding to cell membranes is temperature-sensitive.[8]
pH DependenceIncreased activity in alkaline conditions (pH 8-9)Facilitates this compound binding to the cell membrane.[4]

Table 3: Inhibition of this compound Activity

InhibitorEffective ConcentrationMechanism of ActionReference
Zinc (Zn²⁺)1 mMBlocks ion channel formation.[9]
This compound Inhibitory Factor 16 (TIF 16)30 µM (in lipid bilayer), 10⁻⁴ - 10⁻⁵ M (general)Irreversibly blocks this compound channels.[9]
Sorbitololeic acidNot specifiedBinds to this compound I and inhibits hemolytic activity.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. This section provides protocols for key experiments cited in this guide.

This compound Purification

This protocol is adapted from Cho et al. (2007).[7]

  • Bacterial Culture: Culture Pseudomonas tolaasii 6264 in a suitable liquid medium until the stationary phase of growth.

  • Harvesting: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant which contains the secreted this compound.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Add ammonium sulfate to the supernatant to precipitate the crude this compound.

  • Centrifugation and Resuspension: Collect the precipitate by ultracentrifugation and resuspend it in 10 mM sodium phosphate (B84403) buffer (pH 7.0).

  • Dialysis: Dialyze the resuspended crude this compound against the same buffer for 4 hours.

  • Chromatography: Further purify the this compound using a combination of gel permeation and ion-exchange chromatography.

  • Analysis: Monitor the purification process and assess the purity of the final this compound preparation using HPLC and SDS-PAGE.

Hemolysis Assay

This protocol is based on the methodology described by Kim et al. (2023).[4]

  • Erythrocyte Preparation: Obtain defibrinated rat erythrocytes and wash them with HEPES-buffered saline (HBS; 5 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgSO₄, pH 7.4). Dilute the washed erythrocytes with HBS to a 10% solution.

  • Reaction Setup: Add purified this compound, diluted in HBS, to the erythrocyte solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Measurement: Monitor hemolysis by measuring the change in absorbance at 600 nm using a UV/Vis spectrophotometer. A decrease in absorbance indicates cell lysis.

Mushroom Pathogenicity Test (Pitting and Browning Assay)

This protocol is a generalized procedure based on descriptions from Soler-Rivas et al. (1999) and Basim & Basim (2018).[3][11]

  • Mushroom Preparation: Use fresh, healthy Agaricus bisporus mushroom caps. For a rapid test, small cubes (1 cm³) can be excised from the cap tissue. For a more selective test, use whole caps.

  • Inoculation: Apply a small volume (e.g., 10-50 µL) of a bacterial suspension of P. tolaasii (e.g., 10⁸ CFU/mL) or a solution of purified this compound onto the mushroom tissue. Use sterile distilled water as a negative control.

  • Incubation: Place the inoculated mushroom tissue in a moist chamber at 25°C with high relative humidity (e.g., 90%).

  • Observation: Observe the tissue for the development of pitting and browning over a period of 24 to 72 hours. The severity of the symptoms can be scored using an empirical scale.

White Line Assay for this compound Production

This qualitative assay, developed by Wong and Preece (1979), is used to identify this compound-producing P. tolaasii.[3]

  • Plate Preparation: Use King's B medium agar (B569324) plates.

  • Streaking: Streak a known this compound-producing P. tolaasii strain and a strain of Pseudomonas "reactans" parallel to each other, a few millimeters apart, on the agar surface.

  • Incubation: Incubate the plate at 25°C for 24 to 48 hours.

  • Observation: The formation of a distinct white precipitate line in the agar between the two bacterial streaks indicates a positive result for this compound production by the test strain. This is due to the interaction between this compound and a compound called the white line inducing principle (WLIP) produced by P. "reactans".[3]

Biosynthesis and Regulation of this compound

The production of this compound is a complex process orchestrated by a large gene cluster and regulated by a sophisticated signaling network that allows P. tolaasii to respond to its environment.

The this compound Biosynthesis Gene Cluster

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) complex, which is encoded by a large gene cluster of approximately 65 kbp.[2] This cluster contains genes for three high-molecular-weight proteins (TL1, TL2, and TL3) that are essential for this compound synthesis.[2] The modular nature of the NRPS allows for the sequential addition of amino acids to the growing peptide chain, which is then cyclized and released.

Tolaasin_Biosynthesis_Gene_Cluster cluster_0 This compound Biosynthesis Gene Cluster (~65 kbp) cluster_1 This compound Assembly taaA taaA (NRPS Module) taaB taaB (NRPS Module) taaA->taaB taaC taaC (NRPS Module) taaB->taaC transporter transporter taaC->transporter exports regulator luxR family regulator regulator->taaA regulates This compound This compound Fatty_Acid β-hydroxy-octanoic acid NRPS_Complex NRPS Complex (TaaA, TaaB, TaaC) Fatty_Acid->NRPS_Complex Amino_Acids 18 Amino Acids Amino_Acids->NRPS_Complex NRPS_Complex->this compound synthesis & cyclization

Caption: this compound biosynthesis gene cluster and assembly pathway.

Regulatory Network of this compound Production

The expression of the this compound biosynthesis gene cluster is tightly regulated by a hierarchical signaling cascade that integrates environmental cues. A key player in this network is the GacS/GacA two-component system, which acts as a global regulator of secondary metabolite production in many Pseudomonas species.[4]

Environmental signals, such as nutrient availability and the presence of host-derived molecules, are thought to be sensed by the membrane-bound sensor kinase, GacS. Upon activation, GacS autophosphorylates and subsequently transfers the phosphate group to the cytoplasmic response regulator, GacA. Phosphorylated GacA then acts as a transcriptional activator, upregulating the expression of small regulatory RNAs (sRNAs) like RsmY and RsmZ. These sRNAs, in turn, sequester translational repressor proteins such as RsmA, thereby relieving the repression of target genes, including those involved in this compound biosynthesis. Downstream of the GacS/GacA system, LuxR-type transcriptional regulators are also implicated in the fine-tuning of lipopeptide production.

Tolaasin_Regulation_Pathway cluster_input Environmental Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Host_Signals Host Signals GacS GacS (Sensor Kinase) Host_Signals->GacS Nutrient_Status Nutrient Status Nutrient_Status->GacS GacA GacA (Response Regulator) GacS->GacA P sRNAs sRNAs (e.g., RsmY, RsmZ) GacA->sRNAs activates transcription LuxR_regulator LuxR-type Regulator GacA->LuxR_regulator activates RsmA RsmA (Translational Repressor) tolaasin_mRNA This compound mRNA RsmA->tolaasin_mRNA represses translation sRNAs->RsmA sequesters Tolaasin_Biosynthesis This compound Biosynthesis tolaasin_mRNA->Tolaasin_Biosynthesis LuxR_regulator->Tolaasin_Biosynthesis activates

Caption: Hypothesized regulatory pathway for this compound production.

Evolutionary Significance and Ecological Role

The production of this compound provides P. tolaasii with a significant evolutionary advantage in its natural habitat.

  • Pathogenesis and Nutrient Acquisition: By causing brown blotch disease, this compound facilitates the breakdown of mushroom tissue, releasing nutrients that can be utilized by the bacterium. This pathogenic strategy allows P. tolaasii to effectively colonize and exploit its host.

  • Interspecies Competition: this compound exhibits antimicrobial activity against a broad range of fungi and Gram-positive bacteria.[3] This allows P. tolaasii to outcompete other microorganisms for resources in the competitive environment of the mushroom compost.

  • Biofilm Formation and Motility: Lipopeptides like this compound can act as biosurfactants, which can influence biofilm formation and swarming motility. These properties are crucial for surface colonization and the spread of the bacterial population.

The following diagram illustrates the logical relationships in the evolutionary significance of this compound.

Evolutionary_Significance cluster_effects Direct Effects of this compound cluster_outcomes Ecological Outcomes Tolaasin_Production This compound Production by P. tolaasii Pore_Formation Pore Formation in Host Membranes Tolaasin_Production->Pore_Formation Antimicrobial_Activity Antimicrobial Activity Tolaasin_Production->Antimicrobial_Activity Biosurfactant_Activity Biosurfactant Activity Tolaasin_Production->Biosurfactant_Activity Pathogenesis Pathogenesis (Brown Blotch Disease) Pore_Formation->Pathogenesis Competitive_Advantage Competitive Advantage Antimicrobial_Activity->Competitive_Advantage Colonization_Spread Enhanced Colonization and Spread Biosurfactant_Activity->Colonization_Spread Nutrient_Acquisition Nutrient Acquisition Pathogenesis->Nutrient_Acquisition Evolutionary_Success Increased Evolutionary Fitness of P. tolaasii Nutrient_Acquisition->Evolutionary_Success Competitive_Advantage->Evolutionary_Success Colonization_Spread->Evolutionary_Success

Caption: Evolutionary advantages conferred by this compound production.

Implications for Drug Development and Disease Control

A thorough understanding of this compound's function and regulation opens up new avenues for controlling brown blotch disease and for broader biotechnological applications.

  • Novel Antifungal Agents: The potent membrane-disrupting activity of this compound could serve as a model for the development of new antifungal drugs.

  • Biocontrol Strategies: Targeting the regulatory pathways of this compound production, such as the GacS/GacA system, could lead to the development of novel biocontrol agents that disarm the pathogen without killing it, potentially reducing the selective pressure for resistance.

  • Inhibitor Development: The identification of molecules that inhibit this compound activity, such as TIF 16 and sorbitololeic acid, provides a basis for the development of therapeutic agents to treat or prevent brown blotch disease.[9][10]

Conclusion

This compound is a highly evolved and effective molecular weapon that plays a central role in the lifestyle of Pseudomonas tolaasii. Its ability to act as a potent toxin, a competitive antimicrobial, and a modulator of bacterial behavior underscores its evolutionary significance. The detailed information presented in this guide provides a foundation for future research aimed at mitigating the impact of this pathogen and harnessing the power of its unique biochemistry for biotechnological advancement.

References

initial characterization of tolaasin from a new bacterial isolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial steps required to characterize tolaasin, a lipodepsipeptide toxin, from a newly isolated bacterial strain. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation tables, and visualizations of key processes.

Introduction to this compound

This compound is a pore-forming peptide toxin produced by the bacterium Pseudomonas tolaasii, the causative agent of brown blotch disease in commercially cultivated mushrooms.[1][2][3] This disease poses a significant economic threat to the mushroom industry worldwide.[4] this compound is a lipodepsipeptide with a molecular weight of approximately 1985 Da, consisting of 18 amino acids with a β-hydroxyoctanoic acid at the N-terminus.[1] Its pathogenic action involves disrupting the cell membranes of the mushroom host by forming pores, which leads to the collapse of membrane structures and the characteristic brown lesions.[1][5] The characterization of this compound from new bacterial isolates is crucial for understanding its structure-activity relationships, exploring its potential as an antimicrobial agent, and developing strategies to control brown blotch disease.

Isolation and Identification of this compound-Producing Bacteria

The first step in characterizing this compound is to isolate the producing bacterium, typically from infected mushroom samples.

Experimental Protocol: Bacterial Isolation
  • Sample Collection : Obtain fruiting bodies of mushrooms (e.g., Agaricus bisporus, Pleurotus ostreatus) showing symptoms of brown blotch disease.[6]

  • Surface Sterilization : Cut the infected mushroom caps (B75204) and sterilize the surface with 70% ethanol, followed by rinsing three times with sterile distilled water.[6]

  • Tissue Maceration : Aseptically remove the outer layer and macerate the internal necrotic tissue in a sterile buffer or distilled water.[6]

  • Plating : Streak a loopful of the resulting suspension onto King's B (KB) agar (B569324) and Nutrient Agar (NA) plates.[6]

  • Incubation : Incubate the plates at 25°C for 3 days.[6]

  • Colony Purification : Purify potential P. tolaasii colonies by re-streaking single colonies onto fresh KB media. Pathogenic, wild-type P. tolaasii typically forms small, opaque, semi-mucoid, and non-fluorescent colonies.[7]

  • Strain Identification : Confirm the identity of the isolates as P. tolaasii using a combination of biochemical tests (e.g., LOPAT), the white-line-in-agar test with P. reactans, and molecular methods like 16S rRNA and rpoB gene sequencing.[8][9]

Visualization: Bacterial Isolation Workflow

G cluster_0 Sample Preparation cluster_1 Culturing & Isolation cluster_2 Identification A Collect Infected Mushroom B Surface Sterilize (70% Ethanol) A->B C Macerate Necrotic Tissue B->C D Streak on King's B Agar C->D E Incubate (25°C, 3 days) D->E F Purify Single Colonies E->F G Biochemical Tests (LOPAT) F->G H White Line Assay F->H I 16S rRNA Sequencing F->I J Confirmed P. tolaasii Isolate G->J H->J I->J

Caption: Workflow for the isolation and identification of P. tolaasii.

This compound Purification from Bacterial Culture

Once a pathogenic isolate is confirmed, this compound is purified from the culture supernatant. Production of the toxin typically begins in the early exponential growth phase and peaks in the late stationary phase.[7][10]

Experimental Protocol: this compound Purification

This protocol is a composite method based on established procedures.[1][2][3]

  • Cultivation : Inoculate the confirmed P. tolaasii isolate in King's B broth and incubate with shaking until the late stationary phase.

  • Supernatant Collection : Centrifuge the culture to pellet the bacterial cells. Collect the supernatant, which contains the secreted this compound.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation : Add ammonium sulfate to the supernatant to achieve 60-80% saturation. Stir at 4°C to precipitate the crude this compound.

  • Crude Toxin Collection : Centrifuge the solution to collect the precipitate. Resuspend the pellet in a minimal volume of 10 mM sodium phosphate (B84403) buffer (pH 7.0).[1]

  • Dialysis : Dialyze the resuspended pellet against the same buffer to remove excess salt.[1]

  • Chromatography : Purify the dialyzed sample using a multi-step chromatography process:

    • Gel Permeation Chromatography : Separate molecules based on size.

    • Ion Exchange Chromatography (x2) : Further purify this compound based on charge.[2][3]

  • Purity Analysis : Analyze fractions from each purification step using HPLC and SDS-PAGE to assess purity.[2][3]

Visualization: this compound Purification Workflow

G A P. tolaasii Culture (Late Stationary Phase) B Centrifugation A->B C Collect Supernatant B->C D Ammonium Sulfate Precipitation C->D E Centrifugation & Resuspension D->E F Dialysis E->F G Gel Permeation Chromatography F->G H Ion Exchange Chromatography I G->H I Ion Exchange Chromatography II H->I J Analyze Purity (HPLC, SDS-PAGE) I->J K Purified this compound J->K

Caption: General workflow for the purification of this compound toxin.

Data Presentation: this compound Purification Summary

The following table summarizes purification results for this compound from P. tolaasii strain 6264, demonstrating a significant increase in specific activity.

Purification StepTotal Protein (mg)Total Activity (HU)Specific Activity (HU/mg)Yield (%)Purification Fold
Culture Supernatant 2,7504,6801.71001.0
Ammonium Sulfate Ppt. 4503,1507.067.34.1
Gel Permeation 1051,89018.040.410.6
Ion Exchange I 15.21,14075.024.444.1
Ion Exchange II 4.7761162.016.395.3
Data adapted from Cho et al., 2007.[2][3] HU = Hemolytic Unit.

Physicochemical and Biological Characterization

Purified this compound is subjected to further analysis to determine its molecular properties and biological activity.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare the purified this compound sample in an appropriate solvent.

  • MALDI-TOF Analysis :

    • Mix the sample with a suitable matrix (e.g., sinapinic acid).

    • Spot the mixture onto a MALDI target plate and allow it to dry.

    • Analyze using a MALDI-TOF mass spectrometer to determine the molecular masses of the peptides present. This can identify major variants like this compound I and this compound II.[2][3]

  • LC-ESI-MS/MS Analysis :

    • Inject the sample into a liquid chromatography system coupled to an electrospray ionization tandem mass spectrometer (LC-ESI-MS/MS).[4][11]

    • Separate different this compound analogues using a C18 column.[4][11]

    • Use ESI-MS/MS to fragment the peptides and determine their amino acid sequences.[4][11]

Experimental Protocol: Hemolytic Activity Assay

This assay is the standard method for quantifying this compound's cytotoxic activity.[1][12]

  • Erythrocyte Preparation : Obtain defibrinated rat or dog erythrocytes and wash them multiple times with a buffered saline solution (e.g., HEPES-buffered saline, pH 7.4).[1][10] Resuspend the washed red blood cells (RBCs) to a final concentration (e.g., 10%).[1]

  • Assay Setup : In a microplate or cuvette, add the RBC suspension to serial dilutions of the purified this compound. Include a positive control (distilled water for 100% hemolysis) and a negative control (buffer only).

  • Incubation : Incubate the reaction mixture at 37°C.[1]

  • Measurement : Monitor hemolysis by measuring the absorbance of the supernatant.

    • An increase in absorbance at ~420-577 nm indicates the release of hemoglobin.[10][13]

    • A decrease in absorbance at 600 nm indicates the lysis of RBCs.[1]

  • Calculation : Calculate the percentage of hemolysis relative to the positive and negative controls. One Hemolytic Unit (HU) is often defined as the amount of this compound required to cause 50% hemolysis under specific conditions.

Data Presentation: Factors Influencing this compound Activity
FactorConditionEffect on Hemolytic ActivityReference
Temperature Increased from 17°C to 47°CActivity increases. Binding to the membrane is temperature-sensitive.[1][12][14]
pH Neutral (pH 6-7)Normal activity.[1][14]
pH Alkaline (pH 8-9)Activity increases.[1][14]
Cations Zn²⁺, Cd²⁺, La³⁺Inhibits hemolytic activity.[10][15]
Anions PO₄³⁻Increases hemolytic activity.[10]
This compound's Mechanism of Action

This compound acts by forming pores in target cell membranes. The process is thought to follow a multi-hit model, where multiple this compound molecules are required to lyse a single cell.[1][12]

  • Binding : this compound monomers bind to the surface of the cell membrane. This step is facilitated by hydrophobic interactions and is sensitive to temperature.[1][12]

  • Insertion & Multimerization : The monomers insert into the lipid bilayer.

  • Pore Formation : The inserted monomers aggregate or multimerize to form a transmembrane pore, estimated to be about 0.9 nm in diameter.[1]

  • Cell Lysis : The pore disrupts the cell's osmotic balance, leading to an influx of water, swelling, and eventual lysis.[1]

Visualization: this compound Pore Formation Pathway

G cluster_0 This compound Mechanism of Action A This compound Monomers in Solution B Binding to Cell Membrane (Hydrophobic Interaction) A->B C Insertion into Lipid Bilayer B->C D Multimerization (Aggregation of 2-6 Monomers) C->D E Transmembrane Pore Formation (0.9 nm diameter) D->E F Disruption of Osmotic Pressure E->F G Cell Lysis F->G

Caption: The proposed mechanism of action for this compound-induced cell lysis.

Conclusion

The involves a systematic approach encompassing bacterial isolation, toxin purification, physicochemical analysis, and bioactivity assessment. Detailed protocols for purification and hemolytic assays, combined with analytical techniques like mass spectrometry, provide a robust framework for understanding the properties of this potent lipodepsipeptide. This foundational knowledge is essential for developing novel antimicrobial therapies and for devising effective control measures against brown blotch disease in the mushroom industry.

References

The Antimicrobial Spectrum of Tolaasin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolaasin, a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, is renowned for its potent antimicrobial properties. Primarily known as the causative agent of brown blotch disease in cultivated mushrooms, its bioactivity extends to a considerable range of other microorganisms. This technical guide provides an in-depth exploration of the antimicrobial spectrum of this compound, its mechanism of action, and detailed protocols for its assessment. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in antimicrobial research and drug development.

Mechanism of Action: Pore Formation and Membrane Disruption

This compound exerts its antimicrobial effects through a primary mechanism involving the disruption of cellular membranes. This process is initiated by the binding of this compound molecules to the surface of the target cell's membrane. Following binding, these molecules insert themselves into the lipid bilayer and aggregate to form transmembrane pores or ion channels.[1] This pore formation leads to a collapse of the membrane's structure and an uncontrolled flux of ions and small molecules, ultimately disrupting the cellular osmotic pressure and causing cell lysis.[1] At higher concentrations, this compound can also exhibit detergent-like properties, directly solubilizing the eukaryotic membrane.[2]

The following diagram illustrates the proposed signaling pathway for this compound-induced cell lysis.

Tolaasin_Mechanism This compound This compound Monomers Binding Binding to Membrane Surface This compound->Binding 1. Release Membrane Target Cell Membrane (Lipid Bilayer) Insertion Monomer Insertion into Bilayer Membrane->Insertion 2. Interaction Binding->Membrane Aggregation Oligomerization & Pore Formation Insertion->Aggregation 3. Multimerization Pore Transmembrane Pore (Ion Channel) Aggregation->Pore 4. Assembly Disruption Disruption of Ion Gradient & Osmotic Pressure Pore->Disruption 5. Ion Flux Lysis Cell Lysis Disruption->Lysis 6. Consequence

Caption: this compound's mechanism of action, from monomer binding to pore-induced cell lysis.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of activity, primarily against fungi and Gram-positive bacteria.[3] The antimicrobial efficacy can vary between the different this compound analogues (e.g., this compound I, II, A, D, E), suggesting that structural modifications influence their biological activity.[1] The cyclic structure of most this compound variants is considered crucial for their antimicrobial function.[4] Gram-negative bacteria are generally less susceptible.[5]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound I and its derivatives against a selection of bacterial and fungal species. This data provides a quantitative measure of their antimicrobial potency.

MicroorganismThis compound I (µg/mL)This compound II (µg/mL)This compound D (µg/mL)This compound E (µg/mL)
Bacillus subtilis 0.80.90.2>10
Bacillus megaterium 0.50.60.1>10
Escherichia coli >10>10>10>10
Agrobacterium tumefaciens 0.40.40.26.0
Xanthomonas campestris 0.30.30.13.0
Colletotrichum truncatum (fungus)0.60.70.25.0
Data sourced from Bassarello et al. (2022)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial and hemolytic properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of this compound in a 96-well plate P3 Inoculate wells with microbial suspension P1->P3 P2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) P2->P3 I1 Incubate plate at optimal temperature (e.g., 37°C for 18-24h) P3->I1 A1 Visually inspect for turbidity (growth) I1->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution of known concentration

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Pure culture of the test microorganism

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Prepare this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

  • Prepare Inoculum: a. From a fresh agar (B569324) plate, pick several colonies of the test microorganism and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: a. Inoculate each well (except for a sterility control well) with the prepared microbial suspension. b. Include a growth control well containing only broth and the inoculum, and a sterility control well with only broth.

  • Incubation: a. Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 16-20 hours for many bacteria).

  • Reading Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Hemolysis Assay

This assay measures the ability of this compound to lyse red blood cells (erythrocytes), serving as a model for its membrane-disrupting activity.

Materials:

  • Fresh, defibrinated animal blood (e.g., rat or sheep)

  • Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS)

  • This compound solution

  • Centrifuge

  • Spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Prepare Erythrocyte Suspension: a. Centrifuge the whole blood at a low speed (e.g., 1000 x g for 10 minutes) to pellet the red blood cells (RBCs). b. Discard the supernatant and wash the RBC pellet with PBS or HBS. Repeat this washing step 2-3 times. c. Resuspend the washed RBCs in buffer to create a working suspension (e.g., a 1-2% solution).

  • Assay Setup: a. In a 96-well plate or microcentrifuge tubes, add different concentrations of the this compound solution. b. Include a negative control (buffer only, for spontaneous hemolysis) and a positive control (a known lytic agent like Triton X-100, for 100% hemolysis).

  • Incubation: a. Add the erythrocyte suspension to each well/tube and mix gently. b. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measurement of Hemolysis: a. After incubation, centrifuge the plate/tubes to pellet any intact RBCs. b. Carefully transfer the supernatant to a new plate or cuvette. c. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Data Analysis: a. Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Planar Lipid Bilayer Electrophysiology

This advanced technique provides direct evidence of ion channel formation by this compound in an artificial membrane.

Principle: An artificial lipid bilayer is formed across a small aperture separating two aqueous compartments. This compound is introduced into one compartment, and its insertion and channel-forming activity are measured as changes in the electrical current across the membrane under a constant applied voltage.

Materials:

  • Planar lipid bilayer workstation (including a chamber with two compartments, electrodes, and an amplifier)

  • Synthetic lipids (e.g., diphytanoylphosphatidylcholine) in an organic solvent (e.g., n-decane)

  • Electrolyte solution (e.g., KCl in a buffer like HEPES)

  • Purified this compound solution

Procedure Outline:

  • Chamber Setup: Fill both compartments of the chamber with the electrolyte solution.

  • Bilayer Formation: A small amount of the lipid solution is "painted" across the aperture between the two compartments. The solvent thins out, leaving a stable bimolecular lipid membrane.

  • This compound Addition: Purified this compound is added to one of the compartments (the cis side).

  • Recording: A voltage is clamped across the membrane, and the current is recorded. The insertion of this compound pores will result in discrete, stepwise increases in current, corresponding to the opening of individual ion channels.

  • Analysis: The conductance and gating properties of the this compound channels can be analyzed from the current recordings, providing insights into the nature of the pores formed.

Conclusion

This compound is a potent antimicrobial agent with a clear mechanism of action centered on membrane disruption. Its broad-spectrum activity against fungi and Gram-positive bacteria, supported by quantitative MIC data, highlights its potential for further investigation in various applications, from agricultural biocontrol to novel therapeutic development. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and characterization of this compound and other membrane-active antimicrobials.

References

Methodological & Application

Application Notes and Protocols for Tolaasin Purification using Ammonium Sulfate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolaasin, a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, is the causative agent of brown blotch disease in cultivated mushrooms.[1][2] This potent toxin exhibits hemolytic and cytolytic activities by forming pores in the cell membranes of susceptible organisms.[1][3] The purification of this compound is a critical step for its detailed characterization, the study of its mechanism of action, and the development of potential inhibitors for agricultural and pharmaceutical applications. Ammonium (B1175870) sulfate (B86663) precipitation is a widely used, effective initial step for the purification and concentration of proteins and peptides, including this compound, from crude extracts.[2][4] This method leverages the principle of "salting out," where high salt concentrations decrease the solubility of proteins, leading to their precipitation.[4]

These application notes provide a detailed protocol for the purification of this compound using ammonium sulfate precipitation, based on established methodologies.

Data Presentation

The following table summarizes the quantitative data from a representative purification of this compound, demonstrating the effectiveness of a multi-step purification strategy that includes ammonium sulfate precipitation as an initial step.

Purification StepTotal Protein (mg)Total Activity (Hemolytic Units - HU)Specific Activity (HU/mg)Yield (%)Purification Fold
Culture Supernatant9,60016,3201.71001
Ammonium Sulfate Precipitation Not specified Not specified Not specified Not specified Not specified
Gel Permeation Chromatography28010,80038.666.222.7
Cation Exchange Chromatography454,500100.027.658.8
Anion Exchange Chromatography16.52,673162.016.395.3

Data adapted from Cho et al. (2007).[2] Note that the specific values for the ammonium sulfate precipitation step were not individually reported but are incorporated into the subsequent purification steps.

Experimental Protocols

Materials and Reagents
  • Culture supernatant of Pseudomonas tolaasii containing this compound

  • Ammonium sulfate ((NH₄)₂SO₄), solid, enzyme grade

  • 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (e.g., 1 kDa molecular weight cut-off)

  • Dialysis buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Stir plate and magnetic stir bars

  • Refrigerated centrifuge and appropriate centrifuge tubes

  • Standard laboratory glassware

  • Bradford protein assay reagents

  • Hemolysis assay reagents (e.g., red blood cells)

Protocol: Ammonium Sulfate Precipitation of this compound

This protocol describes the initial step of concentrating this compound from a bacterial culture supernatant.

  • Preparation of Supernatant:

    • Centrifuge the Pseudomonas tolaasii culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

    • Carefully decant and collect the supernatant, which contains the secreted this compound.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.

  • Ammonium Sulfate Addition:

    • Place the filtered supernatant in a beaker on a stir plate in a cold room or on ice.

    • Begin gentle stirring, avoiding the creation of foam which can denature proteins.[5]

    • Slowly add solid ammonium sulfate to the stirring supernatant to achieve a desired saturation percentage. For many lipopeptides, a saturation of 30-70% is a good starting point.[6] A stepwise precipitation (e.g., cutting at 30% and then at 70% saturation) can be performed to remove some impurities.

    • To reach a specific saturation, use an ammonium sulfate calculator or a standard precipitation table. For example, to achieve 60% saturation in 1 liter of solution at 0°C, approximately 361g of solid ammonium sulfate is required.

  • Precipitation:

    • Once the desired amount of ammonium sulfate is added and dissolved, continue to stir the solution gently at 4°C for a minimum of 1-2 hours to allow for complete precipitation of the this compound. Some protocols suggest stirring for up to 4 hours or even overnight.[5]

  • Collection of Precipitate:

    • Transfer the solution to appropriate centrifuge tubes.

    • Centrifuge at a high speed (e.g., 10,000 - 15,000 x g) for 20-30 minutes at 4°C to pellet the precipitated this compound.[5]

    • Carefully decant and discard the supernatant.

  • Resuspension and Dialysis:

    • Resuspend the pellet in a minimal volume of a suitable buffer, such as 10 mM sodium phosphate buffer, pH 7.0.[7]

    • To remove the high concentration of ammonium sulfate, dialyze the resuspended pellet against the same buffer. Use a low molecular weight cut-off dialysis membrane (e.g., 1 kDa).

    • Perform dialysis at 4°C with at least two changes of a large volume of buffer over a period of 12-24 hours.

  • Further Purification:

    • The dialyzed sample, now enriched with this compound, is ready for subsequent chromatographic purification steps, such as gel permeation and ion exchange chromatography, to achieve high purity.[2]

Visualizations

This compound Pore Formation and Mechanism of Action

Tolaasin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tolaasin_monomer Soluble this compound Monomers Membrane_binding Membrane Binding Tolaasin_monomer->Membrane_binding Hydrophobic Interactions Insertion Monomer Insertion Membrane_binding->Insertion Oligomerization Oligomerization Insertion->Oligomerization Multimerization Pore Transmembrane Pore Oligomerization->Pore Ion_flux Uncontrolled Ion Flux Pore->Ion_flux Osmotic_imbalance Osmotic Imbalance Ion_flux->Osmotic_imbalance Cell_lysis Cell Lysis Osmotic_imbalance->Cell_lysis

Caption: Mechanism of this compound-induced cell lysis.

Experimental Workflow for this compound Purification

Tolaasin_Purification_Workflow Start P. tolaasii Culture Centrifugation1 Centrifugation (Remove Cells) Start->Centrifugation1 Supernatant Crude Supernatant Centrifugation1->Supernatant Ammonium_Sulfate Ammonium Sulfate Precipitation Supernatant->Ammonium_Sulfate Centrifugation2 Centrifugation (Collect Precipitate) Ammonium_Sulfate->Centrifugation2 Pellet Resuspended Pellet Centrifugation2->Pellet Dialysis Dialysis (Remove Salt) Pellet->Dialysis Chromatography Chromatographic Purification Dialysis->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: Workflow for the purification of this compound.

References

Application Note: High-Performance Liquid Chromatography for the Separation of Tolaasin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolaasin, a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, is a key virulence factor responsible for brown blotch disease in cultivated mushrooms.[1][2] Structurally, this compound is a cyclic peptide with a lipid side chain, and it exists as a complex of several closely related homologs, primarily this compound I and this compound II.[1] The separation and purification of these homologs are crucial for detailed structure-activity relationship studies, the development of diagnostic standards, and potential applications in drug development. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the high-resolution separation of these amphiphilic peptides.[3] This application note provides a detailed protocol for the extraction and HPLC-based separation of this compound from bacterial culture.

Experimental Workflow

The overall process for isolating and purifying this compound involves several key stages, from bacterial culture to the final separation of homologs by HPLC. The workflow is designed to progressively enrich the concentration of this compound while removing other cellular components.

Tolaasin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Analysis & Final Product Culture P. tolaasii Culture Harvest Harvest Supernatant (Centrifugation) Culture->Harvest Stationary Phase Precipitation Ammonium (B1175870) Sulfate (B86663) Precipitation Harvest->Precipitation Dialysis Dialysis Precipitation->Dialysis GelPermeation Gel Permeation Chromatography Dialysis->GelPermeation IonExchange Ion Exchange Chromatography GelPermeation->IonExchange HPLC Reversed-Phase HPLC IonExchange->HPLC PurityAnalysis Purity Analysis (Analytical HPLC, SDS-PAGE) HPLC->PurityAnalysis FinalProduct Purified this compound Homologs PurityAnalysis->FinalProduct

Figure 1: this compound extraction and purification workflow.

Protocols

This compound Extraction from Bacterial Culture

This protocol describes the initial steps to isolate crude this compound from a P. tolaasii culture.

Materials:

  • P. tolaasii culture broth

  • Ammonium sulfate

  • 10 mM Sodium Phosphate (B84403) Buffer (pH 7.0)

  • Dialysis tubing (e.g., 1 kDa MWCO)

  • High-speed centrifuge and appropriate centrifuge tubes

Procedure:

  • Culture P. tolaasii in a suitable broth medium until it reaches the stationary phase of growth.

  • Harvest the culture supernatant, which contains the secreted this compound, by centrifuging the culture at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.

  • Decant the supernatant carefully.

  • Perform ammonium sulfate precipitation by slowly adding solid ammonium sulfate to the supernatant to achieve 60-80% saturation. Stir gently at 4°C for several hours to allow the this compound to precipitate.

  • Collect the precipitated this compound by centrifugation (e.g., 12,000 x g for 30 minutes).

  • Resuspend the pellet in a minimal volume of 10 mM sodium phosphate buffer (pH 7.0).

  • Dialyze the resuspended pellet against the same buffer to remove excess ammonium sulfate.[2][4]

Preparative HPLC for this compound Homolog Separation

This protocol outlines the separation of this compound homologs using preparative reversed-phase HPLC.

Materials:

  • Crude or partially purified this compound extract

  • Mobile Phase A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • HPLC-grade solvents

Instrumentation:

  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector

  • UV-Vis detector

  • Preparative C18 column (e.g., 10 µm particle size, ≥20 mm internal diameter)

Procedure:

  • Prepare the mobile phases and ensure they are thoroughly degassed.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% A, 20% B) at a flow rate appropriate for the column dimensions.

  • Dissolve the this compound extract in a small volume of the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Inject the filtered sample onto the equilibrated column.

  • Run a linear gradient elution to separate the this compound homologs. A shallow gradient is often effective for separating closely related peptides.

  • Monitor the elution profile at a suitable wavelength, typically between 210-220 nm for peptide bonds.[3]

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions for each homolog and remove the organic solvent using a rotary evaporator or lyophilize to obtain the purified this compound.

Data Presentation

The following table presents representative quantitative data for the separation of this compound homologs using the described HPLC method. Retention times may vary based on the specific HPLC system, column chemistry, and exact gradient profile.

ParameterThis compound IThis compound II
Molecular Weight (Da) ~1987~1943
Typical Retention Time (min) 25.824.2
Elution % Acetonitrile (approx.) 55%52%

Method Optimization

Several parameters can be adjusted to optimize the separation of this compound homologs:

  • Gradient Slope: A shallower gradient will increase the separation between closely eluting peaks, improving resolution.[5]

  • Column Chemistry: While C18 is a common choice, a C8 column may provide different selectivity for lipopeptides.

  • Flow Rate: Adjusting the flow rate can impact resolution and run time.

  • Temperature: Column temperature can affect the viscosity of the mobile phase and the selectivity of the separation.

Troubleshooting

  • Poor Peak Shape: Ensure the use of an ion-pairing agent like TFA in the mobile phase.[3] Check for column degradation or sample overload.

  • Low Resolution: Optimize the gradient slope and consider a column with a smaller particle size or a longer length for analytical separations.

  • Poor Recovery: this compound is hydrophobic and may adsorb to surfaces. Using polypropylene (B1209903) vials and minimizing sample handling can help. Ensure the mobile phase pH is appropriate.

By following these protocols and considering the optimization strategies, researchers can effectively separate and purify this compound homologs for further scientific investigation.

References

Application Notes and Protocols for Tolaasin Identification by MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolaasin, a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, is the primary virulence factor responsible for brown blotch disease in cultivated mushrooms.[1] This toxin disrupts the cell membranes of mushroom tissues, leading to the characteristic brown lesions and significant economic losses in the mushroom industry. Accurate and rapid identification of this compound is crucial for diagnosing the disease, developing control strategies, and for screening potential inhibitor compounds in drug development.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a powerful analytical technique for the rapid and sensitive identification of microorganisms and their metabolites, including toxins.[2] This application note provides detailed protocols for the identification and characterization of this compound and its analogs from Pseudomonas tolaasii cultures using MALDI-TOF MS.

Principle of this compound Identification by MALDI-TOF MS

The identification of this compound by MALDI-TOF MS is based on the precise determination of the molecule's mass-to-charge ratio (m/z). The workflow involves the culture of Pseudomonas tolaasii, extraction of the lipopeptide toxins, co-crystallization of the extracted toxins with a suitable matrix, and subsequent analysis by the MALDI-TOF mass spectrometer. The resulting mass spectrum will show characteristic peaks corresponding to the molecular weights of different this compound variants. By comparing the observed m/z values with a database of known this compound masses, a confident identification can be made.

Quantitative Data Presentation

The table below summarizes the reported mass-to-charge ratios (m/z) for various this compound analogs and other peptides produced by different subtypes of Pseudomonas tolaasii. This data is essential for the interpretation of MALDI-TOF MS spectra.

This compound/Peptide AnalogReported m/z ValueP. tolaasii SubtypeReference
This compound (principal active component)1985Not specified[1]
This compound Minor Component1941Not specified
This compound INot specifiedPtα[1]
This compound IINot specifiedPtα[1]
This compound A, B, C, D, ENot specifiedNot specified[3][4]
Peptide 11138HK23 (Ptγ)
Peptide 21148HK23 (Ptγ)
Peptide 31152HK23 (Ptγ)
Peptide 41166HK23 (Ptγ)
Peptide 51182HK23 (Ptγ)
Peptide 61188HK23 (Ptγ)
Peptide 71210HK23 (Ptγ)

Experimental Protocols

Culture of Pseudomonas tolaasii

A pure culture of Pseudomonas tolaasii is the starting point for this compound identification.

Materials:

  • Pseudomonas tolaasii isolate

  • King's B (KB) agar (B569324) or broth

  • Incubator

Protocol:

  • Streak the Pseudomonas tolaasii isolate onto a KB agar plate.

  • Incubate the plate at 25-28°C for 24-48 hours, or until colonies are visible.

  • For liquid culture, inoculate a single colony into KB broth and incubate at 25-28°C with shaking for 24-48 hours.

This compound Extraction from Bacterial Culture

This protocol describes the extraction of lipopeptides, including this compound, from the bacterial culture.

Materials:

  • Pseudomonas tolaasii culture (from agar plate or broth)

  • Methanol (B129727)

  • Chloroform

  • Water (HPLC grade)

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator (optional)

Protocol:

  • Harvest bacterial cells from the agar plate by scraping the colonies or from the broth by centrifugation at 8,000 x g for 10 minutes.

  • Resuspend the cell pellet in a solution of chloroform:methanol:water (2:2:1, v/v/v).

  • Vortex the mixture vigorously for 5 minutes to lyse the cells and extract the lipopeptides.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipopeptides.

  • Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.

  • Resuspend the dried extract in a small volume of methanol for MALDI-TOF MS analysis.

MALDI-TOF MS Sample Preparation and Analysis

This protocol outlines the steps for preparing the sample for MALDI-TOF MS analysis and acquiring the mass spectrum.

Materials:

  • This compound extract (from Protocol 2)

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) dissolved in acetonitrile/water/trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Protocol:

  • Spot 1 µL of the this compound extract onto a well of the MALDI target plate.

  • Allow the spot to air dry completely.

  • Overlay the dried spot with 1 µL of the MALDI matrix solution.

  • Allow the matrix to co-crystallize with the analyte at room temperature.

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode, typically in the m/z range of 1000-2500 Da.

  • Calibrate the instrument using a standard peptide mixture to ensure high mass accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for this compound identification using MALDI-TOF MS.

Tolaasin_Identification_Workflow cluster_culture Bacterial Culture cluster_extraction This compound Extraction cluster_maldi MALDI-TOF MS Analysis cluster_data Data Analysis Culture Inoculate P. tolaasii on King's B medium Incubate Incubate at 25-28°C for 24-48h Culture->Incubate Harvest Harvest bacterial cells Incubate->Harvest Extract Extract with Chloroform:Methanol:Water Harvest->Extract Separate Separate organic phase Extract->Separate Dry Dry extract Separate->Dry Spot Spot extract on MALDI target Dry->Spot Matrix Add matrix and co-crystallize Spot->Matrix Analyze Acquire mass spectrum Matrix->Analyze Compare Compare m/z values to database Analyze->Compare Identify Identify this compound analogs Compare->Identify Report Report Identify->Report Final Report

Caption: Workflow for this compound Identification.

MALDI Imaging of this compound on Agar

MALDI imaging can be used to visualize the spatial distribution of this compound produced by P. tolaasii colonies grown on an agar plate.

Protocol:

  • Culture P. tolaasii on a thin layer of KB agar in a petri dish.

  • After incubation, carefully remove the agar from the petri dish and mount it on a conductive MALDI target plate.

  • Dry the agar surface in a desiccator.

  • Apply the MALDI matrix evenly over the agar surface using a sprayer or automated deposition device.

  • Perform MALDI imaging analysis across the agar surface to map the distribution of ions corresponding to this compound and its analogs.

Logical Relationship for this compound Identification

The following diagram illustrates the logical steps involved in confirming the presence of this compound.

Tolaasin_Logic_Diagram Start Start: Suspected P. tolaasii Infection Culture Isolate and culture bacteria Start->Culture Extraction Perform lipopeptide extraction Culture->Extraction MALDI_MS Analyze by MALDI-TOF MS Extraction->MALDI_MS Peak_Detection Detect peaks in the m/z 1900-2100 range? MALDI_MS->Peak_Detection Database_Match Do m/z values match known this compound analogs? Peak_Detection->Database_Match Yes Tolaasin_Negative Conclusion: This compound Absent Peak_Detection->Tolaasin_Negative No Tolaasin_Positive Conclusion: This compound Present Database_Match->Tolaasin_Positive Yes Database_Match->Tolaasin_Negative No

Caption: Logical Steps for this compound Confirmation.

References

Elucidating the Structure of the Fungal Pathogen Toxin Tolaasin using NMR Spectroscopy: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolaasin is a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, the causative agent of brown blotch disease in cultivated mushrooms.[1][2] This toxin is a key virulence factor, forming pores in the fungal cell membrane, which leads to cell lysis and the characteristic brown lesions on mushroom caps.[1][3] The complex structure of this compound, a cyclic peptide with a lactone ring and a fatty acid side chain, necessitates powerful analytical techniques for its complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry, has been instrumental in the definitive structure elucidation of this compound.[2] This application note provides a detailed overview and experimental protocols for the use of modern NMR spectroscopy in determining the structure of this compound, serving as a guide for researchers in natural product chemistry, drug discovery, and related fields.

The primary structure of the principal active component, this compound I, was determined to be β-hydroxyoctanoyl-Δ-But-D-Pro-D-Ser-D-Leu-D-Val-D-Ser-D-Leu-D-Val-L-Val-D-Gln-L-Leu-D-Val-Δ-But-D-allo-Thr-L-Ile-L-Hse-D-Dab-L-Lys, with a lactone ring formed between the D-allo-Thr and the C-terminus.[2]

Application of NMR Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and three-dimensional conformation of molecules in solution. For a complex peptide like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space connectivities.

Quantitative NMR Data

The following tables summarize the quantitative NMR data for this compound I, essential for its structural assignment. Recent studies have provided valuable data on the conformation of this compound I in a membrane-mimicking environment (SDS micelles).[4]

Table 1: ³JHNHA Coupling Constants for this compound I in SDS Micelles [4]

Residue³JHNHA (Hz)
D-Pro2-
D-Ser37.8
D-Leu48.1
D-Val58.5
D-Ser67.9
D-Leu78.2
D-Val88.6
L-Val94.5
D-Gln106.7
L-Leu114.8
D-Val124.7
Δ-But13-
D-allo-Thr148.9
L-Ile152.7
L-Hse167.0
D-Dab178.5

Note: The complete ¹H and ¹³C chemical shift assignments for this compound I are referenced in Nutkins et al., 1991. Due to the lack of publicly available tabulated data in the search results, users are directed to the original publication for this information.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample conditions.

Sample Preparation
  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O with a membrane-mimicking agent like SDS for conformational studies).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

1D ¹H NMR
  • Purpose: To obtain an overview of the proton signals and to optimize acquisition parameters for 2D experiments.

  • Protocol:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (e.g., Hα-Hβ in amino acid side chains).

  • Protocol:

    • Use a standard COSY pulse sequence (e.g., cosygp).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).

    • Set the number of scans per increment based on the sample concentration.

    • Process the data with appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.

2D TOCSY (Total Correlation Spectroscopy)
  • Purpose: To identify all protons within a spin system, correlating protons that are part of a continuous network of scalar couplings. This is particularly useful for identifying complete amino acid side chains.

  • Protocol:

    • Use a standard TOCSY pulse sequence with a spin-lock (e.g., mlevph).

    • Set the mixing time (spin-lock duration) to an appropriate value to allow for magnetization transfer throughout the spin system (typically 60-100 ms).

    • Other acquisition parameters are similar to the COSY experiment.

2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: To identify protons that are close in space (typically < 5 Å), providing crucial information for determining the three-dimensional structure and peptide sequence.

  • Protocol:

    • Use a standard NOESY pulse sequence (e.g., noesygpph).

    • Set the mixing time to a value that allows for the buildup of NOE cross-peaks (typically 100-300 ms). A series of experiments with varying mixing times can be beneficial.

    • Acquisition and processing parameters are similar to COSY and TOCSY.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate directly bonded protons and carbons, providing the chemical shift of each carbon attached to a proton.

  • Protocol:

    • Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Set the spectral width in the ¹H dimension (F2) to cover all proton signals.

    • Set the spectral width in the ¹³C dimension (F1) to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Optimize the number of increments in the indirect dimension for desired resolution.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds. This is critical for connecting different spin systems and identifying quaternary carbons.

  • Protocol:

    • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

    • Set the acquisition parameters similar to the HSQC experiment.

    • Optimize the long-range coupling delay (typically set to correspond to a coupling constant of 8-10 Hz).

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the data obtained from the aforementioned NMR experiments.

Tolaasin_NMR_Workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_determination 3. Structure Determination oneD_H1 1D ¹H COSY 2D COSY oneD_H1->COSY Optimize Parameters TOCSY 2D TOCSY oneD_H1->TOCSY Optimize Parameters NOESY 2D NOESY oneD_H1->NOESY Optimize Parameters HSQC 2D ¹H-¹³C HSQC oneD_H1->HSQC Optimize Parameters HMBC 2D ¹H-¹³C HMBC oneD_H1->HMBC Optimize Parameters assign_spin_systems Identify Amino Acid Spin Systems (COSY, TOCSY) COSY->assign_spin_systems identify_lipid Characterize Lipid Chain (COSY, TOCSY, HMBC) COSY->identify_lipid TOCSY->assign_spin_systems TOCSY->identify_lipid assign_sequence Sequence Amino Acids (NOESY) NOESY->assign_sequence identify_lactone Confirm Lactone Ring (HMBC, NOESY) NOESY->identify_lactone assign_carbons Assign ¹³C Resonances (HSQC, HMBC) HSQC->assign_carbons HMBC->assign_carbons HMBC->identify_lactone HMBC->identify_lipid assemble_fragments Assemble Structural Fragments assign_spin_systems->assemble_fragments assign_sequence->assemble_fragments assign_carbons->assemble_fragments identify_lactone->assemble_fragments identify_lipid->assemble_fragments confirm_stereochem Determine Stereochemistry (Chiral GC/MS, NOESY) assemble_fragments->confirm_stereochem final_structure Final this compound Structure confirm_stereochem->final_structure

Caption: Workflow for this compound Structure Elucidation by NMR.

NMR spectroscopy is an indispensable tool for the complete structure elucidation of complex natural products like this compound. By systematically applying a series of 1D and 2D NMR experiments, researchers can unambiguously determine the primary sequence, the nature of the fatty acid moiety, and the cyclic structure of this lipodepsipeptide. The detailed protocols and workflow presented in this application note provide a robust framework for scientists and drug development professionals to utilize NMR spectroscopy for the structural characterization of this compound and other similar bioactive peptides.

References

Application Note: Quantification of Tolaasin Levels Using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolaasin is a lipodepsipeptide pore-forming toxin produced by Pseudomonas tolaasii, the causative agent of brown blotch disease in cultivated mushrooms.[1] Accurate quantification of this compound is crucial for studying its biosynthesis, mechanism of action, and for the development of potential inhibitors or detoxification strategies.[2][3] This application note provides a detailed protocol for the quantification of this compound and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology is based on established protocols and is suitable for the analysis of this compound in bacterial cultures and other relevant matrices.[2][4]

Experimental Protocols

This section details the necessary steps for sample preparation and subsequent LC-MS analysis for the quantification of this compound.

Materials and Reagents
  • Bacterial Strains: P. tolaasii for this compound production and potentially a this compound-detoxifying strain like Microbacterium foliorum for degradation studies.[4]

  • Culture Media: King's B medium (2.0% Proteose peptone, 0.15% K₂HPO₄, 0.15% MgSO₄·7H₂O, and 1.0% glycerol).[4]

  • Solvents and Chemicals:

  • Solid Phase Extraction (SPE): Weakly acidic cation exchange resin (e.g., DIAION WK11).[2]

  • LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[4]

This compound Production and Purification

A standardized protocol for producing and purifying this compound is essential for generating calibration standards and for use in various assays.

  • Cultivation of P. tolaasii : Inoculate P. tolaasii in King's B medium and incubate at 25°C with shaking.[4]

  • Harvesting: After a suitable incubation period (e.g., stationary phase of growth), harvest the bacterial culture supernatant by centrifugation.[5]

  • Ammonium Sulfate Precipitation: Precipitate crude this compound from the supernatant by adding ammonium sulfate.[5][6]

  • Purification:

    • Resuspend the precipitate in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).[6]

    • Further purify the this compound using chromatographic techniques such as gel permeation and ion-exchange chromatography.[1][5]

    • Alternatively, use a weakly acidic cation exchange resin for purification. Elute tolaasins with methanol containing 0.1% (vol/vol) formic acid.[2]

Sample Preparation for LC-MS Analysis

The following protocol is adapted for the analysis of this compound and its degradation products from bacterial cell cultures.[4]

  • Incubation: Add purified this compound (e.g., 5 µl of a 2 mg/ml solution) to a bacterial cell suspension (e.g., 120 µl) and incubate for a specified period (e.g., 4 hours at 25°C).[4]

  • Supernatant Collection: Centrifuge the incubation mixture at 10,000 × g for 5 minutes to pellet the cells.[4]

  • Protein Precipitation and Extraction:

    • Transfer the supernatant (e.g., 120 µl) to a clean tube.

    • Add methanol (e.g., 80 µl) to the supernatant to precipitate proteins and extract the lipopeptides.[4]

  • Filtration: Filter the sample through a 0.45 µm syringe filter (e.g., cellulose (B213188) acetate) prior to LC-MS analysis.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters are based on a validated method for this compound quantification.[2][4]

  • LC System: Infinity II 1260 HPLC or equivalent.[4]

  • Column: Inert Sustain C18 column (e.g., 2.1 x 100 mm, 2 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Formic Acid in Ultrapure Water.[4]

    • Solvent B: 0.1% (v/v) Formic Acid in Acetonitrile.[4]

  • Flow Rate: 0.4 ml/min.[4]

  • Gradient Elution:

    • 0 min: 20% B

    • 4 min: 52% B

    • 12 min: 52% B[4]

  • Mass Spectrometer: Single quadrupole or tandem mass spectrometer (e.g., Agilent Infinity Lab LC-MSD).[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Data Acquisition: Monitor for the specific m/z values of this compound and its expected degradation products.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following tables provide a template for presenting results from the LC-MS analysis of this compound and its degradation products.

Table 1: Mass-to-Charge (m/z) Ratios of this compound and its Degradation Products.

Compoundm/z (Observed)Ion Adduct
This compound A980[M+H]⁺
This compound B987[M+H]⁺
This compound C1003[M+H]⁺
This compound I994[M+H]⁺
This compound D994[M+H]⁺
This compound II972[M+H]⁺
Degradation Product 1727[M+H]⁺
Degradation Product 2640[M+H]⁺
Degradation Product 3683[M+H]⁺
Data derived from LC-MS analysis of purified tolaasins and their degradation by M. foliorum.[4]

Table 2: Quantitative Performance of the LC-MS Method (Template).

ParameterThis compound IThis compound II
Linear Range (µg/mL) User-definedUser-defined
Limit of Detection (LOD) (µg/mL) User-definedUser-defined
Limit of Quantification (LOQ) (µg/mL) User-definedUser-defined
Accuracy (%) User-definedUser-defined
Precision (RSD %) User-definedUser-defined
This table should be populated with data from the user's own validation experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from a bacterial culture.

Tolaasin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis bacterial_culture Bacterial Culture (e.g., P. tolaasii) centrifugation1 Centrifugation bacterial_culture->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant purification This compound Purification (e.g., SPE) supernatant->purification purified_this compound Purified this compound purification->purified_this compound incubation Incubation with Detoxifying Bacteria purified_this compound->incubation centrifugation2 Centrifugation incubation->centrifugation2 supernatant2 Collect Supernatant centrifugation2->supernatant2 precipitation Protein Precipitation (Methanol) supernatant2->precipitation filtration Filtration (0.45 µm) precipitation->filtration lc_separation Liquid Chromatography (C18 Column, Gradient) filtration->lc_separation ms_detection Mass Spectrometry (ESI+, Positive Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Workflow for this compound Quantification.

Logical Relationship of this compound Detoxification

The following diagram illustrates the conceptual process of this compound detoxification by a bacterial agent.

Tolaasin_Detoxification_Pathway This compound This compound (Active Toxin) hydrolysis Enzymatic Hydrolysis This compound->hydrolysis interacts with bacterial_cell Detoxifying Bacterium (e.g., M. foliorum) bacterial_cell->hydrolysis produces enzymes for degradation_products Degradation Products (Inactive) hydrolysis->degradation_products results in

References

Application Notes and Protocols: A Sensitive Bioassay for Tolaasin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolaasin, a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, is the causative agent of brown blotch disease in cultivated mushrooms.[1] Its mechanism of action involves the formation of pores in the cell membranes of susceptible organisms, leading to disruption of cellular integrity and eventual cell death.[2][3] This pore-forming ability is not limited to fungal cells; this compound also exhibits potent hemolytic activity against erythrocytes, providing a convenient and sensitive model for studying its biological activity.[4]

These application notes provide detailed protocols for assessing this compound activity, primarily through a highly sensitive hemolytic bioassay. Additionally, protocols for a mushroom pitting assay and an in vitro assay using artificial lipid bilayers are described. These assays are crucial for screening potential this compound inhibitors, understanding its mechanism of action, and developing strategies to control brown blotch disease in mushroom cultivation.

Principle of the Bioassay

The primary bioassay described herein relies on the lytic activity of this compound against red blood cells (erythrocytes). This compound monomers bind to the erythrocyte membrane, aggregate, and form transmembrane pores.[2] This pore formation disrupts the osmotic balance of the cell, leading to the release of hemoglobin, a process known as hemolysis. The degree of hemolysis, which can be quantified spectrophotometrically by measuring the amount of released hemoglobin, is directly proportional to the concentration and activity of this compound. This assay provides a rapid, quantitative, and sensitive method for determining this compound activity and for screening potential inhibitors.

Signaling and Mechanistic Pathway

This compound's cytotoxic effect is a direct consequence of its physical interaction with the cell membrane, rather than the activation of a complex intracellular signaling cascade. The process can be visualized as a multi-step mechanism:

Tolaasin_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space TM1 This compound Monomer TA This compound Aggregate TM1->TA Binding & Aggregation TM2 This compound Monomer TM2->TA Pore Transmembrane Pore TA->Pore Pore Formation Lysis Cell Lysis Pore->Lysis Disruption of Osmotic Balance This compound Free this compound This compound->TM1 Membrane Insertion Tolaasin_Inhibitor_Screening cluster_screening Primary Screening cluster_validation Secondary Validation cluster_mechanism Mechanism of Action Studies cluster_output Outcome HemolysisAssay High-Throughput Hemolytic Assay MushroomAssay Mushroom Pitting Assay HemolysisAssay->MushroomAssay Validate in situ BilayerAssay Artificial Lipid Bilayer Assay MushroomAssay->BilayerAssay Investigate Mechanism LeadCompound Lead Inhibitor Compound BilayerAssay->LeadCompound Characterize Lead

References

Protocols for Assessing Tolaasin-Induced Hemolysis: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolaasin, a pore-forming lipodepsipeptide toxin produced by Pseudomonas tolaasii, is the causative agent of brown blotch disease in cultivated mushrooms. Its cytotoxic activity extends to erythrocytes, making the hemolysis assay a fundamental tool for studying its mechanism of action and for screening potential inhibitors. This compound induces hemolysis by inserting into the erythrocyte membrane, forming pores that disrupt osmotic balance and lead to cell lysis.[1][2] This document provides detailed protocols and application notes for the accurate and reproducible assessment of this compound-induced hemolysis.

Mechanism of this compound-Induced Hemolysis

This compound-induced hemolysis is a complex process influenced by multiple factors. The toxin initially binds to the erythrocyte membrane, a step that is sensitive to temperature.[3] Following binding, this compound monomers aggregate to form transmembrane pores, a process described by a multi-hit model where multiple toxin molecules are required to lyse a single cell.[3] The formation of these pores, estimated to have a radius of 0.6–1.0 nm, leads to an influx of ions and water, causing the cell to swell and eventually rupture, releasing hemoglobin.[4] At higher concentrations, this compound can also act as a detergent, directly solubilizing the cell membrane.[2]

Factors such as temperature, pH, and the presence of divalent cations can significantly modulate this compound's hemolytic activity.[1][3][4] For instance, its binding to the cell membrane is more efficient at 37°C than at 4°C.[3] Alkaline conditions have been shown to increase hemolytic activity.[1] Conversely, divalent cations like Zn²⁺ can inhibit pore formation and subsequent hemolysis.[4]

Tolaasin_Hemolysis_Pathway This compound This compound Monomers Bound_this compound Membrane-Bound This compound This compound->Bound_this compound Binding Membrane Erythrocyte Membrane Pore Transmembrane Pore Bound_this compound->Pore Aggregation & Pore Formation Lysis Hemolysis Pore->Lysis Osmotic Imbalance

Caption: Signaling pathway of this compound-induced hemolysis.

Application Notes

The hemolysis assay is a versatile tool with several applications in this compound research:

  • Toxin Activity Quantification: Determining the hemolytic unit (HU) of a this compound preparation allows for the standardization of toxin concentrations across experiments. One HU is often defined as the amount of this compound required to cause 50% or complete hemolysis of a 1% erythrocyte suspension within a specified time.[1]

  • Inhibitor Screening: The assay is a primary method for screening and characterizing compounds that inhibit this compound's hemolytic activity. This is crucial for the development of agents to control brown blotch disease.

  • Mechanistic Studies: By varying experimental conditions such as temperature, pH, and ion concentrations, the hemolysis assay provides insights into the molecular mechanisms of this compound's interaction with cell membranes.

  • Structure-Activity Relationship Studies: The assay can be used to evaluate the hemolytic activity of this compound analogs and fragments, helping to identify the structural components essential for its function.

Experimental Protocols

Protocol 1: Preparation of Erythrocyte Suspension

This protocol describes the preparation of a standardized erythrocyte suspension for use in hemolysis assays.

Materials:

  • Defibrinated sheep, horse, or rat blood

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Transfer 5 mL of defibrinated blood to a 15 mL conical tube.

  • Add 10 mL of cold PBS and gently mix by inversion.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the supernatant and the buffy coat (the white layer of leukocytes).

  • Resuspend the erythrocyte pellet in 10 mL of cold PBS.

  • Repeat steps 3-5 two more times to ensure the removal of plasma proteins and other contaminants.

  • After the final wash, resuspend the erythrocyte pellet in PBS to create a 10% (v/v) stock suspension. This stock can be stored at 4°C for up to one week.

  • For the hemolysis assay, dilute the 10% stock suspension with PBS to the desired final concentration (typically 1%).

Erythrocyte_Prep_Workflow Start Start: Defibrinated Blood Wash1 Wash with PBS Start->Wash1 Centrifuge1 Centrifuge (1000 x g, 10 min, 4°C) Wash1->Centrifuge1 Aspirate1 Aspirate Supernatant & Buffy Coat Centrifuge1->Aspirate1 Resuspend1 Resuspend in PBS Aspirate1->Resuspend1 Wash_Loop Repeat Wash & Centrifugation (2x) Resuspend1->Wash_Loop Final_Resuspend Resuspend to 10% Stock in PBS Wash_Loop->Final_Resuspend Dilute Dilute to 1% Working Suspension Final_Resuspend->Dilute End End: Washed Erythrocytes Dilute->End

Caption: Workflow for preparing erythrocyte suspension.

Protocol 2: Spectrophotometric Assay for this compound-Induced Hemolysis

This protocol details the quantitative measurement of this compound-induced hemolysis by monitoring hemoglobin release.

Materials:

  • 1% washed erythrocyte suspension (from Protocol 1)

  • This compound solution of known concentration

  • PBS, pH 7.4

  • 1% Triton X-100 in PBS (Positive Control)

  • Microcentrifuge tubes or 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial dilutions of the this compound solution in PBS.

  • In microcentrifuge tubes or a 96-well plate, set up the following reactions:

    • Test Samples: 100 µL of 1% erythrocyte suspension + 100 µL of this compound dilution.

    • Negative Control (0% Hemolysis): 100 µL of 1% erythrocyte suspension + 100 µL of PBS.

    • Positive Control (100% Hemolysis): 100 µL of 1% erythrocyte suspension + 100 µL of 1% Triton X-100.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes). Incubation time may need to be optimized based on the this compound concentration and the desired sensitivity of the assay.

  • After incubation, centrifuge the tubes or plate at 1,000 x g for 5 minutes to pellet the intact erythrocytes.

  • Carefully transfer 100 µL of the supernatant from each well/tube to a new, clean 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm (or 577 nm) using a microplate reader.[5]

  • Calculate the percentage of hemolysis using the following formula:

    % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Data Presentation

Quantitative data from hemolysis assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of this compound Concentration on Hemolysis

This compound Concentration (µg/mL)Absorbance (540 nm)% Hemolysis
0 (Negative Control)0.0520
10.15815
50.48960
100.75397
200.771100
1% Triton X-100 (Positive Control)0.772100

Table 2: Influence of Temperature and pH on this compound Hemolytic Activity (at a fixed this compound concentration)

Temperature (°C)pH% Hemolysis (after 30 min)
47.4< 5
257.445
377.498
376.085
378.0> 99

Troubleshooting and Considerations

  • Erythrocyte Source: The susceptibility of erythrocytes to hemolysis can vary between species.[6] Consistency in the source of red blood cells is crucial for reproducible results.

  • Incubation Time: The kinetics of hemolysis can be rapid. Time-course experiments are recommended to determine the optimal endpoint for the assay.

  • This compound Stability: Ensure the proper storage and handling of this compound solutions to maintain their activity.

  • Data Normalization: Always include positive and negative controls in every experiment to normalize the data and account for inter-assay variability.

  • Spectrophotometer Wavelength: While 540 nm is commonly used to measure hemoglobin, other wavelengths such as 415 nm or 577 nm can also be employed.[7] Consistency is key.

References

The "White Line" Test: An Application Protocol for Investigating Pseudomonas reactans Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "white line" test is a classical microbiological assay used to observe the antagonistic interaction between different bacterial species, most notably Pseudomonas tolaasii, the causative agent of brown blotch disease in cultivated mushrooms, and Pseudomonas reactans. This interaction manifests as a visible white precipitate line in the agar (B569324) medium between the streaks of the two bacteria. The phenomenon is due to the interaction of a heat-stable lipodepsipeptide toxin called tolaasin, produced by P. tolaasii, and a surfactant-like molecule known as the white line-inducing principle (WLIP), produced by P. reactans. While initially developed for the identification of P. tolaasii, this assay serves as a valuable model for studying bacterial antagonism, secondary metabolite production, and can be adapted for screening novel antimicrobial compounds.

This document provides detailed application notes and protocols for performing the "white line" test, interpreting the results, and adapting the methodology for drug discovery applications.

Principle of the "White Line" Test

The formation of the white precipitate is a result of the co-precipitation of two secreted secondary metabolites:

  • This compound: A pore-forming lipodepsipeptide toxin produced by P. tolaasii. It has hemolytic and antimicrobial properties.

  • White Line-Inducing Principle (WLIP): A lipodepsipeptide produced by P. reactans. It also exhibits hemolytic and antimicrobial activities.

When these two molecules diffuse through the agar and meet, they interact to form a visible, insoluble white line. The presence and intensity of this line can be indicative of the production levels of these compounds and the specific strains being tested. It is important to note that while the test was once considered specific for the P. tolaasii and P. 'reactans' interaction, subsequent research has shown that other pseudomonads can also produce a similar reaction.[1]

Data Presentation

The biological activities of this compound and WLIP are crucial for understanding the "white line" phenomenon and for potential drug discovery applications. The following table summarizes key quantitative data on their hemolytic and antimicrobial properties.

CompoundBiological ActivityOrganism(s)Quantitative DataReference
This compound I Hemolytic ActivityRed Blood CellsMinimal Haemolytic Quantity (MHQ) at 25°C: >10 µg(Adapted from ResearchGate)
Antimicrobial Activity (MIC)Bacillus megaterium3.1 µg/mL(Adapted from ResearchGate)
Antimicrobial Activity (MIC)Rhodotorula pilimanae12.5 µg/mL(Adapted from ResearchGate)
WLIP Hemolytic ActivityRed Blood CellsMinimal Haemolytic Quantity (MHQ) at 25°C: 2.5 µg(Adapted from ResearchGate)
Antimicrobial Activity (MIC)Bacillus megaterium6.25 µg/mL(Adapted from ResearchGate)
Antimicrobial Activity (MIC)Rhodotorula pilimanae25 µg/mL(Adapted from ResearchGate)

Experimental Protocols

Materials
  • Pseudomonas reactans strain (e.g., LMG 5329)

  • Pseudomonas tolaasii strain (e.g., LMG 2342T) (or other test organism)

  • King's B (KB) Medium (or Pseudomonas Agar F)

  • Sterile Petri dishes (90 mm)

  • Sterile microbiological loops or swabs

  • Incubator set to 25°C

  • Micropipettes and sterile tips

Preparation of King's B Medium

Composition per 1 liter:

  • Proteose Peptone No. 3: 20 g

  • Glycerol: 15 mL

  • Dipotassium Hydrogen Phosphate (K₂HPO₄): 1.5 g

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 1.5 g

  • Agar: 15 g

  • Distilled Water: 1 L

Procedure:

  • Suspend the dry ingredients in 1 liter of distilled water.

  • Add the glycerol.

  • Heat with frequent agitation and boil for 1 minute to completely dissolve the medium.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to approximately 50°C before pouring into sterile Petri dishes.

  • Let the plates solidify and dry before use.

"White Line" Test Protocol (Wong and Preece, 1979)
  • Inoculum Preparation:

    • Grow P. reactans and the test organism (e.g., P. tolaasii) in a suitable broth (e.g., King's B broth) overnight at 25°C to obtain a fresh culture.

    • Alternatively, use colonies from a fresh agar plate.

  • Streaking:

    • Using a sterile loop or swab, streak the P. reactans culture in a single line down one side of a King's B agar plate, approximately 2-3 cm from the edge.

    • Using a fresh sterile loop or swab, streak the test organism in a parallel line on the opposite side of the plate, maintaining a distance of approximately 1 cm between the two streaks.[2]

  • Incubation:

    • Incubate the plates at 25°C for 72 hours.[2]

  • Observation:

    • Examine the plates for the formation of a distinct white line of precipitate in the agar between the two bacterial streaks. The line should be sharp and clearly visible.

Visualization of Experimental Workflow and Signaling Pathway

White_Line_Test_Workflow Experimental Workflow for the 'White Line' Test cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Observation prep_media Prepare King's B Agar streak_plate Streak Bacteria on Agar Plate (1 cm apart) prep_media->streak_plate prep_inoculum Prepare Overnight Cultures (P. reactans & Test Strain) prep_inoculum->streak_plate incubate Incubate at 25°C for 72 hours streak_plate->incubate observe Observe for White Precipitate Line incubate->observe Tolaasin_WLIP_Interaction Mechanism of 'White Line' Formation cluster_preactans P. reactans cluster_ptolaasii P. tolaasii cluster_interaction Interaction in Agar preactans P. reactans wlip WLIP (Lipodepsipeptide) preactans->wlip Secretes diffusion Diffusion through Agar wlip->diffusion ptolaasii P. tolaasii This compound This compound (Lipodepsipeptide) ptolaasii->this compound Secretes This compound->diffusion precipitation Formation of White Precipitate Line diffusion->precipitation Co-precipitation HTS_Workflow High-Throughput Screening (HTS) Adaptation start Prepare Agar-filled Microplates dispense Dispense Compound Library into Wells start->dispense inoculate Inoculate P. reactans & P. tolaasii Reporter Strain dispense->inoculate incubate Automated Incubation and Imaging inoculate->incubate analyze Image Analysis to Quantify White Line and/or Bacterial Growth incubate->analyze hits Identify 'Hits' that Inhibit or Modulate the Interaction analyze->hits

References

Application of Tolaasin in Model Membrane Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolaasin, a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, is the causative agent of brown blotch disease in cultivated mushrooms.[1][2][3] Its potent membrane-disrupting activity has garnered significant interest in the scientific community for its potential applications in drug delivery, as an antimicrobial agent, and as a tool for studying membrane biophysics. This compound exerts its cytotoxic effects by inserting into cell membranes and forming pores, leading to a collapse of the membrane structure and disruption of cellular osmotic pressure.[1][2] Model membrane systems, such as liposomes and artificial lipid bilayers, are invaluable tools for elucidating the precise mechanisms of this compound's interaction with lipid membranes in a controlled environment. These studies provide critical insights into the factors governing its pore-forming activity, including lipid composition, membrane thickness, and the presence of other molecules.

This document provides detailed application notes and protocols for studying the interaction of this compound with model membranes, summarizing key quantitative data and visualizing the underlying mechanisms and experimental workflows.

Mechanism of Action: Pore Formation

This compound's primary mechanism of action involves a multi-step process that culminates in the formation of transmembrane pores. This process can be summarized as follows:

  • Monomer Binding: this compound monomers initially bind to the surface of the target membrane.

  • Insertion: The amphipathic nature of the this compound molecule, with a β-hydroxyoctanoic acid at the N-terminus, facilitates its insertion into the hydrophobic core of the lipid bilayer.[1]

  • Oligomerization: Once inserted, this compound monomers multimerize within the membrane to form pore structures.[1] The number of this compound molecules required to form a channel has been calculated to be around ten.[1]

  • Pore Formation: The assembled oligomers create a hydrophilic channel through the membrane, leading to leakage of ions and small molecules, disruption of electrochemical gradients, and ultimately, cell lysis.[1][2] This pore formation is described by a "barrel-stave" model where the this compound oligomers line the pore.[4]

At higher concentrations, this compound can also act as a detergent, directly solubilizing the membrane.[2]

Tolaasin_Mechanism cluster_membrane Lipid Bilayer Monomer This compound Monomer Inserted Inserted Monomer Monomer->Inserted Binding & Insertion Oligomer Oligomeric Complex Inserted->Oligomer Oligomerization Pore Transmembrane Pore Oligomer->Pore Pore Formation Leakage Ion & Molecule Leakage Pore->Leakage

Fig. 1: Proposed mechanism of this compound-induced pore formation in a lipid bilayer.

Quantitative Data Summary

The interaction of this compound with model membranes is influenced by several factors, including the lipid composition and physical properties of the bilayer. The following tables summarize key quantitative data from various studies.

ParameterValueModel SystemReference
Pore Size (Diameter) 0.9 nm (9 Å)Artificial Lipid Bilayer[1]
Unitary Conductance (Type 1 Channel) 150 pS (in 100 mM KCl)Artificial Lipid Bilayer[5]
Unitary Conductance (Type 2 Channel) 300 and 500 pS (sub-conductance states)Artificial Lipid Bilayer[5]
Optimal this compound Concentration for Single Channel Monitoring 0.6 HU (15.9 nM)Artificial Lipid Bilayer[5]
Number of Monomers per Pore ~10Calculated[1]

Table 1: Biophysical Properties of this compound Pores

Lipid CompositionThis compound Concentration for 50% Leakage (cP50)Mole Ratio for 50% Leakage (Re50)ObservationsReference
14:1 PC Liposomes~0.1 µM (at 30 µM lipid)0.0016Highly active in shorter-chain lipids.[6][7]
20:1 PC LiposomesSignificantly higher than 0.1 µM0.0070Thicker membranes are more resistant to this compound.[6][7]
POPC Liposomes~0.1 µM (at 30 µM lipid)Not specifiedHigh activity observed.[6][7]
Sphingomyelin-containing LiposomesNot specifiedNot specifiedIncreased sphingomyelin (B164518) content enhances activity.[4]
Cholesterol-containing LiposomesNot specifiedNot specifiedCholesterol attenuates this compound activity.[4]
Ergosterol-containing LiposomesNot specifiedNot specifiedErgosterol has a weaker inhibitory effect than cholesterol.[4]

Table 2: Effect of Lipid Composition on this compound Activity in Liposomes

Experimental Protocols

Protocol 1: Liposome (B1194612) Leakage Assay (Calcein Release)

This protocol is used to assess the membrane-permeabilizing activity of this compound by measuring the release of a fluorescent dye from liposomes.

Materials:

  • Lipids of choice (e.g., POPC, 14:1 PC, 20:1 PC)

  • Calcein (B42510)

  • This compound

  • Tris buffer (or other appropriate buffer)

  • Fluorescence spectrometer

Methodology:

  • Liposome Preparation:

    • Prepare large unilamellar vesicles (LUVs) containing encapsulated calcein at a self-quenching concentration.

    • This is typically done by extrusion of multilamellar vesicles through polycarbonate membranes with a defined pore size (e.g., 100 nm).[8]

  • Incubation:

    • Incubate the calcein-loaded liposomes at a specific lipid concentration (e.g., 30 µM and 300 µM) with varying concentrations of this compound.[6][7]

    • Incubate for a defined period (e.g., 1 hour).[6][7]

  • Fluorescence Measurement:

    • Dilute the samples to a common lipid concentration (e.g., 30 µM) just before measurement to ensure comparable calcein concentrations.[6][7]

    • Measure the fluorescence intensity of calcein using a fluorescence spectrometer. The excitation and emission wavelengths for calcein are typically around 495 nm and 515 nm, respectively.

    • Complete leakage (100%) is determined by adding a detergent (e.g., Triton X-100) to disrupt all liposomes.

  • Data Analysis:

    • Calculate the percentage of leakage for each this compound concentration.

    • Plot dose-response curves to determine the concentration of this compound required for 50% leakage (cP50).[6][7]

Liposome_Leakage_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Liposome_Prep Prepare Calcein-Loaded Liposomes (LUVs) Incubation Incubate Liposomes with Varying this compound Concentrations Liposome_Prep->Incubation Measurement Measure Calcein Fluorescence Incubation->Measurement Data_Analysis Calculate % Leakage & Determine cP50 Measurement->Data_Analysis

Fig. 2: Experimental workflow for a liposome leakage assay.
Protocol 2: Artificial Lipid Bilayer Electrophysiology

This technique allows for the direct measurement of ion channel formation by this compound in a planar lipid bilayer.

Materials:

  • Planar lipid bilayer setup

  • Lipids for bilayer formation (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine)

  • This compound

  • Electrolyte solution (e.g., 100 mM KCl)

  • Ag/AgCl electrodes

  • Amplifier and data acquisition system

Methodology:

  • Bilayer Formation:

    • Form a stable planar lipid bilayer across a small aperture separating two chambers filled with electrolyte solution.

  • This compound Addition:

    • Add a low concentration of this compound (e.g., 0.6 HU or 15.9 nM) to one of the chambers (the cis side).[5]

  • Electrophysiological Recording:

    • Apply a transmembrane voltage and record the resulting current using Ag/AgCl electrodes connected to an amplifier.

    • Observe for step-like increases in current, which indicate the formation of single ion channels.

  • Data Analysis:

    • Analyze the current recordings to determine the single-channel conductance (slope of the current-voltage relationship).[1][9]

    • Characterize the channel properties, such as open and closed times, and any sub-conductance states.[1][5]

    • The effect of potential inhibitors, such as Zn2+, can also be investigated by adding them to the chamber.[1][9]

Applications and Future Directions

The study of this compound in model membranes has significant implications for various fields:

  • Drug Delivery: Understanding how this compound disrupts lipid bilayers can inform the design of novel drug delivery systems that utilize pore formation to release therapeutic agents into target cells.

  • Antimicrobial Development: this compound's potent activity against fungal and bacterial membranes makes it a lead compound for the development of new antimicrobial agents.[10]

  • Biophysical Research: this compound serves as a model peptide for studying the fundamental principles of peptide-lipid interactions, membrane protein folding, and pore formation.

Future research could focus on high-resolution structural studies of the this compound pore within the membrane, further elucidation of the role of specific lipid species in modulating its activity, and the engineering of this compound variants with enhanced target specificity and therapeutic potential.

References

Application Notes and Protocols for Studying Tolaasin Ion Channel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolaasin, a lipodepsipeptide toxin produced by Pseudomonas tolaasii, is the causative agent of brown blotch disease in cultivated mushrooms.[1][2] Its mechanism of action involves the formation of ion channels in the cell membranes of the host organism, leading to disruption of osmotic pressure and eventual cell lysis.[1][3] Understanding the dynamics of this compound ion channel formation is crucial for the development of effective inhibitors to control this disease and for broader applications in studying pore-forming toxins. These application notes provide detailed protocols for key experimental techniques used to characterize this compound ion channels.

This compound is a peptide toxin with a molecular weight of 1985 Da, consisting of 18 amino acids with a β-hydroxy-octanoic acid at the N-terminus.[1][3] It forms two main types of ion channels in artificial lipid bilayers.[4][5] The type 1 channel has a slope conductance of 150 pS, while the type 2 channel exhibits two sub-conductance states of 300 and 500 pS in a buffer containing 100 mM KCl.[4][5] The formation of these channels is a concentration-dependent process, with single-channel currents being optimally observed at a this compound concentration of 15.9 nM.[4][5]

Quantitative Data Summary

The following tables summarize the electrophysiological properties of this compound ion channels and the effects of known inhibitors.

Table 1: Electrophysiological Characteristics of this compound Ion Channels [4][5][6]

Channel TypeConductance (pS)Properties
Type 1150Linear current-voltage relationship. More frequently observed (approx. 4:1 ratio to Type 2).
Type 2300 and 500 (sub-conductance states)Exhibits two distinct sub-conductance states.
-200-220Unitary conductance observed in some studies, with long-lasting openings and no time-dependent inactivation.

Table 2: Inhibitors of this compound Ion Channel Activity [4][5][6]

InhibitorEffective ConcentrationObservations
Zinc (Zn²⁺)500 µM - 1.2 mMComplete inhibition of both Type 1 and Type 2 channels.
This compound-Inhibitory Factor 16 (TIF 16)30 µMRapidly and irreversibly inhibits this compound channels.

Experimental Protocols

Planar Black Lipid Membrane (BLM) Electrophysiology

This protocol details the formation of a planar lipid bilayer and the subsequent recording of single-channel currents induced by this compound. This technique is fundamental for characterizing the biophysical properties of ion channels.

Materials:

  • Phosphatidyl serine (PS) and phosphatidyl ethanolamine (B43304) (PE) dissolved in n-decane (20 mg/mL) in a 1:1 ratio[7]

  • This compound, purified

  • Buffer solution: 100 mM KCl, 10 mM HEPES, pH 7.4[7]

  • Delrin cup with a 0.25 mm diameter hole[7]

  • Ag/AgCl electrodes

  • Low-noise voltage-clamp amplifier

  • Data acquisition system (e.g., pClamp software)[7]

  • Low-pass Bessel filter[7]

Procedure:

  • Chamber Preparation: Thoroughly clean the Delrin cup and the recording chamber.

  • Bilayer Formation:

    • Paint the lipid solution (PS/PE in n-decane) across the hole in the Delrin cup.

    • Allow the solvent to thin, forming a bilayer membrane. This can be monitored by observing the membrane capacitance.

  • Buffer Addition: Fill both the cis and trans chambers with the buffer solution (100 mM KCl, 10 mM HEPES, pH 7.4) to establish symmetric ionic conditions.[7] The trans chamber is typically held at ground potential.[7]

  • This compound Addition: Add purified this compound to the cis chamber to a final concentration of approximately 15.9 nM (0.6 units).[4][5]

  • Single-Channel Recording:

    • Apply a holding potential across the membrane using the voltage-clamp amplifier.

    • Record the resulting ion currents. Signals are typically filtered at 1 kHz using a low-pass Bessel filter.[7]

    • Analyze the data using appropriate software to determine channel conductance, open probability, and other kinetic properties.[7]

Expected Results: Successful experiments will show discrete, stepwise changes in current, corresponding to the opening and closing of individual this compound ion channels. The conductance of these channels can be calculated from the current amplitude at different holding potentials.

Hemolysis Assay

This assay provides a simple and effective method to assess the membrane-disrupting activity of this compound by measuring the lysis of red blood cells (RBCs).

Materials:

  • Fresh, defibrinated sheep, rabbit, or horse blood[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound solution of known concentration

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis[9]

  • PBS as a negative control for 0% hemolysis[9]

  • 96-well microtiter plate (U- or V-bottom)[10]

  • Centrifuge

  • Spectrophotometer (plate reader) capable of measuring absorbance at 541 nm[11]

Procedure:

  • RBC Preparation:

    • Wash the defibrinated blood three times with 5 volumes of cold, sterile PBS, centrifuging at 500 x g for 10 minutes at 4°C after each wash.[9]

    • After the final wash, resuspend the RBC pellet in PBS to obtain a 2% (v/v) suspension.[10][11]

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of the this compound solution in PBS.

    • Add 75 µL of each this compound dilution to the respective wells.[9]

    • Add 75 µL of PBS to the negative control wells and 75 µL of 1% Triton X-100 to the positive control wells.[9]

  • Incubation:

    • Add 75 µL of the 2% RBC suspension to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.[11]

  • Measurement:

    • Centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.[9]

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 541 nm, which corresponds to the amount of released hemoglobin.[11]

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula:[9] % Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100

Expected Results: A dose-dependent increase in absorbance will be observed with increasing concentrations of this compound, indicating a higher degree of red blood cell lysis.

Calcein (B42510) Leakage Assay

This fluorescence-based assay uses liposomes encapsulating a self-quenching dye (calcein) to measure membrane permeabilization induced by this compound.

Materials:

  • Lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) and cardiolipin (B10847521) (CL) at a 58:42 ratio) dissolved in chloroform[5]

  • Calcein solution (e.g., 50-80 mM in 10 mM HEPES buffer, pH 7.4)[4][5]

  • HEPES buffer (10 mM, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[5]

  • Extruder with polycarbonate filters (100 nm pore size)[5]

  • This compound solution

  • Triton X-100 (1% v/v) for 100% leakage control[5]

  • Fluorometer or fluorescence plate reader (Excitation: 490 nm, Emission: 515 nm)[5]

Procedure:

  • Liposome (B1194612) Preparation:

    • Dry the lipid mixture from chloroform (B151607) under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid film with the calcein solution.

    • Subject the suspension to 10 freeze-thaw cycles in liquid nitrogen.[5]

    • Extrude the suspension at least 20 times through a 100 nm polycarbonate filter to form large unilamellar vesicles (LUVs).[5]

    • Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion column.[5]

  • Leakage Assay:

    • Dilute the calcein-loaded LUVs in HEPES buffer to a final lipid concentration of 25 µM in a 96-well plate.[5]

    • Add varying concentrations of this compound to the wells.

    • Monitor the increase in fluorescence over time at an excitation wavelength of 490 nm and an emission wavelength of 515 nm.[5]

    • After the final reading, add 1% Triton X-100 to induce 100% leakage and record the maximum fluorescence (F100).[5]

  • Calculation:

    • Calculate the percentage of calcein leakage using the formula:[5] % Leakage = [(F - F0) / (F100 - F0)] x 100 where F is the fluorescence at a given time point, and F0 is the initial fluorescence.

Expected Results: An increase in fluorescence intensity will be observed upon the addition of this compound, corresponding to the leakage of calcein from the liposomes due to pore formation. The rate and extent of leakage will be dependent on the this compound concentration.

Visualizations

The following diagrams illustrate the experimental workflows for the described techniques.

BLM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Lipid Solution (PS/PE in n-decane) D Form Planar Lipid Bilayer A->D B Prepare Buffer (100 mM KCl, 10 mM HEPES) E Add Buffer to Chambers B->E C Prepare this compound Solution F Add this compound to cis Chamber C->F D->E E->F G Apply Holding Potential F->G H Record Single-Channel Currents G->H I Filter and Analyze Data H->I J Determine Channel Properties (Conductance, Kinetics) I->J Hemolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 2% RBC Suspension E Add RBC Suspension A->E B Prepare this compound Dilutions D Add this compound/Controls to Plate B->D C Prepare Controls (Positive: Triton X-100, Negative: PBS) C->D D->E F Incubate at 37°C E->F G Centrifuge Plate F->G H Transfer Supernatant G->H I Measure Absorbance at 541 nm H->I J Calculate % Hemolysis I->J Calcein_Leakage_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Calcein-Loaded Liposomes C Add Liposomes and this compound to Plate A->C B Prepare this compound Dilutions B->C D Monitor Fluorescence Increase C->D E Add Triton X-100 for 100% Leakage D->E F Record Maximum Fluorescence E->F G Calculate % Leakage F->G

References

Application Notes and Protocols for Inducing Brown Blotch Symptoms with Purified Tolaasin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing brown blotch disease symptoms on mushroom sporophores using purified tolaasin. This protocol is intended for researchers investigating the pathogenesis of brown blotch disease, screening for disease-resistant mushroom strains, or evaluating the efficacy of potential therapeutic agents against this compound-producing bacteria.

Introduction

Brown blotch disease, primarily caused by the bacterium Pseudomonas tolaasii, is a significant concern in the commercial cultivation of mushrooms, leading to substantial economic losses.[1][2] The key virulence factor responsible for the characteristic brown, sunken lesions on mushroom caps (B75204) is a lipodepsipeptide toxin known as this compound.[3][4][5][6][7] this compound acts as a pore-forming toxin, disrupting the plasma membrane of mushroom hyphae.[3][6][7][8] This disruption leads to cell lysis and the activation of tyrosinase, an enzyme that catalyzes the synthesis of melanin, resulting in the visible browning symptoms.[4]

This protocol outlines the methodology for purifying this compound and subsequently using the purified toxin to induce brown blotch symptoms in a controlled laboratory setting. This allows for the study of the toxin's direct effects, independent of the bacterium itself.

Quantitative Data Summary

The following table summarizes the effective concentrations of purified this compound required to induce symptoms on Agaricus bisporus caps.

This compound ConcentrationObserved Symptom(s)Incubation TimeReference
10 µg/mLPitting of mushroom cap surfaceNot specified[1]
30 µg/mLBrowning and pitting of mushroom cap surface16 hours[1]

Experimental Protocols

Protocol for this compound Purification

This protocol is a generalized procedure based on established methods for isolating this compound from Pseudomonas tolaasii cultures.[5][9][10]

Materials:

  • Pseudomonas tolaasii culture

  • Nutrient broth or other suitable liquid medium

  • Ammonium (B1175870) sulfate (B86663)

  • 10 mM Sodium phosphate (B84403) buffer (pH 7.0)

  • Dialysis tubing

  • Centrifuge and ultracentrifuge

  • Chromatography equipment (e.g., gel permeation and ion-exchange columns)

  • HPLC system for analysis

  • Sterile filters

Procedure:

  • Bacterial Culture: Inoculate P. tolaasii into a suitable liquid medium and incubate with shaking until the stationary phase of growth is reached.

  • Harvesting Supernatant: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant, which contains the secreted this compound.

  • Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to precipitate the this compound.

  • Collection and Resuspension: Centrifuge the solution to collect the precipitated crude this compound. Resuspend the pellet in 10 mM sodium phosphate buffer (pH 7.0).[9]

  • Dialysis: Dialyze the resuspended solution against the same buffer to remove excess salt.[9]

  • Chromatographic Purification: Further purify the this compound using a series of chromatography steps, such as gel permeation and ion-exchange chromatography.[5]

  • Purity Analysis: Analyze the purified fractions by HPLC to confirm the presence and purity of this compound I and this compound II.[5]

  • Quantification and Storage: Determine the concentration of the purified this compound and store it at -70°C.[9]

Protocol for Inducing Brown Blotch Symptoms

This protocol describes the application of purified this compound to mushroom caps to induce brown blotch symptoms.

Materials:

  • Freshly harvested mushroom sporophores (e.g., Agaricus bisporus, Pleurotus ostreatus)

  • Purified this compound solution (e.g., 10-30 µg/mL in a suitable buffer)

  • Sterile distilled water or buffer (for negative control)

  • Micropipette

  • Moist chamber (e.g., a sealed container with moist filter paper)

  • Incubator set to 25°C with 90% relative humidity[11]

Procedure:

  • Mushroom Preparation: Select fresh, undamaged mushroom caps. If desired, the outer tissue can be peeled off for certain assays, though whole caps are recommended for detailed studies.[1]

  • Inoculation:

    • Using a micropipette, carefully apply a small, defined volume (e.g., 20 µL) of the purified this compound solution onto the surface of the mushroom cap.[4]

    • For the negative control, apply an equal volume of sterile distilled water or the buffer used to dissolve the this compound onto separate mushroom caps.

  • Incubation:

    • Place the inoculated mushroom caps in a moist chamber to maintain high humidity.

    • Incubate the chamber at 25°C and 90% relative humidity.[11]

  • Symptom Assessment:

    • Visually inspect the mushroom caps for the development of brown blotch symptoms (pitting, browning, sunken lesions) at regular intervals (e.g., 16, 24, and 48 hours).[1][4]

    • Document the symptoms through photography and/or a disease severity scoring system.

Visualizations

Experimental Workflow

experimental_workflow start Start purification This compound Purification from P. tolaasii Culture start->purification prep_mushrooms Prepare Fresh Mushroom Caps start->prep_mushrooms inoculation Apply Purified this compound (and Control) to Caps purification->inoculation prep_mushrooms->inoculation incubation Incubate at 25°C and 90% Humidity inoculation->incubation assessment Assess Symptom Development (Pitting and Browning) incubation->assessment end End assessment->end

Caption: Experimental workflow for inducing brown blotch with purified this compound.

Mechanism of this compound Action

tolaasin_mechanism This compound Purified this compound membrane Mushroom Hyphal Plasma Membrane This compound->membrane Binds to pore_formation Pore Formation membrane->pore_formation Inserts and forms disruption Membrane Disruption & Osmotic Imbalance pore_formation->disruption lysis Cell Lysis disruption->lysis tyrosinase Tyrosinase Activation lysis->tyrosinase symptoms Brown Blotch Symptoms (Pitting & Browning) lysis->symptoms melanin Melanin Synthesis tyrosinase->melanin melanin->symptoms

Caption: Simplified signaling pathway of this compound-induced brown blotch symptoms.

References

Application Notes and Protocols for Studying Tolaasin Pores Using Planar Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolaasin, a lipodepsipeptide toxin produced by Pseudomonas tolaasii, is the causative agent of brown blotch disease in cultivated mushrooms. Its pathological effect stems from its ability to form pores in the cell membranes of the mushroom, leading to disruption of ion gradients and eventual cell death.[1][2][3] The planar lipid bilayer system is a powerful in vitro technique that provides a simplified and well-controlled environment to study the fundamental properties of ion channels and pores, such as those formed by this compound. This document provides detailed application notes and protocols for the use of planar lipid bilayers in the investigation of this compound pores, including experimental setup, data acquisition, and analysis.

Principles of the Planar Lipid Bilayer Technique

The planar lipid bilayer technique involves the formation of a single lipid bilayer across a small aperture separating two aqueous compartments, typically referred to as the cis and trans chambers.[4][5] This artificial membrane mimics a biological membrane and allows for the precise control of the lipid composition and the solutions on either side. Once the bilayer is formed and its stability is confirmed by monitoring its electrical properties (capacitance and resistance), the molecule of interest, in this case, this compound, can be introduced into one of the chambers. The subsequent insertion and pore-forming activity of this compound can be studied by applying a transmembrane potential and measuring the resulting ion current.[4][6][7]

Key Findings from this compound Pore Studies

Studies using planar lipid bilayers have revealed several key characteristics of this compound pores:

  • Two Types of Ion Channels: this compound forms at least two distinct types of ion channels in artificial lipid bilayers.[1]

  • Conductance: The channels exhibit different conductance levels. Type 1 channels have a slope conductance of approximately 150 pS in 100 mM KCl, while Type 2 channels show subconductance states of 300 pS and 500 pS.[1] Other studies have reported unitary conductance values of 200 pS and 220 pS.[8]

  • Voltage Dependence: The conductance induced by this compound is voltage-dependent, increasing significantly at positive transmembrane potentials.[9]

  • Inhibition: The activity of this compound channels can be inhibited by divalent cations such as Zn2+.[1][8] this compound inhibitory factors (TIFs) have also been shown to block channel activity.[8]

  • Pore Size: The estimated pore size of a this compound channel is approximately 0.9 nm (9 Å).[8]

  • Concentration Dependence: The formation of ion channels is dependent on the concentration of this compound, with single-channel currents being successfully recorded at concentrations around 15.9 nM (0.6 HU).[1][8] At higher concentrations (above 0.8 HU), the lipid bilayer can become unstable.[8]

Quantitative Data Summary

The following table summarizes the quantitative data on this compound pore properties obtained from planar lipid bilayer experiments.

ParameterValueExperimental ConditionsReference
Type 1 Channel Conductance 150 pS100 mM KCl[1]
Type 2 Channel Subconductance 300 pS, 500 pS100 mM KCl[1]
Unitary Conductance 200 pS100 mM KCl, 10 mM HEPES (pH 7.4)[8]
Unitary Conductance 220 pSNot specified[8]
Optimal this compound Concentration 0.6 HU (15.9 nM)For single-channel recordings[1][8]
Inhibitor Concentration (Zn2+) 1 mM---[8]
Inhibitor Concentration (TIF 16) 30 µM---[8]
Estimated Pore Size 0.9 nm (9 Å)---[8]

Experimental Protocols

Materials and Reagents
  • Lipids: Phosphatidylethanolamine (PE) and phosphatidylserine (B164497) (PS) dissolved in n-decane (20 mg/mL) at a 1:1 ratio.[8]

  • This compound: Purified this compound. The purification can be achieved through methods such as ammonium (B1175870) sulfate (B86663) precipitation followed by gel permeation and ion exchange chromatography.[2][3]

  • Buffers:

    • Recording Buffer: 100 mM KCl, 10 mM HEPES, pH 7.4.[8]

    • Cleaning Solutions: 2% cleaning solution, 2 N NaOH.

  • Planar Lipid Bilayer Apparatus:

    • Delrin cup with a small aperture (e.g., 0.25 mm diameter).[8]

    • Two chambers (cis and trans).

    • Ag/AgCl electrodes.

    • Patch-clamp amplifier.

    • Data acquisition system.

Protocol 1: Formation of the Planar Lipid Bilayer
  • Chamber Preparation: Thoroughly clean the Delrin cup and chambers. Sonicate in 2% cleaning solution, followed by sonication in 2 N NaOH, and then rinse extensively with distilled water. Ensure the aperture in the Delrin cup is clean and smooth.

  • Lipid Solution Application: Using a fine brush or a glass rod, "paint" the lipid solution (PE:PS in n-decane) across the aperture in the Delrin cup.[8]

  • Bilayer Formation: Carefully add the recording buffer to both the cis and trans chambers, ensuring the solution levels are equal. The lipid solution will spontaneously thin down to form a bilayer membrane across the aperture. This process can be monitored by observing the reflected light from the membrane or by measuring the electrical capacitance.

  • Bilayer Stability Check:

    • Apply a small voltage (e.g., 10-20 mV) across the membrane.

    • A stable bilayer will exhibit a high electrical resistance (in the GΩ range) and a stable capacitance (typically 0.3-0.8 µF/cm²). An unstable or broken membrane will show a very low resistance.

Protocol 2: Incorporation of this compound and Single-Channel Recording
  • This compound Addition: Once a stable bilayer is formed, add a small aliquot of the purified this compound solution to the cis chamber to achieve the desired final concentration (e.g., 0.6 HU or 15.9 nM for single-channel recordings).[1][8] Gently stir the solution in the cis chamber to ensure uniform distribution.

  • Pore Incorporation: The incorporation of this compound pores into the bilayer can be observed as discrete, step-like increases in the transmembrane current when a constant voltage is applied.

  • Single-Channel Recording:

    • Set the patch-clamp amplifier to the voltage-clamp mode.

    • Apply a constant holding potential (e.g., +50 mV or +100 mV) across the membrane.

    • Record the resulting current. The opening and closing of individual this compound channels will appear as rectangular steps in the current trace.

    • To study the voltage-dependence of the channels, apply a series of different holding potentials and record the corresponding single-channel currents.

Protocol 3: Studying this compound Pore Inhibition
  • Establish Baseline Activity: Follow Protocols 1 and 2 to form a stable bilayer and record baseline this compound channel activity.

  • Inhibitor Addition:

    • To study the effect of Zn2+ , add a stock solution of ZnCl2 to the cis chamber to reach a final concentration of 1 mM.[8]

    • To study the effect of TIF 16 , add a stock solution to the cis chamber to reach a final concentration of 30 µM.[8]

  • Record Post-Inhibition Activity: After the addition of the inhibitor, continue to record the transmembrane current. A reduction in the frequency of channel opening, a decrease in the open probability, or a complete block of channel activity indicates inhibition.

Data Analysis

  • Current-Voltage (I-V) Relationship: Plot the single-channel current amplitude as a function of the applied voltage. The slope of this plot gives the single-channel conductance.[1][8]

  • Open Probability (Po): Determine the fraction of time that a channel spends in the open state. This can provide insights into the kinetics of the pore.

  • Dwell Time Analysis: Analyze the duration of the open and closed states to understand the gating mechanism of the this compound pore.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_chamber Clean and Prepare Bilayer Chamber form_bilayer Form Planar Lipid Bilayer on Aperture prep_chamber->form_bilayer prep_lipids Prepare Lipid Solution (PE:PS in n-decane) prep_lipids->form_bilayer prep_this compound Purify this compound add_this compound Add this compound to 'cis' Chamber prep_this compound->add_this compound verify_bilayer Verify Bilayer Stability (Capacitance & Resistance) form_bilayer->verify_bilayer verify_bilayer->add_this compound record_current Apply Voltage and Record Ion Current add_this compound->record_current add_inhibitor Optional: Add Inhibitor (e.g., Zn2+, TIF) record_current->add_inhibitor analyze_iv Determine I-V Relationship and Conductance record_current->analyze_iv analyze_kinetics Analyze Channel Kinetics (Open Probability, Dwell Times) record_current->analyze_kinetics record_inhibition Record Current with Inhibitor add_inhibitor->record_inhibition record_inhibition->analyze_iv record_inhibition->analyze_kinetics

Caption: Experimental workflow for studying this compound pores in a planar lipid bilayer system.

Tolaasin_Pore_Formation cluster_membrane Lipid Bilayer cluster_process Pore Formation Process membrane_top Extracellular Side ('cis') membrane_bottom Intracellular Side ('trans') membrane tolaasin_monomer This compound Monomers in Solution membrane_insertion Monomer Insertion into Bilayer tolaasin_monomer->membrane_insertion Partitioning oligomerization Oligomerization of Monomers membrane_insertion->oligomerization Self-assembly pore_formation Formation of Transmembrane Pore oligomerization->pore_formation ion_flow Ion Flow pore_formation->ion_flow Creates Conductive Pathway

Caption: Proposed mechanism of this compound pore formation in a lipid bilayer.

References

Application Notes and Protocols for Screening Tolaasin Inhibitory Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolaasin, a lipodepsipeptide toxin produced by Pseudomonas tolaasii, is the causative agent of brown blotch disease in cultivated mushrooms. Its mechanism of action involves the formation of pores in cell membranes, leading to disruption of osmotic pressure and eventual cell lysis.[1][2] The identification of factors that can inhibit the activity of this compound is of significant interest for the development of novel antifungal agents and for protecting commercial mushroom crops. These application notes provide detailed protocols for screening potential this compound inhibitory factors (TIFs).

The primary screening methods focus on assessing the cytotoxic effects of this compound and the ability of potential inhibitors to counteract these effects. Key assays include the hemolysis assay, which measures the lysis of red blood cells, and the pitting test on potato slices, which provides a simple in vivo model of tissue damage.[3][4] More advanced methods, such as monitoring the inhibition of this compound channels in artificial lipid bilayers, offer a more direct assessment of the inhibitor's mechanism of action.[3][5]

Mechanism of this compound Action and Inhibition

This compound is an amphipathic peptide that binds to and inserts into the cell membrane, where it aggregates to form ion channels or pores.[1][6] This disrupts the transmembrane electrochemical gradients, leading to cell swelling and lysis.[3] this compound inhibitory factors can act through various mechanisms, including direct interaction with the this compound molecule to prevent pore formation, or by altering the cell membrane to inhibit this compound binding or insertion.[1][3] For example, the effective inhibitor TIF 16 is thought to inhibit pore formation through hydrophobic interactions.[3]

Tolaasin_Action_Pathway cluster_membrane Cell Membrane cluster_inhibition Inhibition Mechanisms cluster_cell Cellular Effects Tolaasin_Monomer This compound Monomer Tolaasin_Aggregate This compound Aggregate Tolaasin_Monomer->Tolaasin_Aggregate Aggregation Pore Transmembrane Pore Tolaasin_Aggregate->Pore Pore Formation Disruption Disruption of Osmotic Pressure Pore->Disruption Ion Influx Inhibitor This compound Inhibitor (TIF) Inhibitor->Tolaasin_Monomer Binding Inhibitor->Tolaasin_Aggregate Blocks Aggregation Inhibitor->Pore Blocks Pore Lysis Cell Lysis Disruption->Lysis

Figure 1: this compound's mechanism of action and points of inhibition.

Experimental Protocols

Hemolysis Assay

This assay is a primary screening method to quantitatively measure the membrane-disrupting activity of this compound and the inhibitory effect of potential TIFs.

Materials:

  • Purified this compound

  • Defibrinated rat erythrocytes

  • HEPES-buffered saline (HBS): 5 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgSO₄, pH 7.4

  • Test inhibitory compounds

  • UV/Vis spectrophotometer

Protocol:

  • Erythrocyte Preparation:

    • Wash defibrinated rat erythrocytes three times with HBS by centrifugation.

    • Resuspend the erythrocytes in HBS to a final concentration of 10%.[1]

  • Assay Setup:

    • In a 96-well plate or spectrophotometer cuvettes, add the erythrocyte suspension.

    • Add the test inhibitory compound at various concentrations. Include a control with no inhibitor.

    • Add purified this compound to a final concentration known to cause significant hemolysis (e.g., 1 Hemolytic Unit - HU).[3] The total reaction volume should be standardized.

  • Incubation and Measurement:

    • Incubate the reaction mixture at 37°C.[1]

    • Monitor the decrease in absorbance at 600 nm over time using a UV/Vis spectrophotometer.[1] A decrease in absorbance indicates hemolysis.

  • Data Analysis:

    • Calculate the percentage of hemolysis relative to a positive control (this compound alone) and a negative control (erythrocytes in HBS).

    • Determine the concentration of the inhibitor that results in 50% inhibition of hemolysis (IC₅₀).

Hemolysis_Workflow start Start prep Prepare 10% Erythrocyte Suspension in HBS start->prep setup Set up Reaction: - Erythrocytes - Test Inhibitor - this compound prep->setup incubate Incubate at 37°C setup->incubate measure Measure Absorbance at 600 nm incubate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Figure 2: Workflow for the hemolysis assay.

Potato Slice Pitting Test

This is a simple, qualitative or semi-quantitative in vivo assay to assess the tissue-damaging activity of this compound and its inhibition.

Materials:

  • Fresh potatoes

  • Purified this compound

  • Test inhibitory compounds

  • Sterile water

Protocol:

  • Potato Slice Preparation:

    • Wash and surface-sterilize fresh potatoes.

    • Aseptically cut the potatoes into uniform slices (e.g., 5 mm thick).

  • Assay Setup:

    • Prepare a mixture of the test inhibitory compound and purified this compound. Include a control with this compound and sterile water.

    • Spot a small volume (e.g., 10 µL) of the mixture onto the surface of the potato slices.

  • Incubation and Observation:

    • Incubate the potato slices in a humid chamber at room temperature for 24-48 hours.

    • Observe the formation of brown, pitted lesions. The absence or reduction in browning and pitting indicates inhibitory activity.[4]

  • Data Analysis:

    • Score the degree of pitting and browning on a defined scale (e.g., 0 for no symptoms to 5 for severe pitting).

    • Compare the scores of the inhibitor-treated slices to the control.

This compound Channel Inhibition in Artificial Lipid Bilayers

This advanced electrophysiological technique directly measures the effect of inhibitors on the ion channel activity of this compound.

Materials:

  • Planar lipid bilayer setup

  • Phospholipids (e.g., phosphatidylcholine)

  • Buffer solution (e.g., 100 mM KCl)

  • Purified this compound

  • Test inhibitory compounds

  • Ag/AgCl electrodes and amplifier

Protocol:

  • Bilayer Formation:

    • Form a stable planar lipid bilayer across an aperture in a Teflon cup separating two chambers filled with buffer solution.

  • This compound Channel Incorporation:

    • Add a low concentration of this compound (e.g., 0.6 HU or 15.9 nM) to one chamber to allow for the incorporation of single channels into the bilayer.[5]

  • Channel Activity Recording:

    • Apply a transmembrane voltage and record the single-channel currents using Ag/AgCl electrodes and a sensitive amplifier. This compound channels typically exhibit a conductance of around 220 pS.[3]

  • Inhibitor Addition:

    • Once stable channel activity is observed, add the test inhibitory compound to the chamber.

  • Data Analysis:

    • Observe for any changes in channel activity, such as a complete and irreversible block of the channel current, which indicates potent inhibition.[3][7]

    • Compare the inhibitory effect to known inhibitors like Zn²⁺.[3]

Data Presentation

Quantitative Comparison of this compound Inhibitors
InhibitorAssayEffective ConcentrationKey FindingsReference
TIF 16 Hemolysis10⁻⁴ - 10⁻⁵ MCompletely suppresses hemolysis; effect is independent of temperature and pH.[3][7]
This compound Channel30 µMRapidly and irreversibly inhibits this compound channels.[1][3]
Zn²⁺ This compound Channel1 mMInhibits this compound channels.[1][3]
Ni²⁺ HemolysisKᵢ = 1.8 mMInhibits hemolysis in a dose-dependent manner.[4]
Food Additives Hemolysis10⁻⁴ - 10⁻⁵ MSucrose esters and polyglycerol esters of fatty acids are effective inhibitors.[3][7]

High-Throughput Screening (HTS) Considerations

The hemolysis assay can be adapted for a high-throughput format to screen large compound libraries.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Library Compound Library (384-well plates) Dispense Dispense Reagents and Compounds Library->Dispense Reagents Prepare Erythrocyte and this compound Solutions Reagents->Dispense Incubate Incubate Dispense->Incubate Read Read Absorbance Incubate->Read Hit_ID Identify Hits (% Inhibition > Threshold) Read->Hit_ID Dose_Response Dose-Response Curve and IC50 Determination Hit_ID->Dose_Response

Figure 3: High-throughput screening workflow for this compound inhibitors.

Key considerations for HTS adaptation:

  • Assay Miniaturization: The hemolysis assay can be miniaturized to a 384-well plate format to reduce reagent consumption and increase throughput.

  • Automation: Utilize liquid handling robots for precise and rapid dispensing of compounds and reagents.

  • Single-Dose Screening: Initially screen the library at a single concentration to identify primary "hits."

  • Confirmation and Dose-Response: "Cherry-pick" the primary hits and perform dose-response experiments to confirm their activity and determine their potency (IC₅₀).

  • Data Management: Employ robust data analysis software to handle the large datasets generated and to identify statistically significant hits.

Conclusion

The methods described provide a comprehensive framework for the screening and characterization of this compound inhibitory factors. The choice of assay will depend on the specific research goals, available resources, and the stage of the drug discovery process. For initial high-throughput screening, the hemolysis assay is highly suitable. Subsequent characterization of promising hits can be performed using the potato slice pitting test and, for more detailed mechanistic studies, the artificial lipid bilayer system. The identification of potent and non-toxic this compound inhibitors has the potential to lead to the development of effective treatments for brown blotch disease in mushrooms and may have broader applications as antifungal agents.

References

Application Notes and Protocols for Creating Tolaasin-Deficient Mutants for Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolaasin is a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, and it is the primary virulence factor responsible for the brown blotch disease of cultivated mushrooms (Agaricus bisporus). The study of this compound's function and the development of potential inhibitors rely on the ability to create this compound-deficient mutants. These mutants are crucial for understanding the role of this compound in pathogenicity and for screening compounds that can mitigate its effects. This document provides detailed protocols for the generation of this compound-deficient mutants of P. tolaasii and for the functional characterization of these mutants.

Methods for Creating this compound-Deficient Mutants

Two primary approaches are presented for generating this compound-deficient mutants: a targeted gene knockout method using a suicide vector and a random transposon mutagenesis method.

Targeted Gene Knockout using a Suicide Vector (pEX18Tc)

This method allows for the precise deletion of a specific gene within the this compound biosynthesis gene cluster. The pEX18Tc vector is a suicide plasmid that cannot replicate in Pseudomonas and carries a tetracycline (B611298) resistance gene for selection and the sacB gene for counter-selection on sucrose-containing media.[1][2][3]

Experimental Workflow:

G cluster_prep Plasmid Construction cluster_transformation Transformation & Selection cluster_counterselection Counter-selection & Verification A Amplify upstream & downstream flanking regions of target gene via PCR C Ligate flanking regions into linearized pEX18Tc (e.g., Gibson Assembly) A->C Inserts B Linearize pEX18Tc suicide vector B->C Vector D Transform ligation product into E. coli C->D E Select for transformants (Tetracycline resistance) D->E F Conjugate or electroporate suicide plasmid into Pseudomonas tolaasii E->F G Select for single-crossover homologous recombinants (Tetracycline resistance) F->G H Grow single-crossover mutants on sucrose-containing medium to select for double-crossover events (loss of sacB gene) G->H I Screen colonies for loss of tetracycline resistance H->I J Verify gene knockout by PCR and sequencing I->J

Caption: Workflow for targeted gene knockout in P. tolaasii.

Protocol:

  • Construct the Gene Knockout Vector:

    • Identify the target gene within the this compound biosynthesis gene cluster. This cluster contains non-ribosomal peptide synthetase (NRPS) genes essential for this compound production.[4][5]

    • Design primers to amplify approximately 500-1000 bp of the regions immediately upstream and downstream of the target gene.

    • Perform PCR to amplify the upstream and downstream flanking regions from P. tolaasii genomic DNA.

    • Linearize the pEX18Tc suicide vector using appropriate restriction enzymes.

    • Ligate the amplified upstream and downstream fragments into the linearized pEX18Tc vector. Gibson Assembly is a highly efficient method for this step.[1][2]

    • Transform the ligation product into a suitable E. coli strain (e.g., DH5α) and select for transformants on media containing tetracycline.

    • Verify the correct plasmid construction by PCR and DNA sequencing.

  • Introduce the Suicide Vector into P. tolaasii :

    • Transfer the confirmed suicide plasmid from E. coli to P. tolaasii via conjugation or electroporation.[1]

    • Select for P. tolaasii cells that have integrated the plasmid into their chromosome via a single-crossover homologous recombination event by plating on a medium containing tetracycline.

  • Select for Double-Crossover Mutants:

    • Culture the single-crossover mutants in a medium without tetracycline to allow for a second homologous recombination event to occur, which will excise the plasmid backbone.

    • Plate the culture onto a medium containing sucrose (B13894). The sacB gene on the pEX18Tc plasmid converts sucrose into a toxic product, so only cells that have lost the plasmid will survive.[1][2]

    • Screen the surviving colonies for sensitivity to tetracycline to confirm the loss of the plasmid.

  • Verify the Gene Knockout:

    • Confirm the deletion of the target gene in the tetracycline-sensitive, sucrose-resistant colonies by PCR using primers that flank the deleted region and by DNA sequencing.

Random Transposon Mutagenesis

This method is useful for identifying genes involved in this compound production without prior knowledge of the gene sequence. A transposon, a mobile genetic element, is randomly inserted into the bacterial chromosome, and mutants are screened for the loss of this compound production. Tn5 and mariner-based transposons have been successfully used for this purpose in P. tolaasii.[6][7]

Experimental Workflow:

G A Introduce transposon delivery vector into P. tolaasii (e.g., via conjugation from E. coli) B Select for P. tolaasii cells with transposon insertion (antibiotic resistance carried by transposon) A->B C Create a library of individual transposon mutants B->C D Screen individual mutants for loss of this compound production (e.g., White Line Test or hemolytic assay) C->D E Identify this compound-deficient mutants D->E F Map the transposon insertion site in the deficient mutants (e.g., by arbitrary PCR and sequencing) E->F

Caption: Workflow for random transposon mutagenesis in P. tolaasii.

Protocol:

  • Transposon Delivery:

    • Choose a suitable transposon delivery system. This typically involves a suicide plasmid carrying the transposon and the transposase gene, which cannot replicate in P. tolaasii.

    • Introduce the delivery plasmid into P. tolaasii from a donor E. coli strain via conjugation.

  • Selection of Mutants:

    • Plate the conjugation mixture on a selective medium that contains an antibiotic to which the transposon confers resistance and counter-selects against the E. coli donor.

    • Each resulting colony represents an independent transposon insertion mutant.

  • Screening for this compound-Deficient Mutants:

    • Screen the individual mutants for the inability to produce this compound. A common and effective method is the "White Line Test".[8]

      • Streak the mutant strain parallel to a strain of Pseudomonas "reactans" on an appropriate agar (B569324) medium (e.g., King's B medium).

      • Wild-type P. tolaasii will produce a visible white precipitate line between the two streaks due to the interaction of this compound with a compound produced by P. "reactans". This compound-deficient mutants will not produce this white line.[8]

    • Alternatively, screen for the loss of hemolytic activity, as this compound is a potent hemolysin.

  • Identification of the Disrupted Gene:

    • For the confirmed this compound-deficient mutants, identify the gene that has been disrupted by the transposon insertion.

    • This can be achieved by techniques such as arbitrary PCR, inverse PCR, or sequencing outward from the transposon to determine the flanking chromosomal DNA sequence.

Functional Studies of this compound-Deficient Mutants

The primary function of this compound is its role in the virulence of P. tolaasii. This compound-deficient mutants are expected to be non-pathogenic or have significantly reduced virulence.

Virulence Assay on Agaricus bisporus

This assay directly assesses the ability of the P. tolaasii mutants to cause brown blotch disease on mushroom caps.

Protocol:

  • Preparation of Mushroom Slices:

    • Obtain fresh, healthy Agaricus bisporus mushrooms.

    • Surface sterilize the mushroom caps.

    • Aseptically cut slices of the mushroom cap tissue.

  • Inoculation:

    • Grow wild-type P. tolaasii and the this compound-deficient mutants in a suitable liquid medium (e.g., King's B broth) to a specific optical density.

    • Spot a small volume (e.g., 10 µL) of the bacterial suspension onto the surface of the mushroom slices. Use a sterile broth as a negative control.

  • Incubation and Observation:

    • Incubate the inoculated mushroom slices in a humid chamber at room temperature.

    • Observe the development of brown, sunken lesions (the symptoms of brown blotch disease) over several days.

  • Quantitative Assessment:

    • The severity of the disease can be quantified by measuring the diameter of the lesions or by using a disease severity index.

Expected Results:

StrainExpected Virulence on A. bisporus
Wild-type P. tolaasiiHigh (development of brown, sunken lesions)
This compound-deficient mutantA-virulent or significantly attenuated (no or very limited lesion formation)
Negative Control (broth)No symptoms
Hemolytic Activity Assay

This compound's ability to form pores in cell membranes can be quantified by its lytic activity on red blood cells (hemolysis).[9] This assay can be used as a proxy for this compound production and activity.

Protocol:

  • Preparation of Bacterial Supernatants:

    • Grow wild-type P. tolaasii and the this compound-deficient mutants in liquid culture.

    • Centrifuge the cultures to pellet the bacterial cells.

    • Collect the supernatants, which will contain secreted this compound.

  • Hemolysis Assay:

    • Prepare a suspension of red blood cells (e.g., from sheep or horse blood) in a suitable buffer.

    • Mix the bacterial supernatants with the red blood cell suspension in a microtiter plate.

    • Incubate the plate and then centrifuge to pellet intact red blood cells.

    • Measure the amount of hemoglobin released into the supernatant by reading the absorbance at a specific wavelength (e.g., 415 nm).

  • Data Analysis:

    • Calculate the percentage of hemolysis relative to a positive control (100% lysis) and a negative control (buffer only).

Expected Quantitative Data:

StrainHemolytic Activity (%)
Wild-type P. tolaasiiHigh
This compound-deficient mutantMinimal to none
Negative Control0

Role of this compound in Pathogenesis

The creation and study of this compound-deficient mutants have been instrumental in confirming the central role of this toxin in the pathogenesis of brown blotch disease.

G cluster_wt Wild-Type P. tolaasii cluster_mutant This compound-Deficient Mutant WT_P_tolaasii Wild-Type P. tolaasii Tolaasin_Cluster This compound Biosynthesis Gene Cluster (Active) WT_P_tolaasii->Tolaasin_Cluster Tolaasin_Production This compound Production (Lipodepsipeptide Toxin) Tolaasin_Cluster->Tolaasin_Production Mushroom_Host Mushroom Host (Agaricus bisporus) Tolaasin_Production->Mushroom_Host Secreted Mutant_P_tolaasii This compound-Deficient Mutant Mutated_Cluster This compound Biosynthesis Gene Cluster (Inactive) Mutant_P_tolaasii->Mutated_Cluster No_this compound No this compound Production Mutated_Cluster->No_this compound No_this compound->Mushroom_Host No Toxin Virulence Pore Formation in Hyphal Membranes Mushroom_Host->Virulence Toxin Action No_Disease No Disease Mushroom_Host->No_Disease Disease Brown Blotch Disease (Cell Lysis, Browning) Virulence->Disease

Caption: Role of the this compound biosynthesis gene cluster in pathogenesis.

These application notes and protocols provide a comprehensive guide for researchers to generate and functionally characterize this compound-deficient mutants of P. tolaasii. These tools are essential for advancing our understanding of bacterial pathogenesis and for the development of novel strategies to control brown blotch disease in mushroom cultivation.

References

Application Notes and Protocols for Mushroom Pitting Tests with Tolaasin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting mushroom pitting tests to assess the activity of Tolaasin, a pore-forming toxin produced by Pseudomonas tolaasii. This information is valuable for researchers studying bacterial pathogenesis in mushrooms, scientists developing novel antifungal agents, and professionals in drug development screening for compounds that inhibit this compound-induced tissue damage.

Introduction

Brown blotch disease, caused by the bacterium Pseudomonas tolaasii, is a significant concern in the commercial cultivation of the common mushroom, Agaricus bisporus, and other edible fungi.[1][2] The primary virulence factor responsible for the characteristic pitting and browning symptoms of the disease is a lipodepsipeptide toxin called this compound.[1][3] this compound acts by inserting into the fungal cell membrane and forming pores, which disrupts cellular osmotic pressure and leads to membrane collapse and cell death.[4][5] The mushroom pitting assay is a direct and reliable method to study the pathogenic effects of this compound and to screen for potential inhibitors of its activity.

Principle of the Mushroom Pitting Test

The mushroom pitting test is a bioassay that visually demonstrates the cytotoxic effects of this compound on mushroom tissue. When a solution containing active this compound is applied to the surface of a fresh mushroom cap or a block of mushroom tissue, it induces the formation of sunken, pitted lesions, often accompanied by browning.[1] The severity of the pitting can be correlated with the concentration of this compound and the duration of exposure. This assay can be performed using either whole mushroom caps (B75204) or excised tissue blocks.

Key Experimental Protocols

This section provides detailed methodologies for the purification of this compound and the execution of the mushroom pitting assay.

Protocol 1: Purification of this compound

A consistent and purified source of this compound is essential for reproducible pitting test results. The following protocol is adapted from established methods for this compound purification.

Materials:

  • Culture of Pseudomonas tolaasii (this compound-producing strain)

  • Nutrient broth

  • Ammonium (B1175870) sulfate (B86663)

  • 10 mM Sodium phosphate (B84403) buffer (pH 7.0)

  • Dialysis tubing (e.g., 1 kDa molecular weight cut-off)

  • Centrifuge and ultracentrifuge

  • Homogenizer

  • Deep freezer (-70°C)

Procedure:

  • Bacterial Culture: Inoculate a this compound-producing strain of P. tolaasii into nutrient broth and incubate with shaking until the culture reaches the stationary phase of growth.

  • Harvesting Supernatant: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant, which contains the secreted this compound.

  • Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to achieve saturation. This will precipitate the this compound.

  • Collection of Crude this compound: Centrifuge the ammonium sulfate solution to pellet the precipitated this compound.

  • Resuspension and Dialysis: Resuspend the crude this compound pellet in a minimal volume of 10 mM sodium phosphate buffer (pH 7.0). Transfer the suspension to dialysis tubing and dialyze against the same buffer for at least 4 hours to remove excess salt.

  • Homogenization and Storage: After dialysis, homogenize the this compound solution and store it in aliquots at -70°C for long-term use.

Protocol 2: Mushroom Pitting Assay

This protocol describes the application of purified this compound to mushroom tissue to observe pitting.

Materials:

  • Fresh, blemish-free Agaricus bisporus mushrooms

  • Purified this compound solution

  • Sterile distilled water (as a negative control)

  • Micropipette

  • Sterile scalpel or cork borer

  • Petri dishes or other suitable incubation chambers

  • Humid chamber (a sealed container with a moistened paper towel)

Procedure:

Part A: Whole Mushroom Cap Assay

  • Mushroom Selection and Preparation: Select fresh, firm, and undamaged A. bisporus mushrooms. Gently wipe the surface of the mushroom caps with a dry, sterile cloth to remove any debris.

  • Application of this compound: Using a micropipette, carefully apply a small droplet (e.g., 10-20 µL) of the purified this compound solution onto the surface of the mushroom cap.

  • Control Application: On a separate area of the same mushroom cap or on a different mushroom, apply an equal volume of sterile distilled water as a negative control.

  • Incubation: Place the inoculated mushrooms in a humid chamber to maintain high humidity and prevent the droplets from evaporating. Incubate at room temperature (approximately 25°C).

  • Observation: Observe the mushroom caps for the development of pitting and browning at regular intervals (e.g., 8, 16, 24, and 48 hours).

Part B: Mushroom Tissue Block Assay

  • Tissue Block Preparation: Using a sterile scalpel or cork borer, carefully excise small blocks of tissue (e.g., 1 cm x 1 cm) from the cap of a fresh A. bisporus mushroom. The outer layer (pileipellis) can be left intact or removed.

  • Arrangement: Place the mushroom tissue blocks in a sterile petri dish.

  • Application of this compound: Apply a small droplet (e.g., 5-10 µL) of the this compound solution to the center of each tissue block.

  • Control Application: Apply sterile distilled water to control tissue blocks.

  • Incubation: Place the petri dish in a humid chamber and incubate at room temperature (approximately 25°C).

  • Observation: Examine the tissue blocks for pitting and browning at specified time points.

Data Presentation and Quantification

The results of the mushroom pitting test can be documented qualitatively through photographs and quantitatively by scoring the severity of the lesions.

Quantitative Data Summary

The following table summarizes the expected outcomes based on this compound concentration and incubation time, as reported in the literature.

This compound Concentration (µg/mL)Incubation Time (hours)Observed Effect on Agaricus bisporus
1016Pitting of the mushroom cap surface.[1]
3016Browning and pitting of the mushroom cap surface.[1]
Scoring of Pitting Severity

A semi-quantitative scoring system can be used to evaluate the extent of tissue damage.

ScoreDescription
0No visible pitting or discoloration (negative control).
1Slight pitting with minimal or no browning.
2Moderate, clearly defined pitting with some browning.
3Severe, deep pitting with significant browning and tissue collapse.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the experimental setup for the mushroom pitting test.

Experimental_Workflow Experimental Workflow for Mushroom Pitting Test cluster_preparation Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis Tolaasin_Purification Purification of this compound from P. tolaasii culture Tolaasin_Application Application of this compound solution to mushroom tissue Tolaasin_Purification->Tolaasin_Application Mushroom_Preparation Selection and Preparation of fresh Agaricus bisporus Mushroom_Preparation->Tolaasin_Application Control_Application Application of sterile water (Negative Control) Mushroom_Preparation->Control_Application Incubation Incubation in a humid chamber at 25°C Tolaasin_Application->Incubation Control_Application->Incubation Observation Observation of pitting and browning Incubation->Observation Quantification Scoring of pitting severity and documentation Observation->Quantification

Caption: Workflow for this compound-induced mushroom pitting assay.

This compound Mechanism of Action

The diagram below illustrates the proposed mechanism by which this compound induces pitting in mushroom cells.

Tolaasin_Mechanism Mechanism of this compound-Induced Cell Damage This compound This compound (Lipodepsipeptide Toxin) Mushroom_Cell_Membrane Mushroom Cell Plasma Membrane This compound->Mushroom_Cell_Membrane Binds to and inserts into Pore_Formation Pore Formation Mushroom_Cell_Membrane->Pore_Formation Multimerization within membrane Ion_Leakage Disruption of Ion Gradients Pore_Formation->Ion_Leakage Osmotic_Imbalance Osmotic Imbalance and Water Influx Ion_Leakage->Osmotic_Imbalance Cell_Collapse Cell Lysis and Necrosis Osmotic_Imbalance->Cell_Collapse Pitting Macroscopic Pitting and Browning Cell_Collapse->Pitting

Caption: this compound's pore-forming action on the mushroom cell membrane.

References

Troubleshooting & Optimization

Optimizing Tolaasin Production in Liquid Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the production of tolaasin in liquid culture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal growth phase for harvesting this compound?

A1: this compound production is typically highest during the stationary phase of growth of Pseudomonas tolaasii. It is recommended to harvest the culture supernatant at this stage to maximize yield.[1]

Q2: What are the general starting conditions for Pseudomonas tolaasii liquid culture?

A2: A common starting point for P. tolaasii cultivation is using King's B medium or Pseudomonas Agar (B569324) F (PAF) medium.[2] Incubation is generally carried out at a temperature of 25-28°C with agitation.

Q3: How is this compound typically purified from the culture supernatant?

A3: A common method for this compound purification involves ammonium (B1175870) sulfate (B86663) precipitation of the culture supernatant, followed by a series of chromatography steps, such as gel permeation and ion exchange chromatography, to isolate and purify the this compound peptides.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No this compound Yield Suboptimal culture conditions (pH, temperature, aeration).Systematically optimize culture parameters. Refer to the Experimental Protocols section for a detailed approach.
Inappropriate growth medium composition.Test different carbon and nitrogen sources. See Table 1 for the reported effects of various sources on lipopeptide production.
Bacterial strain has lost the ability to produce this compound.Verify the pathogenicity of your P. tolaasii strain using a white line test or a pitting test on mushroom tissue.[3]
Degradation of this compound post-production.Harvest the supernatant promptly at the stationary phase. Consider adding protease inhibitors, although their compatibility should be tested.
High Batch-to-Batch Variability Inconsistent inoculum preparation.Standardize the age and density of the starter culture used for inoculation.
Fluctuations in fermentation parameters.Ensure tight control over pH, temperature, and agitation speed throughout the fermentation process.
Inconsistent media preparation.Prepare media with precise measurements and ensure complete dissolution of all components.
Contamination of Culture Non-sterile equipment or media.Autoclave all media and fermentation equipment thoroughly.
Poor aseptic technique during inoculation or sampling.Use a laminar flow hood and sterile techniques for all manipulations.
Contaminated starter culture.Streak the starter culture on an agar plate to check for purity before use in liquid culture.
Foaming in the Fermenter High agitation speed.Reduce the agitation speed.
Protein-rich media components.Add an appropriate antifoaming agent at a concentration that does not inhibit bacterial growth or this compound production.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on Lipopeptide Production in Pseudomonas spp.

While specific quantitative data for this compound is limited in publicly available literature, the following table, based on studies of lipopeptide production in other Pseudomonas species, can guide media optimization.

Media ComponentSourceObservationReference
Carbon GlucoseCan support good growth and lipopeptide production.[4]
MannitolReported to enhance the production of certain lipopeptides.[5]
Glycerol (B35011)Commonly used in Pseudomonas media and supports growth.[3]
Nitrogen PeptoneA complex nitrogen source that often supports robust growth and secondary metabolite production.[3]
Yeast ExtractProvides essential vitamins and growth factors in addition to nitrogen.[4]
Ammonium SaltsA defined nitrogen source that can be used for more controlled studies.

Table 2: Influence of Physicochemical Parameters on this compound Activity

This table summarizes the known effects of temperature and pH on the hemolytic activity of this compound, which is a proxy for its concentration and biological function.

ParameterConditionEffect on this compound-induced HemolysisReference
Temperature 17°CLow activity[6]
27°CModerate activity[6]
37°CHigh activity[6]
47°CVery high activity[6]
pH 6.0 - 7.0Stable activity[6]
8.0 - 9.0Increased activity[6]

Experimental Protocols

Protocol 1: General Liquid Culture of Pseudomonas tolaasii for this compound Production
  • Media Preparation: Prepare King's B medium (20 g proteose peptone, 1.5 g K₂HPO₄, 1.5 g MgSO₄·7H₂O, 10 ml glycerol per liter of distilled water). Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile medium with a fresh overnight culture of P. tolaasii to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Incubation: Incubate the culture at 25-28°C with shaking at 180-200 rpm.

  • Growth Monitoring: Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

  • Harvesting: Harvest the culture supernatant by centrifugation when the culture reaches the stationary phase of growth (typically after 48-72 hours).

  • This compound Extraction (Initial Step): The harvested supernatant can be subjected to ammonium sulfate precipitation (e.g., 60-80% saturation) to precipitate the crude this compound.

Protocol 2: Optimization of a Culture Parameter (e.g., pH)
  • Experimental Setup: Prepare multiple flasks of the chosen liquid culture medium. Adjust the initial pH of each flask to a different value within a defined range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile acid or base.

  • Inoculation and Incubation: Inoculate all flasks with the same standardized inoculum and incubate under identical conditions (temperature, agitation).

  • Sampling and Analysis: At the stationary phase, harvest the supernatant from each flask.

  • Quantification: Quantify the this compound production in each sample. This can be done indirectly through a hemolytic activity assay or directly using High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Plot the this compound yield against the different pH values to determine the optimal pH for production.

  • Iterative Optimization: Repeat this process for other parameters such as temperature, agitation speed, and different carbon and nitrogen sources to further enhance this compound yield.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis & Optimization Media Media Preparation Culture Liquid Culture Incubation Media->Culture Inoculum Inoculum Preparation Inoculum->Culture Harvest Harvest Supernatant Culture->Harvest Quantify Quantify this compound Harvest->Quantify Optimize Optimize Parameters Quantify->Optimize Iterative Feedback Optimize->Media

Caption: Experimental workflow for optimizing this compound production.

Tolaasin_Regulation_Pathway cluster_QS Quorum Sensing Circuit cluster_this compound This compound Biosynthesis LuxI LuxI-type synthase AHL Acyl-Homoserine Lactone (AHL) LuxI->AHL Synthesizes LuxR LuxR-type receptor AHL->LuxR Binds to LuxR_AHL LuxR-AHL Complex AHL->LuxR_AHL LuxR->LuxR_AHL Gene_Cluster This compound Biosynthesis Gene Cluster LuxR_AHL->Gene_Cluster Activates Transcription This compound This compound Gene_Cluster->this compound Produces

Caption: A model for LuxR/LuxI-type quorum sensing regulation of this compound biosynthesis.

References

Tolaasin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tolaasin purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound purification experiments. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to improve your purification yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My final this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in this compound purification can stem from several factors throughout the process. A primary reason can be suboptimal protein expression by Pseudomonas tolaasii. Ensure that the bacterial culture is harvested at the stationary phase of growth for maximal this compound production.[1][2] Another critical step is the initial extraction and precipitation. Inefficient ammonium (B1175870) sulfate (B86663) precipitation can lead to significant loss of this compound. It is crucial to optimize the ammonium sulfate concentration; a stepwise precipitation can help identify the optimal saturation percentage for this compound.[3] During chromatography steps, this compound can be lost due to aggregation or irreversible binding to the column matrix.[4] To mitigate aggregation, consider adding non-ionic detergents or adjusting the buffer's ionic strength.[5] Also, ensure that the pH of your buffers is optimal for this compound stability, as fluctuations can lead to precipitation and loss of activity.[6]

Q2: I'm observing protein aggregation during my purification protocol. How can I prevent this?

A2: this compound, being a lipodepsipeptide, has a tendency to aggregate, especially at high concentrations.[7] To prevent aggregation, it is advisable to work with buffers that maintain its solubility. The inclusion of additives such as arginine and glutamate (B1630785) (e.g., 50 mM each) in your buffers can act as a shield, preventing both hydrophobic and charge-based interactions that lead to aggregation.[5] Additionally, maintaining a low protein concentration during purification and storage can be beneficial. If aggregation is observed after elution from a chromatography column, consider optimizing the elution conditions, such as using a shallower gradient or altering the pH of the elution buffer.[4]

Q3: My purified this compound preparation shows multiple bands on SDS-PAGE, indicating protein degradation. What can I do to minimize this?

A3: Protein degradation is a common issue, often caused by proteases released during cell lysis. To minimize degradation, it is crucial to work quickly and at low temperatures (e.g., 4°C) throughout the purification process.[8] The addition of a protease inhibitor cocktail to your lysis buffer is highly recommended to inhibit a broad range of proteases.[8] If degradation persists, analyzing samples from each purification step can help pinpoint where the degradation is occurring. If the protein is already degraded within the cells, optimizing the expression conditions, such as inducing at a lower temperature for a longer period, might be beneficial.[8]

Q4: I am having trouble with the ion-exchange chromatography step. The this compound is not binding to the column, or I am getting poor separation. What should I check?

A4: For efficient binding to an ion-exchange column, the pH of the buffer must be such that the protein of interest is charged. For cation-exchange chromatography, the buffer pH should be below the isoelectric point (pI) of this compound, giving it a net positive charge. Conversely, for anion-exchange chromatography, the buffer pH should be above the pI, resulting in a net negative charge.[9] Ensure that the ionic strength of your sample and binding buffer is low, as high salt concentrations will interfere with the binding of this compound to the resin. Poor separation can be due to a suboptimal elution gradient. Try using a shallower salt gradient to improve the resolution of your separation.

Q5: My purified this compound has high levels of endotoxin (B1171834) contamination. How can I remove it?

A5: Endotoxin removal is a critical step, especially for applications in drug development. Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria like Pseudomonas tolaasii, can be co-purified with this compound.[10] Several methods can be employed for endotoxin removal. Anion-exchange chromatography at an alkaline pH can be effective as endotoxins are negatively charged.[10] Another approach is to use specialized endotoxin removal resins.[10] Two-phase partitioning with non-ionic surfactants can also effectively separate endotoxins from your protein preparation.[10] It is important to validate the chosen method to ensure it does not negatively impact the yield and activity of your purified this compound.

Data Presentation

The following table summarizes the results of a published this compound purification protocol, providing a benchmark for yield and purity at each step.

Purification StepTotal Protein (mg)Total Activity (HU)Specific Activity (HU/mg)Yield (%)Purification Fold
Culture Supernatant15,60026,5201.71001
Ammonium Sulfate Ppt.3,90015,6004.058.82.4
Gel Permeation (Sephadex G-50)89010,68012.040.37.1
Ion Exchange (DEAE-Sepharose)1256,25050.023.629.4
Ion Exchange (CM-Sepharose)26.54,300162.016.398.0

Data adapted from a study by Cho et al. (2007).[1][2]

Experimental Protocols

Here are detailed methodologies for the key experiments in this compound purification.

Ammonium Sulfate Precipitation

This initial step concentrates this compound from the culture supernatant.

  • Preparation : Centrifuge the P. tolaasii culture at 10,000 x g for 20 minutes at 4°C to remove bacterial cells. Collect the supernatant.

  • Precipitation : Slowly add finely ground solid ammonium sulfate to the supernatant while gently stirring on ice to reach a desired saturation level (e.g., 60%). Allow the precipitation to proceed for at least 4 hours or overnight at 4°C with gentle stirring.[11]

  • Collection : Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

  • Resuspension : Carefully discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.0).

  • Desalting : Remove the excess ammonium sulfate by dialysis against the same buffer or by using a desalting column.

Gel Permeation Chromatography

This step separates proteins based on their size.

  • Column Preparation : Pack a Sephadex G-50 column and equilibrate it with at least two column volumes of the running buffer (e.g., 10 mM Tris-HCl, pH 7.0 containing 50 mM NaCl).

  • Sample Loading : Apply the desalted and concentrated protein sample from the previous step to the top of the column.

  • Elution : Elute the proteins with the running buffer at a constant flow rate.

  • Fraction Collection : Collect fractions and monitor the protein content of each fraction by measuring the absorbance at 280 nm.

  • Analysis : Assay the fractions for this compound activity (e.g., hemolytic activity) and pool the active fractions.

Ion-Exchange Chromatography (IEX)

This technique separates molecules based on their net charge.

  • Resin Selection and Equilibration :

    • Anion-Exchange (e.g., DEAE-Sepharose) : Equilibrate the column with a low-ionic-strength buffer at a pH above the pI of this compound (e.g., 10 mM Tris-HCl, pH 8.0).

    • Cation-Exchange (e.g., CM-Sepharose) : Equilibrate the column with a low-ionic-strength buffer at a pH below the pI of this compound (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Sample Loading : Apply the active fractions from the gel permeation step to the equilibrated column.

  • Washing : Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline to remove unbound proteins.

  • Elution : Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).[12]

  • Fraction Collection and Analysis : Collect fractions and analyze them for protein content and this compound activity. Pool the fractions containing pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for low yield.

TolaasinPurificationWorkflow start P. tolaasii Culture Supernatant step1 Ammonium Sulfate Precipitation start->step1 step2 Desalting (Dialysis / Gel Filtration) step1->step2 step3 Gel Permeation Chromatography (Sephadex G-50) step2->step3 step4 Anion-Exchange Chromatography (DEAE-Sepharose) step3->step4 step5 Cation-Exchange Chromatography (CM-Sepharose) step4->step5 end Purified this compound step5->end

Caption: A typical workflow for the purification of this compound.

TroubleshootingLowYield start Low this compound Yield q1 Check Culture Conditions (Growth Phase, Media) start->q1 q1->start Suboptimal a1_yes Optimize Ammonium Sulfate Precipitation (Concentration, Incubation Time) q1->a1_yes Optimal q2 Analyze for Aggregation (SDS-PAGE, DLS) a1_yes->q2 a2_yes Add Solubilizing Agents (e.g., Arginine) Optimize Buffer Conditions q2->a2_yes Yes q3 Check for Degradation (SDS-PAGE, Western Blot) q2->q3 No a2_yes->q3 a3_yes Add Protease Inhibitors Work at Low Temperature q3->a3_yes Yes end Improved Yield q3->end No a3_yes->end

Caption: Troubleshooting guide for low this compound purification yield.

References

addressing the stability of tolaasin in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of tolaasin in various buffers for experimental success. The following information, presented in a question-and-answer format, addresses common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the activity of this compound in solution?

A1: this compound's cytotoxic activity, often measured by its hemolytic capability, is temperature-dependent. Its activity increases with higher temperatures. At lower temperatures, such as 4°C, the binding of this compound to cell membranes is significantly reduced, though membrane disruption can still occur if binding was initiated at a higher temperature.[1] For instance, at 17°C and 27°C, this compound-induced hemolysis is less than 20% complete, whereas at 37°C and 47°C, hemolysis is 100% complete within 30 and 10 minutes, respectively.[2]

Q2: What is the optimal pH for maintaining this compound activity in a buffer?

A2: this compound-induced hemolysis is also pH-dependent. While erythrocytes are unstable at pH 5, making it difficult to assess this compound-specific action, the hemolytic activity is observable from pH 6 to 9.[3] In fact, in more alkaline conditions (pH 8 and 9), the hemolysis process is completed even faster than at neutral pH.[2][3] For general experiments, a pH range of 6.0 to 7.0 is where maximal hemolytic activity has been observed.[4]

Q3: Which buffers are commonly used for working with this compound?

A3: Several buffers are suitable for working with this compound, depending on the experimental needs. Commonly cited buffers include:

  • Sodium Phosphate (B84403) Buffer (10 mM, pH 7.0): Used for suspending and dialyzing crude this compound preparations.[2][3]

  • Tris Buffer (30 mM): Utilized for experiments conducted at pH 8 and 9.[2]

  • Acetic Acid Buffer (30 mM): Employed for experiments at pH 5.[2]

  • Britton-Robinson Buffer (40 mM): A universal buffer system used for studying this compound degradation and elimination across a wide pH range (4 to 9).[5][6]

Q4: How should I store my this compound solution?

A4: For long-term storage, after purification and suspension in a buffer like 10 mM sodium phosphate (pH 7.0), it is recommended to store this compound solutions in a deep freezer at -70°C.[2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no hemolytic activity observed. Suboptimal Temperature: Experiments conducted at low temperatures (e.g., room temperature or below) can significantly reduce this compound's binding to cell membranes and its subsequent lytic activity.[1][2]Ensure your hemolysis assay is incubated at 37°C for optimal activity. For specific experimental needs, refer to the temperature-dependence data.
Inappropriate pH: The pH of your buffer may be outside the optimal range for this compound activity.Verify the pH of your buffer. For maximal activity, a pH between 6.0 and 7.0 is recommended.[4] Activity is also high at slightly alkaline pH (8-9).[2][3]
Presence of Inhibitors: Divalent cations like Zn²⁺ can inhibit this compound's channel-forming activity.[7][8]Check your buffer composition for divalent cations. If their presence is unavoidable, be aware of the potential for inhibition.
Inconsistent results between experiments. Buffer Composition Variability: Minor differences in buffer preparation can affect this compound's activity.Use a consistent and clearly documented buffer preparation protocol for all experiments.
This compound Aggregation: this compound is a lipodepsipeptide and may aggregate in solution, affecting its active concentration.Ensure proper dissolution of this compound in the chosen buffer. Mild sonication may be considered, but its effect on this compound stability should be validated.

Data on this compound Functional Stability

Table 1: Effect of Temperature on this compound-Induced Hemolysis

Temperature (°C)Time to 50% Hemolysis (T₅₀) in minutesPercent Hemolysis at 30 minutes
17Not achievable< 20%
27Not achievable< 20%
3721.1100%
477.4100%

Data extracted from studies on erythrocyte solutions.[2]

Table 2: Effect of pH on this compound-Induced Hemolysis

pHBuffer SystemObservations
5Acetic AcidErythrocytes are unstable, leading to rapid hemolysis independent of this compound.[2][3]
6HBS100% hemolysis observed after 30 minutes.[2][3]
7HBS100% hemolysis observed after 30 minutes.[2][3]
8TrisHemolysis is completed faster than at pH 6 and 7.[2][3]
9TrisHemolysis is completed faster than at pH 6 and 7.[2][3]

HBS: HEPES-Buffered Saline

Experimental Protocols

Hemolysis Assay for this compound Activity

This protocol is a generalized procedure based on commonly cited methods.

  • Preparation of Erythrocytes:

    • Obtain fresh red blood cells (e.g., from horse or sheep).

    • Wash the cells three times with a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by centrifugation at 1,500 x g for 10 minutes at 4°C.

    • Resuspend the erythrocyte pellet to a final concentration of 1% (v/v) in the desired assay buffer.

  • Assay Procedure:

    • Pre-warm the 1% erythrocyte suspension, this compound solution, and assay buffer to the desired experimental temperature (e.g., 37°C).

    • In a microcentrifuge tube, mix the erythrocyte suspension with the this compound solution to achieve the desired final concentration of this compound.

    • The total reaction volume should be standardized across all samples.

    • Incubate the mixture at the chosen temperature for a specific time period (e.g., 30 minutes).

    • Stop the reaction by placing the tubes on ice and then centrifuge at 10,000 x g for 1 minute to pellet the intact erythrocytes.

    • Carefully transfer the supernatant to a new tube.

  • Quantification of Hemolysis:

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm or 540 nm) using a spectrophotometer.

    • Prepare a positive control by lysing an equivalent amount of erythrocytes in distilled water (100% hemolysis).

    • Prepare a negative control with erythrocytes in buffer only (0% hemolysis).

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Tolaasin_Hemolysis_Workflow cluster_assay Assay cluster_analysis Analysis prep_rbc Prepare 1% Erythrocyte Suspension mix Mix Erythrocytes and this compound prep_rbc->mix prep_this compound Prepare this compound Dilutions in Buffer prep_this compound->mix incubate Incubate at Controlled Temperature mix->incubate centrifuge Centrifuge to Pellet Cells incubate->centrifuge measure Measure Supernatant Absorbance centrifuge->measure calculate Calculate % Hemolysis measure->calculate

Caption: Experimental workflow for the this compound-induced hemolysis assay.

Tolaasin_Stability_Factors cluster_factors Influencing Factors This compound This compound Activity temp Temperature This compound->temp Increases with temperature ph pH This compound->ph Optimal at pH 6-7, faster at pH 8-9 buffer Buffer Composition This compound->buffer Activity can be buffer-dependent inhibitors Inhibitors (e.g., Zn²⁺) This compound->inhibitors Can be blocked

Caption: Key factors influencing the functional stability of this compound.

References

Navigating Tolaasin Hemolytic Assays: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in tolaasin hemolytic assays. This compound, a lipodepsipeptide toxin produced by Pseudomonas tolaasii, is known for its potent hemolytic activity, which is a key indicator of its cytotoxicity.[1][2][3] Variability in assay results can impede research and development efforts. This guide offers structured solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced hemolysis?

A1: this compound induces hemolysis by forming pores in the erythrocyte membrane.[2][3] This process is concentration-dependent and involves the binding of multiple this compound molecules to the cell membrane, followed by their aggregation to form transmembrane channels.[1] These pores disrupt the osmotic balance of the cell, leading to cell lysis and the release of hemoglobin.[2][3] At high concentrations, this compound can act as a detergent, directly solubilizing the cell membrane.[3]

Q2: What are the critical parameters that can affect the variability of a this compound hemolytic assay?

A2: Several critical parameters can introduce variability into a this compound hemolytic assay. These include:

  • Temperature: this compound's binding to the erythrocyte membrane is temperature-sensitive, with poor binding observed at 4°C and increased hemolytic activity at higher temperatures (37°C and 47°C).[1][2]

  • pH: The hemolytic activity of this compound is pH-dependent. While stable under neutral conditions (pH 6-7), its activity increases in alkaline environments (pH 8-9).[2] Erythrocytes can become unstable at acidic pH (e.g., pH 5), leading to hemolysis independent of this compound.[2]

  • Erythrocyte Source and Concentration: The species from which erythrocytes are sourced can significantly impact the results due to differences in membrane composition.[4][5] Furthermore, at a fixed this compound concentration, the percentage of hemolysis decreases as the erythrocyte concentration increases.[1]

  • This compound Purity and Concentration: The purity of the this compound preparation is crucial. The presence of other structurally similar this compound variants (e.g., this compound I, II, A-E) could potentially influence the overall hemolytic activity.[6][7]

  • Incubation Time: The duration of incubation of erythrocytes with this compound will directly affect the extent of hemolysis.[4][8]

  • Assay Buffer Composition: The composition of the buffer, including ionic strength, can influence the interaction between this compound and the cell membrane.[2]

Q3: How is a hemolytic unit (HU) of this compound defined?

A3: One hemolytic unit (HU) of this compound is defined as the amount of this compound required to cause complete hemolysis of a 1% erythrocyte solution within 30 minutes.[2]

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues encountered during this compound hemolytic assays.

Problem Potential Cause Recommended Solution
High background hemolysis in negative control Erythrocyte fragilityUse fresh, properly handled erythrocytes. Ensure gentle mixing and centrifugation.
Buffer contaminationUse sterile, high-purity water and reagents to prepare buffers.
Inappropriate pHMaintain the pH of the buffer within the neutral range (pH 6-7) where erythrocytes are stable.[2]
Low or no hemolysis with this compound Inactive this compoundVerify the activity of the this compound stock. If possible, use a new, validated batch.
Suboptimal temperatureEnsure the incubation temperature is optimal for this compound binding and activity (e.g., 37°C).[1][2]
Incorrect erythrocyte concentrationOptimize the erythrocyte concentration. A lower concentration may be required for the given this compound amount.[1]
Presence of inhibitory substancesEnsure all labware is thoroughly cleaned and free of detergents or other potential inhibitors.[2][9][10]
Inconsistent results between experiments Variation in experimental conditionsStandardize all assay parameters, including temperature, pH, incubation time, and erythrocyte preparation.[4][8]
Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery.
Instability of this compound solutionPrepare fresh dilutions of this compound for each experiment from a stable stock solution.
Complete hemolysis in all wells (including low this compound concentrations) This compound concentration too highPerform a dose-response curve to determine the optimal concentration range for your assay.
Contamination of reagents or labwareUse fresh, sterile reagents and disposable labware whenever possible.

Experimental Protocols

Standard this compound Hemolytic Assay Protocol

This protocol is a generalized procedure based on common practices.[2][11][12] Researchers should optimize parameters for their specific experimental conditions.

1. Preparation of Erythrocytes: a. Obtain defibrinated whole blood (e.g., rat, sheep, rabbit, or human).[2][13] b. Wash the erythrocytes three to five times by centrifugation with an isotonic buffer (e.g., HEPES-buffered saline (HBS): 5 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgSO4, pH 7.4).[2][14] c. After the final wash, resuspend the erythrocyte pellet in the assay buffer to the desired concentration (e.g., a 1% or 10% solution).[2]

2. Assay Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add a fixed volume of each this compound dilution to the wells. c. Include negative controls (buffer only) and positive controls (a lytic agent like Triton X-100 or distilled water).[8][11] d. Add an equal volume of the prepared erythrocyte suspension to all wells. e. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[2][12] f. After incubation, centrifuge the plate to pellet the intact erythrocytes. g. Carefully transfer the supernatant to a new flat-bottom 96-well plate. h. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm, 540 nm, or 577 nm).[11][13][14]

3. Data Analysis: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100[14]

Quantitative Data Summary

Table 1: Influence of Temperature on this compound-Induced Hemolysis

Temperature (°C)Time to 100% Hemolysis (min)Percent Hemolysis at 30 minReference
17> 30< 20%[2]
27> 30< 20%[2]
37~ 30100%[2]
47~ 10100%[2]

Table 2: Influence of pH on this compound-Induced Hemolysis

pHHemolytic ActivityErythrocyte StabilityReference
5Rapid HemolysisHighly Unstable[2]
6NormalStable[2]
7NormalStable[2]
8IncreasedStable[2]
9IncreasedStable[2]

Visualizations

Tolaasin_Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Erythrocyte_Prep Erythrocyte Preparation Incubation Incubation (e.g., 37°C, 30 min) Erythrocyte_Prep->Incubation Tolaasin_Dilution This compound Serial Dilution Tolaasin_Dilution->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Absorbance_Reading Absorbance Reading Supernatant_Transfer->Absorbance_Reading Data_Calculation Calculate % Hemolysis Absorbance_Reading->Data_Calculation

Caption: Workflow for a standard this compound hemolytic assay.

Troubleshooting_Logic Start Inconsistent Assay Results Check_Reagents Check Reagents (this compound, Buffer, RBCs) Start->Check_Reagents Check_Parameters Check Assay Parameters (Temp, pH, Time) Start->Check_Parameters Check_Technique Review Technique (Pipetting, Handling) Start->Check_Technique Reagent_Issue Reagent Issue Identified Check_Reagents->Reagent_Issue Parameter_Issue Parameter Issue Identified Check_Parameters->Parameter_Issue Technique_Issue Technique Issue Identified Check_Technique->Technique_Issue Reagent_Issue->Check_Parameters No Replace_Reagents Replace/Validate Reagents Reagent_Issue->Replace_Reagents Yes Parameter_Issue->Check_Technique No Standardize_Parameters Standardize Parameters Parameter_Issue->Standardize_Parameters Yes Refine_Technique Refine Technique Technique_Issue->Refine_Technique Yes End Consistent Results Technique_Issue->End No Replace_Reagents->End Standardize_Parameters->End Refine_Technique->End

Caption: A logical workflow for troubleshooting variability.

References

managing pH and temperature effects on tolaasin activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tolaasin. The information focuses on managing the effects of pH and temperature on this compound's biological activity, commonly measured through hemolytic assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound activity?

A1: this compound's hemolytic activity is temperature-dependent. Higher temperatures generally lead to increased activity. For instance, complete hemolysis is observed at 37°C and proceeds even faster at 47°C.[1] Conversely, at lower temperatures such as 4°C, the binding of this compound to erythrocyte membranes is poor, resulting in significantly reduced hemolytic activity.[2]

Q2: How does pH affect the activity of this compound?

A2: this compound is active under neutral and alkaline conditions. Hemolytic activity is observed at pH 6 and 7.[1][3] This activity increases under alkaline conditions, such as pH 8 and 9.[1][3] At an acidic pH of 5, erythrocytes become unstable, leading to hemolysis that is independent of this compound's action.[1][3]

Q3: Can temperature affect the binding of this compound to cell membranes?

A3: Yes, the initial binding of this compound to the cell membrane is a temperature-sensitive step.[2] Poor binding is observed at 4°C.[2] However, once this compound has successfully bound to the membrane at a higher temperature (e.g., 37°C), subsequent membrane disruption and hemolysis can proceed even if the temperature is lowered.[2]

Q4: What is the mechanism of this compound's hemolytic activity?

A4: this compound is a pore-forming peptide toxin.[1][2] It disrupts cell membranes by inserting itself into the lipid bilayer and forming pores or ion channels, which leads to cell lysis.[4] This process is dependent on the concentration of this compound, and it is believed that multiple this compound molecules are required to lyse a single cell.[2] At higher concentrations, it may also act as a biosurfactant.[4]

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no hemolytic activity observed. Suboptimal Temperature: The experiment may be conducted at a temperature too low for efficient this compound binding and activity (e.g., at or below 17°C).[1]Ensure the incubation temperature is optimal, typically around 37°C. Activity is significantly higher at 37°C and 47°C compared to lower temperatures.[1]
Incorrect pH: The buffer pH may be too acidic, or outside the optimal range for this compound activity.Adjust the buffer to a neutral or slightly alkaline pH (7.0-9.0) for optimal activity.[1][3] Avoid pH 5, as it causes erythrocyte instability.[1][3]
Inconsistent results between experiments. Fluctuations in Temperature or pH: Minor variations in experimental conditions can lead to different activity levels.Strictly control and monitor the temperature and pH of your reaction buffer throughout the experiment. Use calibrated equipment.
Variable Erythrocyte Concentration: The concentration of red blood cells can impact the rate of hemolysis for a fixed amount of this compound.[2][4]Standardize the erythrocyte concentration across all assays to ensure reproducibility.
Rapid hemolysis in control group (without this compound). Unstable Erythrocytes: The red blood cells may be lysing due to osmotic stress or inappropriate buffer conditions.Check the osmolarity of your buffer. Use a buffered saline solution like HEPES-buffered saline (HBS) or phosphate-buffered saline (PBS) to maintain cell integrity.[1][5] If using an acidic pH, be aware that erythrocytes are unstable at pH 5.[1][3]

Quantitative Data Summary

The following tables summarize the impact of temperature and pH on the hemolytic activity of this compound.

Table 1: Effect of Temperature on this compound-Induced Hemolysis

Temperature (°C)Observed Hemolytic ActivityTime to 50% Hemolysis (T₅₀)
4Poor binding to membranes, minimal hemolysis.[2]Not Applicable
17Less than 20% completion.[1]Not Determined
27Less than 20% completion.[1]Not Determined
37100% completion within 30 minutes.[1]21.1 minutes[1]
47100% completion within 10 minutes.[1]7.4 minutes[1]

Table 2: Effect of pH on this compound-Induced Hemolysis

pHObserved Hemolytic Activity
5Rapid hemolysis, but erythrocytes are unstable at this pH, independent of this compound.[1][3]
6100% completion within 30 minutes.[1][3]
7100% completion within 30 minutes.[1][3]
8Increased activity; faster completion than at neutral pH.[1][3]
9Increased activity; faster completion than at neutral pH.[1][3]

Experimental Protocols

Hemolytic Activity Assay for this compound

This protocol is a standard method for quantifying the membrane-disrupting activity of this compound using red blood cells (erythrocytes).

1. Materials:

  • Purified this compound

  • Defibrinated rat or dog erythrocytes[6]

  • HEPES-Buffered Saline (HBS): 5 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgSO₄, adjusted to desired pH (e.g., 7.4)[1]

  • Positive Control: 1% Triton X-100 solution

  • Negative Control: HBS buffer

  • UV/Vis Spectrophotometer or microplate reader

2. Preparation of Erythrocyte Suspension:

  • Centrifuge defibrinated blood to pellet the red blood cells (RBCs).

  • Aspirate the supernatant and wash the RBCs with HBS.

  • Resuspend the RBCs in HBS and centrifuge again. Repeat this washing step 3-4 times.

  • After the final wash, resuspend the RBC pellet in HBS to create a stock solution (e.g., 10%).[1]

  • For the assay, dilute the stock solution to the desired final concentration (e.g., 1%) with HBS.[1]

3. Assay Procedure:

  • Prepare serial dilutions of this compound in HBS.

  • In a 96-well plate or spectrophotometer cuvettes, add the diluted this compound samples.

  • Add the prepared 1% erythrocyte suspension to each well/cuvette containing the this compound dilutions.

  • For controls, prepare wells/cuvettes with:

    • Positive Control: Erythrocyte suspension + 1% Triton X-100 (for 100% hemolysis).

    • Negative Control: Erythrocyte suspension + HBS buffer (for 0% hemolysis).

  • Incubate the plate/cuvettes at the desired temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).[1]

  • Monitor hemolysis by measuring the decrease in absorbance at 600 nm (due to cell lysis) or the increase in absorbance of the supernatant at 420-577 nm (due to hemoglobin release).[6][7]

  • To measure hemoglobin release, centrifuge the plate/tubes to pellet any remaining intact RBCs and transfer the supernatant to a new plate for reading.

4. Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Tolaasin_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Erythrocyte Suspension (e.g., 1%) E1 Combine this compound, Controls, and Erythrocytes P1->E1 P2 Prepare this compound Serial Dilutions P2->E1 P3 Set up Controls (Positive & Negative) P3->E1 E2 Incubate at Controlled Temperature and pH (e.g., 37°C, pH 7.4) E1->E2 A1 Measure Absorbance (e.g., 600 nm) E2->A1 A2 Calculate % Hemolysis A1->A2

Caption: Workflow for this compound Hemolytic Activity Assay.

Temp_pH_Logic cluster_conditions Experimental Conditions cluster_outcomes This compound Activity Outcome Temp Temperature High_Activity Increased Hemolysis Temp->High_Activity  > 37°C (e.g., 47°C) Optimal_Activity Optimal Hemolysis Temp->Optimal_Activity  ~37°C Low_Activity Decreased / No Hemolysis Temp->Low_Activity  < 27°C pH pH pH->High_Activity  8.0 - 9.0 pH->Optimal_Activity  6.0 - 7.0 Cell_Instability Non-Tolaasin Hemolysis pH->Cell_Instability  ~5.0

Caption: Effects of pH and Temperature on this compound Activity.

References

Technical Support Center: Tolaasin Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tolaasin to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway for this compound is the hydrolysis of its cyclic depsipeptide structure, specifically the cleavage of the lactone ring. This results in a linearized, inactive form of the peptide. This process can be accelerated by factors such as elevated temperature and alkaline pH.

Q2: What are the recommended long-term storage conditions for purified this compound?

A2: For long-term stability, purified this compound should be stored at ultra-low temperatures. A recommended condition is -70°C, particularly when in a buffered solution at neutral pH (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.0).

Q3: How does temperature affect the stability and activity of this compound?

A3: this compound's cytotoxic activity is temperature-dependent.[1] Higher temperatures accelerate its hemolytic activity, which may be linked to increased degradation rates or enhanced membrane interaction.[1][2] Storage at elevated temperatures is not recommended.

Q4: What is the effect of pH on this compound stability?

A4: this compound is more stable in neutral to slightly acidic conditions. Its hemolytic activity increases under alkaline conditions (pH 8-9), suggesting that higher pH may promote degradation or conformational changes that impact its function.[1] Therefore, storage in alkaline buffers should be avoided.

Q5: Should this compound be protected from light?

A5: While specific studies on the photostability of this compound are not extensively documented, it is a general best practice for peptides and complex organic molecules to be protected from light to prevent potential photodegradation. Therefore, storing this compound in amber vials or in the dark is recommended.

Q6: Can I store this compound in solution? If so, what are the best practices?

A6: Yes, this compound can be stored in solution. For optimal stability, use a neutral buffer (pH ~7.0), aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -70°C.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Loss of biological activity (e.g., reduced hemolytic activity) in a stored sample. 1. Degradation due to improper storage temperature. 2. Degradation due to inappropriate pH of the storage buffer. 3. Repeated freeze-thaw cycles. 4. Contamination with microbial enzymes that degrade this compound. 1. Verify storage temperature. For long-term storage, use -70°C. For short-term, -20°C may be acceptable, but stability should be verified.2. Check the pH of the stock solution. Ensure it is within the optimal range (neutral). If necessary, re-buffer a fresh sample.3. Aliquot samples upon receipt. This minimizes the number of freeze-thaw cycles for the bulk of the material.4. Ensure sterile handling techniques. Use sterile buffers and containers to prevent microbial contamination.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). 1. Formation of degradation products. 2. Sample contamination. 1. Analyze the degradation products. The primary degradation product is likely the linearized form of this compound resulting from lactone hydrolysis. This can be confirmed by mass spectrometry.2. Review handling and storage procedures. Ensure that the sample was not exposed to harsh conditions (e.g., strong acids/bases, high temperatures).3. Use a fresh, properly stored sample as a control.
Variability in experimental results between different batches or over time. 1. Inconsistent storage conditions. 2. Progressive degradation of the stock solution. 1. Standardize storage protocols. Ensure all users adhere to the recommended storage temperature, pH, and handling procedures.2. Perform periodic quality control. For ongoing experiments, it is advisable to periodically test the activity of the this compound stock against a known standard or a new batch to ensure its integrity.

Data on Factors Affecting this compound Activity

The following tables summarize the known effects of temperature and pH on the biological activity of this compound, which can be indicative of its stability under these conditions.

Table 1: Effect of Temperature on this compound-Induced Hemolysis

Temperature (°C)Observed Hemolytic ActivityTime to 50% Hemolysis (T50)
17< 20% completionNot attainable
27< 20% completionNot attainable
37100% completion within 30 min21.1 min
47100% completion within 10 min7.4 min
Data adapted from a study on this compound's hemolytic activity, which demonstrates increased activity at higher temperatures.[1]

Table 2: Effect of pH on this compound-Induced Hemolysis

pHObserved Hemolytic ActivityNotes
5Rapid hemolysisErythrocytes are unstable at this pH, independent of this compound activity.
6100% completion within 30 minStandard hemolytic activity observed.
7100% completion within 30 minStandard hemolytic activity observed.
8Increased hemolytic activityHemolysis is completed faster than at neutral pH.
9Increased hemolytic activityHemolysis is completed faster than at neutral pH.
Data adapted from a study on this compound's hemolytic activity, showing increased activity in alkaline conditions.[1]

Experimental Protocols

Protocol: Stability Assessment of this compound via a Forced Degradation Study

This protocol outlines a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Materials:

  • Purified this compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • pH meter

  • HPLC system with UV or MS detector

  • Temperature-controlled chambers/water baths

  • Photostability chamber

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% methanol (B129727) or acetonitrile) at a known concentration.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at room temperature for 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the solid this compound powder and the this compound stock solution at 60°C in a temperature-controlled chamber for 7 days.

    • Photodegradation: Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as reverse-phase HPLC with UV or MS detection.

    • Suggested HPLC Method:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient from low to high organic phase to resolve this compound from its degradation products.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 214 nm) or Mass Spectrometry for peak identification.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of this compound remaining in each condition.

  • Use mass spectrometry to identify the structure of the major degradation products.

Visualizations

Tolaasin_Degradation_Pathway This compound Degradation Pathway This compound Cyclic this compound (Active) Linear_this compound Linear this compound (Inactive) This compound->Linear_this compound  Lactone Ring  Hydrolysis

Caption: Primary degradation pathway of this compound.

Tolaasin_Stability_Workflow This compound Stability Testing Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Tolaasin_Sample This compound Sample Tolaasin_Sample->Acid Tolaasin_Sample->Base Tolaasin_Sample->Oxidation Tolaasin_Sample->Thermal Tolaasin_Sample->Photo Data Data Interpretation (Degradation Profile, Pathway Identification) Analysis->Data

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Refining HPLC Methods for Tolaasin Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of tolaasin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving optimal separation of these closely related lipopeptide compounds.

Frequently Asked Questions (FAQs)

Q1: What are tolaasins and why is their separation challenging?

A1: Tolaasins are cyclic lipodepsipeptides produced by the bacterium Pseudomonas tolaasii. They are the causative agents of brown blotch disease in cultivated mushrooms. The this compound family consists of several isomers, including this compound I, this compound II, and tolaasins A, B, C, D, and E. These isomers possess the same core structure but differ in their amino acid sequence and the fatty acid side chain. These subtle structural similarities make their separation by High-Performance Liquid Chromatography (HPLC) challenging, often resulting in co-elution or poor resolution.

Q2: What is a good starting point for an HPLC method to separate this compound isomers?

A2: A reversed-phase HPLC (RP-HPLC) method is the most common approach for separating lipopeptides like tolaasins. A good starting point would be a C18 column with a gradient elution using water and acetonitrile (B52724) (ACN) as mobile phases, both containing an acidic modifier.

Q3: Why is an acidic modifier, like trifluoroacetic acid (TFA) or formic acid (FA), necessary in the mobile phase?

A3: Acidic modifiers are crucial for several reasons. They protonate the free silanol (B1196071) groups on the silica-based stationary phase, which minimizes secondary interactions with the peptide backbone of the tolaasins and reduces peak tailing. Additionally, they can improve the solubility of the analytes and provide a consistent pH environment, leading to sharper peaks and more reproducible retention times. For lipopeptides, 0.1% TFA is a common choice.

Q4: My this compound isomers are co-eluting. How can I improve the resolution?

A4: Improving the resolution between closely eluting isomers requires a systematic approach. You can start by optimizing the mobile phase gradient. A shallower gradient will increase the separation time and often improve the resolution. If that is not sufficient, you may need to evaluate different stationary phases (e.g., C8, phenyl-hexyl) or change the organic modifier in your mobile phase (e.g., from acetonitrile to methanol), as this can alter the selectivity of the separation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Cause Suggested Solution
Poor resolution between this compound isomers The mobile phase gradient is too steep.Decrease the gradient slope. For example, if you are running a gradient of 5-95% B in 20 minutes, try extending it to 30 or 40 minutes to give the isomers more time to separate.
The stationary phase is not providing enough selectivity.Try a different stationary phase. If you are using a C18 column, consider a C8 column which may offer different selectivity for lipophilic compounds. A phenyl-hexyl column could also provide alternative selectivity through π-π interactions.
The organic modifier is not optimal.Switch the organic modifier. If you are using acetonitrile, try methanol. The difference in solvent polarity and interaction with the stationary phase can significantly alter the selectivity for your isomers.
Peak tailing Secondary interactions between the peptide backbone of this compound and the stationary phase.Ensure an adequate concentration of an acidic modifier (e.g., 0.1% TFA) in your mobile phase. You can also try a column with a different silica (B1680970) chemistry, such as one with end-capping to reduce the number of free silanols.
Broad peaks High molecular weight of tolaasins leading to slow mass transfer.Increase the column temperature (e.g., to 40°C). This will reduce the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks. Ensure your column and analytes are stable at the selected temperature.
Column overloading.Reduce the amount of sample injected onto the column.
Shifting retention times Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, typically 10-15 column volumes.
Mobile phase composition is changing.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Temperature fluctuations.Use a column oven to maintain a consistent temperature throughout your analytical run.
High backpressure Blockage in the HPLC system.Check for blockages in the lines, injector, or at the column inlet frit. If the column is blocked, try back-flushing it with an appropriate solvent (check the column manual for compatibility).
Sample precipitation.Ensure your sample is fully dissolved in the mobile phase or a compatible solvent. Filter your samples through a 0.22 µm filter before injection.

Data Presentation

Parameter Condition A (Starting Method) Condition B (Optimized for Resolution)
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 250 mm, 3 µm
Mobile Phase A 0.1% TFA in Water0.1% FA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% FA in Acetonitrile
Gradient 30-70% B in 30 min40-60% B in 40 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30°C40°C
Detection UV at 214 nmUV at 214 nm
Hypothetical Retention Time (this compound I) 15.2 min22.5 min
Hypothetical Retention Time (this compound II) 15.8 min24.1 min
Hypothetical Resolution (I vs. II) 1.22.5

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Isomer Screening

This protocol provides a starting point for separating this compound isomers.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B (linear gradient)

    • 35-40 min: 70% to 95% B (linear gradient)

    • 40-45 min: 95% B (hold)

    • 45-50 min: 95% to 30% B (linear gradient)

    • 50-60 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 214 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound sample in a solvent compatible with the initial mobile phase conditions (e.g., 30% acetonitrile in water) and filter through a 0.22 µm syringe filter.

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Troubleshooting cluster_2 Final Method Start Define Separation Goal: Resolve this compound Isomers SelectColumn Select Initial Column (e.g., C18) Start->SelectColumn DevelopGradient Develop Initial Gradient (ACN/Water/TFA) SelectColumn->DevelopGradient AssessResolution Assess Resolution and Peak Shape DevelopGradient->AssessResolution OptimizeGradient Optimize Gradient (Shallower Slope) AssessResolution->OptimizeGradient Resolution < 1.5 ChangeModifier Change Organic Modifier (e.g., Methanol) AssessResolution->ChangeModifier Still Poor Resolution ChangeColumn Change Stationary Phase (e.g., C8, Phenyl) AssessResolution->ChangeColumn Selectivity Issue FinalMethod Final Optimized Method AssessResolution->FinalMethod Resolution > 1.5 OptimizeGradient->AssessResolution Re-evaluate ChangeModifier->AssessResolution Re-evaluate ChangeColumn->AssessResolution Re-evaluate

Caption: Workflow for HPLC method development and troubleshooting for this compound isomer separation.

Troubleshooting_Logic Start Poor this compound Isomer Separation Problem Identify Primary Issue Start->Problem CoElution Co-elution / Poor Resolution Problem->CoElution Rs < 1.5 PeakTailing Peak Tailing Problem->PeakTailing Asymmetric Peaks BroadPeaks Broad Peaks Problem->BroadPeaks Wide Peaks Action1 Decrease Gradient Slope CoElution->Action1 Action2 Increase Acid Modifier Conc. PeakTailing->Action2 Action3 Increase Temperature BroadPeaks->Action3 Action4 Change Stationary Phase Action1->Action4 If no improvement

Caption: Logical troubleshooting tree for common HPLC issues in this compound isomer analysis.

Technical Support Center: Troubleshooting Low Tolaasin Expression in Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low levels of tolaasin expression in mutant strains of Pseudomonas. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We have generated a mutant strain of Pseudomonas that is showing significantly lower this compound production compared to the wild type. What are the initial steps to troubleshoot this issue?

A1: Low this compound expression in a mutant strain can stem from various factors. A systematic approach is crucial for identifying the root cause. Here’s a recommended initial troubleshooting workflow:

  • Sequence Verification: The first and most critical step is to verify the integrity of the mutated gene and the surrounding regions through sequencing. This ensures that no unintended mutations, deletions, or insertions occurred during the genetic manipulation process.[1][2]

  • Transcriptional Analysis (RT-qPCR): Quantify the transcript levels of the this compound biosynthetic genes. This will help determine if the low expression is due to a problem at the transcriptional level (i.e., the gene is not being transcribed efficiently).

  • Protein Level Analysis (Western Blot): If transcript levels appear normal, investigate the protein levels. A Western blot using antibodies specific to a tagged protein in the this compound synthesis cluster (if available) can reveal issues with translation or protein stability.

  • Growth Curve Analysis: Compare the growth curve of the mutant strain with the wild type. A significant difference in growth rate or final cell density can indicate that the mutation has a general negative effect on cell physiology, which in turn affects this compound production.[2]

G start Low this compound Expression in Mutant seq_verify Sequence Verification of Mutation start->seq_verify seq_ok Sequence Correct? seq_verify->seq_ok rt_qpcr Transcriptional Analysis (RT-qPCR) transcription_ok Normal Transcript Levels? rt_qpcr->transcription_ok western Protein Level Analysis (Western Blot) protein_ok Normal Protein Levels? western->protein_ok growth Growth Curve Analysis growth_ok Normal Growth? growth->growth_ok seq_ok->rt_qpcr Yes fix_clone Re-clone/Correct Mutation seq_ok->fix_clone No transcription_ok->western Yes transcription_issue Investigate Transcriptional Regulation (Promoter, Regulatory Genes) transcription_ok->transcription_issue No protein_ok->growth Yes translation_issue Investigate Translational Issues (Codon Usage, mRNA Stability) protein_ok->translation_issue No protein_stability_issue Investigate Protein Stability (Protease Degradation) growth_ok->protein_stability_issue Yes physiological_issue Investigate General Physiological Defects growth_ok->physiological_issue No end Problem Identified transcription_issue->end translation_issue->end protein_stability_issue->end physiological_issue->end

Q2: Our RT-qPCR results show low transcript levels of the this compound biosynthetic genes. What could be the cause and how do we address it?

A2: Low transcript levels point to a problem with transcription initiation or mRNA stability. Consider the following possibilities:

  • Disruption of a Promoter or Regulatory Element: Your mutation might have inadvertently occurred in a promoter region or a binding site for a transcriptional regulator. The synthesis of this compound is known to be regulated by a complex gene cluster, and mutations in regulatory loci like pheN can affect its expression.[3][4]

    • Solution: Analyze the sequence upstream of the this compound biosynthetic genes for known promoter motifs and regulatory binding sites. If your mutation is in such a region, you may need to redesign your mutagenesis strategy.

  • Issues with a Global or Pathway-Specific Regulator: The mutation might be in a gene that regulates the this compound biosynthetic pathway.

    • Solution: Review the literature for known regulators of this compound synthesis in Pseudomonas tolaasii. If the mutated gene is a suspected regulator, complementation studies (re-introducing a wild-type copy of the gene) can confirm its role.

Q3: Transcript levels of the this compound genes are normal, but we still see low this compound production. What are the next steps?

A3: If transcription is not the issue, the problem likely lies in translation, protein stability, or enzymatic activity.

  • Codon Usage Bias: If you have expressed the this compound genes in a heterologous host (e.g., another Pseudomonas species or E. coli), the codon usage of the this compound genes may not be optimal for the new host's translational machinery. This can lead to ribosome stalling and premature termination of translation.[5][6][7]

    • Solution: Perform codon optimization of the this compound biosynthetic genes for your expression host.[7][8][9] Several online tools and commercial services are available for this purpose.

  • mRNA Secondary Structure: Strong secondary structures in the mRNA, especially near the ribosome binding site, can hinder translation initiation.[6][10]

    • Solution: Analyze the mRNA secondary structure of the this compound gene transcripts. Codon optimization algorithms often take this into account and can be used to reduce problematic secondary structures.[5][7]

  • Protein Instability and Degradation: The synthetase enzymes involved in this compound production are large and complex.[3] Mutations could lead to misfolding and subsequent degradation by cellular proteases.

    • Solution: Try expressing the proteins at a lower temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding.[1][11] You can also investigate the use of protease-deficient host strains.

Data Presentation

Table 1: Troubleshooting Guide for Low this compound Expression

Observation Potential Cause Recommended Action
Low transcript levels of this compound biosynthetic genes Mutation in promoter/regulatory elementSequence analysis of upstream regions; redesign mutation
Mutation in a regulatory geneComplementation with wild-type gene
Normal transcript levels, low protein levels Codon usage bias (in heterologous hosts)Codon optimization of the gene sequence[5][6][7]
mRNA secondary structure issuesmRNA structure analysis and optimization[6][10]
Protein instability/degradationLower expression temperature; use of protease-deficient strains[1][11]
Normal transcript and protein levels, low this compound activity Inactive enzyme due to mutationSite-directed mutagenesis to revert or alter the mutation
Missing precursor or cofactorSupplementation of the growth medium

Experimental Protocols

Protocol 1: RNA Extraction and RT-qPCR for this compound Gene Expression
  • Cell Culture and Harvesting: Grow wild-type and mutant Pseudomonas strains to the mid-logarithmic phase in a suitable medium. Harvest cells by centrifugation at 4°C.

  • RNA Extraction: Immediately extract total RNA from the cell pellets using a commercial RNA extraction kit with a protocol optimized for Gram-negative bacteria. Include a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity by running a sample on an agarose (B213101) gel or using a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers for the this compound biosynthetic genes.

  • qPCR: Perform quantitative PCR using a SYBR Green or probe-based assay. Use primers designed to amplify a 100-150 bp fragment of the target this compound gene and a validated housekeeping gene (e.g., rpoD) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes in the mutant strain compared to the wild-type using the ΔΔCt method.

Protocol 2: Codon Optimization Strategy
  • Obtain the DNA sequence of the this compound biosynthetic gene(s).

  • Select the target expression host (e.g., Pseudomonas putida, E. coli BL21(DE3)).

  • Utilize a codon optimization tool (e.g., IDT's Codon Optimization Tool, GenScript's OptimumGene™). These tools replace rare codons in the original sequence with codons that are more frequently used in the target host, without altering the amino acid sequence.[7]

  • Input the DNA sequence and select the host organism. The algorithm will analyze the sequence and suggest a new, optimized DNA sequence.

  • Synthesize the optimized gene and clone it into an appropriate expression vector for your host.

  • Transform the new construct into the expression host and evaluate this compound expression levels.

Visualizations

G start Original this compound Gene Sequence select_host Select Expression Host start->select_host codon_tool Use Codon Optimization Tool select_host->codon_tool analysis Algorithm Analyzes: - Codon Usage Bias - GC Content - mRNA Secondary Structure codon_tool->analysis optimized_seq Generate Optimized DNA Sequence analysis->optimized_seq synthesis Gene Synthesis optimized_seq->synthesis cloning Cloning into Expression Vector synthesis->cloning transformation Transformation into Host cloning->transformation expression Evaluate this compound Expression transformation->expression end Increased this compound Expression expression->end

G env_signal Environmental Signals pheN pheN (Sensor Kinase/Regulator) env_signal->pheN regulators Other Regulatory Proteins pheN->regulators tolaasin_operon This compound Biosynthetic Gene Cluster (promoter, tolA, etc.) regulators->tolaasin_operon + This compound This compound Production tolaasin_operon->this compound

References

Technical Support Center: Optimizing Tolaasin Crystallization for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the crystallization of tolaasin, a pore-forming lipodepsipeptide toxin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-quality this compound crystals suitable for structural studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your crystallization experiments.

Troubleshooting Guide: Common Issues in this compound Crystallization

Crystallizing pore-forming toxins like this compound can be challenging due to their amphipathic nature and tendency to aggregate. The following table addresses common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
No Crystals Formed - Protein concentration is too low. - Suboptimal precipitant concentration. - pH is not conducive to crystallization. - Insufficient time for crystal growth.- Increase the this compound concentration in increments (e.g., 5, 10, 15 mg/mL).[1] - Screen a wider range of precipitant concentrations. - Perform a pH screen (e.g., from 4.0 to 9.0). - Allow more time for equilibration; some crystals may take weeks to appear.
Amorphous Precipitate - Protein concentration is too high.[1] - Rapid supersaturation. - Incorrect precipitant or buffer. - Presence of impurities or denatured protein.- Decrease the initial this compound concentration.[1] - Slow down the equilibration rate (e.g., by using a lower precipitant concentration in the reservoir). - Screen a wider variety of precipitants and buffering agents. - Further purify the this compound sample, for example by size-exclusion chromatography.[1]
Oiling Out - High protein concentration. - High supersaturation rate. - Inappropriate solvent or precipitant.- Reduce the protein concentration. - Slow down the rate of vapor diffusion. - Experiment with different precipitants or the addition of detergents to improve solubility.[2]
Small, Needle-like Crystals - Rapid nucleation and crystal growth. - Suboptimal pH or temperature. - High degree of supersaturation.- Lower the protein and/or precipitant concentration to slow down crystal growth. - Optimize the pH and temperature of the crystallization experiment. - Consider micro-seeding with crushed crystals from a previous experiment.
Poorly Diffracting Crystals - Internal disorder in the crystal lattice. - Incorporation of impurities. - Mechanical stress during handling.- Optimize crystal growth conditions to be slower and more controlled. - Improve the purity of the this compound sample. - Use cryo-protectants and handle crystals with care during mounting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound crystallization trials?

A1: For most proteins, a starting concentration between 5 and 20 mg/mL is common.[3] Given that this compound is a smaller molecule (lipodepsipeptide), starting at a concentration of 10-15 mg/mL is a reasonable starting point. However, the optimal concentration is protein-specific and may require empirical determination.[1]

Q2: Which crystallization methods are most suitable for a pore-forming toxin like this compound?

A2: Vapor diffusion techniques, including hanging drop and sitting drop, are the most commonly used methods for protein crystallization and are a good starting point for this compound.[4][5][6] Microbatch crystallization under oil is also a valuable technique, especially for sensitive proteins, as it can reduce oxidation and the formation of a protein 'skin' on the drop surface.[7][8]

Q3: What types of precipitants should I screen for this compound crystallization?

A3: A broad screening approach is recommended. This should include polyethylene (B3416737) glycols (PEGs) of different molecular weights (e.g., PEG 3350, PEG 4000, PEG 6000), salts (e.g., ammonium (B1175870) sulfate, sodium chloride), and organic solvents (e.g., isopropanol, MPD). Given this compound's amphipathic nature, the addition of detergents or lipids to the crystallization buffer might also be beneficial.

Q4: How does pH affect this compound crystallization?

A4: The pH of the crystallization solution directly influences the surface charge of the protein, which is a critical factor in forming crystal contacts. The hemolytic activity of this compound is known to be influenced by pH, with increased activity at alkaline pH.[9] Therefore, screening a wide pH range (e.g., 4.0 to 9.0) is crucial to identify conditions where this compound is stable and can form well-ordered crystals.

Q5: Should I be concerned about the conformational flexibility of this compound during crystallization?

A5: Yes, pore-forming toxins are known for their conformational flexibility as they transition from a soluble to a membrane-inserted state.[10][11] This flexibility can hinder crystallization. To overcome this, consider co-crystallization with a stabilizing agent, such as a monoclonal antibody fragment (Fab) or a nanobody, that locks this compound into a single conformation.

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion Crystallization

This protocol describes a standard method for setting up crystallization trials using the hanging drop vapor diffusion technique.[12][13]

  • Prepare the Reservoir Solution: In a 24-well crystallization plate, pipette 500 µL of the desired precipitant solution into each reservoir.

  • Prepare the Coverslip: Apply a thin, continuous ring of vacuum grease around the rim of each reservoir.

  • Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the this compound solution with 1 µL of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the reservoir, ensuring a complete seal is formed by the vacuum grease.

  • Incubate: Store the crystallization plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitor: Regularly inspect the drops for crystal growth using a microscope over several weeks.

Protocol 2: Sitting Drop Vapor Diffusion Crystallization

This protocol outlines the setup for sitting drop vapor diffusion, an alternative to the hanging drop method.[12][14]

  • Prepare the Reservoir Solution: In a sitting drop crystallization plate, add 100 µL of the precipitant solution to the reservoir of each well.

  • Prepare the Drop: Pipette 1 µL of the this compound solution and 1 µL of the reservoir solution onto the sitting drop post.

  • Seal the Plate: Seal the crystallization plate with optically clear tape to create a closed system for vapor equilibration.

  • Incubate: Place the plate in a stable, temperature-controlled environment.

  • Monitor: Periodically examine the drops for the formation of crystals.

Quantitative Data Summary

The following table summarizes hypothetical successful crystallization conditions for this compound based on common conditions for other pore-forming toxins. These should be used as a starting point for designing your screening experiments.

Condition ID This compound Conc. (mg/mL) Precipitant Buffer (pH) Temperature (°C) Additives Crystal Morphology
This compound-C1101.6 M Ammonium Sulfate0.1 M HEPES (7.5)20NoneRods
This compound-C21520% w/v PEG 33500.1 M Tris-HCl (8.5)40.2 M NaClPlates
This compound-C3121.0 M Sodium Citrate0.1 M Citrate (5.6)205% v/v IsopropanolBipyramidal
This compound-C4815% w/v PEG 80000.1 M MES (6.5)410 mM Zinc SulfateNeedles

Visualizations

Experimental Workflow for this compound Crystallization

Tolaasin_Crystallization_Workflow cluster_prep Sample Preparation cluster_screen Crystallization Screening cluster_optimize Optimization cluster_analysis Crystal Analysis Purification This compound Purification (>95% Purity) Concentration Concentration (10-15 mg/mL) Purification->Concentration QC Quality Control (SDS-PAGE, DLS) Concentration->QC Screening High-Throughput Screening QC->Screening HangingDrop Hanging Drop Screening->HangingDrop SittingDrop Sitting Drop Screening->SittingDrop Microbatch Microbatch Screening->Microbatch Optimization Fine-tuning Conditions HangingDrop->Optimization SittingDrop->Optimization Microbatch->Optimization Seeding Micro-seeding Optimization->Seeding Additives Additive Screening Optimization->Additives Harvesting Crystal Harvesting & Cryo-protection Seeding->Harvesting Additives->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction Structure Structure Determination Diffraction->Structure

Caption: A general workflow for the crystallization of this compound, from sample preparation to structure determination.

Troubleshooting Decision Tree for this compound Crystallization

Tolaasin_Troubleshooting Start Initial Crystallization Experiment Outcome Observe Drops Start->Outcome Clear Clear Drops Outcome->Clear No Change Precipitate Amorphous Precipitate Outcome->Precipitate Precipitation Crystals Crystals Formed Outcome->Crystals Success IncreaseConc Increase Protein/ Precipitant Conc. Clear->IncreaseConc DecreaseConc Decrease Protein/ Precipitant Conc. Precipitate->DecreaseConc ChangeConditions Change pH, Temp, or Precipitants Precipitate->ChangeConditions Optimize Optimize Conditions Crystals->Optimize IncreaseConc->Outcome DecreaseConc->Outcome ChangeConditions->Outcome

Caption: A decision tree to guide troubleshooting efforts in this compound crystallization experiments.

References

minimizing interference in mass spectrometry analysis of tolaasin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of tolaasin. Our aim is to help you minimize interference and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound mass spectrometry analysis?

A1: Interference in this compound analysis can originate from various sources, including:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., bacterial culture medium, biological fluids) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2] Common interfering substances include salts, lipids, and proteins.

  • Sample Preparation: Contaminants introduced during sample processing are a significant source of interference. These can include polymers from plasticware, detergents, and keratins from dust and skin.[3]

  • Co-eluting Analogs: this compound exists as a family of closely related lipopeptides. Different this compound analogs may co-elute chromatographically, potentially interfering with the quantification of the target analog if not properly resolved.

  • Solvent and Reagent Contamination: Impurities in solvents and reagents can introduce background noise and interfering peaks in the mass spectrum.

Q2: Which ionization technique is best suited for this compound analysis, ESI or MALDI?

A2: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) have been successfully used for the analysis of this compound and other cyclic lipopeptides.

  • ESI-LC-MS/MS is well-suited for quantitative analysis, offering high sensitivity and selectivity, especially when coupled with liquid chromatography for separation of this compound from complex matrices.[4][5]

  • MALDI-TOF MS is a rapid and effective technique for the identification and characterization of this compound, particularly for analyzing bacterial colonies directly or for imaging mass spectrometry to visualize the spatial distribution of this compound in biological samples.[6][7][8]

The choice between ESI and MALDI will depend on the specific research question, with ESI being preferable for quantitative studies and MALDI for rapid screening and imaging applications.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No this compound Peak Detected

Possible Causes & Solutions:

Cause Troubleshooting Step
Inefficient Extraction Review and optimize the sample extraction protocol. For bacterial cultures, methods like acid precipitation followed by solvent extraction or solid-phase extraction (SPE) are effective.[9]
Ion Suppression Dilute the sample extract to reduce the concentration of matrix components.[10] Further optimize the sample cleanup procedure to remove interfering substances. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.
Inappropriate MS settings Ensure the mass spectrometer is tuned and calibrated. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) or MALDI parameters (e.g., laser power, matrix choice) for this compound.[1]
Sample Degradation This compound may be susceptible to degradation under certain conditions. Ensure samples are stored properly (e.g., at -20°C or -80°C) and minimize freeze-thaw cycles.
Issue 2: High Background Noise and Interfering Peaks

Possible Causes & Solutions:

Cause Troubleshooting Step
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases and sample diluents.[11]
Carryover from Previous Injections Implement a rigorous wash cycle between sample injections, using a strong solvent to clean the injector and column.
Contamination from Labware Use polypropylene (B1209903) or glass tubes and pipette tips to minimize leaching of plasticizers. Rinse all labware thoroughly with high-purity solvent.
Insufficient Sample Cleanup Employ a more effective sample cleanup method. Solid-phase extraction (SPE) is generally more effective at removing a wider range of interferences compared to simple protein precipitation.[12]
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.[13]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[13]
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize interactions between this compound and the stationary phase.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture for LC-MS/MS Analysis

This protocol outlines a general procedure for extracting this compound from a Pseudomonas culture supernatant.

1. Culture Preparation:

  • Grow the this compound-producing Pseudomonas strain in a suitable liquid medium until the stationary phase is reached.

2. Cell Removal:

  • Centrifuge the culture at a high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.

  • Carefully collect the supernatant, which contains the secreted this compound.

3. This compound Extraction (Choose one of the following methods):

a) Protein Precipitation:

  • To the supernatant, add three volumes of ice-cold acetone (B3395972) or acetonitrile (B52724).[12][14]
  • Incubate at -20°C for at least 2 hours to precipitate proteins.
  • Centrifuge to pellet the precipitated proteins.
  • Collect the supernatant containing this compound and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

b) Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.
  • Load the culture supernatant onto the cartridge.
  • Wash the cartridge with water to remove salts and other polar impurities.
  • Elute the this compound with an appropriate concentration of acetonitrile or methanol.
  • Evaporate the eluate to dryness and reconstitute as described above.

Workflow for this compound Extraction from Bacterial Culture:

G cluster_0 Sample Preparation cluster_1 Extraction Method A: Protein Precipitation cluster_2 Extraction Method B: Solid-Phase Extraction Culture Bacterial Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant AddSolvent Add Cold Acetone/Acetonitrile Supernatant->AddSolvent Condition Condition C18 SPE Cartridge Supernatant->Condition Incubate Incubate at -20°C AddSolvent->Incubate Centrifuge2 Centrifugation Incubate->Centrifuge2 CollectSupernatant2 Collect Supernatant Centrifuge2->CollectSupernatant2 Evaporate1 Evaporate to Dryness CollectSupernatant2->Evaporate1 Reconstitute1 Reconstitute for LC-MS Evaporate1->Reconstitute1 Load Load Supernatant Condition->Load Wash Wash with Water Load->Wash Elute Elute this compound Wash->Elute Evaporate2 Evaporate to Dryness Elute->Evaporate2 Reconstitute2 Reconstitute for LC-MS Evaporate2->Reconstitute2

Caption: Workflow for this compound Extraction.

Protocol 2: General LC-MS/MS Parameters for this compound Analysis

These are starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry (ESI Positive Ion Mode):

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Temperature: 350-450°C.

  • Gas Flows: Optimize nebulizer and drying gas flows for your instrument.

  • Scan Mode: Full scan MS to identify the precursor ion of this compound, followed by product ion scan (MS/MS) for fragmentation. For quantification, use Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

MethodAdvantagesDisadvantagesRecommended for
Protein Precipitation Simple, fast, and inexpensive.May not remove all interfering substances, especially phospholipids.[12] Can result in lower recovery for some analytes.Rapid screening and initial method development.
Liquid-Liquid Extraction Can provide a cleaner extract than protein precipitation.Can be labor-intensive and may use large volumes of organic solvents.Removing non-polar interferences.
Solid-Phase Extraction Provides a high degree of sample cleanup, removing a wide range of interferences. Can be automated for high throughput.[12]More expensive and time-consuming than protein precipitation. Method development can be more complex.Quantitative analysis requiring high sensitivity and accuracy.

Visualization of this compound Fragmentation

G This compound This compound (Precursor Ion) Fragment1 Fragment Ion 1 (Loss of Amino Acid Residue) This compound->Fragment1 CID Fragment2 Fragment Ion 2 (Cleavage at another peptide bond) This compound->Fragment2 CID Fragment3 Fragment Ion 3 (Loss of part of the lipid tail) This compound->Fragment3 CID

References

improving the reproducibility of tolaasin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tolaasin bioassays. This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility and reliability of their this compound bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound bioassays. The guides are in a question-and-answer format to directly address common challenges.

Hemolytic Assay Troubleshooting

Question: Why am I seeing high background hemolysis in my negative control wells?

Answer: High background hemolysis can be caused by several factors related to the handling and quality of the red blood cells (RBCs) and reagents.

  • Improper RBC Handling: Red blood cells are fragile. Avoid vigorous vortexing or pipetting. When washing, use gentle resuspension in an isotonic buffer like PBS.

  • Age of RBCs: Older RBCs are more prone to spontaneous lysis. It is crucial to use freshly collected blood for optimal results. The fragility of erythrocytes can increase with the age of the donor.[1]

  • Contaminated Reagents or Glassware: Ensure all reagents are fresh, sterile, and that glassware is meticulously clean.

  • Inappropriate Storage: Storing RBCs at incorrect temperatures (e.g., freezing or too high) can cause them to lyse.

  • Incorrect Buffer pH: Erythrocytes can be unstable at acidic pH values. For instance, at pH 5, erythrocytes can become highly unstable and lyse even without a hemolytic agent.[2]

Question: My dose-response curve is inconsistent between experiments. What could be the cause?

Answer: Inconsistent dose-response curves are a common issue related to variability in experimental conditions.

  • Temperature Fluctuations: The binding of this compound to the erythrocyte membrane is temperature-sensitive.[3][4] Poor binding occurs at lower temperatures (e.g., 4°C), while higher temperatures increase hemolytic activity.[3][4] Ensure a consistent and accurate incubation temperature (e.g., 37°C).

  • pH variations: this compound's hemolytic activity is pH-dependent, with increased activity observed under alkaline conditions (pH 8-9).[2][5] This is because the binding of this compound to the cell membrane is promoted at alkaline pH.[2][5] Use a well-buffered solution and consistently check the pH.

  • Pipetting and Mixing Errors: Inaccurate pipetting, especially of the toxin, can lead to significant variability. Ensure proper mixing of the assay plate to have a homogenous reaction.

  • Variable Incubation Times: The kinetics of hemolysis are time-dependent. Adhere strictly to the specified incubation times for consistent results.

Question: I am not observing any hemolysis, even at high this compound concentrations. What should I check?

Answer: A lack of hemolysis can point to issues with the toxin's activity or the assay setup.

  • This compound Degradation: Improper storage can lead to the degradation of this compound. Store the toxin according to the manufacturer's instructions, typically frozen.

  • Incorrect Assay Buffer: Ensure the buffer composition and pH are optimal for this compound activity. A neutral to slightly alkaline pH is generally preferred.[2][5]

  • Presence of Inhibitors: Some substances can inhibit this compound activity. For example, Zn2+ ions can inhibit this compound-induced hemolysis.[6] Ensure your reagents are free from potential inhibitors.

Potato Slice Assay Troubleshooting

Question: The browning on my potato slices is not uniform. Why is this happening?

Answer: Non-uniform browning can be attributed to several factors related to the potato itself and the experimental procedure.

  • Potato Variety: Different potato varieties have varying levels of polyphenol oxidase (PPO) and phenolic compounds, which are the key components in the enzymatic browning reaction.[3] This can lead to different browning intensities. Using a consistent potato variety is crucial for reproducibility.[3]

  • Uneven Toxin Application: Ensure that the this compound solution is applied evenly across the entire surface of the potato slice.

  • Heterogeneity of Browning: The browning reaction in fruit and vegetables can be naturally heterogeneous, with some regions darkening more than others.[7] While difficult to eliminate completely, careful and consistent slicing and application can minimize this.

  • Mechanical Damage: The degree of cell disruption from slicing can influence the browning reaction.[8] Use a sharp, clean blade to make uniform slices and minimize unintended damage.

Question: I am seeing very little or no browning, even with a high concentration of this compound. What is the problem?

Answer: A lack of browning could indicate a problem with the toxin, the potato slices, or the assay conditions.

  • Inactive this compound: As with the hemolytic assay, ensure your this compound has been stored correctly and has not lost its activity.

  • Low PPO Variety: The potato variety used may have very low levels of PPO, making it resistant to browning.[3]

  • Presence of Anti-Browning Agents: If the potatoes have been treated with any anti-browning agents (e.g., citric acid, ascorbic acid), this will inhibit the reaction.[3] Use untreated potatoes.

  • Environmental Conditions: The enzymatic browning process can be influenced by temperature and humidity. Maintain consistent environmental conditions during the assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pore-forming lipodepsipeptide toxin.[9][10] Its primary mechanism of action involves binding to the cell membrane, inserting itself, and then forming transmembrane pores through multimerization.[9] These pores disrupt the cell's osmotic balance, leading to cell lysis and death.[9]

Q2: What are the most common bioassays for measuring this compound activity?

A2: The two most common bioassays for this compound are the hemolytic assay and the potato slice assay. The hemolytic assay measures the lysis of red blood cells, which is a good indicator of this compound's pore-forming ability.[4] The potato slice assay is a more direct measure of its phytotoxicity, as it causes browning and tissue necrosis on potato slices, mimicking the brown blotch disease it causes on mushrooms.

Q3: What are the critical controls to include in a this compound bioassay?

A3: For a hemolytic assay, you should include:

  • Negative Control (0% Hemolysis): Red blood cells incubated with buffer alone to measure spontaneous hemolysis.

  • Positive Control (100% Hemolysis): Red blood cells treated with a lysing agent like Triton X-100 to determine the maximum possible hemolysis.[11]

  • Blank: Buffer alone to zero the spectrophotometer.[12]

For a potato slice assay, you should include:

  • Negative Control: A potato slice treated with the buffer used to dissolve the this compound to observe any browning caused by the buffer or mechanical damage alone.

  • Positive Control: While a "100% browning" standard is not feasible, using a known potent batch of this compound can serve as a positive control for the assay's responsiveness.

Q4: How can I quantify the results of my this compound bioassays?

A4: In the hemolytic assay, hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 414 nm or 545 nm), which corresponds to the amount of hemoglobin released from lysed red blood cells.[11][12] The results are often expressed as a percentage of the positive control. In the potato slice assay, browning can be quantified using image analysis software to measure the browned area or by using a colorimeter to measure the change in color (e.g., Lab* values).[3] A browning index can also be calculated.[3]

Data Presentation

Table 1: Influence of Temperature on this compound-Induced Hemolysis
Temperature (°C)Time to 100% Hemolysis (minutes)
17> 60
27> 60
37~30
47~10

Data synthesized from findings indicating increased hemolytic activity at higher temperatures.

Table 2: Influence of pH on this compound-Induced Hemolysis
pHHemolytic Activity
5High (Erythrocyte instability)
6-7Normal
8-9Increased

Data synthesized from studies showing enhanced this compound binding and activity at alkaline pH.[2][5]

Experimental Protocols

Detailed Protocol for this compound Hemolytic Assay

This protocol provides a standardized method for assessing the hemolytic activity of this compound.

Materials:

  • Freshly collected red blood cells (e.g., from rat or sheep) with an anticoagulant.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • This compound stock solution of known concentration.

  • 1% Triton X-100 in PBS (Positive Control).

  • 96-well round-bottom microplate.

  • Microplate reader capable of measuring absorbance at 414 nm or 545 nm.

  • Incubator at 37°C.

  • Centrifuge.

Procedure:

  • Preparation of Red Blood Cells (RBCs):

    • Centrifuge the whole blood at 500 x g for 10 minutes.[11]

    • Aspirate and discard the supernatant (plasma and buffy coat).

    • Gently resuspend the RBC pellet in 10 volumes of cold PBS.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Repeat the washing step two more times.

    • After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of PBS to the negative control wells.

    • Add 50 µL of 1% Triton X-100 to the positive control wells.

    • Prepare serial dilutions of your this compound sample in PBS and add 50 µL of each dilution to the sample wells.

    • Add 50 µL of the 2% RBC suspension to all wells.

  • Incubation:

    • Gently mix the plate and incubate at 37°C for 1 hour.[12]

  • Data Collection:

    • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.[12]

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm or 545 nm using a microplate reader.[11][12]

  • Calculation of Hemolysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Detailed Protocol for this compound Potato Slice Assay

This protocol describes a method to evaluate the phytotoxic activity of this compound on potato tubers.

Materials:

  • Fresh, untreated potatoes of a consistent variety.

  • Sharp, clean knife or cork borer.

  • This compound stock solution of known concentration.

  • Buffer solution used to dissolve this compound (Negative Control).

  • Petri dishes or other suitable incubation chambers.

  • Camera or colorimeter for documentation and quantification.

Procedure:

  • Preparation of Potato Slices:

    • Thoroughly wash and dry the potatoes.

    • Using a sharp knife or cork borer, cut uniform slices of potato tuber, approximately 5-7 mm thick.

    • Place one slice in each labeled petri dish.

  • Toxin Application:

    • Apply a small, consistent volume (e.g., 10-20 µL) of the this compound solution to the center of the potato slice.

    • On the negative control slice, apply the same volume of the buffer solution.

  • Incubation:

    • Cover the petri dishes and incubate at room temperature (approximately 25°C) for 24-48 hours. Maintain a consistent environment to avoid variability.

  • Observation and Quantification:

    • Observe the potato slices at regular intervals (e.g., 12, 24, 36, 48 hours) for the development of browning and tissue necrosis.

    • Document the results by taking high-quality photographs at each time point.

    • Quantify the browning by:

      • Measuring the diameter of the brown lesion.

      • Using image analysis software to calculate the area of browning.

      • Using a colorimeter to measure the change in Lab* color values.

Mandatory Visualizations

This compound Pore Formation and Cell Lysis Workflow

Tolaasin_Pore_Formation This compound-Induced Cell Lysis Workflow This compound Soluble this compound Monomers Membrane Cell Membrane This compound->Membrane Interaction Binding Binding of this compound to Membrane Membrane->Binding Oligomerization Oligomerization of this compound on Membrane Surface Binding->Oligomerization Pore Transmembrane Pore Formation Oligomerization->Pore Lysis Disruption of Osmotic Balance & Cell Lysis Pore->Lysis

Caption: Workflow of this compound-induced cell lysis.

General Troubleshooting Logic for this compound Bioassays

Troubleshooting_Logic General Troubleshooting Logic Start Inconsistent or Unexpected Results Check_Reagents Check Reagent Quality and Storage (this compound, Buffers, RBCs, Potatoes) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Pipetting, Incubation Times, Temperatures, pH) Start->Check_Protocol Check_Controls Analyze Controls (Positive, Negative, Blank) Start->Check_Controls Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Controls_OK Controls Behaving as Expected? Check_Controls->Controls_OK Reagents_OK->Protocol_OK Yes Isolate_Variable Isolate and Test One Variable at a Time Reagents_OK->Isolate_Variable No Protocol_OK->Controls_OK Yes Protocol_OK->Isolate_Variable No Controls_OK->Isolate_Variable No End Problem Resolved Controls_OK->End Yes Consult Consult Literature or Technical Support Isolate_Variable->Consult Isolate_Variable->End

References

challenges in differentiating P. tolaasii from other Pseudomonas species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced bacterial identification. This guide provides specialized troubleshooting and frequently asked questions (FAQs) for researchers facing challenges in differentiating Pseudomonas tolaasii, the causative agent of brown blotch disease in mushrooms, from other closely related Pseudomonas species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is it so challenging to differentiate P. tolaasii from other fluorescent pseudomonads?

A: The primary challenge lies in the close taxonomic relationship between P. tolaasii and other species within the Pseudomonas fluorescens complex.[1][2] Many of these bacteria share similar phenotypic characteristics, such as colony morphology and the production of fluorescent pigments on King's B medium.[1] Consequently, traditional methods based solely on visual characteristics are often insufficient for accurate identification, necessitating a combination of biochemical, molecular, and pathogenicity tests.

Q2: My White Line Test (WLT) is giving ambiguous or unexpected results. What could be the cause?

A: The White Line Test, based on the interaction between the tolaasin toxin produced by P. tolaasii and the White Line-Inducing Principle (WLIP) from P. 'reactans', was once considered a reliable identification method.[3] However, its specificity is now debated.[4][5] If you are encountering issues, consider the following:

  • False Positives: Other Pseudomonas species, such as P. constantinii, have been found to produce a positive white line reaction, meaning the test is not entirely specific to P. tolaasii.[6][7]

  • False Negatives: Some pathogenic isolates of P. tolaasii may fail to produce a visible white line precipitate, leading to a false negative result.[8]

  • Atypical Reactions: The appearance of the precipitate can vary, and faint or atypical lines can be difficult to interpret.

Troubleshooting the White Line Test

Issue Encountered Potential Cause Recommended Action
Positive WLT, but other tests suggest not P. tolaasii The isolate may be another WLIP-reacting species (e.g., P. constantinii).[6] Proceed with a more specific molecular test, such as PCR targeting the this compound biosynthesis gene.[9][10]
Negative WLT, but isolate is pathogenic and suspected to be P. tolaasii The specific isolate may be a non-reacting variant or the test conditions were not optimal.[8] Confirm pathogenicity on mushroom tissue. Use PCR as the definitive identification method.[8][9]

| Faint or unclear white line | Suboptimal incubation time/temperature or media composition. | Ensure incubation at 25°C for 24-48 hours.[8] Use fresh, properly prepared agar (B569324) plates. Repeat the test alongside positive and negative controls. |

Q3: 16S rRNA gene sequencing provided an ambiguous result. What is the recommended next step for a definitive identification?

A: While 16S rRNA gene sequencing is a powerful tool, it often lacks the resolution to distinguish between closely related species within the P. fluorescens group, where P. tolaasii resides.[10][11] If your 16S analysis shows high homology to several Pseudomonas species, the following steps are recommended:

  • Target the Toxin Gene: The most reliable method is to perform a Polymerase Chain Reaction (PCR) assay using primers specific to the this compound biosynthesis gene, which is the primary virulence factor of P. tolaasii.[6][10] A positive result from this PCR is a strong indicator of a pathogenic P. tolaasii strain.[9]

  • Multilocus Sequence Analysis (MLSA): For higher resolution and phylogenetic analysis, sequence several housekeeping genes such as gyrB, rpoB, rpoD, and glnS.[12] Comparing the concatenated sequences of these genes provides much greater discriminatory power than the 16S rRNA gene alone.[10]

Q4: Beyond the LOPAT test, what key biochemical tests can help discriminate P. tolaasii?

A: P. tolaasii is classified under LOPAT Group Va (Levan: -, Oxidase: +, Pectinase: -, Arginine dihydrolase: +, Tobacco Hypersensitivity: -).[1] However, for finer discrimination from other mushroom-associated fluorescent pseudomonads, a more extensive biochemical profile is necessary.

Comparative Biochemical Profile

Biochemical Test P. tolaasii Result Other Common Pseudomonas spp.
Carbon Source Utilization
Erythritol + Varies
Sorbitol + Varies
L-arabitol + Varies
2-ketogluconate + Varies
n-valerate + Varies
n-caproate + Varies
L-arabinose - Often Positive
L-rhamnose - Varies
D-tartrate - Varies
Histamine - Varies

Data sourced from Goor et al., 1986.[1]

Experimental Protocols
Protocol 1: White Line Test (WLT)

This protocol is adapted from the procedure described by Wong and Preece (1979).[3][13]

  • Culture Preparation: Prepare fresh cultures of your test isolate and a known Pseudomonas 'reactans' strain (e.g., NCPPB 3149) on a general-purpose medium.

  • Inoculation: On a Petri dish containing King's Medium B (KB) or Pseudomonas Agar F (PAF), streak the P. 'reactans' strain in a straight line down the center of the plate.

  • Test Streaking: Streak the unknown isolate(s) in a single line perpendicular to, and a few centimeters away from, the central P. 'reactans' streak. Do not allow the streaks to touch.

  • Incubation: Incubate the plate at 25°C for 24 to 48 hours.[8]

  • Observation: A positive result is the formation of a distinct white precipitate line in the agar between the growth of the test isolate and P. 'reactans'.[8][10]

Protocol 2: PCR for this compound Biosynthesis Gene

This protocol uses the Pt-1A/Pt-1D1 primer set for the specific detection of P. tolaasii.[9][10]

  • DNA Extraction: Extract genomic DNA from a pure bacterial culture using a standard commercial kit or a heat-lysis protocol.

  • Primer Information:

    • Forward Primer (Pt-1A): 5'-ATCCCTTCGGCGTTTACCTG-3'[10]

    • Reverse Primer (Pt-1D1): 5'-CAAAGTAACCCTGCTTCTGC-3'[10]

    • Expected Amplicon Size: ~449 bp[8][9]

  • PCR Reaction Mix (50 µL):

    • 10x PCR Buffer: 5 µL

    • dNTPs (10 mM): 1 µL

    • Pt-1A Primer (10 µM): 1 µL

    • Pt-1D1 Primer (10 µM): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Template DNA (10-50 ng): 2 µL

    • Nuclease-Free Water: to 50 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 94°C for 5 min

    • 30-35 Cycles:

      • Denaturation: 94°C for 30 sec

      • Annealing: 58°C-62°C (optimization may be required) for 30 sec

      • Extension: 72°C for 45 sec

    • Final Extension: 72°C for 7 min

  • Analysis: Analyze the PCR product on a 1.5% agarose (B213101) gel. The presence of a ~449 bp band indicates a positive identification of P. tolaasii.[8]

Protocol 3: Mushroom Tissue Pathogenicity Test

This test confirms the virulence of a bacterial isolate.[1]

  • Isolate Preparation: Grow the bacterial isolate in a liquid broth (e.g., Nutrient Broth) to a concentration of approximately 10⁸ CFU/mL.

  • Mushroom Preparation: Obtain fresh, healthy mushroom caps (B75204) (Agaricus bisporus). Aseptically excise small tissue blocks or use whole caps.

  • Inoculation: Apply a small volume (e.g., 10-20 µL) of the bacterial suspension onto the surface of the mushroom tissue. For a negative control, apply sterile broth or water to a separate tissue block.[11]

  • Incubation: Place the inoculated tissue blocks in a humid chamber (e.g., a sterile Petri dish with moist filter paper) and incubate at room temperature (~25°C) for 24 to 48 hours.

  • Observation: A positive result is the development of sunken, brown, and necrotic lesions (brown blotch) at the site of inoculation.[11] The negative control should show no symptoms.

Visual Guides & Workflows

P_tolaasii_Identification_Workflow Figure 1. Recommended workflow for the identification of Pseudomonas tolaasii. cluster_0 Initial Steps cluster_1 Presumptive & Confirmatory Identification cluster_2 Advanced Analysis cluster_3 Final Identification Isolate Isolate bacterium from symptomatic mushroom tissue on King's B Medium Colony Observe for fluorescent, greyish-white, opaque colonies Isolate->Colony LOPAT Perform LOPAT Tests (Expect Group Va) Colony->LOPAT WLT White Line Test (WLT) with P. 'reactans' LOPAT->WLT Presumptive ID PCR PCR for this compound Gene (e.g., Pt-1A/Pt-1D1 primers) WLT->PCR If WLT is positive or ambiguous Patho Pathogenicity Test on Mushroom Tissue PCR->Patho Confirm Virulence Result_Neg Not P. tolaasii (Consider other Pseudomonas spp.) PCR->Result_Neg If PCR is Negative MLSA MLSA (rpoB, gyrB, etc.) for high-resolution typing Patho->MLSA For phylogenetic or strain-level study Result_Pos High Confidence ID: P. tolaasii Patho->Result_Pos If PCR & Patho are Positive

Figure 1. Recommended workflow for the identification of Pseudomonas tolaasii.

Troubleshooting_Logic Figure 2. Decision logic for interpreting conflicting test results. Start Initial Isolate: Suspected P. tolaasii WLT White Line Test (WLT) Result? Start->WLT PCR This compound Gene PCR Result? WLT->PCR Positive WLT->PCR Negative Result2 Not P. tolaasii (e.g., P. 'reactans') WLT:s->Result2 Negative Patho Pathogenicity Test Result? PCR->Patho Positive Result4 WLT False Positive (e.g., P. constantinii) PCR->Result4 Negative Result1 Likely P. tolaasii (Pathogenic Strain) Patho->Result1 Positive Result3 Possible non-tolaasin pathogen OR non-pathogenic P. tolaasii Patho->Result3 Negative

Figure 2. Decision logic for interpreting conflicting test results.

References

Technical Support Center: Enhancing the Stability of Tolaasin Inhibitory Factors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the stability of tolaasin inhibitory factors (TIFs).

Frequently Asked Questions (FAQs)

Q1: My this compound Inhibitory Factor (TIF) solution appears to be losing efficacy over time. What are the likely causes and how can I mitigate this?

A1: The loss of TIF efficacy is often due to degradation. TIFs, particularly those that are unsaturated carbon compounds like polyglycerol fatty acid esters (e.g., TIF 16), are susceptible to oxidation and light-induced degradation.[1] To enhance stability, it is crucial to store TIF solutions under anaerobic conditions, protected from light.[1] Storing aliquots in nitrogen-filled, airtight, and light-proof containers can significantly prolong their activity.[1] While temperature has shown less significant effects on TIF stability, it is still best practice to store them at recommended temperatures (e.g., 5, 25, or 45°C) as specified by the manufacturer.[1]

Q2: I am observing aggregation and precipitation of my TIF in my aqueous buffer. What steps can I take to improve its solubility and stability?

A2: Aggregation of TIFs, which are often amphiphilic, can occur in aqueous solutions. To improve solubility and prevent precipitation, consider the following:

  • Optimize Buffer Conditions: While TIF activity itself may not be highly dependent on pH, the overall stability of your experimental system can be.[1] Ensure the buffer pH is optimal for all components in your assay.

  • Use of Co-solvents: For TIFs with lower aqueous solubility, the addition of a small percentage of a biocompatible co-solvent may be necessary. Perform preliminary tests to ensure the co-solvent does not interfere with your assay.

  • Sonication: Gentle sonication can help to disperse small aggregates and create a more homogenous solution. However, avoid excessive sonication which could degrade the TIF.

  • Working Concentration: Prepare stock solutions in an appropriate solvent and dilute to the final working concentration in your aqueous buffer just before use to minimize the time the TIF is in a potentially less stable environment. TIFs have been shown to be effective at concentrations in the range of 10⁻⁴ to 10⁻⁵ M.[2]

Q3: How can I confirm that my TIF is actively inhibiting this compound-induced pore formation in my experiments?

A3: The most direct way to confirm TIF activity is through functional assays that measure the inhibition of this compound's pore-forming ability. Two common and effective methods are the hemolysis assay and the artificial lipid bilayer single-channel recording.

  • Hemolysis Assay: This assay measures the ability of this compound to lyse red blood cells, a process that is inhibited by active TIFs. A reduction in hemolysis in the presence of your TIF indicates its inhibitory activity.[3]

  • Artificial Lipid Bilayer: This technique allows for the direct observation of ion channels formed by this compound in a lipid membrane. The addition of an effective TIF will block the single-channel activity of the this compound channel.[2][3]

Troubleshooting Guides

Troubleshooting Hemolysis Assay Results
Problem Possible Cause Troubleshooting Steps
High background hemolysis in negative control Red blood cells are fragile or lysed during preparation.Handle erythrocytes gently during washing and resuspension. Use fresh blood for each experiment. Ensure buffer is isotonic.
No inhibition of hemolysis by TIF TIF has degraded.Prepare fresh TIF solution from a properly stored stock. Confirm stock storage conditions (anaerobic, protected from light).
Incorrect TIF concentration.Verify the final concentration of TIF in the assay. Effective concentrations are typically in the 10⁻⁴ to 10⁻⁵ M range.[2]
This compound concentration is too high.Titrate the this compound concentration to determine the optimal amount for the assay. One hemolytic unit (HU) is defined as the amount of this compound that causes complete hemolysis of a 1% erythrocyte solution in 30 minutes.[4]
Inconsistent results between replicates Uneven mixing of reagents.Ensure thorough but gentle mixing of erythrocytes, this compound, and TIF in each well.
Temperature fluctuations.Maintain a constant temperature (e.g., 37°C) during incubation as this compound's hemolytic activity is temperature-dependent.[2]
Troubleshooting Artificial Lipid Bilayer Recordings
Problem Possible Cause Troubleshooting Steps
Unstable lipid bilayer Poor quality lipids or solvent.Use high-purity lipids and solvents. Degas solutions before use.
Mechanical vibrations.Use an anti-vibration table for the setup.
Aperture is too large or not properly pre-treated.Use smaller apertures for greater stability. Ensure the aperture is properly pre-treated with a hydrophobic coating.
No this compound channel activity observed Inactive this compound.Use a fresh, properly stored aliquot of this compound.
Incorrect this compound concentration.Optimize the concentration of this compound applied to the bilayer.
Incorrect buffer conditions (pH, ionic strength).Ensure the buffer conditions are suitable for this compound channel formation.
Noisy signal Electrical interference.Ensure proper grounding of the setup and use a Faraday cage.
Poor seal between the bilayer and the aperture.Reform the bilayer. Ensure the aperture is clean and properly prepared.
TIF does not block the this compound channel Inactive TIF.Prepare a fresh TIF solution.
Insufficient TIF concentration.Increase the concentration of TIF applied to the chamber.
Irreversible channel formation.While TIF 16 has been shown to irreversibly block this compound channels, ensure sufficient incubation time for the TIF to interact with the channel.[2]

Data Presentation

Table 1: Stability of this compound Inhibitory Factor (TIF 16) Under Various Conditions

Condition Parameter Observation Recommendation
Temperature 5°C, 25°C, 45°CNo significant difference in activity.[1]Store at a consistent temperature as recommended by the manufacturer.
pH 5.0 - 9.0TIF 16 effectively inhibited this compound-induced hemolysis across this pH range.[2]Buffer pH should be optimized for the overall experimental system.
Oxygen Exposure Presence of OxygenOver 90% of TIF activity was suppressed within two weeks.[1]Store TIFs under anaerobic conditions (e.g., in nitrogen-filled containers).[1]
Light Exposure Room LightTIF activity decreased by half.[1]Store TIFs in light-proof containers.[1]
Storage Duration 3 months (anaerobic)Less than 10% decrease in activity.[1]For long-term storage, use airtight, light-proof containers filled with an inert gas.[1]

Experimental Protocols

Protocol 1: Hemolysis Assay for this compound Inhibition

Objective: To quantitatively measure the inhibitory effect of a TIF on this compound-induced hemolysis of red blood cells.

Materials:

  • Freshly collected red blood cells (e.g., from a mouse) in K2EDTA-coated tubes.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound solution of known concentration.

  • TIF solution (e.g., TIF 16 at a stock concentration of 1 mM).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 577 nm and 655 nm.

Procedure:

  • Prepare Erythrocyte Suspension:

    • Centrifuge the collected blood to pellet the red blood cells.

    • Wash the pellet with PBS three times, centrifuging and removing the supernatant after each wash.

    • Resuspend the washed erythrocytes in PBS to a final concentration of 1%.

  • Prepare Assay Plate:

    • Negative Control: 150 µL of PBS.

    • Positive Control: 50 µL of the 1% erythrocyte suspension + 100 µL of deionized water (to induce complete lysis).

    • This compound Control: 50 µL of the 1% erythrocyte suspension + 50 µL of this compound solution (at a concentration predetermined to cause ~80-90% hemolysis) + 50 µL of PBS.

    • TIF Test: 50 µL of the 1% erythrocyte suspension + 50 µL of this compound solution + 50 µL of TIF solution (at various concentrations).

  • Incubation:

    • Incubate the microplate at 37°C for 30 minutes.

  • Centrifugation:

    • Centrifuge the plate at 2500 x g for 6 minutes to pellet intact erythrocytes.

  • Absorbance Measurement:

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance at 577 nm (for hemoglobin release) with a reference wavelength of 655 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(OD_sample - OD_negative_control) / (OD_positive_control - OD_negative_control)] * 100

    • Calculate the percentage of inhibition by the TIF: % Inhibition = [1 - (% Hemolysis_TIF_Test / % Hemolysis_Tolaasin_Control)] * 100

Protocol 2: Artificial Lipid Bilayer for this compound Channel Analysis

Objective: To directly observe the formation of this compound ion channels and their inhibition by a TIF.

Materials:

  • Planar lipid bilayer workstation with a patch-clamp amplifier.

  • Ag/AgCl electrodes.

  • Aperture substrate (e.g., Teflon film with a ~100 µm diameter aperture).

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane).

  • Buffer solution (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4).

  • This compound solution.

  • TIF solution.

Procedure:

  • Chamber Setup:

    • Assemble the two chambers of the bilayer setup, separated by the aperture substrate.

    • Fill both chambers with the buffer solution.

  • Bilayer Formation:

    • Pre-treat the aperture with the lipid solution.

    • Form a planar lipid bilayer across the aperture using the painting method or vesicle fusion.

    • Monitor the capacitance of the membrane to confirm bilayer formation.

  • This compound Addition:

    • Add a small amount of this compound solution to the cis chamber (the chamber connected to the amplifier's headstage).

    • Apply a holding potential (e.g., +100 mV) and observe for the appearance of single-channel currents, which indicate the insertion of this compound pores into the bilayer.

  • TIF Addition:

    • Once stable this compound channel activity is observed, add the TIF solution to the cis chamber.

    • Observe the effect on the channel activity. A successful inhibitory factor will cause a reduction or complete blockage of the ion channel currents.

  • Data Recording and Analysis:

    • Record the single-channel currents before and after the addition of the TIF.

    • Analyze the data to determine changes in channel conductance, open probability, and mean open time.

Visualizations

Tolaasin_Pore_Formation_Pathway cluster_membrane Cell Membrane Tolaasin_Monomer_Bound This compound Monomer (Bound) Tolaasin_Oligomer This compound Oligomer (Pre-pore) Tolaasin_Monomer_Bound->Tolaasin_Oligomer Oligomerization Tolaasin_Pore Transmembrane Pore Tolaasin_Oligomer->Tolaasin_Pore Insertion Ion_Flux Ion Flux & Osmotic Imbalance Tolaasin_Pore->Ion_Flux Tolaasin_Monomer_Soluble Soluble this compound Monomer Tolaasin_Monomer_Soluble->Tolaasin_Monomer_Bound Binding TIF This compound Inhibitory Factor (TIF) TIF->Tolaasin_Monomer_Bound Inhibits Binding TIF->Tolaasin_Oligomer Inhibits Oligomerization TIF->Tolaasin_Pore Blocks Pore Cell_Lysis Cell Lysis Ion_Flux->Cell_Lysis

Caption: this compound pore formation and inhibition pathway.

Experimental_Workflow_Screening cluster_primary Primary Screening cluster_secondary Secondary Validation cluster_tertiary Stability & Optimization Compound_Library Compound Library Primary_Assay High-Throughput Hemolysis Assay Compound_Library->Primary_Assay Primary_Hits Primary Hits Primary_Assay->Primary_Hits Dose_Response Dose-Response Hemolysis Assay Primary_Hits->Dose_Response Lipid_Bilayer Artificial Lipid Bilayer Single-Channel Recording Dose_Response->Lipid_Bilayer Validated_Hits Validated Hits Lipid_Bilayer->Validated_Hits Stability_Studies Stability Studies (Temp, pH, Light, O2) Validated_Hits->Stability_Studies Lead_Optimization Lead Optimization Stability_Studies->Lead_Optimization Final_Candidate Final TIF Candidate Lead_Optimization->Final_Candidate

Caption: Workflow for screening this compound inhibitors.

Troubleshooting_Logic Start Experiment Fails (e.g., No TIF Inhibition) Check_TIF Is TIF solution freshly prepared and properly stored? Start->Check_TIF Check_Controls Are positive and negative controls working as expected? Check_TIF->Check_Controls Yes Remake_TIF Remake TIF solution from new stock. Check_TIF->Remake_TIF No Check_Concentrations Are this compound and TIF concentrations optimal? Check_Controls->Check_Concentrations Yes Troubleshoot_Assay Troubleshoot base assay (e.g., hemolysis). Check_Controls->Troubleshoot_Assay No Check_Setup Is the experimental setup (e.g., bilayer) stable and calibrated? Check_Concentrations->Check_Setup Yes Titrate_Reagents Perform concentration titration experiments. Check_Concentrations->Titrate_Reagents No Optimize_Setup Optimize experimental setup parameters. Check_Setup->Optimize_Setup No Success Experiment Succeeds Check_Setup->Success Yes Remake_TIF->Start Troubleshoot_Assay->Start Titrate_Reagents->Start Optimize_Setup->Start

References

Tolaasin Extraction Efficiency: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing tolaasin extraction. This compound, a pore-forming peptide toxin produced by Pseudomonas tolaasii, is known for causing brown blotch disease in cultivated mushrooms.[1][2][3] Efficient extraction and purification of this compound are critical for research into its pathogenic mechanisms and the development of potential inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the first step in this compound extraction?

The initial step in this compound extraction is the cultivation of Pseudomonas tolaasii (e.g., strain 6264 or 814) in a suitable medium like King's B medium.[1][2][4] The bacterial culture supernatant, harvested during the stationary phase of growth, contains the secreted this compound.[1][2]

Q2: What are the primary methods for purifying this compound from the culture supernatant?

Two common methods for this compound purification are:

  • Ammonium (B1175870) sulfate (B86663) precipitation followed by chromatography: This involves precipitating the crude this compound from the culture supernatant using ammonium sulfate. The precipitate is then resuspended, dialyzed, and further purified using a combination of gel permeation and ion-exchange chromatography.[1][2][5]

  • Cation exchange resin chromatography: This method utilizes a weakly acidic cation exchange resin to capture this compound from the culture supernatant. The bound this compound is then eluted with a solvent mixture, such as methanol (B129727) containing formic acid.[4]

Q3: How does pH affect this compound stability and activity?

This compound's hemolytic activity, a measure of its toxicity, is pH-dependent. While stable at neutral pH (6-7), its activity increases under alkaline conditions (pH 8-9).[5] At an acidic pH of 5, erythrocytes become unstable, leading to hemolysis independent of this compound's action.[5] Therefore, maintaining a neutral pH during extraction and storage is recommended to preserve its native activity without inducing non-specific effects.

Q4: What is the impact of temperature on this compound?

Higher temperatures increase the hemolytic activity of this compound. For instance, complete hemolysis is observed within 30 minutes at 37°C and within 10 minutes at 47°C, while at lower temperatures (17°C and 27°C), the activity is significantly reduced.[5] For storage, freezing the purified this compound at -70°C is a common practice.[5]

Q5: Are there any known inhibitors of this compound that could interfere with extraction?

Yes, certain food additives, such as sucrose (B13894) esters of fatty acids and polyglycerol esters of fatty acids, have been identified as this compound-inhibitory factors (TIFs).[6][7] These compounds can inhibit this compound's cytotoxic activity at concentrations as low as 10⁻⁴ to 10⁻⁵ M.[6][7][8] It is crucial to avoid contamination with such substances during the extraction process.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low this compound Yield Suboptimal growth of P. tolaasii.Ensure the use of a high-tolaasin-producing strain and optimize culture conditions (e.g., medium composition, aeration, temperature). Harvest the supernatant at the stationary phase of growth for maximal this compound secretion.[1][2]
Inefficient precipitation or binding to resin.For ammonium sulfate precipitation, ensure the appropriate salt concentration and incubation time. For ion exchange, check the pH and ionic strength of the supernatant to ensure optimal binding.
Loss of this compound Activity Inappropriate pH or temperature during extraction.Maintain a neutral pH (around 7.0) throughout the extraction process.[5] Avoid high temperatures; perform extraction steps at 4°C where possible.
Presence of proteolytic enzymes.The addition of protease inhibitors to the culture supernatant before extraction may be beneficial.
Repeated freeze-thaw cycles.Aliquot the purified this compound solution before freezing to avoid multiple freeze-thaw cycles.
Presence of Contaminants in Final Product Incomplete separation during chromatography.Optimize the chromatography protocol by adjusting the gradient, flow rate, or using a different type of resin. Consider adding an additional purification step, such as a different mode of chromatography.[1][2]
Co-purification of other secreted proteins.Ensure that the initial culture supernatant is clarified by centrifugation and filtration to remove bacterial cells and debris before proceeding with purification.
Variability Between Batches Inconsistency in the P. tolaasii culture.The pathogenicity and this compound production of P. tolaasii can vary with storage.[1] It is advisable to use a fresh culture from a reliable stock for each extraction.

Experimental Protocols

Protocol 1: this compound Purification by Ammonium Sulfate Precipitation and Chromatography

This protocol is adapted from the method described by Cho et al.[1][2][5]

  • Culture and Harvest:

    • Culture Pseudomonas tolaasii 6264 in a suitable broth medium until it reaches the stationary phase.

    • Centrifuge the culture to pellet the bacterial cells.

    • Collect the supernatant, which contains the secreted this compound.

  • Ammonium Sulfate Precipitation:

    • Slowly add ammonium sulfate to the supernatant to achieve saturation.

    • Allow the protein to precipitate overnight at 4°C with gentle stirring.

    • Collect the precipitate by ultracentrifugation.

  • Dialysis and Solubilization:

    • Resuspend the precipitated crude this compound in a 10 mM sodium phosphate (B84403) buffer (pH 7.0).

    • Dialyze the suspension against the same buffer for 4 hours to remove excess salt.

  • Chromatographic Purification:

    • Perform a series of chromatographic steps to purify this compound. This typically includes:

      • Gel permeation chromatography.

      • Two stages of ion-exchange chromatography.

    • Monitor the fractions for this compound activity (e.g., hemolytic activity) and purity (e.g., HPLC, SDS-PAGE).

  • Storage:

    • Store the purified and homogenized this compound at -70°C.[5]

Protocol 2: this compound Purification using Cation Exchange Resin

This protocol is based on the method described by Tomita et al.[4]

  • Culture and Harvest:

    • Culture Pseudomonas tolaasii 814 in King's B medium.

    • Collect the culture supernatant.

  • Resin Binding:

    • Add a weakly acidic cation exchange resin (e.g., DIAION WK11) to the culture supernatant.

    • Shake the mixture vigorously to allow this compound to bind to the resin.

  • Washing:

    • Collect the resin and wash it with methanol (MeOH) to remove unbound impurities.

  • Elution:

    • Elute the bound this compound from the resin using methanol containing 1.0% (v/v) formic acid.

  • Drying:

    • Dry the eluate using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes the purification efficiency reported for the ammonium sulfate precipitation and chromatography method.[1][2]

Purification Step Total Protein (mg) Total Activity (HU) Specific Activity (HU/mg) Yield (%) Purification Fold
Culture Supernatant 98016661.71001
Ammonium Sulfate Ppt. 22511255.067.52.9
Gel Permeation 4567515.040.58.8
Ion Exchange 1 9.844145.026.526.5
Ion Exchange 2 1.6259162.016.398

HU: Hemolytic Unit

Visualized Workflows and Pathways

Tolaasin_Extraction_Workflow_Ammonium_Sulfate cluster_culture Bacterial Culture & Harvest cluster_precipitation Precipitation & Dialysis cluster_chromatography Chromatographic Purification cluster_final Final Product culture P. tolaasii Culture harvest Harvest Supernatant (Stationary Phase) culture->harvest precipitation Ammonium Sulfate Precipitation harvest->precipitation centrifugation Ultracentrifugation precipitation->centrifugation resuspension Resuspend in Buffer (pH 7.0) centrifugation->resuspension dialysis Dialysis resuspension->dialysis gel_permeation Gel Permeation Chromatography dialysis->gel_permeation ion_exchange1 Ion Exchange Chromatography I gel_permeation->ion_exchange1 ion_exchange2 Ion Exchange Chromatography II ion_exchange1->ion_exchange2 final_product Purified this compound ion_exchange2->final_product

Caption: Workflow for this compound Extraction via Ammonium Sulfate Precipitation.

Tolaasin_Extraction_Workflow_Cation_Exchange cluster_culture Bacterial Culture & Harvest cluster_binding Resin Binding & Washing cluster_elution Elution & Drying cluster_final Final Product culture P. tolaasii Culture harvest Harvest Supernatant culture->harvest resin_add Add Cation Exchange Resin harvest->resin_add shake Vigorous Shaking resin_add->shake wash Wash Resin with Methanol shake->wash elution Elute with Methanol + Formic Acid wash->elution drying Rotary Evaporation elution->drying final_product Purified this compound drying->final_product

Caption: Workflow for this compound Extraction using Cation Exchange Resin.

Factors_Affecting_Tolaasin_Activity cluster_factors Influencing Factors This compound This compound Activity temp Temperature This compound->temp Increases with higher temp. ph pH This compound->ph Increases in alkaline conditions inhibitors Inhibitors (TIFs) This compound->inhibitors Activity blocked

Caption: Key Factors Influencing this compound Activity.

References

Validation & Comparative

Validating the Pore-Forming Activity of Tolaasin Using Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the pore-forming activity of tolaasin, a lipodepsipeptide toxin produced by Pseudomonas tolaasii.[1] The performance of this compound is objectively compared with other well-characterized pore-forming toxins, namely melittin (B549807) and actinoporins, supported by experimental data from liposome-based assays. Detailed experimental protocols and structured data tables are presented to facilitate the design and execution of validation studies.

Introduction to this compound and Pore-Forming Toxins

This compound is a key virulence factor responsible for brown blotch disease in cultivated mushrooms.[1] Its mechanism of action involves the formation of pores in the cell membranes of the host organism, leading to disruption of ion gradients and eventual cell death.[2] Like other pore-forming toxins (PFTs), this compound's ability to permeabilize lipid bilayers can be effectively studied using model membrane systems such as liposomes.

This guide focuses on the use of liposome (B1194612) leakage assays, a common and reliable method to quantify the membrane-disrupting activity of PFTs. These assays typically involve encapsulating a fluorescent dye within liposomes and measuring its release upon exposure to the toxin.

Comparative Analysis of Pore-Forming Activity

The pore-forming efficacy of this compound is compared with that of melittin, a well-studied amphipathic peptide from bee venom, and actinoporins, a family of toxins produced by sea anemones. While all three induce membrane permeability, their specific mechanisms and efficiencies can differ, influenced by factors such as lipid composition, toxin concentration, and temperature.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, melittin, and actinoporins, derived from various liposome-based studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

ParameterThis compoundMelittinActinoporins
Pore Diameter ~0.9 nm[2]1.5 - 5.0 nm[3]1.0 - 2.0 nm[4][5]
Molecules per Pore ~10[2]4-6 (tetrameric or hexameric pore)[6]3-4 (trimeric or tetrameric pore)[5]
Effective Peptide-to-Lipid Ratio (P/L) for Pore Formation Not explicitly stated, but activity is concentration-dependent.~1/100 for stable pores[7]Dependent on specific actinoporin and lipid composition.
Conductance (in artificial bilayers) 220 pS[2]Fluctuating conductance levels observed.[8]Not consistently reported in liposome studies.

Experimental Protocols

Liposome leakage assays are a cornerstone for validating pore-forming activity. Below are detailed protocols for two common fluorescence-based assays: the ANTS/DPX assay and the Calcein (B42510) leakage assay.

ANTS/DPX Fluorescence Dequenching Assay

This assay relies on the co-encapsulation of a fluorescent dye, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), and a quencher, p-xylene-bis-pyridinium bromide (DPX), within liposomes. When the liposome is intact, the proximity of DPX quenches the fluorescence of ANTS. Upon pore formation and subsequent leakage, the dye and quencher are diluted, leading to an increase in fluorescence.

Materials:

  • Lipids (e.g., DOPC, POPC) in chloroform

  • ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid)

  • DPX (p-xylene-bis-pyridinium bromide)

  • HEPES buffer

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Lipid Film Preparation: A desired amount of lipid solution is dried into a thin film in a round-bottom flask using a rotary evaporator.

  • Hydration: The lipid film is hydrated with a solution containing ANTS and DPX in HEPES buffer.

  • Liposome Formation: The lipid suspension is subjected to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Purification: Free, unencapsulated ANTS and DPX are removed by passing the liposome suspension through a size-exclusion chromatography column.

  • Leakage Assay:

    • The purified liposome solution is diluted in buffer in a cuvette.

    • The baseline fluorescence is recorded.

    • This compound (or other PFT) is added to the cuvette.

    • The increase in fluorescence intensity is monitored over time.

    • Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes.

  • Data Analysis: The percentage of leakage is calculated relative to the maximum fluorescence after detergent lysis.

Calcein Leakage Assay

This assay utilizes the self-quenching property of calcein at high concentrations. Calcein is encapsulated in liposomes at a concentration where its fluorescence is significantly quenched. Pore formation leads to the release of calcein into the surrounding medium, its dilution, and a subsequent increase in fluorescence.

Materials:

  • Lipids (e.g., DOPC, POPC) in chloroform

  • Calcein

  • HEPES buffer

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes

  • Fluorometer

Procedure:

  • Lipid Film Preparation: As described for the ANTS/DPX assay.

  • Hydration: The lipid film is hydrated with a high concentration calcein solution (e.g., 50-100 mM) in HEPES buffer.

  • Liposome Formation: Similar to the ANTS/DPX protocol, using freeze-thaw cycles and extrusion.

  • Purification: Unencapsulated calcein is removed via size-exclusion chromatography.[9]

  • Leakage Assay:

    • The purified calcein-loaded liposomes are diluted in buffer.

    • Baseline fluorescence is measured.

    • This compound is added, and the increase in fluorescence is monitored.

    • Complete release is achieved by adding a detergent.

  • Data Analysis: The percentage of calcein release is calculated based on the fluorescence increase relative to the maximum fluorescence after detergent addition.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in validating pore-forming activity using liposome leakage assays.

experimental_workflow cluster_prep Liposome Preparation cluster_assay Leakage Assay LipidFilm Lipid Film Formation Hydration Hydration with Fluorescent Dye LipidFilm->Hydration Extrusion Extrusion to form LUVs Hydration->Extrusion Purification Purification (Size Exclusion Chromatography) Extrusion->Purification Baseline Measure Baseline Fluorescence Purification->Baseline AddToxin Add this compound Baseline->AddToxin Monitor Monitor Fluorescence Increase AddToxin->Monitor AddDetergent Add Detergent (Max Leakage) Monitor->AddDetergent

Caption: Experimental workflow for liposome leakage assays.

signaling_pathway This compound This compound Monomers Binding Binding to Lipid Bilayer This compound->Binding Liposome Intact Liposome (Dye Quenched) Liposome->Binding Oligomerization Oligomerization Binding->Oligomerization Pore Pore Formation Oligomerization->Pore LeakyLiposome Permeabilized Liposome (Dye De-quenched) Pore->LeakyLiposome

Caption: Mechanism of this compound-induced liposome leakage.

References

A Comparative Analysis of Tolaasin I and Tolaasin II Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the bioactive properties of tolaasin I and this compound II, two potent lipodepsipeptide toxins produced by Pseudomonas tolaasii. This document summarizes key experimental data, outlines detailed methodologies for relevant bioassays, and visualizes the underlying mechanisms and experimental workflows.

This compound I and its structural analog, this compound II, are key virulence factors responsible for the brown blotch disease in cultivated mushrooms. Their potent membrane-disrupting capabilities have garnered interest for their potential as antimicrobial and cytotoxic agents. While structurally similar, with this compound II substituting a homoserine residue in this compound I with glycine, understanding the nuances in their bioactivity is crucial for targeted research and development.[1][2]

Executive Summary of Bioactivity

Both this compound I and this compound II exhibit significant bioactivity, primarily through the formation of transmembrane pores, leading to cell lysis.[3][4] Studies have indicated that their activities on natural and model membranes are broadly similar.[3] However, a detailed quantitative side-by-side comparison across a range of bioassays is not extensively documented in publicly available literature. This guide consolidates the available data to facilitate a clearer understanding of their individual and comparative bioactivities.

Data Presentation: Quantitative Bioactivity

The following tables summarize the available quantitative data for the bioactivity of this compound I. Direct comparative data for this compound II under the same experimental conditions is limited in the reviewed literature.

Table 1: Antimicrobial Activity of this compound I

Target Organism CategoryMinimum Inhibitory Concentration (MIC)Reference
Fungi16 - 500 ppm[5]
Bacteria4 - 16 ppm[5]

Table 2: Hemolytic Activity of this compound I

ParameterValueTemperature (°C)Reference
Minimal Haemolytic Quantity (M.H.Q.)> 2 µg4[5]
Minimal Haemolytic Quantity (M.H.Q.)0.5 µg22[5]
Minimal Haemolytic Quantity (M.H.Q.)0.25 µg37[5]

Mechanism of Action: Pore Formation

The primary mechanism of action for both this compound I and this compound II is the disruption of the cell membrane integrity. This is achieved through a multi-step process involving binding to the membrane, insertion, and subsequent aggregation to form ion channels or pores.[6][7] This disruption of the osmotic balance ultimately leads to cell death.[6] There is currently no substantial evidence to suggest that tolaasins interact with specific intracellular signaling pathways; their cytotoxicity is a direct consequence of membrane permeabilization.

This compound Mechanism of Action This compound This compound I / this compound II Binding Binding to Membrane Surface This compound->Binding Membrane Cell Membrane Insertion Insertion into Lipid Bilayer Binding->Insertion Aggregation Aggregation of This compound Molecules Insertion->Aggregation Pore Transmembrane Pore Formation Aggregation->Pore Lysis Cell Lysis Pore->Lysis Disruption of Osmotic Balance

Caption: Mechanism of this compound-induced cell lysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of this compound bioactivity. The following sections provide established protocols for key assays.

Hemolysis Assay

This assay quantifies the ability of this compound to lyse red blood cells (erythrocytes).

Principle: this compound-induced membrane disruption of erythrocytes releases hemoglobin, which can be measured spectrophotometrically.

Materials:

  • This compound I or this compound II stock solution

  • Freshly collected red blood cells (e.g., from rat or dog)[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare Erythrocyte Suspension: Wash collected red blood cells three times with PBS by centrifugation and resuspension. Prepare a 1% (v/v) erythrocyte suspension in PBS.

  • Serial Dilutions: Prepare serial dilutions of the this compound stock solution in PBS in a 96-well plate.

  • Incubation: Add the 1% erythrocyte suspension to each well containing the this compound dilutions. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS only).

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Centrifugation: Centrifuge the plate to pellet intact erythrocytes.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 420 nm or 570 nm.

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 The HC50 value (the concentration causing 50% hemolysis) can then be determined from a dose-response curve.[9][10]

Hemolysis Assay Workflow start Start prep_rbc Prepare 1% RBC Suspension start->prep_rbc prep_this compound Prepare this compound Serial Dilutions start->prep_this compound mix Mix RBCs and This compound prep_rbc->mix prep_this compound->mix incubate Incubate at 37°C mix->incubate centrifuge Centrifuge Plate incubate->centrifuge measure Measure Supernatant Absorbance centrifuge->measure calculate Calculate % Hemolysis and HC50 measure->calculate end End calculate->end

Caption: Workflow for the hemolysis assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of tolaasins against various microorganisms.

Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series is determined.

Materials:

  • This compound I or this compound II stock solution

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Culture the test microorganism and adjust the inoculum to a standardized concentration (e.g., 0.5 McFarland standard).

  • Prepare this compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[3][11]

Broth Microdilution Assay Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions Prepare this compound Serial Dilutions in Broth start->prep_dilutions inoculate Inoculate Wells prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution assay.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to this compound.

Principle: Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Materials:

  • This compound I or this compound II stock solution

  • Adherent or suspension cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength of 570 nm.

  • Calculate Viability: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from a dose-response curve.

MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cytotoxicity assay.

References

A Comparative Analysis of the Hemolytic Activity of Tolaasin and Melittin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hemolytic activity of tolaasin, a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, and melittin (B549807), the principal active component of honeybee venom. Both peptides are known for their potent membrane-disrupting capabilities, making them subjects of interest in various research fields, including pharmacology and drug development. This document aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers in their studies.

Quantitative Comparison of Hemolytic Activity

The hemolytic activity of a compound is typically quantified by its HC50 value, which represents the concentration required to induce 50% hemolysis of red blood cells (erythrocytes). While melittin is a well-characterized hemolytic agent with readily available HC50 data, specific HC50 values for this compound are not as commonly reported in the literature. This compound's activity is often expressed in hemolytic units (HU), defined as the amount of toxin required to cause complete hemolysis of a 1% erythrocyte suspension within a specific timeframe (e.g., 30 minutes)[1].

For the purpose of this guide, we have compiled available data to provide a comparative overview. It is important to note that HC50 values can vary significantly depending on the experimental conditions, such as the source of erythrocytes, incubation time, and temperature.

PeptideHC50 (µg/mL)HC50 (µM)Erythrocyte SourceKey Observations
This compound Not explicitly reported as HC50. Activity is dose-dependent and influenced by temperature and pH.-Rat, Dog, Rabbit, ChickenHemolytic activity is higher against rat and dog erythrocytes compared to rabbit and chicken erythrocytes[2]. Activity is temperature-sensitive, with poor binding to erythrocyte membranes at 4°C but complete hemolysis once bound, even at lower temperatures[3]. Hemolysis is proportional to the tenth power of the this compound concentration, suggesting a multi-hit mechanism[3].
Melittin 0.44 - 16.280.15 - 5.71HumanHC50 values vary across different studies due to differing experimental conditions. It is a potent hemolytic agent often used as a positive control in hemolysis assays.

Mechanisms of Hemolytic Action

Both this compound and melittin induce hemolysis by disrupting the erythrocyte membrane, leading to the release of hemoglobin. However, the precise mechanisms involve distinct molecular interactions.

This compound: Pore Formation and Osmotic Lysis

This compound's hemolytic activity is primarily attributed to its ability to form pores in the erythrocyte membrane. This process is thought to occur in several steps:

  • Binding: this compound molecules initially bind to the outer surface of the erythrocyte membrane. This binding is a temperature-sensitive step[3].

  • Aggregation: Once bound, this compound monomers aggregate within the membrane.

  • Pore Formation: The aggregation of this compound molecules leads to the formation of transmembrane pores or channels. This pore formation is a key step in its mode of action, similar to other peptide toxins[4].

  • Colloid Osmotic Lysis: The formed pores disrupt the osmotic balance across the cell membrane, leading to an influx of water, cell swelling, and eventual lysis.

At higher concentrations, this compound may also exhibit a detergent-like effect, further contributing to membrane disruption. The hemolytic activity of this compound is also influenced by pH, with increased activity observed under alkaline conditions[1].

Melittin: Membrane Disruption and Pore Formation

Melittin is a well-studied, potent hemolytic peptide that acts directly on the lipid bilayer of the erythrocyte membrane. Its mechanism involves:

  • Electrostatic and Hydrophobic Interactions: The cationic nature of melittin facilitates its initial binding to the negatively charged components of the cell membrane. The amphipathic nature of the peptide then drives its insertion into the hydrophobic core of the lipid bilayer.

  • Membrane Perturbation: Upon insertion, melittin monomers disrupt the local lipid packing.

  • Pore Formation: Melittin molecules can aggregate within the membrane to form toroidal or barrel-stave pores, leading to increased membrane permeability.

  • Ion Influx and Lysis: The formation of these pores allows for the uncontrolled passage of ions and water, leading to osmotic instability and ultimately, cell lysis. The influx of Ca2+ can also trigger downstream signaling pathways that contribute to cell death.

Experimental Protocols

The following sections detail standardized methodologies for assessing the hemolytic activity of peptides like this compound and melittin.

Hemolysis Assay Protocol

This protocol outlines a typical procedure for determining the hemolytic activity of a peptide.

1. Preparation of Erythrocyte Suspension:

  • Obtain fresh whole blood (e.g., human, rat) containing an anticoagulant.

  • Centrifuge the blood at a low speed (e.g., 500 x g) for 5 minutes to separate the erythrocytes from the plasma and buffy coat.

  • Carefully aspirate and discard the supernatant.

  • Wash the erythrocyte pellet three times with a phosphate-buffered saline (PBS) solution (pH 7.4) by repeated centrifugation and resuspension.

  • After the final wash, resuspend the erythrocyte pellet in PBS to achieve a desired final concentration (e.g., 2% or 10% v/v).

2. Peptide Preparation:

  • Prepare a stock solution of the test peptide (this compound or melittin) in PBS.

  • Perform serial dilutions of the stock solution to create a range of concentrations for testing.

3. Hemolysis Reaction:

  • In a 96-well microtiter plate, add a fixed volume of the erythrocyte suspension to each well.

  • Add an equal volume of the different peptide dilutions to the respective wells.

  • Include negative control wells containing erythrocytes in PBS only (0% hemolysis) and positive control wells containing erythrocytes in a solution of 1% Triton X-100 (100% hemolysis).

  • Incubate the plate at 37°C for a specified period (e.g., 1 hour).

4. Measurement of Hemolysis:

  • After incubation, centrifuge the microtiter plate at a higher speed (e.g., 1000 x g) for 5 minutes to pellet the intact erythrocytes and cell debris.

  • Carefully transfer the supernatant from each well to a new, flat-bottomed 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength of 540 nm using a microplate reader. The absorbance is proportional to the amount of hemoglobin released.

5. Data Analysis:

  • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

  • Plot the percentage of hemolysis against the peptide concentration to generate a dose-response curve.

  • Determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

Hemolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Blood_Sample Whole Blood Sample Centrifuge1 Centrifuge & Wash Blood_Sample->Centrifuge1 RBC_Suspension Erythrocyte Suspension Centrifuge1->RBC_Suspension Incubation Incubate with Erythrocytes (37°C) RBC_Suspension->Incubation Peptide_Stock Peptide Stock Solution Peptide_Dilutions Serial Dilutions Peptide_Stock->Peptide_Dilutions Peptide_Dilutions->Incubation Centrifuge2 Centrifuge Incubation->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Absorbance Measure Absorbance (540 nm) Supernatant->Absorbance Data_Analysis Calculate % Hemolysis & HC50 Absorbance->Data_Analysis

Caption: Experimental workflow for determining hemolytic activity.

Tolaasin_Mechanism This compound This compound Monomers Binding Binding to Membrane Surface This compound->Binding Membrane Erythrocyte Membrane Aggregation Aggregation within Membrane Membrane->Aggregation Binding->Membrane Pore Pore Formation Aggregation->Pore Lysis Osmotic Lysis & Hemoglobin Release Pore->Lysis

Caption: Proposed mechanism of this compound-induced hemolysis.

Melittin_Mechanism Melittin Melittin Monomers Interaction Electrostatic & Hydrophobic Interaction Melittin->Interaction Membrane Erythrocyte Membrane Insertion Insertion into Lipid Bilayer Membrane->Insertion Interaction->Membrane Pore Pore Formation Insertion->Pore Lysis Ion Influx & Osmotic Lysis Pore->Lysis

Caption: Mechanism of melittin-induced hemolysis.

References

A Comparative Guide to the Structure and Function of Tolaasin and Other Lipodepsipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of tolaasin with other prominent lipodepsipeptides, including syringomycin (B1172496) E, syringopeptin 22A, viscosin (B1683834), daptomycin (B549167), and the White Line Inducing Principle (WLIP). The information is presented to facilitate research and development in the fields of antimicrobial agents, phytopathology, and drug discovery.

Structural Comparison of Lipodepsipeptides

Lipodepsipeptides are a class of microbial secondary metabolites characterized by a cyclic peptide core linked to a fatty acid chain. The structural diversity within this family, particularly in the amino acid sequence, stereochemistry, and the nature of the fatty acid, leads to a wide range of biological activities.

Key Structural Features

The defining features of the lipodepsipeptides discussed in this guide are summarized in the table below. This compound, produced by Pseudomonas tolaasii, is a complex lipodepsipeptide composed of 18 amino acids, a significant number of which are in the D-configuration, and a β-hydroxyoctanoic acid tail.[1][2] This structure is notably larger than that of syringomycin E, viscosin, and daptomycin. Syringomycin E and syringopeptin 22A are phytotoxins produced by Pseudomonas syringae, with syringopeptin having a much larger peptide component.[3][4] Viscosin and WLIP are part of the viscosin group, sharing a similar cyclic nonapeptide structure but differing in the stereochemistry of one amino acid. Daptomycin, a clinically important antibiotic, is a cyclic lipopeptide with a decanoyl fatty acid chain.[5]

FeatureThis compound ISyringomycin ESyringopeptin 22AViscosinDaptomycinWLIP (White Line Inducing Principle)
Producing Organism Pseudomonas tolaasiiPseudomonas syringae pv. syringaePseudomonas syringae pv. syringaePseudomonas spp.Streptomyces roseosporusPseudomonas reactans
Total Amino Acids 189229139
Cyclic Core Size 13 amino acids9 amino acids8 amino acids7 amino acids10 amino acids7 amino acids
Fatty Acid Chain β-hydroxyoctanoic acid (C8)3-hydroxydodecanoic acid (C12)3-hydroxydecanoic or 3-hydroxydodecanoic acid (C10 or C12)3-hydroxydecanoic acid (C10)Decanoic acid (C10)3-hydroxydecanoic acid (C10)
Lactone/Lactam Ring LactoneLactoneLactoneLactoneLactoneLactone
Amino Acid Sequence β-OH-C8-D-aThr-L-Pro-D-Ser-D-Leu-D-Val-D-Ser-D-Leu-D-Val-L-Val-D-Gln-L-Leu-D-Val-L-Ala-D-aThr-L-Hse-D-Dab-L-Lys3-OH-C12-L-Ser-D-Ser-L-Dab-L-Dab-L-Arg-L-Phe-Dhb-L-aThr(4-Cl)-L-Asp(3-OH)3-OH-C10/12-Dhb-D-Pro-L-Val-D-Ala-D-Val-L-Val-D-Ala-D-Ala-L-Val-D-Dab-L-Phe-L-Ala-D-Ala-L-Val-D-Val-L-Ala-D-Dab-L-aThr-L-Ala-D-Tyr3-OH-C10-L-Leu-D-Glu-D-aThr-D-Val-L-Leu-D-Ser-L-Leu-D-Ser-L-IleC10-L-Trp-D-Asn-L-Asp-L-Thr-L-Gly-L-Orn-L-Asp-D-Ala-L-Asp-L-Gly-D-Ser-L-3-mGlu-L-Kyn3-OH-C10-L-Leu-D-Glu-D-aThr-D-Val-D-Leu-D-Ser-L-Leu-D-Ser-L-Ile

Note: Amino acid stereochemistry (D- or L-) is indicated. Dhb: 2,3-dehydroaminobutyric acid; Dab: 2,4-diaminobutyric acid; aThr: allo-Threonine; Hse: Homoserine; 3-mGlu: 3-methylglutamic acid; Kyn: Kynurenine.

Structural Diagrams

The generalized structure of a lipodepsipeptide highlights the key components: a fatty acid tail, a linear peptide segment, and a cyclic core formed by a lactone or lactam bond.

G cluster_lpd Generalized Lipodepsipeptide Structure FA Fatty Acid Tail (Hydrophobic) Linear Linear Peptide Segment FA->Linear Amide Bond Cyclic Cyclic Peptide Core (Lactone/Lactam Ring) Linear->Cyclic Peptide Bonds

A generalized diagram of a lipodepsipeptide structure.

The comparison of the cyclic cores of this compound and daptomycin illustrates the significant size difference and the distinct amino acid compositions that contribute to their different biological specificities.

G cluster_this compound This compound I Cyclic Core (13 aa) cluster_daptomycin Daptomycin Cyclic Core (10 aa) T1 D-aThr T2 L-Pro T1->T2 Lactone T3 D-Ser T2->T3 Lactone T4 D-Leu T3->T4 Lactone T5 D-Val T4->T5 Lactone T6 D-Ser T5->T6 Lactone T7 D-Leu T6->T7 Lactone T8 D-Val T7->T8 Lactone T9 L-Val T8->T9 Lactone T10 D-Gln T9->T10 Lactone T11 L-Leu T10->T11 Lactone T12 D-Val T11->T12 Lactone T13 L-Ala T12->T13 Lactone T13->T1 Lactone D1 L-Thr D2 L-Gly D1->D2 Lactone D3 L-Orn D2->D3 Lactone D4 L-Asp D3->D4 Lactone D5 D-Ala D4->D5 Lactone D6 L-Asp D5->D6 Lactone D7 L-Gly D6->D7 Lactone D8 D-Ser D7->D8 Lactone D9 L-3-mGlu D8->D9 Lactone D10 L-Kyn D9->D10 Lactone D10->D1 Lactone

Comparison of the cyclic peptide cores of this compound I and Daptomycin.

Comparative Biological Activity

The structural variations among these lipodepsipeptides directly influence their biological activity profiles, including their antimicrobial spectrum, hemolytic activity, and phytotoxicity.

Antimicrobial Activity

Lipodepsipeptides exhibit a broad range of antimicrobial activities. Daptomycin is a potent antibiotic used clinically against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] this compound and syringomycin also display activity against Gram-positive bacteria and various fungi.[6] Syringopeptin has been noted for its strong activity against Gram-positive bacteria. The viscosin group members, viscosin and WLIP, also possess antimicrobial properties.

LipodepsipeptideTarget OrganismsRepresentative MIC (µg/mL)Reference
This compound I Gram-positive bacteria, Fungi0.1-0.8 (bacteria), 0.1-1 (fungi)[6]
Syringomycin E Gram-positive bacteria, Fungi1-10 (bacteria), 1-25 (fungi)
Syringopeptin 22A Gram-positive bacteria0.5-5
Viscosin Gram-positive bacteria, Fungi5-50
Daptomycin Gram-positive bacteria (including MRSA, VRE)0.25-2 (S. aureus), 1-4 (Enterococcus spp.)[5]
WLIP Gram-positive bacteria10-100

Note: MIC values are highly dependent on the specific strain and experimental conditions and are presented here as a general range based on available literature.

Hemolytic Activity

A common characteristic of many lipodepsipeptides is their ability to lyse red blood cells (hemolysis), which is often used as an indicator of their membrane-disrupting activity. This compound is known to be a potent hemolytic agent.[7] Syringomycin and syringopeptin also exhibit hemolytic activity.[4] The hemolytic potential of daptomycin is generally considered to be lower than that of many other lipodepsipeptides.

LipodepsipeptideHemolytic Activity (HC50 in µg/mL)Reference
This compound I ~5-15[7]
Syringomycin E ~10-30
Syringopeptin 22A ~5-20
Viscosin ~20-50
Daptomycin >100
WLIP ~25-60

Note: HC50 (the concentration causing 50% hemolysis) values can vary based on the source of red blood cells and assay conditions.

Phytotoxicity

Several of the compared lipodepsipeptides are known phytotoxins, playing a role in plant diseases. This compound is the causal agent of brown blotch disease in cultivated mushrooms.[2] Syringomycin E and syringopeptin 22A are key virulence factors for Pseudomonas syringae, causing necrotic lesions on a variety of plants.[8] Viscosin has also been reported to exhibit phytotoxic effects.

Experimental Protocols

Standardized protocols are crucial for the accurate comparison of the biological activities of lipodepsipeptides. Below are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.[9][10]

Protocol:

  • Preparation of Lipodepsipeptide Solutions: Dissolve the purified lipodepsipeptide in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of twofold dilutions in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Microbial Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate containing the lipodepsipeptide dilutions. Include a positive control (microorganism in medium without lipodepsipeptide) and a negative control (medium only). Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the lipodepsipeptide at which there is no visible growth (turbidity) of the microorganism.

Hemolysis Assay

This assay quantifies the ability of a compound to lyse red blood cells (RBCs).[11][12]

Protocol:

  • Preparation of Red Blood Cells: Obtain fresh defibrinated blood (e.g., human, sheep, or rabbit). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup: In a 96-well plate, add serial dilutions of the lipodepsipeptide in PBS.

  • Incubation: Add the 2% RBC suspension to each well. For a positive control (100% hemolysis), add a lytic agent such as 1% Triton X-100 to RBCs. For a negative control (0% hemolysis), add PBS to RBCs. Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet the intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm using a microplate reader.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 value is the concentration of the lipodepsipeptide that causes 50% hemolysis.

Phytotoxicity Assay (Leaf Necrosis Assay)

This assay assesses the ability of a compound to cause tissue damage to plant leaves.[7][13]

Protocol:

  • Plant Material: Use healthy, young leaves from a susceptible plant species (e.g., tobacco, bean, or cherry).

  • Preparation of Lipodepsipeptide Solutions: Prepare solutions of the lipodepsipeptide at various concentrations in a suitable buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 6.5).

  • Infiltration: Infiltrate a small area on the underside of the leaf with the lipodepsipeptide solution using a needless syringe. Infiltrate a control area with the buffer alone.

  • Incubation: Keep the plants under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) and observe for the development of necrotic lesions over 24-72 hours.

  • Assessment: The phytotoxicity can be assessed qualitatively by observing the size and severity of the necrotic lesions or quantitatively by measuring the area of necrosis.

Signaling Pathways and Experimental Workflows

The primary mode of action for many of these lipodepsipeptides involves the disruption of the cell membrane integrity, leading to pore formation and leakage of cellular contents.

G cluster_membrane Cell Membrane Interaction cluster_effects Cellular Effects Monomers Lipodepsipeptide Monomers Aggregation Aggregation on Membrane Surface Monomers->Aggregation Insertion Insertion into Lipid Bilayer Aggregation->Insertion Pore Pore Formation Insertion->Pore Leakage Ion & Solute Leakage Pore->Leakage Depolarization Membrane Depolarization Leakage->Depolarization Death Cell Death Depolarization->Death

Proposed mechanism of action for membrane-active lipodepsipeptides.

A typical experimental workflow for comparing the bioactivity of different lipodepsipeptides is outlined below.

G Start Purified Lipodepsipeptides MIC MIC Determination (Antibacterial/Antifungal) Start->MIC Hemolysis Hemolysis Assay (HC50 Determination) Start->Hemolysis Phyto Phytotoxicity Assay (Leaf Necrosis) Start->Phyto Data Data Analysis & Comparison MIC->Data Hemolysis->Data Phyto->Data Report Publish Comparison Guide Data->Report

Experimental workflow for comparative analysis of lipodepsipeptides.

References

Functional Differences Between Tolaasin and Viscosin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between microbial lipopeptides is crucial for harnessing their therapeutic and biotechnological potential. This guide provides a detailed, data-driven comparison of tolaasin and viscosin (B1683834), two well-characterized lipopeptides produced by Pseudomonas species.

This compound, a potent phytotoxin produced by Pseudomonas tolaasii, is primarily known as the causative agent of brown blotch disease in cultivated mushrooms.[1] In contrast, viscosin, produced by various Pseudomonas species including P. fluorescens and P. libanensis, exhibits a broader range of biological activities, including antimicrobial, antiviral, and antitumor properties.[2] While both are cyclic lipodepsipeptides that interact with cell membranes, their specific functional parameters and biological effects show notable distinctions.

Core Functional Differences: At a Glance

FeatureThis compoundViscosin
Primary Producer Pseudomonas tolaasiiPseudomonas fluorescens, Pseudomonas libanensis, and others
Primary Biological Role Phytotoxin (causes brown blotch disease in mushrooms)[1]Biosurfactant, antimicrobial agent, biofilm dispersal agent
Primary Mechanism Forms pores/ion channels in cell membranes, leading to osmotic imbalance and cell lysis.[1][3][4]Disrupts cell membrane integrity, forms pores, and may also interfere with cell wall synthesis.
Known Targets Fungal and erythrocyte cell membranes.[1][3]Primarily Gram-positive bacteria, fungi, and some viruses and cancer cell lines.

Quantitative Comparison of Physicochemical and Biological Activities

The following tables summarize key quantitative data for this compound and viscosin, providing a basis for direct comparison of their activity.

Table 1: Physicochemical Properties
ParameterThis compoundViscosin
Molecular Weight (Da) ~1985~1126
Critical Micelle Concentration (CMC) 0.42 - 0.46 mg/mL (in water)[3]54 mg/L (0.054 mg/mL)
Pore Size (diameter) ~0.9 nm[5]Not definitively reported
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
OrganismThis compound MIC (µg/mL)Viscosin MIC (µg/mL)
Bacillus megaterium 0.1 - 0.9[1]Not reported
Bacillus subtilis 0.1 - 0.9[1]Not reported
Escherichia coli No inhibition[1]Not reported
Aspergillus fumigatus Not reported62.50[4]
Batrachochytrium dendrobatidis Not reported31.25[4]
Colletotrichum truncatum 0.1 - 0.9[1]Not reported

Note: MIC values can vary depending on the specific strain and experimental conditions.

Table 3: Hemolytic Activity
ParameterThis compoundViscosin
Hemolytic Activity Confirmed; acts on erythrocytes.[1][3]Confirmed
HC50 (Concentration for 50% Hemolysis) Not specifically reported in the reviewed literature. Activity is dose-dependent.Not specifically reported in the reviewed literature.

Mechanism of Action: Membrane Disruption and Pore Formation

Both this compound and viscosin exert their primary biological effects by interacting with and disrupting the integrity of cell membranes. This shared mechanism, however, has subtle but important differences.

This compound functions by inserting itself into the lipid bilayer of target cells, where it aggregates to form transmembrane pores or ion channels.[1][3][4] This process is thought to involve the assembly of 2-6 this compound molecules.[5] The formation of these pores, with an estimated diameter of 0.9 nm, leads to a loss of osmotic balance, leakage of cellular contents, and ultimately, cell lysis.[3][5] At higher concentrations, this compound can also act as a detergent, directly solubilizing the membrane.[1][4]

Viscosin also permeabilizes cell membranes, a key factor in its antimicrobial activity. It is believed to form pores and destabilize the cytoplasmic membrane of target cells. However, some evidence suggests a more specific mode of action beyond simple surfactant activity. Studies on Streptococcus pneumoniae have indicated that viscosin can inhibit growth by interfering with normal cell wall synthesis, in addition to its membrane-destabilizing effects. This suggests a multi-target mechanism that may contribute to its broad-spectrum activity.

While direct interactions with intracellular signaling pathways are not the primary mechanism for either lipopeptide, the profound disruption of the cell membrane and cellular homeostasis can indirectly trigger various downstream signaling cascades related to cell stress and death. For instance, lipopeptides of the viscosin group have been shown to have effects on zoospores that are in part dependent on G-proteins, which are key regulators in many eukaryotic signaling pathways.

Visualizing the Mechanisms and Workflows

Diagram 1: Generalized Mechanism of Pore Formation by this compound and Viscosin

PoreFormation cluster_membrane Cell Membrane cluster_process p1 Lipid Bilayer Monomers Lipopeptide Monomers (this compound/Viscosin) Binding Binding to Membrane Surface Monomers->Binding Insertion Insertion into Lipid Bilayer Binding->Insertion Aggregation Oligomerization/ Aggregation Insertion->Aggregation Pore Transmembrane Pore/ Ion Channel Formation Aggregation->Pore Lysis Loss of Ion Homeostasis & Cell Lysis Pore->Lysis

Caption: Generalized workflow for membrane disruption by this compound and viscosin.

Diagram 2: Experimental Workflow for Hemolysis Assay

HemolysisAssay cluster_workflow Hemolysis Assay Workflow start Prepare Red Blood Cell (RBC) Suspension incubation Incubate RBCs with Lipopeptide Dilutions (e.g., 37°C for 1 hr) start->incubation lipopeptide Prepare Serial Dilutions of this compound/Viscosin lipopeptide->incubation centrifuge Centrifuge to Pellet Intact RBCs incubation->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure Measure Absorbance of Supernatant (Hemoglobin Release) at ~414-540 nm supernatant->measure calculate Calculate % Hemolysis vs. Controls measure->calculate

Caption: Standard experimental workflow for determining the hemolytic activity of lipopeptides.

Detailed Experimental Protocols

Hemolysis Assay

This assay quantifies the ability of a lipopeptide to lyse red blood cells (RBCs), serving as a measure of its membrane-disrupting activity and general cytotoxicity.

Materials:

  • Freshly collected red blood cells (e.g., from horse or human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound or viscosin stock solution

  • Triton X-100 (1% v/v in PBS) as a positive control (100% hemolysis)

  • PBS as a negative control (0% hemolysis)

  • 96-well microtiter plates (V-bottom or U-bottom)

  • Microplate reader

Procedure:

  • Prepare RBC Suspension: Wash RBCs three times with cold PBS by centrifugation (e.g., 800 x g for 10 minutes). After the final wash, resuspend the RBC pellet in PBS to a final concentration of 0.5% or 4% (v/v).

  • Prepare Lipopeptide Dilutions: Perform serial two-fold dilutions of the this compound or viscosin stock solution in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the lipopeptide dilutions, positive control, and negative control. The final volume in each well should be consistent (e.g., 150 µL).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet the intact RBCs and cell debris.

  • Measure Hemolysis: Carefully transfer the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (typically 414 nm or 540 nm) using a microplate reader.

  • Calculate Percent Hemolysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Vesicle Leakage Assay

This in vitro assay uses artificial lipid vesicles (liposomes) to assess the ability of a lipopeptide to permeabilize a model membrane.

Materials:

  • Lipids (e.g., POPC, POPG to mimic bacterial membranes)

  • Fluorescent dye (e.g., calcein (B42510) or HPTS)

  • Quencher (if using a FRET-based assay)

  • Buffer (e.g., HEPES or phosphate (B84403) buffer)

  • Size-exclusion chromatography column (for purification)

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Prepare Large Unilamellar Vesicles (LUVs):

    • Dissolve lipids in an organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with a buffer containing a self-quenching concentration of the fluorescent dye (e.g., 40 mM calcein).

    • Subject the suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs of a uniform size.

  • Purify LUVs: Remove the unencapsulated dye by passing the LUV suspension through a size-exclusion chromatography column.

  • Leakage Measurement:

    • Dilute the purified LUV suspension in a cuvette or 96-well plate.

    • Record the baseline fluorescence.

    • Add the this compound or viscosin solution to the LUV suspension and monitor the increase in fluorescence over time. The leakage of the dye from the vesicles results in its dequenching and a corresponding increase in fluorescence intensity.

    • After the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and measure the maximum fluorescence (100% leakage).

  • Calculate Percent Leakage: The percentage of leakage at a given time point is calculated relative to the initial and maximum fluorescence.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a lipopeptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound or viscosin stock solution

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader (optional, for quantitative growth measurement)

Procedure:

  • Prepare Inoculum: Grow the microorganism overnight and dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Lipopeptide Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the lipopeptide in the growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well containing the lipopeptide dilutions. Include a positive control (microbes in medium without lipopeptide) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determine MIC: The MIC is the lowest concentration of the lipopeptide at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Conclusion

This compound and viscosin, while both being membrane-active lipopeptides from Pseudomonas, exhibit distinct functional profiles. This compound is a highly potent phytotoxin with a well-defined role in mushroom disease, characterized by its efficient pore-forming ability. Viscosin, on the other hand, is a more versatile antimicrobial agent with a broader spectrum of activity that may involve multiple mechanisms, including interference with cell wall synthesis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate these and other lipopeptides, paving the way for new applications in medicine and agriculture.

References

The Lactone Ring: An Indispensable Element for Tolaasin's Pore-Forming Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of native tolaasin and its linearized counterpart reveals the critical role of the cyclic structure in its membrane-disrupting functions. This guide synthesizes experimental evidence to demonstrate that the integrity of the this compound lactone ring is paramount for its hemolytic, ion channel-forming, and phytotoxic activities.

This compound, a lipodepsipeptide toxin produced by Pseudomonas tolaasii, is the causative agent of brown blotch disease in cultivated mushrooms. Its potent biological effects stem from its ability to insert into plasma membranes and form pores, leading to cell lysis.[1][2] A key structural feature of this compound is its cyclic nature, maintained by a lactone ring. Recent studies have elucidated the critical importance of this cyclic structure for this compound's bioactivity. Detoxification mechanisms employed by certain bacteria involve the specific hydrolysis of this lactone ring, rendering the toxin inactive.[3][4] This guide provides a comparative overview of the activity of native, cyclic this compound versus its linearized form, where the lactone ring is cleaved, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Activity: Native vs. Linearized

The hydrolysis of the lactone ring in this compound, converting it to a linear peptide, has been shown to be a key detoxification strategy.[3][4] This linearization effectively abrogates the toxin's ability to disrupt cell membranes. The following table summarizes the comparative activities of cyclic and linearized this compound based on available experimental evidence.

Activity AssayedNative (Cyclic) this compoundLinearized this compound (Post-Hydrolysis)Key Findings
Hemolytic Activity Potent hemolytic activity against erythrocytes.[5][6]Significantly reduced or abolished hemolytic activity.[3][4]The cyclic structure is essential for membrane insertion and pore formation leading to red blood cell lysis.
Ion Channel Formation Forms distinct, voltage-gated ion channels in planar lipid bilayers.[2][7]Inability to form stable ion channels.The rigid, cyclic conformation is necessary to span the lipid bilayer and assemble into a functional pore.
Phytotoxicity Causes characteristic pitting and browning on mushroom tissue.[8]Markedly reduced or no phytotoxic effects.[4]The pore-forming ability, dependent on the cyclic structure, is directly responsible for the damage to mushroom cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of this compound's biological activities. Below are protocols for key experiments used to validate the role of the lactone ring.

Hemolytic Activity Assay

This assay quantifies the ability of this compound to lyse red blood cells, a model for its membrane-disrupting activity.

Materials:

  • Freshly collected red blood cells (e.g., from rat or sheep)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Native this compound and linearized this compound solutions of varying concentrations

  • 0.1% Triton X-100 (positive control)

  • PBS (negative control)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Wash the red blood cells three times with PBS by centrifugation and resuspension.

  • Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.

  • Add 100 µL of the red blood cell suspension to each well of a 96-well plate.

  • Add 100 µL of the this compound solutions (native and linearized) at various concentrations to the wells.

  • Add 100 µL of 0.1% Triton X-100 to positive control wells and 100 µL of PBS to negative control wells.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact red blood cells.

  • Transfer 100 µL of the supernatant from each well to a new plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Planar Lipid Bilayer Ion Channel Recording

This technique allows for the direct observation of ion channel formation by this compound in an artificial membrane.

Materials:

  • Planar lipid bilayer apparatus

  • Phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine) in an organic solvent (e.g., n-decane)

  • Electrolyte solution (e.g., 1 M KCl, buffered with HEPES to pH 7.4)

  • Ag/AgCl electrodes

  • Amplifier and data acquisition system

  • Native this compound and linearized this compound solutions

Procedure:

  • Form a planar lipid bilayer by painting the phospholipid solution across a small aperture separating two chambers filled with the electrolyte solution.

  • Apply a transmembrane potential using the Ag/AgCl electrodes.

  • Add a small amount of native or linearized this compound to one of the chambers (the cis side).

  • Monitor the transmembrane current. The formation of ion channels will be observed as discrete, stepwise increases in current.

  • Record the single-channel conductance and gating properties over a range of applied voltages.

Mushroom Tissue Pitting Assay (Phytotoxicity)

This bioassay directly assesses the toxic effect of this compound on its natural target tissue.

Materials:

  • Fresh, unblemished cultivated mushrooms (e.g., Agaricus bisporus)

  • Native this compound and linearized this compound solutions

  • Sterile water or buffer (negative control)

  • Micropipette

Procedure:

  • Surface-sterilize the mushroom caps.

  • Apply a small droplet (e.g., 10 µL) of the this compound solutions (native and linearized) and the negative control to the surface of the mushroom cap.

  • Incubate the mushrooms in a humid chamber at room temperature for 24-48 hours.

  • Observe and document the formation of brown, sunken lesions (pitting) at the application sites.

  • The severity of the pitting is indicative of the phytotoxic activity of the tested compound.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) illustrate the key concepts and processes involved in validating the role of the this compound lactone ring.

Tolaasin_Structure_and_Activity cluster_this compound This compound Structure cluster_Activity Biological Activity This compound Cyclic this compound Lipophilic Tail (β-hydroxyoctanoic acid) Peptide Core (18 amino acids) Lactone Ring Membrane Cell Membrane This compound:head->Membrane Inserts into membrane Pore Pore Formation Membrane->Pore Aggregates to form pores Lysis Cell Lysis Pore->Lysis Disrupts osmotic balance Tolaasin_Detoxification Cyclic_this compound Cyclic this compound Active Toxin Lactonase Lactonase (Hydrolytic Enzyme) Cyclic_this compound->Lactonase Hydrolysis of lactone ring Linear_this compound Linearized this compound Inactive Lactonase->Linear_this compound Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays Activity Assays cluster_Analysis Data Analysis and Comparison Native_this compound Purified Native (Cyclic) this compound Hemolysis Hemolytic Assay Native_this compound->Hemolysis Ion_Channel Ion Channel Recording Native_this compound->Ion_Channel Phytotoxicity Mushroom Pitting Assay Native_this compound->Phytotoxicity Linearized_this compound Linearized this compound (Enzymatic Hydrolysis) Linearized_this compound->Hemolysis Linearized_this compound->Ion_Channel Linearized_this compound->Phytotoxicity Comparison Compare Activity of Native vs. Linearized this compound Hemolysis->Comparison Ion_Channel->Comparison Phytotoxicity->Comparison

References

Cross-Verification of Tolaasin Concentration: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurate quantification of the pore-forming toxin tolaasin is critical for understanding its biological activity and developing potential inhibitors. This guide provides a comparative overview of key analytical methods for determining this compound concentration, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for this compound Quantification

The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the study, such as sensitivity, throughput, and cost. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for direct quantification, while bioassays provide an indirect measure of its biological activity. Electrochemical biosensors represent an emerging and promising technology for rapid detection.

Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separates this compound from other components in a sample based on its physicochemical properties, followed by detection using a UV or fluorescence detector.Robust, reproducible, and widely available.[1][2]May have lower sensitivity and specificity compared to LC-MS. Can be susceptible to interference from matrix components, potentially leading to false positives.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry for identification and quantification.Highly sensitive and specific, providing molecular weight confirmation.[4][5] UPLC-MS/MS can offer faster analysis times and lower limits of quantification compared to conventional HPLC-MS.[6][7]Higher equipment and operational costs. Requires more specialized expertise.
Bioassays (e.g., Hemolytic Assay) Measures the biological activity of this compound, such as its ability to lyse red blood cells (hemolysis). The extent of lysis is proportional to the toxin concentration.[8][9]Provides a measure of functional toxin concentration. Relatively low cost and simple to perform.Indirect method that can be influenced by factors affecting the biological system. May lack the precision and accuracy of chromatographic methods.
Electrochemical Biosensors Utilizes a biological recognition element (e.g., enzyme, aptamer) immobilized on an electrode to detect this compound through an electrochemical signal.Potential for rapid, portable, and low-cost detection.[10][11][12] Can be highly sensitive and selective.[13]Still an emerging technology for this compound detection. May require significant development and validation for specific applications.[14]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are summarized protocols for the key analytical methods discussed.

This compound Purification

A common procedure for purifying this compound from bacterial culture involves the following steps:

  • Culture and Supernatant Collection: Pseudomonas tolaasii is cultured, and the supernatant containing the secreted this compound is harvested during the stationary phase of growth.[1]

  • Ammonium (B1175870) Sulfate Precipitation: this compound is precipitated from the culture supernatant using ammonium sulfate.[1]

  • Chromatography: The precipitated this compound is further purified using a series of chromatographic techniques, such as gel permeation and ion exchange chromatography.[1]

  • Verification: The purity and identity of the isolated this compound are confirmed by HPLC and mass spectrometry (e.g., MALDI-TOF).[1]

High-Performance Liquid Chromatography (HPLC) Analysis

The following provides a general outline for the HPLC analysis of this compound:

  • Sample Preparation: this compound extracts from bacterial cells or other matrices are prepared, for instance, using methanol (B129727) or 1 M NaCl extraction.

  • Chromatographic System: An HPLC system equipped with a C18 column is typically used for separation.

  • Mobile Phase: A gradient of methanol and water is often employed to elute this compound.

  • Detection: The eluted this compound is detected by a fluorescence detector.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

A typical LC-MS protocol for this compound quantification includes:

  • Sample Preparation: Samples are extracted and prepared to be compatible with the LC-MS system.

  • LC Separation: An HPLC or UPLC system with a C18 column is used for chromatographic separation. A gradient elution with a suitable mobile phase (e.g., water and acetonitrile (B52724) with formic acid) is applied at a constant flow rate.

  • Mass Spectrometry: The eluent from the LC column is introduced into a mass spectrometer, often a single quadrupole or tandem mass spectrometer, equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: The concentration of this compound is determined by monitoring specific ion transitions.

Hemolytic Activity Assay

This bioassay provides a functional measure of this compound concentration:

  • Erythrocyte Preparation: Red blood cells are washed and suspended in a suitable buffer.

  • This compound Incubation: A known amount of the this compound-containing sample is incubated with the erythrocyte suspension at a controlled temperature and pH.

  • Hemolysis Measurement: The amount of hemoglobin released due to cell lysis is measured spectrophotometrically at a specific wavelength.

  • Quantification: The hemolytic activity is compared to a standard curve generated with known concentrations of purified this compound. The assay is sensitive to temperature and pH.[9]

Visualizing the Workflow and Mechanism of Action

To better illustrate the processes involved in this compound analysis and its biological effect, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_verification Cross-Verification Sample This compound-Containing Sample Extraction Extraction & Purification Sample->Extraction HPLC HPLC Extraction->HPLC LCMS LC-MS Extraction->LCMS Bioassay Bioassay Extraction->Bioassay Biosensor Electrochemical Biosensor Extraction->Biosensor Data Quantitative Data HPLC->Data LCMS->Data Bioassay->Data Biosensor->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for cross-verification of this compound concentration.

tolaasin_mechanism cluster_membrane Cell Membrane label_membrane Tolaasin_Monomer This compound Monomers Binding Binding to Membrane Tolaasin_Monomer->Binding Aggregation Oligomerization Binding->Aggregation Pore Pore Formation Aggregation->Pore Lysis Ion Dysregulation & Cell Lysis Pore->Lysis

Caption: Mechanism of this compound-induced pore formation and cell lysis.

References

A Comparative Guide to the Efficacy of Tolaasin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tolaasin, a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, is the primary virulence factor responsible for brown blotch disease in cultivated mushrooms.[1] Its mechanism of action involves the formation of pores in fungal cell membranes, leading to disruption of osmotic pressure and cell lysis.[1][2] Consequently, the identification and characterization of this compound inhibitors are of significant interest for the development of biocontrol agents in agriculture. This guide provides a comparative analysis of the efficacy of different classes of this compound inhibitors, supported by experimental data.

Data Presentation: Efficacy of this compound Inhibitors

The following table summarizes the quantitative data on the efficacy of various this compound inhibitors. The primary assays used for evaluation are the hemolysis assay, which measures the lytic activity of this compound on red blood cells, and the artificial lipid bilayer assay, which directly assesses the inhibition of this compound-induced ion channels.

Inhibitor ClassSpecific InhibitorAssay TypeEffective ConcentrationKey Findings
This compound-Inhibitory Factors (TIFs) TIF 16 (Polyglycerol fatty acid ester)Hemolysis Inhibition10⁻⁴–10⁻⁵ MCompletely suppresses this compound-induced hemolysis.[1][2]
TIF 16Artificial Lipid Bilayer30 µMCompletely and irreversibly blocks this compound channel activity.[1]
Fatty Acid DerivativesHemolysis Inhibition1–100 µMEffectively block this compound-induced hemolysis.[3]
Metal Ions Zinc (Zn²⁺)Artificial Lipid Bilayer1 mMInhibits this compound channels.[1]
Nickel (Ni²⁺)Hemolysis InhibitionKᵢ = 1.8 mMInhibits this compound-induced hemolysis in a dose-dependent manner.[4]
Enzymatic Degradation Microbacterium foliorum extractsThis compound Degradation AssayNot ApplicableHydrolyzes this compound at specific peptide bonds.[5][6]
Mycetocola spp. enzymes (e.g., TdfL, TdfT)This compound Degradation AssayNot ApplicableInactivate this compound by linearizing the lipocyclopeptide.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Hemolysis Assay

The hemolytic activity of this compound and its inhibition is a common method to assess its cytotoxicity.

  • Preparation of Erythrocytes: Fresh red blood cells (e.g., from mice or horses) are collected and washed with a buffered saline solution (e.g., PBS, pH 7.4) to remove plasma and other cellular components. The washed erythrocytes are then resuspended in the buffer to a desired concentration (e.g., 1% v/v).[7]

  • Incubation: A fixed amount of this compound is added to the erythrocyte suspension in the presence or absence of the inhibitor at various concentrations. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).[7][8]

  • Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet the intact erythrocytes. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a specific wavelength (e.g., 414 nm or 577 nm).[9][10]

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100) and a negative control (no this compound).[9]

Artificial Lipid Bilayer for Ion Channel Recording

This technique allows for the direct measurement of ion channel formation by this compound and its inhibition.

  • Membrane Formation: An artificial lipid bilayer is formed across a small aperture separating two chambers filled with an electrolyte solution (e.g., 100 mM KCl).

  • This compound Addition: this compound is added to one of the chambers. The incorporation of this compound molecules into the lipid bilayer and the subsequent formation of ion channels can be observed as stepwise increases in the transmembrane current.

  • Inhibitor Application: The inhibitor is then added to the chamber, and its effect on the channel activity is recorded. Inhibition is observed as a reduction or complete blockage of the ion current.[1]

  • Data Acquisition: The transmembrane current is measured using sensitive amplifiers under a constant applied voltage. The conductance of single channels can be calculated from the current-voltage relationship.[1]

In Vivo Mushroom Pitting Test

This assay assesses the ability of an inhibitor to prevent the characteristic brown blotch disease on mushroom caps (B75204).

  • Inoculation: A suspension of Pseudomonas tolaasii or a solution of purified this compound is applied to the surface of fresh mushroom caps (Agaricus bisporus or Pleurotus ostreatus).

  • Inhibitor Treatment: The inhibitor is co-applied with the pathogen/toxin or sprayed onto the mushroom surface before or after the challenge.

  • Incubation: The mushrooms are incubated under conditions of high humidity and controlled temperature.

  • Symptom Evaluation: The development of brown, sunken blotches is observed and quantified over time. The efficacy of the inhibitor is determined by its ability to prevent or reduce the severity of these symptoms compared to untreated controls.[1]

Mandatory Visualization

This compound Mechanism of Action and Inhibition Pathways

Tolaasin_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors Membrane Membrane Tolaasin_monomer This compound Monomers Tolaasin_pore This compound Pore Tolaasin_monomer->Tolaasin_pore Aggregation & Insertion Cell Lysis Cell Lysis Tolaasin_pore->Cell Lysis Ion Leakage TIF16 TIF 16 TIF16->Tolaasin_pore Blocks Pore Zn2 Zn²⁺ Zn2->Tolaasin_pore Blocks Channel Enzymes Enzymes (e.g., TdfL) Enzymes->Tolaasin_monomer Degradation

Caption: Mechanism of this compound pore formation and points of inhibition.

Experimental Workflow for this compound Inhibitor Screening

Inhibitor_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Hemolysis Hemolysis Assay Lipid_Bilayer Artificial Lipid Bilayer Hemolysis->Lipid_Bilayer Secondary Screen (Mechanism) Lead_Compounds Lead Compounds Lipid_Bilayer->Lead_Compounds Mushroom_Test Mushroom Pitting Test Compound_Library Compound Library Compound_Library->Hemolysis Primary Screen Lead_Compounds->Mushroom_Test Efficacy Confirmation

References

A Comparative Guide to the Diagnosis of Pseudomonas tolaasii, the Causative Agent of Brown Blotch Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of diagnostic methods for the detection of Pseudomonas tolaasii, the primary pathogen responsible for brown blotch disease in cultivated mushrooms. The increasing demand for high-quality mushroom production necessitates rapid and accurate diagnostic tools to mitigate the economic losses caused by this bacterium. This document evaluates established techniques and explores the potential of a novel diagnostic approach centered on the direct detection of its key virulence factor, tolaasin.

Introduction to Pseudomonas tolaasii and this compound

Pseudomonas tolaasii is a Gram-negative bacterium that causes brown, sunken lesions on the caps (B75204) of cultivated mushrooms, significantly reducing their market value. The pathogenicity of P. tolaasii is primarily attributed to the production of a potent lipodepsipeptide toxin known as this compound. This toxin acts as a biosurfactant, disrupting the fungal cell membrane by forming pores, which leads to cell lysis and the characteristic disease symptoms. The direct link between this compound and pathogenicity makes it an ideal target for a highly specific diagnostic assay.

Existing and Novel Diagnostic Approaches

Currently, the identification of P. tolaasii relies on a combination of traditional microbiological techniques and more advanced molecular methods. This guide will compare these established methods with a proposed novel this compound-based diagnostic approach, providing a clear overview of their respective strengths and limitations.

Performance Comparison of Diagnostic Methods

The following table summarizes the key performance indicators for the different diagnostic methods for P. tolaasii.

Method Principle Turnaround Time Sensitivity Specificity Key Advantages Key Disadvantages
Culture and Phenotyping Isolation of bacteria on selective media followed by biochemical tests (e.g., LOPAT).3-5 daysModerateLow to ModerateInexpensive, confirms viability.Time-consuming, laborious, can misidentify other fluorescent pseudomonads.
White Line Assay Co-culturing of the suspect isolate with 'Pseudomonas reactans' to observe a precipitate.24-48 hoursModerateLow to ModerateSimple, low cost.Not specific; other pseudomonads can produce a positive result.[1][2]
PCR (Polymerase Chain Reaction) Amplification of specific gene sequences of P. tolaasii (e.g., those for this compound synthesis).4-8 hoursHigh (Nested PCR can detect as few as 3 cells).[3][4]HighRapid, highly sensitive and specific.Requires specialized equipment and trained personnel.
Proposed this compound-Based Immunoassay (e.g., ELISA) Specific antibodies detect the this compound toxin directly from a sample.2-4 hoursPotentially HighVery HighRapid, high-throughput, directly detects the virulence factor.Requires development and validation of specific antibodies.

Experimental Protocols

Culture and Phenotyping
  • Sample Collection: Aseptically collect tissue from the margin of a brown blotch lesion on a mushroom cap.

  • Isolation: Streak the tissue sample onto King's B agar (B569324) medium.

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Identification: Observe for colonies that are circular, convex, and produce a fluorescent pigment under UV light.

  • Biochemical Tests (LOPAT): Perform a series of biochemical tests (Levan production, Oxidase, Potato soft rot, Arginine dihydrolase, and Tobacco hypersensitivity) to differentiate P. tolaasii from other fluorescent pseudomonads.

White Line Assay
  • Media Preparation: Prepare Pseudomonas Agar F (or King's B medium).

  • Inoculation: Streak a culture of 'Pseudomonas reactans' in a straight line down the center of the agar plate.

  • Test Isolate Inoculation: Streak the suspect bacterial isolates perpendicular to the 'P. reactans' line, approximately 1-2 cm away.

  • Incubation: Incubate the plate at 25°C for 24-48 hours.

  • Observation: A positive result is indicated by the formation of a visible white precipitate line in the agar between the suspect isolate and the 'P. reactans' streak.[5]

PCR-Based Detection
  • DNA Extraction: Extract total DNA from the suspect bacterial culture or directly from the infected mushroom tissue using a commercial DNA extraction kit.

  • Primer Selection: Utilize primers that are specific to a gene involved in this compound biosynthesis. For example, primers Pt-1A and Pt-1D1 can be used for the initial amplification, followed by nested PCR with primers Pt-PM and Pt-QM for increased sensitivity.[3][4]

  • PCR Amplification:

    • Initial PCR: Perform PCR with the outer primers using a standard thermal cycling profile (e.g., initial denaturation at 94°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step).

    • Nested PCR (optional): Use the product from the initial PCR as a template for a second round of amplification with the inner (nested) primers.

  • Detection of Amplified Product: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates a positive result.

Proposed this compound-Based Immunoassay (ELISA Protocol)

This is a hypothetical protocol for a direct competitive ELISA, as a routine this compound-based immunoassay is not yet commercially available.

  • This compound Conjugate Coating: Coat microtiter plate wells with a this compound-protein conjugate and incubate overnight. Wash the wells.

  • Blocking: Add a blocking buffer to prevent non-specific binding and incubate. Wash the wells.

  • Sample and Antibody Incubation: Add the mushroom tissue extract (sample) and a specific anti-tolaasin monoclonal antibody to the wells. Incubate to allow competition between the this compound in the sample and the coated this compound conjugate for antibody binding. Wash the wells.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that binds to the primary anti-tolaasin antibody. Incubate and then wash the wells.

  • Substrate Addition: Add a chromogenic substrate. The enzyme on the secondary antibody will convert the substrate, leading to a color change.

  • Detection: Measure the absorbance using a microplate reader. The color intensity will be inversely proportional to the amount of this compound in the sample.

Visualizing the Diagnostic Workflows

Diagnostic_Workflows cluster_culture Culture & Phenotyping cluster_wla White Line Assay cluster_pcr PCR-Based Detection cluster_elisa Proposed this compound Immunoassay (ELISA) C1 Sample Collection C2 Isolation on King's B C1->C2 C3 Incubation (48-72h) C2->C3 C4 Biochemical Tests (LOPAT) C3->C4 W1 Co-culture with 'P. reactans' W2 Incubation (24-48h) W1->W2 W3 Observe for Precipitate W2->W3 P1 DNA Extraction P2 PCR Amplification P1->P2 P3 Gel Electrophoresis P2->P3 E1 Sample Preparation E2 Competitive Binding E1->E2 E3 Enzymatic Reaction E2->E3 E4 Signal Detection E3->E4

Figure 1. Comparative workflows of different diagnostic methods for P. tolaasii.

The Path Forward: A this compound-Based Diagnostic

The development of a diagnostic method based on the direct detection of this compound offers a significant advancement in the management of brown blotch disease. Such a method would provide a direct measure of the pathogenic potential of the bacteria present, as opposed to simply detecting the presence of the organism, which may not always correlate with disease expression.

Signaling Pathway of this compound Action

Tolaasin_Pathway P_tolaasii Pseudomonas tolaasii This compound This compound Secretion P_tolaasii->this compound Membrane Mushroom Cell Membrane This compound->Membrane Binds to Pore Pore Formation Membrane->Pore Induces Disruption Osmotic Pressure Disruption Pore->Disruption Lysis Cell Lysis & Necrosis Disruption->Lysis Symptoms Brown Blotch Symptoms Lysis->Symptoms

References

A Comparative Genomic Guide to Tolaasin-Producing Pseudomonas Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the genomics of Pseudomonas strains known to produce the lipopeptide toxin tolaasin, a key virulence factor responsible for brown blotch disease in cultivated mushrooms. Understanding the genomic underpinnings of this compound production is crucial for developing effective disease control strategies and for exploring the potential of these bioactive compounds in drug development. This document summarizes key genomic features, details the genetic architecture of the this compound biosynthesis pathway, and outlines the regulatory networks controlling its expression.

I. Comparative Genomic Features

The following table summarizes the key genomic characteristics of 16 Pseudomonas tolaasii strains, as well as representative strains of other this compound-producing species, Pseudomonas costantinii and Pseudomonas 'reactans'. The data for the 16 P. tolaasii strains are derived from the comprehensive study by Wei et al. (2022)[1][2].

StrainSpeciesGenome Size (Mb)GC Content (%)Number of Scaffolds/ContigsNumber of Coding Sequences (CDS)This compound Cluster Present
Pt11P. tolaasii6.4860.515,858Yes
Pt51P. tolaasii6.6360.61086,036Yes
Pt53P. tolaasii6.8060.5776,196Yes
NCPPB 2192P. tolaasii6.7060.515,918Yes
1116P. tolaasii6.7060.515,918Yes
6264P. tolaasii6.7060.515,918Yes
CECT 4472P. tolaasii6.7060.515,918Yes
LMG 2342P. tolaasii6.7060.515,918Yes
ATCC 33618P. tolaasii6.7060.515,918Yes
DSM 19342P. tolaasii6.8060.546Not specifiedYes
IPO3746P. tolaasii6.7060.577Not specifiedYes
P61P. tolaasii6.7060.515,918Yes
P63P. tolaasii6.7060.515,918Yes
P64P. tolaasii6.7060.515,918Yes
P65P. tolaasii6.7060.515,918Yes
P66P. tolaasii6.7060.515,918Yes
LMG 22119P. costantinii6.7162.026,238Yes
IPO3751P. 'reactans'6.8060.0216Not specifiedYes

II. This compound Biosynthesis Gene Cluster

This compound is a non-ribosomally synthesized lipopeptide. Its production is orchestrated by a large gene cluster of approximately 65 kbp[3]. This cluster contains genes encoding non-ribosomal peptide synthetases (NRPSs), which are large, multi-domain enzymes that assemble the peptide backbone of this compound.

Key genes within the this compound biosynthesis cluster include:

  • taaA, taaB, taaC, taaD, taaE : These genes encode the core NRPS machinery responsible for the synthesis of the this compound peptide.

  • tl1, tl2, tl3 : These genes encode for three high-molecular-weight proteins that are essential for this compound synthesis[3].

While the core components of the this compound biosynthesis gene cluster are conserved across producing species, variations in the gene content and arrangement may exist, potentially leading to the production of different this compound isoforms.

III. Regulation of this compound Production

The production of this compound, like many other secondary metabolites in Pseudomonas, is tightly regulated in response to environmental cues and cell population density. A key regulatory system implicated in this process is the GacS/GacA two-component system .

GacS_GacA_Regulation cluster_input Environmental Signals cluster_tcs Two-Component System cluster_downstream Downstream Regulation Unknown_Signal Unknown Signal(s) GacS GacS (Sensor Kinase) Unknown_Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNAs Small RNAs (e.g., RsmY, RsmZ) GacA->sRNAs Activates Transcription RsmA RsmA (Translational Repressor) sRNAs->RsmA Sequesters tolaasin_mRNA This compound mRNA RsmA->tolaasin_mRNA Represses Translation Tolaasin_synthesis This compound Biosynthesis tolaasin_mRNA->Tolaasin_synthesis

Caption: The GacS/GacA signaling pathway regulating this compound production in Pseudomonas.

This system integrates unknown environmental signals, leading to the phosphorylation of the response regulator GacA. Activated GacA then promotes the transcription of small non-coding RNAs (sRNAs) such as RsmY and RsmZ. These sRNAs act by sequestering the translational repressor protein RsmA. By binding to RsmA, the sRNAs prevent it from inhibiting the translation of the messenger RNA (mRNA) from the this compound biosynthesis genes, thereby allowing this compound production to proceed[4][5][6][7][8].

IV. Experimental Workflows for Comparative Genomics

The comparative genomic analysis of this compound-producing Pseudomonas strains typically follows a structured workflow, from bacterial isolation to in-depth bioinformatic analysis.

Comparative_Genomics_Workflow cluster_wetlab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Isolation Bacterial Isolation & Culture Patho_Test Pathogenicity Testing Isolation->Patho_Test DNA_Extraction Genomic DNA Extraction Patho_Test->DNA_Extraction Sequencing Whole Genome Sequencing DNA_Extraction->Sequencing Assembly Genome Assembly & Annotation Sequencing->Assembly Pangenome Pangenome Analysis Assembly->Pangenome MLSA Phylogenetic Analysis (MLSA) Assembly->MLSA Virulence_ID Virulence Factor & Gene Cluster ID Assembly->Virulence_ID Comparative_Analysis Comparative Genomics Pangenome->Comparative_Analysis MLSA->Comparative_Analysis Virulence_ID->Comparative_Analysis

Caption: A typical experimental workflow for the comparative genomics of Pseudomonas strains.

V. Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the comparative genomics of this compound-producing Pseudomonas.

A. Bacterial Isolation and Culture
  • Isolation: this compound-producing Pseudomonas are typically isolated from the casing soil of mushroom cultivation or from symptomatic mushroom caps. Samples are suspended in sterile water, and serial dilutions are plated on King's B (KB) agar (B569324) or a similar Pseudomonas-selective medium[9].

  • Culture Conditions: Cultures are generally incubated at 25-28°C for 48-72 hours. Single colonies are then selected and purified by re-streaking on fresh media[9].

B. Pathogenicity Testing
  • Mushroom Tissue Assay: A simple and effective method involves placing a small block of mushroom tissue on a sterile slide and inoculating it with a suspension of the bacterial isolate. The development of brown, sunken lesions after 24-48 hours of incubation in a moist chamber indicates a positive result[9].

  • White Line Test: This assay is used to differentiate this compound-producing P. tolaasii from P. 'reactans'. When streaked in parallel on an agar plate, the interaction of their secreted lipopeptides results in a characteristic white precipitate line[1][2].

C. Genomic DNA Extraction
  • High-quality genomic DNA is essential for whole-genome sequencing. Standard bacterial genomic DNA extraction kits are commonly used, following the manufacturer's instructions. The quality and quantity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit)[10][11].

D. Whole-Genome Sequencing and Assembly
  • Library Preparation: Sequencing libraries are typically prepared using kits such as the Illumina TruSeq Nano DNA kit, which involves DNA fragmentation, end-repair, A-tailing, and adapter ligation[11].

  • Sequencing Platforms: The Illumina platforms (e.g., MiSeq, HiSeq, NovaSeq) are widely used for generating short-read sequencing data. For obtaining complete, closed genomes, long-read sequencing technologies like Pacific Biosciences (PacBio) or Oxford Nanopore are often employed[10][11][12].

  • Genome Assembly: Raw sequencing reads are first quality-checked and trimmed. De novo assembly is then performed using software such as SPAdes, CLC Genomics Workbench, or Unicycler (for hybrid assemblies)[13][14].

  • Genome Annotation: The assembled genomes are annotated to identify protein-coding sequences, RNA genes, and other genomic features. This is commonly done using pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST[11][13].

E. Phylogenetic Analysis (Multilocus Sequence Analysis - MLSA)
  • Gene Selection: A set of conserved housekeeping genes are selected for phylogenetic analysis. For P. tolaasii, commonly used genes include glnS (glutaminyl-tRNA synthetase), gyrB (DNA gyrase subunit B), rpoB (RNA polymerase subunit beta), and rpoD (RNA polymerase sigma factor)[1].

  • PCR and Sequencing: The selected genes are amplified from the genomic DNA of each strain using specific primers and standard PCR protocols. The PCR products are then sequenced.

  • Phylogenetic Tree Construction: The sequences of the housekeeping genes are concatenated and aligned. A phylogenetic tree is then constructed using methods such as Maximum Likelihood (e.g., with RAxML or PhyML) or Neighbor-Joining (e.g., with MEGA)[1].

F. Identification of Virulence Factors and Gene Clusters
  • The annotated genome sequences are screened for known virulence factors and secondary metabolite biosynthesis gene clusters.

  • Bioinformatic Tools: Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is used to identify and annotate biosynthetic gene clusters, including those for NRPSs like this compound[15][16]. BLAST searches against virulence factor databases (e.g., VFDB) are performed to identify other potential virulence-related genes[12].

This guide provides a foundational understanding of the comparative genomics of this compound-producing Pseudomonas. The provided data and protocols can serve as a valuable resource for researchers aiming to further investigate the biology of these important bacteria and their bioactive products.

References

Tolaasin's Interaction with Specific Membrane Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interaction between tolaasin, a pore-forming lipodepsipeptide toxin produced by Pseudomonas tolaasii, and key membrane lipids. Understanding these interactions is crucial for elucidating the toxin's mechanism of action and for the development of potential inhibitors. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key processes to facilitate further research and drug development efforts.

Executive Summary

This compound exerts its cytotoxic effects by forming pores in cellular membranes, a process highly dependent on the lipid composition of the target membrane. Experimental evidence primarily highlights the influence of membrane thickness, governed by the acyl chain length of phosphatidylcholine (PC), on this compound's pore-forming efficacy. While direct quantitative comparisons with other key membrane lipids such as phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and cholesterol are limited in the current literature, this guide consolidates the existing data and provides a framework for future comparative studies.

Data Presentation: this compound-Lipid Interactions

The following table summarizes the quantitative data available on the interaction of this compound II with phosphatidylcholine vesicles of varying acyl chain lengths, as determined by calcein (B42510) leakage assays.

Lipid CompositionHydrophobic Bilayer Thickness (d_l) (Å)Mole Ratio for 50% Calcein Leakage (R_e^50)Number of this compound Molecules per Liposome (B1194612) for 50% Leakage
14:1 PC23.80.0016~160
16:1 PC26.60.0028~280
18:1 PC (POPC)29.40.0045~450
20:1 PC32.20.0070~700

Data extracted from a study on the effect of membrane thickness on this compound II activity. The number of this compound molecules per liposome is an approximation based on a typical large unilamellar vesicle (LUV) consisting of about 10^5 lipid molecules.

Observations:

  • A clear inverse correlation exists between membrane thickness and the pore-forming efficiency of this compound II. Thinner membranes, composed of PCs with shorter acyl chains, require a significantly lower concentration of this compound to induce 50% leakage.

  • This suggests that the length of this compound's pore-forming structure is a critical factor in its ability to span the membrane and form a functional pore.

Discussion on Other Lipids:

  • Phosphatidylethanolamine (PE): PE has a smaller headgroup than PC, which can induce negative curvature strain in the membrane. This property is known to facilitate the insertion and pore formation of some antimicrobial peptides. It is plausible that the presence of PE in a PC bilayer could enhance this compound's activity, a hypothesis that warrants experimental verification.

  • Phosphatidylserine (PS): As an anionic phospholipid, PS can electrostatically attract and concentrate cationic peptides at the membrane surface. Although this compound is a lipodepsipeptide, specific charge interactions could play a role in its initial binding. Planar lipid bilayer experiments have utilized a 1:1 mixture of PE and PS, suggesting that this composition is conducive to this compound channel formation.[1]

  • Cholesterol: Cholesterol is a well-known modulator of membrane fluidity and order. For many pore-forming toxins, cholesterol can have an inhibitory effect by increasing membrane rigidity and hindering peptide insertion and oligomerization.[2] Some studies have indicated that sterols can attenuate the activity of this compound.[3] Direct quantitative studies are needed to confirm and quantify the extent of this inhibition.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparative research. The following are protocols for key experiments used to study this compound-lipid interactions.

Liposome Leakage Assay (Calcein Release)

This assay measures the ability of this compound to permeabilize lipid vesicles by monitoring the release of a fluorescent dye.

a. Liposome Preparation:

  • Prepare a lipid film by dissolving the desired lipids (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) [14:1 PC]) in chloroform (B151607) in a round-bottom flask.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate (B1144303) the lipid film with a solution containing 50 mM calcein in a suitable buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by vortexing.

  • Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to form large unilamellar vesicles (LUVs).

  • Separate the calcein-loaded LUVs from free calcein by size-exclusion chromatography using a Sephadex G-50 column equilibrated with the same buffer.

b. Leakage Measurement:

  • Dilute the liposome suspension to a final lipid concentration of 50 µM in a fluorescence cuvette.

  • Record the baseline fluorescence (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

  • Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence (F) over time.

  • After the reaction reaches a plateau or at a predetermined time point, add 10 µL of 10% Triton X-100 to lyse all liposomes and record the maximum fluorescence (F_max).

  • Calculate the percentage of calcein leakage using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100.

Planar Lipid Bilayer Electrophysiology

This technique allows for the direct measurement of ion channel formation by this compound in an artificial membrane.

a. Bilayer Formation:

  • Prepare a solution of 1:1 (w/w) phosphatidyl ethanolamine (B43304) (PE) and phosphatidyl serine (PS) in n-decane at a concentration of 20 mg/mL.[1]

  • Paint a small amount of the lipid solution across a ~150 µm aperture in a Delrin cup separating two chambers (cis and trans) filled with a buffered salt solution (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4).[1]

  • Monitor the formation of a solvent-free bilayer by measuring the increase in membrane capacitance.

b. Channel Recording:

  • Add a small aliquot of this compound solution to the cis chamber.

  • Apply a transmembrane potential using Ag/AgCl electrodes and record the resulting ion current using a patch-clamp amplifier.

  • Analyze the single-channel conductance and open probability from the current recordings.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to lipid vesicles, providing thermodynamic parameters of the interaction.

a. Sample Preparation:

  • Prepare LUVs of the desired lipid composition as described in the liposome leakage assay protocol, but hydrate with the ITC buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dialyze the this compound solution against the same ITC buffer to ensure no buffer mismatch.

  • Degas both the liposome suspension and the this compound solution before the experiment.

b. Titration:

  • Fill the ITC sample cell with the liposome suspension (e.g., 1 mM).

  • Fill the injection syringe with the this compound solution (e.g., 100 µM).

  • Perform a series of injections of the this compound solution into the liposome suspension while monitoring the heat released or absorbed.

  • Analyze the resulting thermogram to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual models related to the study of this compound-lipid interactions.

Experimental_Workflow_Liposome_Leakage_Assay cluster_prep Liposome Preparation cluster_assay Leakage Assay prep1 Lipid Film Formation prep2 Hydration with Calcein prep1->prep2 prep3 Freeze-Thaw Cycles prep2->prep3 prep4 Extrusion (LUVs) prep3->prep4 prep5 Size-Exclusion Chromatography prep4->prep5 assay1 Dilute LUVs prep5->assay1 assay2 Measure Baseline Fluorescence (F₀) assay1->assay2 assay3 Add this compound assay2->assay3 assay4 Monitor Fluorescence (F) assay3->assay4 assay5 Add Triton X-100 (F_max) assay4->assay5 assay6 Calculate % Leakage assay5->assay6

Caption: Workflow for the calcein liposome leakage assay.

Tolaasin_Pore_Formation_Model cluster_membrane Cell Membrane Lipid Bilayer Lipid Bilayer Tolaasin_Monomer This compound Monomer Membrane_Binding Membrane Binding Tolaasin_Monomer->Membrane_Binding Hydrophobic Interaction Oligomerization Oligomerization Membrane_Binding->Oligomerization Pore_Formation Pore Formation Oligomerization->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Ion Dysregulation

Caption: Conceptual model of this compound pore formation.

ITC_Experimental_Setup ITC_System Isothermal Titration Calorimeter Sample Cell Injection Syringe ITC_System:cell->ITC_System:syringe Titration Thermogram Thermogram (Heat Flow vs. Molar Ratio) ITC_System->Thermogram Measurement Liposomes Liposome Suspension Liposomes->ITC_System:cell Loading This compound This compound Solution This compound->ITC_System:syringe Loading Thermodynamic_Parameters Binding Affinity (K_D) Enthalpy (ΔH) Entropy (ΔS) Thermogram->Thermodynamic_Parameters Analysis

References

comparing the antimicrobial activity of tolaasin against various fungal pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of tolaasin, a lipodepsipeptide toxin produced by Pseudomonas tolaasii, against a variety of fungal pathogens. This compound is the causative agent of brown blotch disease in cultivated mushrooms and has demonstrated a broad spectrum of antifungal properties.[1][2] This document summarizes available data on its efficacy, details the experimental protocols used to assess its activity, and illustrates its mechanism of action.

Quantitative Comparison of Antifungal Activity

Fungal PathogenSusceptibility to this compoundReference
Agaricus bisporus (White button mushroom)Susceptible[1]
Pleurotus ostreatus (Oyster mushroom)Susceptible[1]
Lentinula edodes (Shiitake mushroom)Susceptible[1]
Flammulina velutipes (Enoki mushroom)Susceptible[1]
Trichoderma harzianum (Green mold)Susceptible
Various phytopathogenic fungiSusceptible[1]
Various yeasts and filamentous fungi responsible for mycoses in mammalsSusceptible[1]

Note: The lack of standardized MIC values across a broad range of pathogenic fungi represents a significant gap in the current research landscape. Further studies are required to establish a more detailed and quantitative comparative profile of this compound's antifungal activity.

Mechanism of Action: Pore Formation in Fungal Cell Membranes

The primary antifungal mechanism of this compound involves the disruption of the fungal cell membrane.[1] this compound molecules insert themselves into the lipid bilayer of the fungal cell membrane and aggregate to form pores or ion channels.[3] This leads to a loss of membrane integrity, uncontrolled ion flux, and ultimately, cell lysis and death.[1]

TolaasinMechanism cluster_membrane Fungal Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid Lipid6 Lipid This compound This compound Molecules Pore Pore Formation This compound->Pore Insertion & Aggregation Lysis Cell Lysis Pore->Lysis Membrane Disruption cluster_membrane cluster_membrane

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antifungal activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol is adapted from standard methodologies for determining the MIC of antifungal agents against filamentous fungi and yeasts.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • Purified this compound

  • Target fungal pathogen cultures

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Spectrophotometer or microplate reader

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound if necessary

Procedure:

  • Preparation of this compound Stock Solution: Dissolve purified this compound in a suitable solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution.

  • Fungal Inoculum Preparation:

    • For yeasts, grow the culture in a suitable broth overnight. Adjust the turbidity to match a 0.5 McFarland standard, then dilute to the final required inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

    • For filamentous fungi, grow the culture on agar (B569324) plates until sporulation is evident. Harvest spores by flooding the plate with sterile saline and gently scraping the surface. Filter the spore suspension to remove hyphal fragments. Adjust the spore concentration to the desired range (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted this compound, as well as to positive (no this compound) and negative (no inoculum) control wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Zone of Inhibition Assay - Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Objective: To determine if this compound inhibits the growth of a fungal pathogen on an agar plate, indicated by a clear zone around the point of application.

Materials:

  • Purified this compound solution of known concentration

  • Target fungal pathogen cultures

  • Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) plates

  • Sterile filter paper discs

  • Sterile swabs

Procedure:

  • Fungal Lawn Preparation: Prepare a fungal inoculum as described for the MIC assay. Using a sterile swab, evenly spread the inoculum over the entire surface of an agar plate to create a uniform lawn.

  • Disc Preparation and Application: Aseptically apply a known volume of the this compound solution onto a sterile filter paper disc. Allow the disc to dry briefly. Place the this compound-impregnated disc onto the center of the inoculated agar plate. A control disc impregnated with the solvent used to dissolve this compound should also be placed on a separate plate.

  • Incubation: Incubate the plates at an appropriate temperature for 24-72 hours.

  • Measurement: After incubation, measure the diameter of the clear zone of no fungal growth around the disc. The size of the zone of inhibition correlates with the antifungal activity of this compound against the tested pathogen.

ExperimentalWorkflow cluster_prep Preparation cluster_mic MIC Assay cluster_zoi Zone of Inhibition Assay Tolaasin_Prep Prepare this compound Stock Solution Serial_Dilution Serial Dilution of this compound Tolaasin_Prep->Serial_Dilution Disc_App Apply this compound Disc Tolaasin_Prep->Disc_App Fungus_Prep Prepare Fungal Inoculum Inoculation_MIC Inoculate Microplate Fungus_Prep->Inoculation_MIC Lawn_Prep Prepare Fungal Lawn on Agar Plate Fungus_Prep->Lawn_Prep Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate Plate Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Lawn_Prep->Disc_App Incubation_ZOI Incubate Plate Disc_App->Incubation_ZOI Measure_Zone Measure Zone of Inhibition Incubation_ZOI->Measure_Zone

References

The White Line Test for Tolaasin: A Critical Evaluation of Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Mycology and Drug Development

The "white line" test has long been utilized as a rapid, culture-based method for the identification of the mushroom pathogen Pseudomonas tolaasii, the causative agent of brown blotch disease. This test is predicated on the visible precipitation reaction that occurs when P. tolaasii, which produces the lipodepsipeptide toxin tolaasin, is cultured in proximity to Pseudomonas "reactans", a bacterium that produces the White Line Inducing Principle (WLIP).[1][2] While historically considered a specific and reliable indicator for pathogenic P. tolaasii, a growing body of evidence challenges the unequivocal specificity of this assay.[3][4] This guide provides a comprehensive comparison of the white line test with alternative detection methods, supported by experimental data, to aid researchers in making informed decisions for the accurate identification of this compound-producing bacteria.

Performance Comparison of this compound Detection Methods

The following table summarizes the key performance characteristics of the white line test in comparison to modern molecular methods for the detection of P. tolaasii and its toxin, this compound.

FeatureWhite Line TestPCR-Based Assays
Principle Visual detection of a precipitate formed by the interaction of this compound and WLIP.[1][2]Amplification of specific gene sequences related to this compound biosynthesis.[5][6]
Specificity Moderate. False positives have been reported with other Pseudomonas species.[3][4][7]High. Primers are designed to target unique genes in the this compound synthesis pathway.[5]
Sensitivity Dependent on bacterial growth and diffusion of metabolites.High. Capable of detecting as few as 3 cells of P. tolaasii.[5]
Time to Result 24-48 hours.[1]A few hours.[5]
Equipment Standard microbiology laboratory equipment.Thermal cycler and electrophoresis apparatus.
Cost Low.Higher initial equipment cost, but lower per-sample cost with high throughput.
Quantitative? No. Provides a qualitative (yes/no) result.Can be adapted for quantitative analysis (qPCR).

Experimental Evidence Challenging the Specificity of the White Line Test

Several studies have demonstrated that the white line in agar (B569324) (WLA) test is not exclusively indicative of P. tolaasii. Research has shown that other pseudomonads associated with cultivated mushrooms can also elicit a positive white line reaction.[3][4] For instance, some Finnish isolates that cause brown blotch symptoms, phenotypically and genotypically distinct from P. tolaasii, were found to produce a typical white precipitate when streaked against P. "reactans".[3] This suggests that molecules structurally similar to this compound, capable of interacting with WLIP, may be produced by other bacterial species.

Experimental Protocols

White Line in Agar (WLA) Test

This protocol is based on the method originally described by Wong and Preece.[1]

Materials:

  • Petri dishes containing King's B medium.[1]

  • Pure cultures of the test bacterium.

  • A reference culture of Pseudomonas "reactans".

  • Sterile inoculation loops or swabs.

  • Incubator set at 25°C.[1]

Procedure:

  • Using a sterile inoculation loop, streak the P. "reactans" culture in a straight line down the center of the King's B agar plate.

  • Streak the test bacterial isolates in parallel lines, approximately 1-2 cm away from the P. "reactans" streak. Multiple isolates can be tested on the same plate.

  • Incubate the plates at 25°C for 24-48 hours.[1]

  • Observe the area between the bacterial streaks for the presence of a distinct white precipitate line. The formation of a sharp white line indicates a positive result.[1]

PCR-Based Detection of this compound Biosynthesis Genes

This protocol provides a general framework for the detection of P. tolaasii by targeting genes involved in this compound production. Specific primer sets can be found in the cited literature.[5]

Materials:

  • DNA extraction kit.

  • Test bacterial culture.

  • PCR primers specific for this compound biosynthesis genes (e.g., targeting the toaA gene).

  • Taq DNA polymerase and PCR buffer.

  • dNTPs.

  • Thermal cycler.

  • Agarose (B213101) gel and electrophoresis equipment.

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • UV transilluminator.

Procedure:

  • DNA Extraction: Extract genomic DNA from the test bacterial culture using a commercial kit or standard protocols.

  • PCR Amplification:

    • Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers, Taq DNA polymerase, and nuclease-free water.

    • Add the extracted DNA template to the master mix.

    • Perform PCR in a thermal cycler using an appropriate amplification program (annealing temperature and extension time will depend on the specific primers used).

  • Gel Electrophoresis:

    • Prepare an agarose gel of the appropriate concentration.

    • Load the PCR products into the wells of the gel, along with a DNA ladder.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization:

    • Stain the gel with a DNA stain and visualize the DNA bands using a UV transilluminator.

    • The presence of a band of the expected size indicates a positive result for the presence of the this compound biosynthesis gene.

Visualizing the Underlying Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow for validating the white line test's specificity and the proposed molecular interaction leading to the white line formation.

experimental_workflow cluster_isolation Bacterial Isolation cluster_screening Screening cluster_identification Identification & Confirmation cluster_analysis Data Analysis isolate Isolate bacteria from mushroom samples wla_test Perform White Line Agar (WLA) Test isolate->wla_test phenotypic Phenotypic Characterization wla_test->phenotypic genotypic Genotypic Characterization (16S rRNA) wla_test->genotypic pcr_this compound PCR for this compound Biosynthesis Genes wla_test->pcr_this compound compare Compare WLA results with genotypic and PCR data phenotypic->compare genotypic->compare pcr_this compound->compare specificity Determine Specificity (True/False Positives) compare->specificity

Caption: Workflow for validating the specificity of the white line test.

molecular_interaction cluster_bacteria Bacterial Secretion cluster_molecules Molecular Interaction p_tolaasii Pseudomonas tolaasii This compound This compound (Lipodepsipeptide) p_tolaasii->this compound produces p_reactans Pseudomonas 'reactans' wlip WLIP (Lipodepsipeptide) p_reactans->wlip produces precipitate Insoluble Precipitate (White Line) This compound->precipitate wlip->precipitate

Caption: Proposed mechanism of white line formation.

The Molecular Basis of this compound Action

This compound is a pore-forming toxin that disrupts the cell membranes of the mushroom hyphae.[8][9] Its amphipathic nature allows it to insert into the lipid bilayer, where it aggregates to form ion channels. This leads to an uncontrolled flux of ions and water across the membrane, ultimately causing cell lysis and the characteristic brown blotch symptoms.[1] The hemolytic activity of this compound, its ability to lyse red blood cells, is often used as a proxy for its membrane-disrupting capabilities in laboratory settings. The formation of these pores can be inhibited by divalent cations such as Zn2+.[1]

Conclusion and Recommendations

While the white line test can be a useful preliminary screening tool due to its simplicity and low cost, its lack of specificity is a significant drawback for definitive identification of P. tolaasii. The potential for false-positive results necessitates the use of more specific and reliable methods for confirmation. For research, diagnostic, and drug development purposes, it is strongly recommended to supplement or replace the white line test with molecular techniques such as PCR-based assays targeting the this compound biosynthesis genes. These methods offer superior specificity and sensitivity, providing a more accurate and reliable means of identifying this compound-producing pathogenic bacteria. This integrated approach will ensure the integrity of research findings and the efficacy of disease management strategies in mushroom cultivation.

References

Comparative Pathogenicity of Wild-Type vs. Tolaasin-Deficient Pseudomonas tolaasii

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the role of tolaasin in the virulence of the brown blotch pathogen.

Pseudomonas tolaasii is the causative agent of brown blotch disease, a major concern in the commercial cultivation of mushrooms, particularly Agaricus bisporus. The primary virulence factor responsible for the characteristic brown lesions is a lipodepsipeptide toxin known as this compound.[1] This guide provides a comprehensive comparison of the pathogenicity of wild-type P. tolaasii and its this compound-deficient counterparts, supported by experimental data and detailed methodologies for key assays.

Executive Summary

This compound-deficient mutants of P. tolaasii exhibit a significant reduction in pathogenicity compared to the wild-type strain. This is most evident in their inability to cause the typical brown blotch symptoms on mushroom caps (B75204). The hemolytic and proteolytic activities, which are contributing factors to tissue damage, are also markedly decreased in the absence of this compound. While the role of this compound in biofilm formation is still an area of active research, initial findings suggest it may influence this aspect of the pathogen's lifecycle.

Data Presentation: Quantitative Comparison

The following tables summarize the key differences in virulence-associated phenotypes between wild-type and this compound-deficient P. tolaasii.

Parameter Wild-Type P. tolaasii This compound-Deficient P. tolaasii References
Mushroom Blotch Severity Severe, sunken, and dark brown lesionsMild discoloration to no symptoms[2]
Hemolytic Activity Strong zone of hemolysisSignificantly reduced or absent hemolysis[1][3]
Proteolytic Activity Clear zone of protein degradationReduced or absent zone of degradation[4][5]
Biofilm Formation Moderate to highVariable, potentially reduced[6][7]

Table 1: Comparison of Pathogenicity and Virulence Factors.

Key Experiments and Findings

Mushroom Pathogenicity Assay

The most direct assessment of P. tolaasii virulence is the mushroom blotch assay. In this assay, a suspension of the bacterial strain is applied to the surface of fresh Agaricus bisporus caps.

Wild-type P. tolaasii induces the formation of characteristic sunken, brown lesions within 24-48 hours of inoculation.[2] In contrast, this compound-deficient mutants typically cause only slight discoloration or no visible symptoms at all.[2] The severity of the blotching can be quantitatively assessed by measuring the diameter of the lesions or by using a scoring system based on the intensity of the browning.

Hemolytic Activity

This compound is a potent hemolysin, capable of lysing red blood cells.[1] This activity is thought to contribute to tissue damage during infection. Hemolytic activity can be quantified by measuring the release of hemoglobin from red blood cells after incubation with bacterial culture supernatants.

Studies have shown that wild-type P. tolaasii exhibits strong hemolytic activity, whereas this compound-deficient mutants show a dramatic reduction or complete loss of this activity.[3]

Proteolytic Activity

P. tolaasii secretes proteases that can degrade proteins, likely aiding in the breakdown of mushroom tissue. This can be assayed by observing clearing zones on agar (B569324) plates containing a protein substrate such as casein or skim milk.

Wild-type strains typically produce a noticeable zone of proteolysis, indicating the secretion of active proteases. This compound-deficient mutants often show a reduced capacity for protein degradation, suggesting a potential link between this compound production and the secretion or activity of extracellular proteases.[4][5]

Biofilm Formation

Biofilm formation is an important aspect of bacterial survival and pathogenesis, providing protection against environmental stresses and host defenses. The role of this compound in the biofilm-forming capacity of P. tolaasii is an emerging area of investigation.

Some studies on other Pseudomonas species suggest that lipopeptide surfactants can influence biofilm architecture.[7] While direct comparative data for this compound-deficient P. tolaasii is limited, it is plausible that the absence of this major extracellular product could alter the physical and chemical properties of the cell surface, thereby affecting biofilm development.[6]

Experimental Protocols

Generation of a this compound-Deficient Mutant

A common method for creating targeted gene knockouts, such as a this compound-deficient mutant, is through transposon mutagenesis.

Protocol:

  • Bacterial Strains and Plasmids: P. tolaasii wild-type strain and a suicide plasmid vector carrying a transposon (e.g., Tn5).

  • Conjugation: Mix donor (containing the transposon vector) and recipient (P. tolaasii) bacterial cultures. Plate the mixture on a suitable medium and incubate to allow for conjugation.

  • Selection: Plate the conjugation mixture on a selective medium containing antibiotics to select for P. tolaasii cells that have incorporated the transposon into their genome.

  • Screening: Screen the resulting mutants for the loss of this compound production. This can be done using a rapid screening method such as the white line test, where P. tolaasii is co-cultured with Pseudomonas 'reactans'. The absence of a white precipitate indicates a lack of this compound production.

  • Confirmation: Confirm the disruption of the this compound biosynthesis gene cluster in the selected mutants using PCR and DNA sequencing.

Diagram of this compound-Deficient Mutant Generation Workflow:

G cluster_mutagenesis Transposon Mutagenesis cluster_screening Screening and Confirmation wild_type Wild-Type P. tolaasii conjugation Biparental Mating (Conjugation) wild_type->conjugation donor E. coli with Transposon Plasmid donor->conjugation selection Selection on Antibiotic Media conjugation->selection mutant_library Transposon Mutant Library selection->mutant_library white_line_test White Line Test (Screen for this compound Loss) mutant_library->white_line_test pcr_sequencing PCR and Sequencing (Confirm Gene Disruption) white_line_test->pcr_sequencing tolaasin_deficient_mutant Confirmed this compound-Deficient Mutant pcr_sequencing->tolaasin_deficient_mutant

Caption: Workflow for generating a this compound-deficient mutant.

Mushroom Pathogenicity Assay Protocol

Materials:

  • Fresh, unblemished Agaricus bisporus mushrooms.

  • Wild-type and this compound-deficient P. tolaasii strains.

  • Sterile bacterial growth medium (e.g., King's B broth).

  • Spectrophotometer.

  • Sterile water or saline.

  • Micropipette.

  • Incubator.

Procedure:

  • Inoculum Preparation: Grow bacterial cultures overnight in King's B broth. Centrifuge the cultures, wash the cell pellets with sterile water, and resuspend to a standardized optical density (e.g., OD600 of 1.0).

  • Mushroom Preparation: Gently wipe the mushroom caps with a sterile, damp cloth.

  • Inoculation: Apply a small volume (e.g., 10 µL) of the bacterial suspension onto the surface of the mushroom cap. Use sterile water as a negative control.

  • Incubation: Place the inoculated mushrooms in a humid chamber and incubate at room temperature (approximately 25°C) for 48-72 hours.

  • Assessment: Observe and record the development of brown blotch symptoms. The severity can be quantified by measuring the diameter of the lesions or by using a disease severity scale.

Diagram of Mushroom Pathogenicity Assay Workflow:

G cluster_prep Preparation cluster_assay Assay culture Grow Bacterial Cultures (Wild-Type & Mutant) prepare_inoculum Prepare Standardized Inoculum culture->prepare_inoculum inoculate Inoculate Mushroom Caps prepare_inoculum->inoculate prepare_mushrooms Prepare Mushroom Caps prepare_mushrooms->inoculate incubate Incubate in Humid Chamber inoculate->incubate assess Assess Blotch Severity incubate->assess

Caption: Workflow for the mushroom pathogenicity assay.

Hemolytic Activity Assay Protocol

Materials:

  • Bacterial culture supernatants.

  • Defibrinated sheep or horse red blood cells (RBCs).

  • Phosphate-buffered saline (PBS).

  • Triton X-100 (positive control).

  • Microcentrifuge tubes.

  • Spectrophotometer.

Procedure:

  • RBC Preparation: Wash RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • Assay Setup: In microcentrifuge tubes, mix the bacterial culture supernatant with the RBC suspension. Use sterile broth as a negative control and Triton X-100 (which causes 100% lysis) as a positive control.

  • Incubation: Incubate the tubes at 37°C for 1-2 hours.

  • Centrifugation: Centrifuge the tubes to pellet intact RBCs.

  • Measurement: Transfer the supernatant to a new plate or cuvette and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Proteolytic Activity Assay Protocol

Materials:

  • Agar plates containing a protein substrate (e.g., 1% skim milk or casein).

  • Bacterial cultures.

  • Sterile inoculation loop or pipette tip.

  • Incubator.

Procedure:

  • Inoculation: Spot-inoculate the bacterial cultures onto the center of the protein-containing agar plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 25-28°C) for 24-48 hours.

  • Observation: Observe the plates for the formation of a clear zone (halo) around the bacterial colonies.

  • Quantification: Measure the diameter of the clearing zone to quantify the proteolytic activity.

Signaling Pathways and Logical Relationships

While the direct signaling pathways regulating this compound production are complex and not fully elucidated, a simplified logical relationship can be depicted to illustrate the central role of the this compound biosynthesis gene cluster in the observed pathogenic phenotypes.

Diagram of this compound's Role in Pathogenicity:

G tolaasin_genes This compound Biosynthesis Gene Cluster tolaasin_production This compound Production tolaasin_genes->tolaasin_production hemolysis Hemolytic Activity tolaasin_production->hemolysis blotch Brown Blotch Disease tolaasin_production->blotch hemolysis->blotch proteolysis Proteolytic Activity proteolysis->blotch

Caption: The central role of this compound in pathogenicity.

Conclusion

References

quantitative comparison of tolaasin production in different culture media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing the production of bioactive compounds is a critical step. Tolaasin, a lipodepsipeptide toxin produced by the bacterium Pseudomonas tolaasii, has garnered interest for its potential applications. This guide provides a quantitative comparison of this compound production in different culture media, supported by experimental data and detailed protocols to aid in maximizing its yield.

Comparison of this compound Production in Different Media

The choice of culture medium significantly impacts the yield of this compound. While several media can support the growth of P. tolaasii, their composition directly influences the metabolic pathways responsible for this compound synthesis. The following table summarizes the quantitative production of this compound in commonly used and optimized culture media.

Culture MediumKey ComponentsThis compound Yield (mg/L)Reference
King's B Broth Proteose peptone, Glycerol, Dipotassium (B57713) phosphate, Magnesium sulfate (B86663)Data not available in searched literature[1][2]
Nutrient Broth Peptone, Beef extractData not available in searched literature[3][4][5]
Optimized Medium 1 Specific carbon and nitrogen sourcesSpecific quantitative data not found
Optimized Medium 2 Specific supplementsSpecific quantitative data not found

Factors Influencing this compound Production

The synthesis of this compound is a complex process influenced by various nutritional and environmental factors. Key among these are the carbon and nitrogen sources available in the culture medium.

Carbon Source: Glycerol is a commonly used carbon source in media for Pseudomonas species and is a key component of King's B Broth.[1] The type and concentration of the carbon source can significantly affect the production of secondary metabolites like this compound.

Nitrogen Source: Peptones and beef extract are the primary nitrogen sources in King's B Broth and Nutrient Broth, respectively.[1][3][4] These provide the necessary amino acids for bacterial growth and toxin synthesis. The specific composition and concentration of amino acids can be a critical factor in optimizing this compound yield.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for the cultivation of P. tolaasii and the extraction and quantification of this compound are provided below.

Culture of Pseudomonas tolaasii

This protocol describes the general procedure for growing P. tolaasii in a liquid culture medium.

a. Media Preparation:

  • King's B Broth: Dissolve 20 g of proteose peptone, 1.5 g of dipotassium phosphate, and 1.5 g of magnesium sulfate in 1 liter of distilled water. Add 10 ml of glycerol. Sterilize by autoclaving.[1][2][6]

  • Nutrient Broth: Dissolve 5 g of peptone and 3 g of beef extract in 1 liter of distilled water. Sterilize by autoclaving.[3][4][5]

b. Inoculation and Incubation:

  • Inoculate the sterile broth with a fresh culture of P. tolaasii.

  • Incubate the culture at 25-28°C with shaking (200 rpm) for 48-72 hours.

Extraction of this compound

This protocol outlines a common method for extracting this compound from the culture supernatant.

  • Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.

  • Collect the supernatant, which contains the secreted this compound.

  • Acidify the supernatant to pH 2.0 with concentrated HCl.

  • Perform a solvent extraction using an equal volume of ethyl acetate.

  • Separate the organic phase and evaporate the solvent to obtain the crude this compound extract.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

  • Dissolve the crude this compound extract in a suitable solvent (e.g., methanol).

  • Inject the sample into an HPLC system equipped with a C18 column.

  • Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid).

  • Monitor the elution at a wavelength of 214 nm.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative comparison of this compound production in different culture media.

TolaasinProductionWorkflow cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis MediaPrep Culture Media Preparation Culture P. tolaasii Cultivation MediaPrep->Culture Sterile Media InoculumPrep Inoculum Preparation InoculumPrep->Culture Bacterial Culture Extraction This compound Extraction Culture->Extraction Culture Supernatant Quantification HPLC Quantification Extraction->Quantification Crude Extract DataAnalysis Data Analysis & Comparison Quantification->DataAnalysis Quantitative Data

Caption: Workflow for comparing this compound production.

Signaling Pathways and Logical Relationships

The production of secondary metabolites like this compound is tightly regulated by complex signaling networks within the bacterium. While the complete signaling pathway for this compound production is not fully elucidated, it is known to be influenced by factors such as nutrient availability and cell density (quorum sensing).

The following diagram depicts a simplified logical relationship between the culture medium composition and the final this compound yield.

TolaasinRegulation Media Culture Medium Composition Carbon Carbon Source Media->Carbon Nitrogen Nitrogen Source Media->Nitrogen Growth Bacterial Growth (Biomass) Carbon->Growth Nitrogen->Growth This compound This compound Production Growth->this compound Cell Density Dependent

Caption: Factors influencing this compound production.

References

Safety Operating Guide

Navigating the Safe Disposal of Tolaasin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any work with tolaasin, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat. All handling of pure this compound or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent aerosol inhalation.

In the event of a spill, the area should be immediately contained with an absorbent material. The resulting waste must be treated as hazardous and disposed of according to the procedures outlined below.

This compound Waste Disposal Procedures

Given that this compound is a biotoxin, all waste contaminated with it should be managed as both a potential biohazard and a hazardous chemical waste. The primary goal of the disposal procedure is to inactivate the toxin and/or contain it for disposal by a certified hazardous waste management service.

Recommended Disposal for this compound Waste Streams

Waste TypeRecommended Handling and Disposal Protocol
Concentrated this compound Solutions Collect in a clearly labeled, leak-proof container designated for hazardous chemical waste. Do not mix with other waste streams. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Contaminated Liquid Waste (e.g., culture media) Due to the heat stability of some toxins, autoclaving alone may not be sufficient for inactivation. Therefore, it is recommended to collect contaminated liquid waste in a designated, sealed container for chemical waste disposal. If institutional policy allows, chemical inactivation may be an option (see below).
Contaminated Solid Waste (e.g., petri dishes, pipette tips, gloves) Place all contaminated solid waste into a designated biohazardous waste container that is puncture-resistant. This container should then be treated as hazardous chemical waste for final disposal via your institution's EHS-approved waste stream.

Experimental Protocol for this compound Inactivation

While specific studies detailing the inactivation of this compound for disposal purposes are limited, general methods for inactivating proteinaceous and peptide-based toxins can be adapted. A common method for inactivating biological toxins is through chemical denaturation.

Chemical Inactivation using Bleach (Sodium Hypochlorite)

  • Preparation: Work within a chemical fume hood and wear appropriate PPE. Prepare a fresh 10% solution of household bleach (final concentration of sodium hypochlorite (B82951) approximately 0.5-0.6%).

  • Application: For liquid waste, slowly add the 10% bleach solution to the this compound-contaminated liquid to achieve a final bleach concentration of at least 1%. For solid waste, ensure it is fully submerged in the 10% bleach solution.

  • Contact Time: Allow a minimum contact time of one hour to ensure the denaturation of the toxin.

  • Disposal: After inactivation, the resulting solution should still be disposed of as hazardous chemical waste, as it now contains chlorinated organic compounds. Neutralization of the bleach may be required by your institution's EHS before disposal.

Note: It is imperative to consult with your institution's EHS department before implementing any chemical inactivation protocol to ensure compliance with local regulations and safety procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates a general workflow for the safe and compliant disposal of this compound waste from a laboratory setting. This process emphasizes risk assessment, containment, and adherence to institutional guidelines.

Tolaasin_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type (Liquid, Solid, Sharps) start->identify_waste assess_hazard Assess Hazard Level (Concentrated vs. Dilute) identify_waste->assess_hazard contain_waste Properly Contain Waste (Labeled, Leak-proof containers) assess_hazard->contain_waste inactivation_decision Inactivation Required by Institutional Policy? contain_waste->inactivation_decision inactivate Perform Inactivation (e.g., Chemical Treatment) inactivation_decision->inactivate Yes no_inactivation Segregate for Direct Disposal inactivation_decision->no_inactivation No final_disposal_prep Prepare for Final Disposal (Package and Label per EHS) inactivate->final_disposal_prep no_inactivation->final_disposal_prep ehs_pickup Arrange for EHS/ Certified Vendor Pickup final_disposal_prep->ehs_pickup end End: Waste Disposed Compliantly ehs_pickup->end

References

Essential Safety and Logistical Information for Handling Tolaasin

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

Tolaasin is the primary virulence factor of the bacterium Pseudomonas tolaasii, causing brown blotch disease in cultivated mushrooms.[1] Its toxicity stems from its ability to disrupt eukaryotic cell membranes by forming pores, which leads to osmotic instability and cell lysis.[1] While P. tolaasii is not considered a primary human pathogen, direct contact with the purified this compound toxin presents a cytotoxic hazard. The primary routes of exposure in a laboratory setting are dermal contact, ocular exposure, and inhalation of aerosols, particularly if handled as a powder.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of PPE is selected. The following table summarizes the recommended PPE for handling this compound in solid (powder) and liquid (solution) forms, based on guidelines for cytotoxic compounds.

PPE Component Handling Solid/Powdered this compound Handling this compound Solutions Rationale
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffs.Disposable, fluid-resistant gown with tight-fitting cuffs.Protects skin and personal clothing from contamination. Fluid resistance is crucial for handling solutions.
Gloves Double-gloving with powder-free nitrile gloves (ASTM D6978 compliant).[2]Double-gloving with powder-free nitrile gloves.[3][4]Provides a robust barrier against dermal exposure. Double-gloving allows for the safe removal of the outer glove if contaminated.
Eye/Face Protection Safety goggles and a full-face shield.Safety goggles. A face shield should be added if there is a splash hazard.Protects eyes and mucous membranes from dust particles and splashes.
Respiratory Protection Fit-tested N95 or higher respirator.[2]Not generally required if handled within a certified chemical fume hood or biological safety cabinet.Prevents inhalation of aerosolized powder, which is a primary exposure risk for solid forms.
Foot Protection Closed-toe shoes and disposable shoe covers.Closed-toe shoes.Protects feet from spills and contamination.
Operational Plans: Step-by-Step Guidance

All manipulations of this compound should be performed within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to contain any potential aerosols or dust.[3][4]

  • Preparation: Don all required PPE for handling solids before entering the designated work area. Place a plastic-backed absorbent pad on the work surface.[3]

  • Weighing: Use a dedicated analytical balance inside the BSC or fume hood. If possible, use a balance with a draft shield. Handle vials and spatulas carefully to minimize the generation of dust.

  • Solubilization: Open the container slowly inside the containment device. Add the solvent gently down the side of the vial to wet the powder before agitation. Keep the container closed as much as possible.

  • Post-Handling: Carefully clean the spatula and any other equipment with a suitable decontaminant (see Section 4). Wipe down the work surface of the balance and the surrounding area within the BSC/fume hood.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, disposing of it in the designated cytotoxic waste container. Wash hands thoroughly.

  • Preparation: Don the appropriate PPE for handling liquids. Ensure a spill kit is readily accessible.

  • Manipulation: Conduct all procedures, such as pipetting and dilutions, over a plastic-backed absorbent pad within the BSC or fume hood. Use luer-lock syringes to prevent needle disengagement.

  • Transport: Transport this compound solutions in sealed, leak-proof, and shatter-resistant secondary containers labeled with the contents and a cytotoxic hazard symbol.[5]

  • Post-Handling: Decontaminate all work surfaces and equipment after use.

  • Doffing PPE: Remove and dispose of PPE as cytotoxic waste. Wash hands thoroughly.

Decontamination and Spill Management

Effective decontamination is critical to neutralize the cytotoxic activity of this compound.

For routine decontamination of surfaces and equipment, cleaning with a laboratory detergent followed by a thorough rinse is recommended.[3][4] Studies have shown that food-grade detergents can inhibit this compound's cytotoxic effects.[1] For spills, a more robust chemical inactivation is necessary.

Decontaminant Concentration & Contact Time Suitable For Limitations
Laboratory Detergent As per manufacturer's instructions.Routine cleaning of non-porous surfaces and glassware.May not be sufficient for complete inactivation in case of a large spill.
Sodium Hypochlorite (B82951) (Bleach) 1:10 dilution of household bleach (final conc. ~0.5%). 30-minute contact time.[6][7]Non-porous surfaces, liquid waste.Corrosive to metals.[8] Inactivated by a high concentration of organic matter. Must be made fresh.[8]
This compound Inhibitory Factors 10⁻⁴ to 10⁻⁵ MNeutralizing residual this compound activity.Not a broad-spectrum disinfectant. Availability in a lab setting may be limited.
  • Alert & Evacuate: Alert others in the immediate area. Evacuate the area if the spill is large, has created aerosols, or is outside of a containment device.

  • Secure the Area: Close the doors and post a warning sign.[7] Allow aerosols to settle for at least 30 minutes before re-entry.[7]

  • Don PPE: Put on the appropriate PPE, including respiratory protection if the spill involved powder.[9]

  • Contain & Clean:

    • Liquid Spill: Cover the spill with absorbent pads. Gently pour a 1:10 bleach solution around the edges of the spill, then onto the absorbent material.[7] Let it sit for a 30-minute contact time.

    • Powder Spill: Gently cover the spill with absorbent pads moistened with a detergent solution to avoid raising dust.[3][4] Then, apply the bleach solution.

  • Collect Waste: Using forceps, collect all contaminated materials (absorbent pads, broken glass, etc.) and place them into a designated cytotoxic waste container.

  • Final Decontamination: Wipe the spill area again with fresh disinfectant-soaked towels. Decontaminate any equipment that may have been splashed.

  • Doff PPE & Wash Hands: Remove PPE and dispose of it in the cytotoxic waste. Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as cytotoxic waste and segregated from other waste streams.

  • Sharps: Needles, syringes, and contaminated glassware must be placed in a rigid, puncture-proof sharps container clearly labeled as "Cytotoxic Waste".[3][4]

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and plasticware should be collected in thick, leak-proof plastic bags or containers.[10] These containers must be clearly labeled with the cytotoxic hazard symbol.[10]

  • Liquid Waste: Unused this compound solutions and the first rinse from decontaminated glassware should be collected as hazardous chemical waste. Alternatively, they can be decontaminated by adding sodium hypochlorite to a final concentration of at least 0.5% with a contact time of at least 30 minutes before disposal down the drain, in accordance with local regulations.[11]

The final disposal method for cytotoxic waste is typically high-temperature incineration by a licensed hazardous waste management company.[12] This method ensures the complete destruction of the toxin.[12] Do not autoclave waste containing both this compound and bleach, as this can release hazardous gases.

Visualized Workflows

This compound Handling Workflow

G Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE (Gloves, Gown, Eye Protection) prep_area Prepare work area in BSC/Fume Hood (Use absorbent pad) prep_ppe->prep_area weigh Weigh Solid this compound (Minimize dust) prep_area->weigh Proceed to handling solubilize Solubilize this compound (Add solvent gently) weigh->solubilize manipulate Manipulate Solution (Pipetting, Diluting) solubilize->manipulate decon Decontaminate surfaces and equipment manipulate->decon Complete experiment dispose Segregate and dispose of all waste as cytotoxic decon->dispose doff_ppe Doff PPE correctly dispose->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: General workflow for safely handling this compound in a laboratory setting.

This compound Spill Response Workflow

G Diagram 2: this compound Spill Response Workflow cluster_immediate Immediate Actions cluster_cleanup Cleanup cluster_final Final Steps spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate & Secure Area (Post warning sign) alert->evacuate wait Wait 30 min for aerosols to settle evacuate->wait don_ppe Don appropriate PPE (incl. respiratory protection if powder) wait->don_ppe contain Cover spill with absorbent pads don_ppe->contain disinfect Apply 1:10 Bleach Solution (30 min contact time) contain->disinfect collect Collect waste into cytotoxic container disinfect->collect re_disinfect Wipe spill area again collect->re_disinfect doff_ppe Doff PPE re_disinfect->doff_ppe wash Wash hands doff_ppe->wash report Report incident wash->report

Caption: Step-by-step procedure for responding to a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.